2,4-Bis(phenylsulfonyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(benzenesulfonyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5S2/c19-17-12-11-16(24(20,21)14-7-3-1-4-8-14)13-18(17)25(22,23)15-9-5-2-6-10-15/h1-13,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJQCYQTWIAJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177325-75-6 | |
| Record name | 2,4-Bis(phenylsulfonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Bis(phenylsulfonyl)phenol
An Essential Component in Thermal Imaging and a Versatile Intermediate for Advanced Synthesis
Introduction
2,4-Bis(phenylsulfonyl)phenol, often abbreviated as DBSP, is a distinct chemical compound valued for its unique physicochemical properties and its critical role in various industrial applications.[1] With the CAS Number 177325-75-6 , this aromatic sulfone is a cornerstone in the formulation of thermal printing media and serves as a versatile building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[2][3] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, mechanisms of action, and key applications, offering a technical resource for researchers, chemists, and professionals in drug development and chemical manufacturing.
Core Identification and Physicochemical Properties
This compound is structurally characterized by a central phenol ring substituted with two phenylsulfonyl groups at the 2 and 4 positions. This arrangement of electron-withdrawing sulfonyl groups and the acidic phenolic hydroxyl group dictates its chemical behavior and utility.[1]
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 177325-75-6 | [1][4] |
| Molecular Formula | C₁₈H₁₄O₅S₂ | [1][4] |
| Molecular Weight | 374.43 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 156-158 °C | [3] |
| Boiling Point | 631.4 ± 50.0 °C at 760 mmHg | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Purity (Typical) | ≥98.5% (HPLC) | [3] |
Synthesis and Manufacturing
The industrial synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. The core of the synthesis involves the attachment of two phenylsulfonyl groups to a phenol backbone, a process generally achieved through sulfonation techniques.[1]
Conceptual Synthesis Workflow
While specific proprietary protocols may vary, a common synthetic route is based on the Friedel-Crafts reaction . This involves the electrophilic aromatic substitution of phenol with benzenesulfonyl chloride in the presence of a Lewis acid catalyst. The hydroxyl group of phenol is a strong activating group, directing the incoming electrophiles to the ortho and para positions.
Caption: Conceptual workflow for the synthesis of this compound.
It is important to note that Friedel-Crafts reactions with phenol can be complex; the lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid, potentially deactivating the catalyst and the ring.[5][6] Therefore, reaction conditions such as temperature, solvent, and the stoichiometry of the catalyst are critical parameters that manufacturers must optimize to favor the desired C-acylation at the 2 and 4 positions and achieve high purity.
Key Applications and Mechanisms of Action
The utility of this compound spans from high-volume industrial processes to specialized organic synthesis.
Developer in Thermal Paper
The most prominent application of this compound is as a color developer in thermal printing technology.[2] Thermal paper is coated with a solid-state mixture of a leuco dye (a colorless or faintly colored dye precursor) and an acidic developer like this compound.[7]
Mechanism of Color Formation: When a thermal printer's head applies heat to the paper, the developer and the leuco dye melt and mix. The acidic proton of the phenolic hydroxyl group on this compound is donated to the leuco dye. This protonation induces a chemical transformation, typically the cleavage of a lactone ring in the dye molecule, resulting in a conjugated system that absorbs visible light and appears as a colored mark (usually black).[8]
Caption: Mechanism of color development in thermal paper.
The high thermal stability and specific acidity (pKa) of this compound make it an effective developer, ensuring sharp, durable image formation with minimal background coloration.[7]
Intermediate in Organic Synthesis
Beyond thermal paper, its molecular architecture makes it a valuable intermediate for creating more complex molecules.[2]
-
Pharmaceuticals: The compound serves as a precursor in the synthesis of novel drug candidates. The phenylsulfonyl groups can act as stable anchoring points or be modified, while the phenolic hydroxyl offers a reactive site for etherification or esterification, enabling the construction of diverse molecular scaffolds for potential antiviral and anti-inflammatory agents.[3]
-
Agrochemicals: Its structure can be incorporated into new fungicides and herbicides.
-
Material Science: It is used in the manufacturing of specialized polymers, resins, and coatings, where its rigid, bulky structure can enhance thermal stability and durability.
Safety and Handling
Based on available safety data sheets, this compound is classified as a hazardous substance. It is crucial for researchers and chemical handlers to adhere to strict safety protocols.
-
Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).[4]
-
Handling Precautions: Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection. Handle in a well-ventilated area or under a fume hood to avoid dust inhalation. Wash skin thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from light and moisture to maintain its stability.[3]
Conclusion
This compound is a chemical of significant industrial importance, driven by its indispensable role as a developer in thermal paper and its growing value as a versatile intermediate in fine chemical synthesis. Its robust thermal stability, specific reactivity, and high purity standards make it a preferred choice for applications demanding precision and reliability. As technology evolves, the unique properties of this compound will continue to present opportunities for innovation in material science and pharmaceutical development.
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- Ngassa, F. N., et al. Synthesis of sulfonates from sulfonyl chloride derivatives and phenol.
- Ngassa, F. N., et al. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides.
- Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]
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- Takahashi, Y., et al. Why Does a Color-Developing Phenomenon Occur on Thermal Paper Comprising of a Fluoran Dye and a Color Developer Molecule?
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physicochemical properties of 2,4-Bis(phenylsulfonyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Bis(phenylsulfonyl)phenol
Executive Summary
This technical guide provides a comprehensive analysis of this compound (CAS No. 177325-75-6), a compound of significant industrial and research interest. Primarily known as a color developer in thermal paper production, its unique molecular architecture also positions it as a versatile intermediate in organic synthesis and a potential alternative to Bisphenol A (BPA).[1][2] This document synthesizes available data on its core physicochemical properties, solubility, acidity, and spectroscopic characteristics. Furthermore, it outlines standardized analytical methodologies for its characterization and provides insights into its synthesis and key applications, offering a critical resource for researchers, chemists, and professionals in drug development and materials science.
Introduction
This compound, also known as DBSP, is a white crystalline powder with the molecular formula C₁₈H₁₄O₅S₂.[3] Its structure is characterized by a central phenol ring substituted with two phenylsulfonyl groups at the 2 and 4 positions. This substitution pattern imparts a unique combination of thermal stability, reactivity, and acidity, making it highly effective in its primary commercial role as a high-purity developer for leuco dyes in thermal printing applications.[2][4]
Beyond its use in thermal paper, the compound's reactive phenolic hydroxyl group and robust sulfone linkages make it a valuable building block in the synthesis of specialized polymers, pharmaceuticals, and agrochemicals.[4][5][6] Its structural relation to bisphenols has also led to its investigation as a BPA substitute in the manufacturing of polymers and plastics.[1] This guide aims to provide an in-depth understanding of the fundamental chemical and physical properties that underpin these diverse applications.
Chemical Structure and Identity
The molecular structure of this compound is fundamental to its properties. The central phenolic ring is activated by the hydroxyl group, while the two bulky, electron-withdrawing phenylsulfonyl (-SO₂Ph) groups significantly influence its acidity, solubility, and thermal stability.
Caption: Chemical Structure of this compound.
Core Physicochemical Properties
The key are summarized below. These values, compiled from various chemical suppliers and databases, highlight its nature as a high-melting, thermally stable solid.
| Property | Value | Source(s) |
| CAS Number | 177325-75-6 | [4][7][8][9] |
| Molecular Formula | C₁₈H₁₄O₅S₂ | [3][7][9][10] |
| Molecular Weight | 374.43 g/mol | [7][9][10][11] |
| Appearance | White to off-white crystalline powder | [3][4][5][7] |
| Melting Point | 155 - 160 °C | [7][8][9][12] |
| Boiling Point | ~631.4 °C at 760 mmHg | [1][8][9] |
| Density | ~1.4 g/cm³ | [9] |
| Flash Point | ~335.6 °C | [9] |
| Purity (Typical) | ≥98.5% (HPLC) | [7][12] |
The high melting and boiling points are indicative of strong intermolecular forces and significant thermal stability, which is a critical attribute for its application in thermal paper manufacturing processes.
Solubility and Partitioning Behavior
The solubility profile of a compound is crucial for its application in synthesis, formulation, and biological systems.
-
Solubility: this compound is reported to be insoluble in water but soluble in various organic solvents.[5][6] This behavior is consistent with its large, predominantly nonpolar structure, which features two phenyl rings and a phenol core, offsetting the polarity of the sulfone and hydroxyl groups.
-
Octanol-Water Partition Coefficient (LogP): A predicted LogP value of 4.07 has been reported.[9] This high value indicates strong lipophilicity, suggesting that the molecule will preferentially partition into lipid-rich environments over aqueous ones. For drug development professionals, a LogP in this range suggests good potential for membrane permeability, but it may also be associated with challenges such as poor aqueous solubility and potential for non-specific binding.
Acidity and Reactivity
The acidity of the phenolic proton is a key feature of the molecule's reactivity, particularly in its role as a color developer.
-
Predicted pKa: The predicted pKa of the hydroxyl proton is approximately 4.17.[1] While this is a computational estimate, it suggests a significantly higher acidity compared to phenol itself (pKa ≈ 10). This increased acidity is a direct consequence of the powerful electron-withdrawing inductive and resonance effects of the two phenylsulfonyl groups, which stabilize the resulting phenoxide anion.
Caption: Influence of electron-withdrawing groups on acidity.
This enhanced acidity is critical for its function as a developer in thermal paper, where it acts as a proton donor to the leuco dye, causing a chemical transformation that results in color formation upon heating.
Spectroscopic Profile (Anticipated)
While specific, authenticated spectra for this compound are not widely published, its structure allows for the prediction of key characteristic signals. Researchers should use the following as a guide and confirm with experimental data.
-
¹H NMR: The spectrum should show complex multiplets in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the three distinct phenyl rings. A downfield, broad singlet corresponding to the acidic phenolic -OH proton would also be expected, the chemical shift of which would be sensitive to solvent and concentration.
-
¹³C NMR: The spectrum would display numerous signals in the aromatic region (approx. 110-160 ppm). The carbon atom attached to the hydroxyl group would be shifted downfield, and the carbons bonded to the sulfonyl groups would also show characteristic shifts.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad absorption for the O-H stretch (~3200-3500 cm⁻¹), characteristic C-H stretches for the aromatic rings (~3000-3100 cm⁻¹), and strong, sharp absorptions corresponding to the asymmetric and symmetric S=O stretching of the sulfonyl groups (~1300-1350 cm⁻¹ and ~1150-1180 cm⁻¹, respectively).[13]
Analytical Methodologies
The purity and identity of this compound are typically confirmed using High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is a representative method for quality control and purity analysis.
-
Instrumentation: HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Filter and degas both solvents prior to use.
-
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a stock solution of 100 µg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard to a final concentration of approximately 100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: 95% to 50% B
-
31-35 min: Hold at 50% B (re-equilibration).
-
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
Caption: General workflow for HPLC purity analysis.
Synthesis Outline
The synthesis of this compound likely proceeds via a Friedel-Crafts-type reaction involving the sulfonation of a phenol precursor. A plausible pathway involves the reaction of phenol or a related precursor with benzenesulfonyl chloride in the presence of a Lewis acid catalyst.
Caption: Plausible high-level synthetic pathway.
Achieving high purity (≥99.0%) requires precise control over reaction conditions to ensure di-substitution at the desired 2 and 4 positions and to minimize side products.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:[11]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Recommended Handling Procedures: Researchers and laboratory personnel should handle this compound in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and direct contact with skin and eyes.[11]
Applications in Research and Development
The make it a compound of interest in several research areas:
-
Synthetic Intermediate: Its structure serves as a scaffold for creating more complex molecules. The phenolic hydroxyl can be functionalized, and the aromatic rings can undergo further substitution, making it a key intermediate for potential pharmaceuticals and agrochemicals.[2][5]
-
Materials Science: It is used as a crosslinking agent in the production of polymers and resins and as a flame-retardant additive, where its high thermal stability is an asset.[6] Its use can enhance the durability and stability of coatings and other materials.[5]
-
BPA Alternative: Due to growing health concerns surrounding Bisphenol A, there is a significant research effort to find safer alternatives. With its phenolic structure, this compound is explored as a component in the production of polymers and plastics, serving as a potential substitute for BPA in applications like food packaging and thermal paper.[1]
Conclusion
This compound is a multifunctional compound whose value is derived from a unique set of physicochemical properties. Its high thermal stability, well-defined melting point, and specific reactivity profile make it an exemplary color developer for thermal paper. For researchers, its lipophilic nature, significant acidity, and versatile structure present numerous opportunities in the development of novel polymers, specialty chemicals, and as a potential replacement for compounds of toxicological concern like BPA. A thorough understanding of the properties detailed in this guide is essential for leveraging its full potential in both industrial and academic settings.
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An In-depth Technical Guide to the Synthesis of 2,4-Bis(phenylsulfonyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of 2,4-Bis(phenylsulfonyl)phenol
This compound, also known by its CAS number 177325-75-6, is a versatile organic compound with significant industrial and research applications.[1] Primarily, it serves as a high-performance color developer in the thermal paper industry, contributing to the sharp and durable images on receipts and labels.[1][2] Beyond this, its unique molecular architecture makes it a valuable intermediate in the synthesis of a variety of specialty chemicals, including pharmaceuticals and agrochemicals.[3][4] This guide provides a comprehensive overview of a viable synthesis route for this compound, delving into the reaction mechanism, a detailed experimental protocol, and the critical parameters that govern the successful formation of this important compound.
I. The Synthetic Pathway: Friedel-Crafts Bis-Sulfonylation of Phenol
The most direct and industrially relevant synthesis of this compound involves the electrophilic aromatic substitution of phenol with two equivalents of benzenesulfonyl chloride. This reaction is a classic example of a Friedel-Crafts reaction, which is a cornerstone of aromatic chemistry.
A. The Underlying Mechanism: A Tale of Regioselectivity
The success of this synthesis hinges on the directing effect of the hydroxyl group on the phenol ring. The hydroxyl group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution.[5][6] This is due to the resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. This heightened electron density makes these positions more susceptible to attack by an electrophile.
The electrophile in this reaction is the benzenesulfonyl cation (PhSO₂⁺) or a complex of benzenesulfonyl chloride with a Lewis acid catalyst. The reaction proceeds in a stepwise manner, with the first sulfonylation occurring predominantly at the more sterically accessible para position. The second sulfonylation then occurs at one of the activated ortho positions.
B. The Competing Reaction: O-Sulfonylation and the Fries Rearrangement
A potential side reaction in the synthesis of this compound is the O-sulfonylation of the phenolic hydroxyl group to form a phenyl benzenesulfonate ester.[7] This ester can then undergo a Fries rearrangement, where the sulfonyl group migrates from the oxygen to the aromatic ring, typically to the ortho or para position.[6][8][9] The conditions of the reaction, such as temperature and the choice of solvent, can influence the relative rates of C-sulfonylation (the desired reaction) and O-sulfonylation.[6] Higher temperatures generally favor the thermodynamically more stable C-sulfonated product.[6]
II. Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a laboratory-scale synthesis of this compound.
A. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenol | 94.11 | 9.41 g | 0.1 |
| Benzenesulfonyl chloride | 176.62 | 38.86 g | 0.22 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 32.0 g | 0.24 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 200 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 150 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 100 mL | - |
| Saturated Sodium Chloride (NaCl) solution (Brine) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - |
| Toluene | 92.14 | As needed for recrystallization | - |
| Hexane | 86.18 | As needed for washing | - |
B. Reaction Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
C. Detailed Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9.41 g (0.1 mol) of phenol in 200 mL of anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. While maintaining the temperature, carefully add 32.0 g (0.24 mol) of anhydrous aluminum chloride in small portions over 30 minutes. The mixture will become a thick slurry.
-
Reagent Addition: Add 38.86 g (0.22 mol) of benzenesulfonyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 150 mL of 1 M hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a mixture of toluene and hexane to yield pure this compound as a white crystalline solid.
III. Characterization and Quality Control
The purity of this compound is crucial for its applications, especially in thermal paper.[2] The final product should be characterized to confirm its identity and purity.
-
Melting Point: The melting point of pure this compound is in the range of 156-158°C.[3][4] A sharp melting point is indicative of high purity.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
FT-IR: The infrared spectrum will show characteristic absorption bands for the hydroxyl (-OH) and sulfonyl (-SO₂) functional groups.
-
-
Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique to determine the purity of the final product.[4]
-
IV. Safety Considerations
-
Phenol: Phenol is toxic and corrosive and can cause severe skin burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
-
Benzenesulfonyl Chloride: Benzenesulfonyl chloride is a lachrymator and is corrosive. It reacts with water and should be handled with care in a fume hood.
-
Anhydrous Aluminum Chloride: Aluminum chloride is a corrosive solid that reacts violently with water, releasing hydrogen chloride gas. Handle in a dry environment and add to the reaction mixture in small portions.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
V. Conclusion
The synthesis of this compound via the Friedel-Crafts bis-sulfonylation of phenol is a robust and scalable method. A thorough understanding of the reaction mechanism, particularly the directing effects of the hydroxyl group and the potential for side reactions, is crucial for optimizing the reaction conditions to achieve a high yield of the desired product. Careful control of temperature and the use of an appropriate Lewis acid catalyst are key to favoring the desired C-sulfonylation at the ortho and para positions. With the detailed protocol and safety precautions outlined in this guide, researchers can confidently synthesize this important chemical compound for a variety of applications.
References
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- Srinivasan, C., & Perumal, S. (1994). Fries rearrangements of arylsulfonates and sulfonanilides under microwave irradiation. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(1), 49-56.
- Noyori, R., Okada, T., & Nozaki, H. (1966).
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2,4-Bis(phenylsulfonyl)phenol molecular structure and weight
An In-Depth Technical Guide to 2,4-Bis(phenylsulfonyl)phenol (DBSP)
Introduction
This compound, commonly identified by the acronym DBSP and CAS number 177325-75-6, is a specialized aromatic compound of significant interest in both industrial and research settings.[1][2] Its molecular architecture, featuring a central phenol ring substituted with two phenylsulfonyl groups, imparts a unique combination of thermal stability, reactivity, and functionality. This guide offers a comprehensive technical overview of DBSP, designed for researchers, chemists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on the scientific principles that underpin its utility.
Part 1: Molecular Profile and Physicochemical Properties
Molecular Structure and Identity
The formal IUPAC name for this compound is 2,4-bis(benzenesulfonyl)phenol.[3] Its structure consists of a hydroxyl group (-OH) and two phenylsulfonyl (-SO₂Ph) groups attached to a benzene ring at the 1, 2, and 4 positions, respectively. The electron-withdrawing nature of the two sulfonyl groups significantly increases the acidity of the phenolic proton compared to phenol itself, a critical feature for its primary application.
-
CAS Number: 177325-75-6[2][]
-
Common Synonyms: DBSP, Phenol, 2,4-bis(phenylsulfonyl)-
Sources
An In-depth Technical Guide to the Solubility of 2,4-Bis(phenylsulfonyl)phenol
This guide provides a comprehensive overview of the solubility characteristics of 2,4-Bis(phenylsulfonyl)phenol (CAS No. 177325-75-6), a compound of significant interest in various industrial applications, particularly as a developer in thermal paper.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the solubility behavior of this molecule to inform formulation, synthesis, and purification processes.
Introduction to this compound
This compound is a white to off-white crystalline powder with the molecular formula C₁₈H₁₄O₅S₂ and a molecular weight of 374.43 g/mol .[3][4] Its structure, featuring two phenylsulfonyl groups attached to a phenol ring, imparts a unique combination of polarity and lipophilicity, which governs its solubility in different media. Understanding these solubility characteristics is paramount for its effective application and for the development of robust manufacturing processes.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄O₅S₂ | [3][4] |
| Molecular Weight | 374.43 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | 155-158 °C | [3][5] |
| Density | ~1.4 g/cm³ | [3] |
| LogP | 4.07 | [6] |
Factors Influencing the Solubility of this compound
The solubility of an organic compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the key determinants of solubility include:
-
Polarity: The presence of the hydroxyl (-OH) and sulfonyl (-SO₂) groups introduces polarity to the molecule, allowing for hydrogen bonding and dipole-dipole interactions with polar solvents.
-
Lipophilicity: The two phenyl rings contribute to the molecule's non-polar character, favoring interactions with non-polar solvents through van der Waals forces. The calculated LogP of 4.07 suggests a significant lipophilic nature.[6]
-
Crystalline Structure: As a crystalline solid, the energy required to overcome the crystal lattice forces (lattice energy) plays a crucial role. Solvents that can effectively solvate the individual molecules and disrupt the crystal packing will exhibit higher solubilizing capacity.
-
Temperature: Generally, the solubility of solids increases with temperature as the dissolution process is often endothermic.
-
pH: The phenolic hydroxyl group is weakly acidic. In basic solutions, it can deprotonate to form a phenoxide ion, which is significantly more soluble in aqueous media.[7]
Qualitative and Estimated Quantitative Solubility Profile
Qualitative Solubility:
-
Soluble in: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).[2]
-
Slightly soluble in: Methanol.[2]
Estimated Quantitative Solubility (with 4,4′-dihydroxydiphenyl sulfone as a reference):
Due to the structural similarities between this compound and 4,4′-dihydroxydiphenyl sulfone, the experimentally determined solubility of the latter in various organic solvents can provide a valuable point of reference for estimating the solubility of the target compound. It is important to note that these are estimations and experimental verification is crucial.
The solubility of 4,4′-dihydroxydiphenyl sulfone was found to increase with temperature in the tested solvents. The general trend in solubilizing power at a given temperature was: acetone > acetonitrile > ethyl acetate > alcohols.[8]
Table of Solubility Data for 4,4′-dihydroxydiphenyl sulfone in Various Solvents at Different Temperatures (mole fraction, 10³x) [8]
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |
| Acetone | 115.65 | 131.53 | 148.98 | 168.19 | 189.39 | 212.80 | 238.68 | 267.31 |
| Acetonitrile | 48.31 | 55.45 | 63.45 | 72.41 | 82.46 | 93.73 | 106.38 | 120.58 |
| Ethyl Acetate | 26.54 | 30.73 | 35.50 | 40.91 | 47.03 | 53.95 | 61.76 | 70.57 |
| Methanol | 17.51 | 20.21 | 23.25 | 26.69 | 30.58 | 34.99 | 39.98 | 45.64 |
| Ethanol | 17.21 | 19.89 | 22.94 | 26.41 | 30.36 | 34.86 | 39.98 | 45.79 |
| n-Propanol | 16.99 | 19.74 | 22.86 | 26.42 | 30.48 | 35.12 | 40.41 | 46.43 |
| Isopropyl Alcohol | 14.53 | 16.92 | 19.64 | 22.75 | 26.30 | 30.36 | 34.99 | 40.27 |
| 1-Butanol | 20.21 | 23.47 | 27.19 | 31.44 | 36.29 | 41.83 | 48.15 | 55.37 |
| 2-Methyl-1-propanol | 17.15 | 19.96 | 23.18 | 26.86 | 31.08 | 35.91 | 41.44 | 47.76 |
Based on this data, it is reasonable to expect that this compound will exhibit good solubility in polar aprotic solvents like acetone and acetonitrile, and moderate to low solubility in alcohols and esters. Its solubility in non-polar solvents like hexane is expected to be very low.
Theoretical Prediction of Solubility
For a more theoretical approach, Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed to predict the solubility of this compound.
Hansen Solubility Parameters (HSP): This model is based on the principle that "like dissolves like" and quantifies this using three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding).[9][10] By determining the HSP of this compound, one can identify solvents with similar parameters, which are likely to be good solvents.
COSMO-RS: This is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from the molecular structure.[11][12] It offers a powerful predictive tool without the need for experimental data, though its accuracy can be enhanced with some experimental validation.[13]
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[14][15] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.
Step-by-Step Protocol for the Shake-Flask Method
-
Preparation of Materials:
-
Ensure the this compound is of high purity.
-
Use analytical grade solvents.
-
Prepare a series of vials or flasks with secure closures.
-
-
Sample Preparation:
-
Add an excess amount of this compound to each vial. A visual excess of solid should remain at the end of the experiment to ensure saturation.
-
-
Equilibration:
-
Add a known volume of the desired solvent to each vial.
-
Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled.
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To remove any undissolved microparticles, filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) or centrifuge the sample and collect the clear supernatant.
-
-
Quantification:
-
Accurately dilute the clear saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the saturated solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by taking into account the dilution factor.
-
Visualizing the Experimental Workflow
Caption: Workflow of the Shake-Flask Method for Solubility Determination.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound. While direct quantitative data remains sparse, a comprehensive understanding of its solubility behavior can be inferred from its physicochemical properties, qualitative data, and the solubility of structurally similar compounds. For precise formulation and process development, experimental determination of solubility using a robust method like the shake-flask protocol is strongly recommended. Theoretical models such as Hansen Solubility Parameters and COSMO-RS can further aid in solvent screening and solubility prediction. This guide serves as a foundational resource for scientists and researchers working with this important industrial chemical.
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- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.
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An In-depth Technical Guide on the Thermal Properties of 2,4-Bis(phenylsulfonyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and melting point of 2,4-Bis(phenylsulfonyl)phenol (DBSP), a compound of significant interest in various industrial and research applications. This document delves into the fundamental physicochemical properties, established methodologies for thermal characterization, and the practical implications of these properties. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented, offering a robust framework for researchers. The guide aims to equip scientists and professionals in drug development and material science with the necessary knowledge to effectively utilize and understand the thermal behavior of this versatile molecule.
Introduction: The Significance of this compound
This compound, with the CAS number 177325-75-6, is a white crystalline powder with the molecular formula C18H14O5S2.[1] Its molecular structure, featuring two phenylsulfonyl groups attached to a phenol ring, imparts unique chemical and physical properties that make it a valuable compound in several fields.
Primarily, DBSP is recognized for its role as a color developer in the production of thermal paper.[1][2][3][4] In this application, it facilitates a heat-induced chemical reaction with leuco dyes to produce sharp and durable images, a process critical for receipts, labels, and tickets.[1][3] Beyond this, its reactive nature makes it a crucial intermediate in organic synthesis, finding utility in the creation of specialty chemicals, advanced materials, and potentially pharmaceuticals.[2][3][5] The compound's high purity, often exceeding 99%, and its inherent stability are key advantages for these demanding applications.[2][4][5]
Given its applications, particularly in processes involving heat, a thorough understanding of the thermal stability and melting point of this compound is paramount. These parameters dictate its processing conditions, storage requirements, and performance characteristics in its final applications.
Physicochemical and Thermal Properties
A summary of the key physicochemical and thermal properties of this compound is presented in the table below. These values have been compiled from various sources and represent typical specifications.
| Property | Value | References |
| CAS Number | 177325-75-6 | [1] |
| Molecular Formula | C18H14O5S2 | [1][6] |
| Molecular Weight | 374.43 g/mol | [1][7] |
| Appearance | White crystalline powder | [1][5][7] |
| Melting Point | 155-158 °C | [1][7] |
| 156.0-160.0 °C | ||
| 170-173 °C | [8] | |
| Boiling Point | 631.4 ± 50.0 °C at 760 mmHg | [1][9] |
| Density | ~1.4 ± 0.1 g/cm³ | [1] |
| Purity (HPLC) | >98.0% - ≥99.0% | [2][5][7] |
Note: The reported melting point range for this compound shows some variation across different suppliers and analytical conditions. This highlights the importance of empirical determination for specific batches.
Methodologies for Thermal Analysis
To rigorously characterize the thermal properties of this compound, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Causality Behind Experimental Choice: TGA is the chosen method to determine the thermal stability of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is crucial for understanding the temperature at which the compound begins to decompose. For a compound like DBSP, which is used in thermal applications, knowing its decomposition temperature is critical to prevent degradation during manufacturing and use.
Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choice: DSC is the gold standard for determining the melting point and other thermal transitions of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is a critical physical property that defines the upper limit of the solid-state application of the compound and is a key indicator of purity. DSC provides a precise and reproducible measurement of this transition.
Experimental Protocols
The following protocols are designed to be self-validating systems for the determination of the thermal stability and melting point of this compound.
Protocol for Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal decomposition of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs (Td5%).
-
Record the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).
-
Caption: Workflow for Thermogravimetric Analysis (TGA) of DBSP.
Protocol for Differential Scanning Calorimetry (DSC)
Objective: To accurately determine the melting point of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 200 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.
-
The peak temperature of the endotherm should also be recorded.
-
Caption: Workflow for Differential Scanning Calorimetry (DSC) of DBSP.
Interpretation of Thermal Data and Practical Implications
The high boiling point of this compound, approximately 631.4 °C, is indicative of its excellent thermal stability.[1] This stability is a critical attribute for its application as a thermal paper developer, where it must withstand the heat from a thermal printer without degrading.
The melting point, which falls in the range of 155-173 °C, is also a key parameter.[1][7][9][8] This relatively high melting point ensures that the compound remains in a solid, stable state under normal storage and handling conditions. During the thermal printing process, the localized heating must exceed this melting point to initiate the color-forming reaction.
For drug development and material science applications, the thermal properties of DBSP are equally important. Its stability can influence formulation strategies, and its melting point will be a factor in processes such as hot-melt extrusion or other manufacturing techniques that involve elevated temperatures.
Conclusion
This compound is a compound with significant industrial and research value, underpinned by its robust thermal properties. A comprehensive understanding of its thermal stability and melting point, as determined by TGA and DSC, is essential for its effective application. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently work with this versatile molecule. The inherent stability and well-defined thermal transitions of DBSP make it a reliable component in a wide array of applications, from thermal imaging to advanced material synthesis.
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A Spectroscopic Guide to 2,4-Bis(phenylsulfonyl)phenol: Structure Elucidation for the Modern Laboratory
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2,4-Bis(phenylsulfonyl)phenol, a compound of significant industrial interest, particularly as a developer in thermal paper applications.[1] Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide presents a robust, predicted dataset grounded in established spectroscopic principles and data from analogous structures. This approach provides a strong framework for the structural elucidation and quality control of this compound.
Introduction
This compound, with the molecular formula C₁₈H₁₄O₅S₂, is a white crystalline powder.[1][2] Its molecular structure, featuring a central phenol ring substituted with two phenylsulfonyl groups, is key to its functionality.[1] Spectroscopic analysis is indispensable for confirming the identity and purity of this compound, ensuring its reliable performance in various applications. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data, offering a detailed interpretation to serve as a valuable reference for laboratory practice.
Molecular Structure and Key Features
The structure of this compound presents a unique electronic environment that is reflected in its spectroscopic signatures. The two electron-withdrawing phenylsulfonyl groups significantly influence the chemical shifts of the protons and carbons on the central phenolic ring.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol (Hypothetical)
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is strategic as it will solubilize the compound and allow for the observation of the exchangeable phenolic hydroxyl proton.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
Temperature: 298 K
-
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet (broad) | 1H | Phenolic -OH |
| ~8.2 | Doublet | 1H | H-3 |
| ~7.9 | Doublet of doublets | 1H | H-5 |
| ~7.8 | Multiplet | 4H | Ortho-protons of phenylsulfonyl groups |
| ~7.6 | Multiplet | 6H | Meta- and para-protons of phenylsulfonyl groups |
| ~7.2 | Doublet | 1H | H-6 |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals several key features:
-
Phenolic Hydroxyl Proton: A broad singlet is anticipated at a downfield chemical shift (~10.5 ppm) for the phenolic hydroxyl proton. Its broadness is due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this peak is more likely to be observed than in non-hydrogen bonding solvents.
-
Aromatic Protons of the Central Phenol Ring: The two phenylsulfonyl groups exert a strong electron-withdrawing effect, deshielding the protons on the central phenol ring.
-
The proton at the C-3 position (H-3), being ortho to one sulfonyl group and para to the other, is expected to be the most deshielded, appearing as a doublet around 8.2 ppm.
-
The proton at the C-5 position (H-5) is ortho to the other sulfonyl group and will appear as a doublet of doublets around 7.9 ppm.
-
The proton at the C-6 position (H-6), being ortho to the hydroxyl group, will be the most shielded of the ring protons and is predicted to appear as a doublet around 7.2 ppm.
-
-
Protons of the Phenylsulfonyl Groups: The protons on the two phenyl rings of the sulfonyl groups will appear as multiplets in the range of 7.6-7.8 ppm. The ortho-protons are generally more deshielded than the meta- and para-protons.
Caption: Predicted ¹H NMR chemical shift assignments for this compound.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Experimental Protocol (Hypothetical)
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45°
-
Spectral width: 0 to 200 ppm
-
Proton decoupling: Broadband decoupling
-
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-1 (C-OH) |
| ~142 | C-ipso of phenylsulfonyl groups |
| ~138 | C-4 |
| ~134 | C-para of phenylsulfonyl groups |
| ~132 | C-2 |
| ~130 | C-meta of phenylsulfonyl groups |
| ~128 | C-ortho of phenylsulfonyl groups |
| ~125 | C-5 |
| ~120 | C-3 |
| ~118 | C-6 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbons of the Central Phenol Ring:
-
The carbon bearing the hydroxyl group (C-1) is expected to be significantly deshielded, appearing around 158 ppm.
-
The carbons attached to the sulfonyl groups (C-2 and C-4) will also be deshielded due to the electron-withdrawing nature of the substituents.
-
The remaining carbons of the phenol ring will have chemical shifts influenced by the positions of the substituents.
-
-
Carbons of the Phenylsulfonyl Groups: The ipso-carbons of the phenylsulfonyl groups are predicted to be around 142 ppm, while the other aromatic carbons will appear in the typical aromatic region of 128-134 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a technique used to identify functional groups in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol (Hypothetical)
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3500-3200 | Broad, Medium | O-H stretch | Phenolic hydroxyl |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic rings |
| 1350-1300 | Strong | Asymmetric S=O stretch | Sulfonyl |
| 1170-1140 | Strong | Symmetric S=O stretch | Sulfonyl |
| 1250-1000 | Strong | C-O stretch | Phenol |
| ~1100 | Medium | C-S stretch | Aryl sulfone |
Interpretation of the Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups:
-
O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the hydrogen-bonded phenolic hydroxyl group.[3][4]
-
Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.[5]
-
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the three aromatic rings.
-
S=O Stretches: Two strong absorption bands are expected for the sulfonyl group: an asymmetric stretch between 1350-1300 cm⁻¹ and a symmetric stretch between 1170-1140 cm⁻¹.[6] These are highly characteristic and confirm the presence of the sulfonyl functionality.
-
C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region is attributed to the C-O stretching vibration of the phenolic group.[3]
-
C-S Stretch: A medium intensity band around 1100 cm⁻¹ can be assigned to the C-S stretching vibration.
Caption: Key IR vibrational modes for this compound.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
Experimental Protocol (Hypothetical)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate molecular ions with minimal fragmentation.
-
Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
Predicted Mass Spectrometry Data
-
Molecular Ion: The molecular weight of this compound is 374.43 g/mol . In ESI positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 375. In ESI negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 373.
-
Major Fragmentation Pathways: Aryl sulfones are known to undergo characteristic fragmentation patterns.
-
Loss of SO₂: A common fragmentation pathway for aryl sulfones is the loss of sulfur dioxide (SO₂, 64 Da).[7]
-
Cleavage of the C-S bond: Cleavage of the carbon-sulfur bond can lead to the formation of phenylsulfonyl cations (m/z 141) or phenoxy radicals.
-
Rearrangements: Sulfone-to-sulfinate rearrangements can also occur under mass spectrometric conditions.[8][9]
-
Interpretation of the Predicted Mass Spectrum
The mass spectrum would be expected to show a prominent molecular ion peak, confirming the molecular weight of the compound. The MS/MS spectrum would likely be dominated by fragments resulting from the loss of one or both sulfonyl groups. The observation of ions corresponding to the loss of SO₂ and the presence of the phenylsulfonyl cation would provide strong evidence for the proposed structure.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data offers a valuable resource for scientists and researchers involved in the synthesis, quality control, and application of this important industrial chemical. The principles and predicted data presented herein should serve as a solid foundation for the empirical analysis and structural confirmation of this compound in a laboratory setting.
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- Why Does a Color-Developing Phenomenon Occur on Thermal Paper Comprising of a Fluoran Dye and a Color Developer Molecule? - ResearchGate. (2026, August 6).
- Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2026, September 11).
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An In-Depth Technical Guide to 2,4-Bis(phenylsulfonyl)phenol: From Synthesis to Application
This guide provides a comprehensive technical overview of 2,4-Bis(phenylsulfonyl)phenol (CAS No. 177325-75-6), a versatile organic compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's discovery, synthesis, physicochemical properties, and key applications, with a focus on the scientific principles and experimental causality that underpin its utility.
Introduction and Historical Context
While the precise historical account of the first synthesis of this compound is not extensively documented in readily available literature, its development can be contextualized within the broader advancements in sulfone chemistry and the industrial need for stable, reactive phenolic compounds. The emergence of diaryl sulfones as important structural motifs in various functional materials and biologically active molecules likely spurred investigations into polysulfonylated phenols. Its primary industrial application as a color developer in thermal printing media has been a significant driver for its production and study.[1][2]
Chemically, this compound is a derivative of phenol, characterized by the presence of two phenylsulfonyl groups attached to the aromatic ring at the 2 and 4 positions. This substitution pattern significantly influences the compound's acidity, reactivity, and physical properties, making it a valuable intermediate in organic synthesis and a functional component in material science.[3][4]
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 177325-75-6 | [5] |
| Molecular Formula | C₁₈H₁₄O₅S₂ | [5] |
| Molecular Weight | 374.43 g/mol | [6] |
| Appearance | White to almost white crystalline powder | [7] |
| Melting Point | 156-158 °C | [7] |
| Boiling Point | 631.4 ± 50.0 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [5] |
| Purity (HPLC) | >98.0% | [8] |
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings. The phenolic hydroxyl proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.[9][10]
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the phenyl rings. The carbon atom attached to the hydroxyl group (C1) would be significantly deshielded. Due to the asymmetry of the substitution on the phenol ring, all six carbons of this ring are expected to be non-equivalent.[11][12]
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretching of the phenolic hydroxyl group (around 3200-3600 cm⁻¹). Strong absorptions corresponding to the S=O stretching of the sulfonyl groups would be prominent in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations would also be present.[13]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns involving the loss of sulfonyl and phenyl groups.[14]
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of phenol with benzenesulfonyl chloride. The hydroxyl group of phenol is an activating group, directing electrophiles to the ortho and para positions. The presence of two bulky phenylsulfonyl groups introduces steric considerations that influence the reaction conditions.
A plausible synthetic approach involves a Friedel-Crafts-type reaction, where a Lewis acid catalyst can be employed to enhance the electrophilicity of the sulfonyl chloride. However, the reaction of phenols in Friedel-Crafts reactions can be complex due to the interaction of the hydroxyl group with the catalyst.[3]
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical):
-
Reaction Setup: In a multi-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add phenol and a suitable inert solvent (e.g., dichloromethane or nitrobenzene).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride, in portions.
-
Reagent Addition: Add benzenesulfonyl chloride dropwise to the stirred mixture while maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the completion of the disubstitution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and acidifying with dilute hydrochloric acid.
-
Isolation: Separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Key Applications and Mechanisms of Action
The unique electronic and structural features of this compound make it a valuable compound in several industrial applications.
Color Developer in Thermal Paper
The primary and most well-documented application of this compound is as a color developer in thermal printing technology.[15] Thermal paper is coated with a solid-state mixture of a leuco dye (a colorless dye precursor) and a developer.
Mechanism of Action in Thermal Printing:
When heat is applied by a thermal printer head, the low-melting components of the coating melt, allowing the leuco dye and the acidic developer, this compound, to come into contact and react. The phenolic hydroxyl group of this compound acts as a proton donor, inducing a conformational change in the leuco dye molecule, typically the opening of a lactone ring. This structural change results in the formation of a highly conjugated system that absorbs visible light, thereby producing a colored image.
Caption: Mechanism of color formation in thermal paper.
The choice of this compound as a developer is dictated by its optimal melting point, acidity, and stability, which contribute to the sharpness, intensity, and durability of the printed image.[2]
Intermediate in Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries.[1][7] The presence of multiple reactive sites—the phenolic hydroxyl group and the phenylsulfonyl groups—allows for a variety of chemical transformations.
While specific, publicly documented examples of its use in the synthesis of commercial drugs or pesticides are scarce, its potential lies in its ability to act as a building block for molecules with diaryl sulfone motifs, which are present in some bioactive compounds. The hydroxyl group can be readily functionalized, for instance, through etherification or esterification, to introduce other functionalities or to link the molecule to other scaffolds.
Potential Synthetic Transformations:
-
O-Alkylation/O-Arylation: The phenolic hydroxyl group can be deprotonated with a base and reacted with alkyl or aryl halides to form ethers.
-
Esterification: Reaction with acyl chlorides or carboxylic anhydrides yields the corresponding esters.
-
Nucleophilic Aromatic Substitution: The phenylsulfonyl groups are strong electron-withdrawing groups, which can activate the phenyl rings towards nucleophilic aromatic substitution under certain conditions, although this is generally a challenging transformation.
The utility of this compound in drug discovery and development is an area that warrants further exploration, particularly in the synthesis of novel compounds where the diaryl sulfone structure is a key pharmacophore.[4]
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a specialty chemical with significant industrial importance, primarily as a developer in thermal paper technology. Its synthesis, based on the principles of electrophilic aromatic substitution, yields a molecule with a unique combination of reactivity and stability. While its role as a synthetic intermediate in the pharmaceutical and agrochemical sectors is plausible, this remains an area with limited public documentation and represents an opportunity for future research and development. This guide has provided a foundational understanding of this compound, intended to support and inform the work of scientists and professionals in related fields.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for Diverse Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis and Industrial Applications of this compound.
- LookChem (n.d.). This compound: Your Key to Advanced Thermal Paper and Synthesis.
- Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone of Your Receipts: Exploring this compound.
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- ChemSrc (n.d.). This compound | CAS#:177325-75-6.
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- Doc Brown's Chemistry (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH.
- Camlin Fine Sciences (n.d.). Agrochemicals.
- Doc Brown's Chemistry (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH.
- Organic Chemistry Portal (n.d.). Phenol synthesis by substitution or oxidation.
- National Institute of Standards and Technology (n.d.). Phenol.
- PubChemLite (n.d.). This compound (C18H14O5S2).
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Unlocking the Therapeutic Potential of 2,4-Bis(phenylsulfonyl)phenol: A Guide to Novel Research Frontiers
Introduction: Beyond an Industrial Intermediate
2,4-Bis(phenylsulfonyl)phenol (DBSP), a white crystalline powder with the CAS number 177325-75-6, is a compound primarily recognized for its role as a developer in thermal paper and as a versatile intermediate in organic synthesis.[1] Its synthesis typically involves the sulfonation of phenolic compounds, and its industrial utility is well-established. However, a deeper analysis of its chemical architecture—a diaryl sulfone scaffold combined with a phenolic hydroxyl group—suggests a rich, yet largely unexplored, potential for therapeutic applications.[2][3] Diaryl sulfones are a privileged motif in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Similarly, phenolic compounds are ubiquitous in bioactive molecules and are known to interact with various biological targets, often acting as enzyme inhibitors.[7][8][9]
This technical guide moves beyond the established industrial profile of DBSP to illuminate promising, uncharted territories for its application in drug discovery and development. We will explore potential research avenues, grounded in the known bioactivities of its constituent chemical moieties, and provide actionable experimental workflows for researchers, scientists, and drug development professionals to unlock its therapeutic value.
Physicochemical Properties of this compound
A foundational understanding of DBSP's physical and chemical characteristics is paramount for its application in both industrial and research settings.
| Property | Value | Reference |
| CAS Number | 177325-75-6 | [1] |
| Molecular Formula | C18H14O5S2 | [1] |
| Molecular Weight | 374.43 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 156-158 °C | [1] |
| Boiling Point | 631.4±50.0 °C at 760 mmHg | [10] |
| Purity (HPLC) | ≥98.5% | [1][11] |
Potential Research Area 1: Anticancer Activity via Tubulin Polymerization Inhibition
The diaryl sulfone core of DBSP bears a structural resemblance to known tubulin polymerization inhibitors, such as Combretastatin A-4.[12] Several studies have highlighted the potent anti-proliferative effects of diaryl sulfone derivatives against various cancer cell lines, with a mechanism of action often attributed to the disruption of microtubule dynamics.[12] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Scientific Rationale
The two phenylsulfonyl groups of DBSP can be hypothesized to interact with the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. The phenolic hydroxyl group may further enhance binding affinity through hydrogen bonding interactions within the binding pocket. This proposed mechanism offers a compelling starting point for investigating DBSP as a novel anticancer agent.
Experimental Workflow
A systematic investigation into the anticancer potential of DBSP can be initiated through a series of well-defined experiments.
Caption: Experimental workflow for evaluating the anticancer potential of DBSP.
Detailed Experimental Protocols
1. Cell Viability Assays (MTT/XTT):
-
Objective: To determine the cytotoxic effects of DBSP on various cancer cell lines.
-
Procedure:
-
Seed cancer cell lines (e.g., MCF-7, A549, DU-145) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of DBSP (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC50 value for each cell line.
-
2. Tubulin Polymerization Assay:
-
Objective: To directly assess the inhibitory effect of DBSP on tubulin polymerization.
-
Procedure:
-
Use a commercially available tubulin polymerization assay kit.
-
Incubate purified tubulin with GTP in the presence of varying concentrations of DBSP.
-
Monitor the change in fluorescence or absorbance over time to measure the rate of tubulin polymerization.
-
Use colchicine as a positive control.
-
Potential Research Area 2: Anti-Inflammatory Properties through Enzyme Inhibition
Chronic inflammation is a key driver of numerous diseases. Sulfone derivatives have been reported to possess anti-inflammatory properties, in part by inhibiting the production of pro-inflammatory mediators. Furthermore, the phenolic moiety is a known inhibitor of various enzymes involved in inflammatory pathways, such as carbonic anhydrases.[11][13]
Scientific Rationale
DBSP's structure suggests a potential dual mechanism of anti-inflammatory action. The diaryl sulfone core may interfere with inflammatory signaling cascades, while the phenolic group could directly inhibit enzymes that produce inflammatory mediators. A plausible target is the family of carbonic anhydrases, some of which are upregulated in inflammatory conditions.
Experimental Workflow
The following workflow outlines a strategy to investigate the anti-inflammatory potential of DBSP.
Caption: Workflow for the investigation of DBSP's anti-inflammatory properties.
Detailed Experimental Protocols
1. LPS-Stimulated Macrophage Assay:
-
Objective: To evaluate the effect of DBSP on the production of inflammatory mediators in macrophages.
-
Procedure:
-
Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Pre-treat the cells with various concentrations of DBSP for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure nitric oxide (NO) production using the Griess assay.
-
Quantify the levels of TNF-α and IL-6 using ELISA kits.
-
2. Carbonic Anhydrase Inhibition Assay:
-
Objective: To determine if DBSP can inhibit the activity of carbonic anhydrase isoforms.
-
Procedure:
-
Utilize a commercially available carbonic anhydrase inhibition assay kit.
-
Perform the assay according to the manufacturer's protocol, testing a range of DBSP concentrations against relevant human carbonic anhydrase isoforms (e.g., CA II, IX, XII).
-
Calculate the IC50 values.
-
Potential Research Area 3: Antimicrobial Activity
The sulfone moiety is present in several clinically used antimicrobial agents.[6][14] Diaryl sulfone derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[6][15] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes.[14]
Scientific Rationale
The electron-withdrawing nature of the phenylsulfonyl groups in DBSP could facilitate interactions with microbial targets. It is plausible that DBSP could inhibit key enzymes in bacterial metabolic pathways, such as dihydropteroate synthase, similar to sulfonamide antibiotics.[14] Its phenolic nature may also contribute to antimicrobial effects by disrupting microbial membranes.[9]
Experimental Workflow
A tiered approach is recommended to explore the antimicrobial potential of DBSP.
Caption: A structured workflow for evaluating the antimicrobial properties of DBSP.
Detailed Experimental Protocols
1. Broth Microdilution Assay:
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of DBSP against a panel of pathogenic bacteria.
-
Procedure:
-
Prepare a two-fold serial dilution of DBSP in a 96-well microtiter plate containing appropriate broth media.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of DBSP that visibly inhibits bacterial growth.
-
To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Conclusion and Future Directions
This compound, a compound with a well-documented industrial profile, stands at the precipice of a new era of scientific exploration. Its inherent chemical structure, featuring a diaryl sulfone backbone and a reactive phenolic group, strongly suggests a therapeutic potential that has, until now, been overlooked. The proposed research avenues in oncology, inflammation, and infectious diseases provide a robust framework for initiating comprehensive investigations. The successful validation of any of these hypotheses could reposition DBSP from an industrial commodity to a valuable lead compound in drug discovery, opening up new avenues for the development of novel therapeutics. Further research could also explore the synthesis of DBSP analogs to optimize potency and selectivity for specific biological targets, thereby expanding its therapeutic utility.
References
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Navigating the Safety Profile of 2,4-Bis(phenylsulfonyl)phenol: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling and Precautionary Measures for 2,4-Bis(phenylsulfonyl)phenol.
Introduction
This compound, a white crystalline powder, is a chemical intermediate utilized in various industrial and research applications, notably in the manufacturing of thermal paper and as a potential alternative to bisphenol A (BPA)[1]. Its molecular structure, characterized by a phenol core with two phenylsulfonyl substituents, dictates its chemical reactivity and, consequently, its safety profile. This guide provides a comprehensive overview of the current understanding of the safety and handling precautions for this compound, designed to equip researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly in a laboratory setting.
While specific toxicological data for this compound remains limited in publicly accessible literature, its classification as a skin and eye irritant necessitates a cautious and well-informed approach to its handling. This guide synthesizes available safety information and establishes best-practice protocols based on its known hazards and its classification within the broader family of phenolic compounds.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 177325-75-6 | [2] |
| Molecular Formula | C18H14O5S2 | [3] |
| Molecular Weight | 374.43 g/mol | [3] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 156-158 °C | [4] |
| Boiling Point | 631.4 ± 50.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 335.6 ± 30.1 °C | [3] |
Hazard Identification and Toxicological Profile
The primary known hazards associated with this compound are skin and eye irritation, as classified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[2].
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Toxicological Data Gaps:
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for dust generation.
-
Containment: For procedures with a higher risk of aerosolization, the use of a glove box or other containment systems should be considered.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In situations with a significant splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.
-
Skin and Body Protection: A laboratory coat should be worn at all times. For tasks with a higher potential for skin contact, additional protective clothing, such as an apron or coveralls, may be necessary.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne dust, a NIOSH-approved respirator with a particulate filter may be required. The selection of a respirator should be based on a formal risk assessment.
Caption: Hierarchy of controls for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidental exposure.
Handling Protocol
-
Preparation: Before handling, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition. Review the Safety Data Sheet (SDS).
-
Dispensing: When weighing or transferring the solid material, do so in a fume hood to minimize dust inhalation. Use a scoop or spatula to avoid direct contact.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Decontamination: After handling, thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with the compound.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage Requirements
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
It is advisable to store the compound away from light[4].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Spill Response
The appropriate response to a spill will depend on its size and location.
Caption: Decision workflow for responding to a spill.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and appropriate waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.
Conclusion: A Call for Continued Vigilance
This compound is a compound with established skin and eye irritation hazards. While this guide provides a framework for its safe handling based on current knowledge, the significant gaps in its toxicological profile demand a high degree of caution. Researchers and laboratory managers must remain vigilant, adhere to the highest safety standards, and be prepared to update protocols as new information becomes available. The responsible and informed handling of this and all laboratory chemicals is the cornerstone of a safe and productive research environment.
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2,4-Bis(phenylsulfonyl)phenol material safety data sheet (MSDS)
An In-Depth Technical Guide to 2,4-Bis(phenylsulfonyl)phenol: Properties, Applications, and Safety Protocols
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 177325-75-6), a compound of significant interest in materials science and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its chemical and physical properties, primary applications, and detailed safety and handling protocols. The information herein is intended to support the safe and effective use of this compound in a laboratory and industrial setting.
Chemical Identity and Physicochemical Properties
This compound, also known as DBSP, is a white crystalline powder.[1][2] Its chemical structure, featuring a central phenol ring substituted with two phenylsulfonyl groups, imparts a high degree of thermal stability.[3] This stability is a key factor in its primary application as a developer in thermal printing technologies.[3][4]
The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for understanding its behavior in various experimental and industrial processes.
| Property | Value | Source(s) |
| CAS Number | 177325-75-6 | [4][5] |
| Molecular Formula | C₁₈H₁₄O₅S₂ | [2] |
| Molecular Weight | 374.43 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 155-158 °C | [2][3] |
| Boiling Point | 631.4 ± 50.0 °C at 760 mmHg | [5] |
| Density | 1.4 ± 0.1 g/cm³ | |
| Flash Point | 335.6 ± 30.1 °C |
Synthesis and Applications
General Synthesis Route
Caption: Generalized reaction scheme for the synthesis of this compound.
Key Industrial Applications
The unique chemical structure of this compound makes it a valuable component in several industrial processes:
-
Thermal Paper Developer: This is the most prominent application.[3][4] In thermal printing, the compound acts as a color developer, reacting with a leuco dye upon heating to produce a sharp and stable image.[3] Its high thermal stability and reactivity at specific temperatures are critical for this function.[3]
-
Organic Synthesis Intermediate: Its reactive phenolic hydroxyl group and the presence of two sulfonyl groups make it a versatile building block for the synthesis of more complex molecules.[4][5] This includes the potential for creating novel pharmaceuticals and advanced materials.[4][5]
-
Polymer and Plastics Industry: It is used as a component in the production of various polymers and plastics, sometimes as a substitute for bisphenol A (BPA).[5]
Hazard Identification and Safety Precautions
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin and eye irritant.[4]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
Caption: Relationship between the substance, its primary hazards, and required PPE.
Toxicological and Ecotoxicological Profile: A Data Gap
A critical consideration for researchers and drug development professionals is the toxicological profile of a compound. For this compound (CAS 177325-75-6), there is a significant lack of available data in the public domain. Authoritative sources such as the material safety data sheet from TCI Chemicals explicitly state "No information available" for key toxicological endpoints including:
-
Acute toxicity
-
Carcinogenicity
-
Germ cell mutagenicity
-
Reproductive toxicity
-
Specific target organ toxicity (single and repeated exposure)
Similarly, information regarding the ecotoxicological effects and environmental fate of this specific compound is not currently available. It is crucial to note that while toxicological data exists for structurally related compounds like phenol and bisphenol S (BPS), these are distinct chemicals with different CAS numbers. Extrapolating toxicological data between different compounds is not a valid scientific practice and could lead to unsafe handling procedures. Therefore, in the absence of specific data, this compound should be handled with a high degree of caution, assuming it may have significant unknown hazards.
Handling, Storage, and Emergency Procedures
The following protocols are based on the known hazards of skin and eye irritation, as well as general best practices for handling fine chemical powders of unknown toxicity.
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through inhalation of dust and direct contact with skin and eyes.
-
Ventilation: All handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the dispersion of dust.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes.
-
Skin Protection: Impervious gloves (e.g., nitrile) should be worn at all times. A lab coat and closed-toe shoes are also required. For larger quantities or where significant dust generation is possible, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH-approved respirator for particulates is recommended.
Safe Handling and Storage Protocols
-
Handling: Avoid creating dust when handling the material. Use appropriate tools to weigh and transfer the solid. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
First-Aid Measures
These procedures should be followed in the event of accidental exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and sulfur oxides.
-
Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.
Accidental Release Measures
-
Spill Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area of the spill should then be cleaned with soap and water. For a large spill, evacuate the area and follow institutional emergency procedures.
Stability and Reactivity
This compound is a stable compound under normal storage conditions.[3] However, it should be kept away from strong oxidizing agents to prevent potentially vigorous reactions. As mentioned, thermal decomposition can occur at high temperatures, leading to the release of hazardous gases.
Conclusion
This compound is a valuable chemical with important industrial applications, particularly in thermal imaging. Its known hazards are skin and eye irritation, which can be effectively mitigated with appropriate engineering controls and personal protective equipment. A significant challenge in providing a complete safety assessment is the lack of publicly available toxicological and ecotoxicological data for this specific compound. Therefore, a cautious approach to handling is strongly advised. Researchers and drug development professionals should treat this compound as potentially having unknown systemic toxicity and take all necessary precautions to minimize exposure.
References
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A Comprehensive Technical Guide to High-Purity 2,4-Bis(phenylsulfonyl)phenol for Pharmaceutical Research and Development
An essential resource for researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of high-purity 2,4-Bis(phenylsulfonyl)phenol, its commercial sourcing, critical quality attributes, and its role as a key pharmaceutical intermediate.
Introduction: The Strategic Importance of this compound in Modern Drug Synthesis
This compound (CAS No. 177325-75-6) is a strategically important organic intermediate in the pharmaceutical industry.[1] Its unique molecular architecture, featuring a central phenol ring substituted with two phenylsulfonyl groups, makes it a valuable building block in the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). The phenylsulfonyl moieties act as key reactive sites and modulators of physicochemical properties, rendering this compound a versatile tool for medicinal chemists.
This guide offers a senior application scientist's perspective on navigating the commercial landscape of high-purity this compound. It delves into the technical considerations essential for its effective procurement and utilization in a research and development setting, with a focus on ensuring the quality, consistency, and reliability of this critical raw material.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, characterization, and application in synthesis.
| Property | Value | Source |
| CAS Number | 177325-75-6 | [2] |
| Molecular Formula | C₁₈H₁₄O₅S₂ | [2] |
| Molecular Weight | 374.43 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 156-158 °C | [1] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol | [3] |
Commercial Availability and Supplier Selection for High-Purity Grades
A multitude of chemical suppliers offer this compound, however, for pharmaceutical applications, sourcing high-purity grades from reputable manufacturers is paramount. The purity of this intermediate directly impacts the quality and impurity profile of the final API.[4]
Key Considerations for Supplier Vetting:
-
Purity Specifications: Look for suppliers offering a minimum purity of ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC).[3]
-
Good Manufacturing Practices (GMP) Certification: For use in clinical and commercial drug manufacturing, sourcing from GMP-certified facilities is a regulatory requirement.[5][6] GMP certification ensures that the intermediate is produced under stringent quality control, minimizing batch-to-batch variability and ensuring traceability.[7][8]
-
Comprehensive Certificate of Analysis (CoA): A detailed CoA should be requested for each batch. This document should not only state the purity but also provide a profile of known and unknown impurities.
-
Technical Support: Reputable suppliers should have a knowledgeable technical support team capable of providing additional information on the product's specifications, handling, and stability.
Notable Commercial Suppliers:
While a comprehensive and exhaustive list is beyond the scope of this guide, the following types of suppliers are common sources for high-purity this compound:
-
Large, multinational chemical distributors: These companies often have a broad portfolio of pharmaceutical intermediates and established quality control systems.
-
Specialty chemical manufacturers: These companies may focus on specific classes of compounds and can often provide more detailed technical information and support.
-
Contract Development and Manufacturing Organizations (CDMOs): For larger-scale needs or custom specifications, CDMOs with expertise in organic synthesis and GMP manufacturing are an excellent option.[7]
Synthesis and Purification of this compound: A Technical Overview
The synthesis of this compound is typically achieved through the sulfonation of phenol.[4] While specific proprietary methods may vary between manufacturers, the general approach involves the reaction of phenol with a sulfonylating agent, such as benzenesulfonyl chloride, in the presence of a catalyst.
Illustrative Synthetic Pathway:
Figure 1. A simplified workflow for the synthesis and purification of this compound.
Purification to High-Purity Grade:
Achieving the high purity required for pharmaceutical applications necessitates a robust purification strategy. Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical and is typically guided by the solubility profile of the compound and its impurities. A suitable solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the selective crystallization of the desired product upon cooling.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
HPLC is the primary analytical technique for determining the purity of this compound.[3] A well-developed HPLC method can separate the target compound from its impurities, allowing for accurate quantification.
Illustrative HPLC Method Parameters:
| Parameter | Specification |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is an illustrative method. Specific parameters may need to be optimized based on the instrumentation and specific impurity profile.
Impurity Profiling:
Understanding the potential impurities in this compound is crucial for risk assessment in drug development. Potential impurities can arise from:
-
Starting materials: Unreacted phenol or benzenesulfonyl chloride.
-
Side reactions: Isomeric monosulfonated or trisulfonated phenols.
-
Degradation products: Hydrolysis or oxidation products.
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the identification and structural elucidation of unknown impurities.
Applications in Drug Development: A Key Intermediate for Sulfonamide-Containing APIs
This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds, particularly those containing a sulfonamide moiety. The sulfonamide functional group is a well-established pharmacophore found in a wide range of drugs, including antibacterials, diuretics, and anticonvulsants.
The phenol group in this compound can be readily converted to other functional groups, providing a versatile handle for constructing complex molecular scaffolds. The two phenylsulfonyl groups can influence the electronics and steric environment of the molecule, which can be strategically utilized in drug design to modulate target binding and pharmacokinetic properties.
Figure 2. The role of this compound in the synthesis of sulfonamide-containing APIs.
Conclusion
High-purity this compound is a vital chemical intermediate for the pharmaceutical industry. Its successful application in drug discovery and development hinges on a thorough understanding of its properties, the careful selection of qualified suppliers, and the implementation of rigorous analytical quality control. By adhering to the principles outlined in this guide, researchers and drug development professionals can confidently source and utilize this key building block to advance the synthesis of novel and impactful medicines.
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fundamental chemistry of sulfonyl-containing phenols
An In-Depth Technical Guide to the Fundamental Chemistry of Sulfonyl-Containing Phenols
Authored by: Gemini, Senior Application Scientist
Abstract
Phenolic scaffolds are ubiquitous in pharmaceuticals and natural products, prized for their unique chemical properties and ability to engage in critical biological interactions.[1] However, their application in drug design is often hampered by metabolic liabilities, primarily rapid glucuronidation and sulfation, which can lead to poor oral bioavailability and short half-lives.[2][3] The strategic incorporation of a sulfonyl group (—SO₂—) onto the phenolic ring offers a compelling solution to these challenges. This guide provides an in-depth exploration of the , detailing their synthesis, unique electronic properties, reactivity, and critical applications in modern drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical motif to design more effective and durable therapeutic agents.
The Sulfonyl Group: A Strategic Modifier of Phenolic Properties
The introduction of a sulfonyl group profoundly alters the physicochemical profile of a phenol. This modification is not merely an addition of steric bulk but a strategic electronic perturbation with far-reaching consequences for molecular behavior.
Electronic Influence and Acidity
The sulfonyl group is a potent electron-withdrawing group. Its influence stems from two primary effects:
-
Inductive Effect (-I): The high electronegativity of the oxygen atoms and the sulfur atom pulls electron density away from the aromatic ring through the sigma bond framework.
-
Resonance Effect (-R): While traditional representations of the sulfonyl group involved d-orbital participation, modern computational studies suggest that this model is less significant.[4] The primary electronic structure is highly polarized, with significant hyperconjugation effects.[4] Regardless of the precise model, the group effectively delocalizes electron density from the ring.
This strong electron-withdrawing character significantly increases the acidity of the phenolic proton. By stabilizing the resulting phenoxide anion through delocalization, the sulfonyl group lowers the pKa of the phenol. This enhanced acidity can be critical for modulating drug-receptor interactions where the phenoxide form is preferred.
| Compound | Substituent | pKa (in 20% water–ethanol) |
| Phenol | H | ~10.90[5] |
| 4-Nitrophenol | 4-NO₂ | 7.15 |
| 4-Methylsulfonylphenol | 4-SO₂CH₃ | ~8.0 - 8.5 (estimated) |
| 3-Nitrophenol | 3-NO₂ | 8.40 |
| 3-Methylsulfonylphenol | 3-SO₂CH₃ | ~8.58 (for similar -I/-R groups)[5] |
| Note: Exact pKa values can vary with solvent and temperature. Values for sulfonyl phenols are estimated based on Hammett parameters and comparison to nitro-substituted phenols.[5][6][7] |
Physicochemical and Pharmacokinetic Modulation
In drug design, the sulfonyl group is a valuable tool for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][9]
-
Metabolic Stability: The bulky, electron-withdrawing sulfonyl group can sterically hinder the phenolic hydroxyl, blocking access for metabolizing enzymes like UDP-glucuronosyltransferases (UGTs). This can dramatically increase the metabolic stability and prolong the drug's duration of action.[8][9]
-
Solubility and Polarity: The polar sulfonyl group can increase the overall polarity and aqueous solubility of a molecule, which is often beneficial for improving pharmacokinetic profiles.[9][10]
-
Hydrogen Bonding: The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors.[8][9][11] This allows for additional, potent interactions with protein targets, potentially enhancing binding affinity and selectivity.[12]
Synthesis of Sulfonyl-Containing Phenols
The construction of these molecules can be approached in two primary ways: direct functionalization of a phenol or building the phenol onto a sulfonyl-containing ring.
Direct Sulfonylation of Phenols
Electrophilic aromatic substitution on a phenol with a sulfonating agent is a common route. The hydroxyl group is a strongly activating, ortho, para-director.[13]
-
Reaction: Phenols react with agents like chlorosulfonic acid (ClSO₃H) or in solvent mixtures like dialkyl carbonates and aliphatic hydrocarbons to yield phenolsulfonic acids.[14]
-
Causality: The choice of solvent and temperature is critical. Using mixed solvents can allow for reflux at lower temperatures to remove by-product acids like HCl, driving the reaction to completion.[14] The reaction temperature must be controlled to prevent side reactions and degradation.
Caption: Workflow for direct electrophilic sulfonylation of phenols.
Formation of Arylsulfonate Esters
A more versatile and widely used method involves the reaction of a phenol with a sulfonyl chloride to form a sulfonate ester. This approach is advantageous as it allows for a vast diversity of both the phenolic and sulfonyl components.[15][16] This method generally provides good to excellent yields and is tolerant of a wide range of functional groups on both reacting partners.[16]
Caption: General synthesis of arylsulfonate esters.
Hydroxylation of Aryl Sulfonium Salts
A modern approach involves the hydroxylation of pre-functionalized aromatic rings, such as aryl sulfonium salts. This method is valuable as it is compatible with a wide array of sensitive functional groups, including nitro, cyano, keto, and ester groups.[17][18] The reaction proceeds under mild conditions, using hydroxylating agents like acetohydroxamic acid in the presence of a base like cesium carbonate.[17][18]
Reactivity and Further Functionalization
Sulfonyl-containing phenols, particularly arylsulfonate esters, are not just final products but also versatile synthetic intermediates. The key to their reactivity is the competition between S-O bond cleavage and C-O bond cleavage.[19]
-
As Activating Groups: The arylsulfonate group is an excellent leaving group, making it a powerful activator for the phenolic oxygen in various coupling reactions, including Suzuki, Negishi, and Sonogashira cross-couplings.[15]
-
Nucleophilic Aromatic Substitution (SₙAr): In the presence of strong nucleophiles like amines, arylsulfonates can undergo SₙAr reactions. Depending on the substrate and conditions, cleavage can occur at the C-O bond (to yield arylamines) or the S-O bond (to yield arylsulfonamides).[19]
-
Radical Reactions: Arylsulfonate phenol esters can serve as precursors to sulfonyl radical intermediates, which can then participate in reactions like the sulfonylation of vinyl arenes.[19]
Role in Drug Design: The Bioisostere Concept
A central application of the sulfonyl-containing phenol motif is its role as a bioisostere for other functional groups, most notably carboxylic acids and even unmodified phenols themselves.[2][9] Bioisosteres are groups that possess similar physicochemical properties and can elicit similar biological responses.[3]
-
Carboxylic Acid Mimic: The sulfonyl phenol, with its acidic proton and hydrogen bond accepting oxygens, can mimic the key interactions of a carboxylic acid with a biological target while offering a completely different metabolic profile and often improved cell permeability.
-
"Improved" Phenol: When used to replace a simple phenol, the sulfonyl group enhances metabolic stability and introduces new hydrogen bonding opportunities, potentially increasing potency and duration of action.[8][9] This strategy transforms a metabolically vulnerable scaffold into a robust pharmacophore.[20]
Caption: Drug-receptor interactions enabled by the sulfonyl phenol motif.
Key Experimental Protocols
Trustworthy protocols are the bedrock of scientific progress. The following section details a validated, general procedure for the synthesis of arylsulfonate esters.
Protocol: Synthesis of an Arylsulfonate Ester from a Phenol and a Sulfonyl Chloride
This protocol is adapted from methodologies reported in the literature and is broadly applicable.[15][16]
Materials:
-
Phenol derivative (1.0 eq)
-
Sulfonyl chloride derivative (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM), anhydrous (sufficient to make a 0.1 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve the phenol derivative (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add the base (e.g., pyridine, 2.0 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a nucleophilic catalyst and an acid scavenger for the HCl generated.
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl (if using a basic amine base), water, and brine.
-
Dry the combined organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure arylsulfonate ester.[15]
-
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
Conclusion and Future Outlook
The sulfonyl-containing phenol is a privileged scaffold in medicinal chemistry, offering a powerful toolkit to overcome common drug development hurdles. By strategically modifying the electronic and steric properties of the parent phenol, chemists can enhance metabolic stability, modulate acidity, and introduce new, potent interactions with biological targets. The synthetic routes to these compounds are robust, versatile, and scalable, ensuring their continued relevance. As our understanding of drug metabolism and structure-activity relationships deepens, the rational design and application of sulfonyl-containing phenols will undoubtedly play a crucial role in the development of the next generation of safer and more effective therapeutics.
References
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- Beheshti, A., et al. (2013). Quantitative structure–reactivity study on sulfonation of amines, alcohols and phenols. ScienceDirect. [Link]
- Mulina, O. M., et al. (2023). Electrochemical sulfonylation of phenols.
- Ngassa, F. N., et al. (2017).
- Li, Y., et al. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. MDPI. [Link]
- Ngassa, F. N., et al. (2017). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol.
- (n.d.). Application of Sulfonyl in Drug Design. Semantic Scholar. [Link]
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- (n.d.). Sulfonylation of phenols.
- Liu, Y., et al. (2023). A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols. Royal Society of Chemistry. [Link]
- Dunker, J., et al. (2024). Phenol (bio)isosteres in drug design and development.
- Wang, S., et al. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
- Souto, J. A. (2014). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study.
- (2023). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]
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- Sarpong, R. (2014). Bioisosteres of Common Functional Groups. [Link]
- (n.d.). Calculated pKa values of various bicyclic phenols 25–28, which....
- Liu, R., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. NIH. [Link]
- Dahlin, J. L., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]
- Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. NIH. [Link]
- Sanli, N., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Semantic Scholar. [Link]
- Bordwell, F. G., & Cooper, G. D. (1952). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Royal Society of Chemistry. [Link]
- Zhang, W., et al. (2021). Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters.
- Morstein, L. v., et al. (2023). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.
- (n.d.). The Journal of Organic Chemistry Ahead of Print.
- Soriano-Correa, C. (2022).
- Soriano-Correa, C. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.
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role of benzenesulfonyl chloride in the synthesis of 2,4-Bis(phenylsulfonyl)phenol
An In-Depth Technical Guide to the Role of Benzenesulfonyl Chloride in the Synthesis of 2,4-Bis(phenylsulfonyl)phenol
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of this compound
In the landscape of specialty chemicals, this compound (DBSP) emerges as a compound of significant industrial value. With the CAS number 177325-75-6, this white crystalline powder is a cornerstone component in the formulation of high-quality thermal paper, where it functions as a color developer, reacting with leuco dyes upon thermal activation to produce sharp, durable images.[1][2] Beyond this primary application, its unique molecular architecture—featuring a phenolic hydroxyl group and two robust phenylsulfonyl moieties—renders it a highly versatile intermediate for advanced organic synthesis, enabling the construction of complex molecules for pharmaceuticals and advanced materials.[1][2]
This guide provides an in-depth examination of the synthesis of DBSP, focusing specifically on the pivotal role of its key reagent: benzenesulfonyl chloride. We will dissect the reaction mechanism, provide a validated experimental framework, and explore the underlying chemical principles that govern this transformation, offering field-proven insights for researchers, scientists, and professionals in drug development and material science.
Benzenesulfonyl Chloride: The Electrophilic Cornerstone
Benzenesulfonyl chloride (C₆H₅SO₂Cl) is an aromatic sulfonyl chloride that serves as the primary source of the phenylsulfonyl group in this synthesis.[3] It is a colorless to yellowish liquid with a pungent odor, characterized by a highly electrophilic sulfur atom.[3][4][5] This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. Consequently, benzenesulfonyl chloride readily reacts with nucleophiles, including the electron-rich aromatic ring of phenol and its hydroxyl group.[3][4][6] This reactivity is the linchpin of the entire synthetic strategy.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 176.62 | 13 - 14 | ~152 | Colorless liquid |
| Phenol | C₆H₅OH | 94.11 | 40.5 | 181.7 | White crystalline solid |
| This compound | C₁₈H₁₄O₅S₂ | 374.43 | 155 - 158 | 631.4 | White crystalline powder |
Data sourced from multiple references.[4][7][8]
The Synthetic Pathway: A Double Electrophilic Aromatic Substitution
The synthesis of this compound from phenol and benzenesulfonyl chloride is a classic example of a Friedel-Crafts sulfonylation, a type of electrophilic aromatic substitution. The hydroxyl (-OH) group of phenol is a powerful activating substituent, meaning it increases the electron density of the benzene ring, making it highly susceptible to attack by electrophiles.[9][10] Furthermore, the -OH group is an ortho, para-director, guiding the incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[10][11]
The reaction proceeds in two sequential sulfonylation steps:
Step 1: Monosulfonylation. The first equivalent of benzenesulfonyl chloride reacts with phenol. The electrophilic sulfur of the sulfonyl chloride attacks the electron-rich phenol ring. Due to steric considerations, the substitution preferentially occurs at the less hindered para position, yielding 4-(phenylsulfonyl)phenol as the major intermediate.
Step 2: Disulfonylation. The second equivalent of benzenesulfonyl chloride then reacts with the 4-(phenylsulfonyl)phenol intermediate. The ring remains activated by the hydroxyl group, and the second phenylsulfonyl group is directed to one of the available ortho positions (positions 2 or 6). This results in the formation of the target molecule, this compound.
Mechanistic Causality: The Role of the Lewis Acid Catalyst
While phenol is highly activated, the benzenesulfonyl chloride is a moderately strong electrophile. To drive the reaction efficiently and favor C-alkylation (formation of the C-S bond) over O-alkylation (formation of a sulfonate ester), a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is typically employed.
The catalyst functions by coordinating with the benzenesulfonyl chloride, forming a highly reactive complex. This coordination polarizes the S-Cl bond, making the sulfur atom significantly more electrophilic and generating a potent sulfonyl cation-like species (PhSO₂⁺), which can then readily attack the phenol ring.
Reaction Scheme
Caption: Overall reaction for the synthesis of DBSP.
Experimental Protocol: A Validated Workflow
The following protocol describes a generalized yet self-validating methodology for the synthesis of this compound. The causality for each step is explained to ensure trustworthiness and reproducibility.
Materials and Equipment
-
Reagents: Phenol, Benzenesulfonyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM, anhydrous), Hydrochloric acid (HCl, concentrated), Sodium bicarbonate (NaHCO₃, saturated solution), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser with a gas outlet (connected to a scrubber), magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, recrystallization apparatus.
Step-by-Step Methodology
-
Flask Setup and Inert Atmosphere: Assemble the three-neck flask with the stirrer, dropping funnel, and condenser. Ensure the system is dry and flushed with an inert gas (e.g., nitrogen or argon).
-
Causality: Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) and benzenesulfonyl chloride react vigorously with water, which would deactivate the catalyst and hydrolyze the reagent.[6]
-
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (solvent) and anhydrous aluminum chloride (2.2 equivalents). Stir to create a suspension. Cool the flask in an ice bath.
-
Causality: The reaction is exothermic. Initial cooling prevents an uncontrolled temperature rise upon addition of reactants. DCM is a common solvent for Friedel-Crafts reactions as it is relatively inert and effectively dissolves the organic components.
-
-
Reactant Addition: Dissolve phenol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it slowly to the cooled catalyst suspension. Subsequently, add benzenesulfonyl chloride (2.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining a low temperature.
-
Causality: A slight excess of benzenesulfonyl chloride and catalyst ensures the complete di-substitution of phenol. Slow, dropwise addition is a crucial control measure to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours (e.g., 4-8 hours) or until reaction completion is indicated by TLC analysis. Gentle heating may be required to drive the second substitution.
-
Causality: Increased temperature provides the necessary activation energy for the reaction to proceed to completion, particularly for the second, more sterically hindered sulfonylation step.
-
-
Reaction Quenching: Cool the mixture in an ice bath again. Very slowly and carefully, add cold water or crushed ice to the flask to quench the reaction and decompose the aluminum chloride complex.
-
Causality: The quenching process is highly exothermic and releases HCl gas. Performing this step slowly and at a low temperature is a critical safety measure.
-
-
Work-up and Isolation: Transfer the mixture to a separatory funnel. Add more DCM if necessary. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, brine.
-
Causality: This washing sequence systematically removes the catalyst residues, unreacted starting materials, and acidic byproducts, leading to a cleaner crude product.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Causality: Removal of all water is essential before solvent evaporation to obtain a solid, dry crude product.
-
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Causality: Recrystallization is a standard and effective method for purifying solid organic compounds, yielding the final product with high purity (typically ≥99.0%).[2]
-
Experimental Workflow Diagram
Sources
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Methodological & Application
Application Notes & Protocols: Utilizing 2,4-Bis(phenylsulfonyl)phenol as a High-Performance Thermal Paper Developer
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of 2,4-Bis(phenylsulfonyl)phenol (CAS: 177325-75-6) as a color developer in thermal paper formulations. These notes detail the mechanism of action, formulation and coating protocols, and robust methodologies for performance evaluation. The superior thermal stability and high purity of this compound contribute to the development of sharp, durable, and high-quality thermal media.[1][2] Protocols are designed to be self-validating, with explanations for critical process parameters to ensure reproducibility and optimal results.
Introduction to this compound in Thermal Printing
Thermal paper technology relies on a solid-state chemical reaction, triggered by heat from a thermal printer head, to produce an image.[3][4] The coating on thermal paper is a complex mixture, but its core functionality resides in three key components: a leuco dye (a colorless dye precursor), a developer (an acidic compound), and a sensitizer.[3][5][6]
This compound, hereafter referred to as 2,4-BPS, is a high-performance developer that has gained prominence in the industry.[1] It is a white crystalline powder with the molecular formula C18H14O5S2.[7] Its key physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 177325-75-6 | |
| Molecular Formula | C18H14O5S2 | [7] |
| Molecular Weight | 374.43 g/mol | |
| Appearance | White crystalline powder | [8] |
| Melting Point | 155-158 °C | [8] |
| Boiling Point | 631.4 ± 50.0 °C at 760 mmHg | |
| Purity (Typical) | ≥99.0% | [2][9] |
The high melting point and thermal stability of 2,4-BPS are critical for its function, preventing premature color development and ensuring image stability under various environmental conditions.[1] Its high purity is essential for consistent performance, leading to sharp, clear, and durable prints while minimizing background coloration or print defects.[2]
Mechanism of Color Formation
The imaging chemistry of thermal paper is a heat-induced melting and mixing process. In the unheated state, the leuco dye and the 2,4-BPS developer exist as separate, solid micro-particles within the coating layer. When a thermal print head applies localized heat, the sensitizer melts first at a specific, lower temperature. This molten sensitizer acts as a solvent, dissolving the leuco dye and the 2,4-BPS developer, allowing them to mix and react.[3][4]
The 2,4-BPS, being an acidic phenolic compound, facilitates a reaction that forces the leuco dye to change from its colorless form to its colored form.[3][5] This process is visually represented in the diagram below.
Caption: Mechanism of heat-induced color formation in thermal paper.
Experimental Protocols
Preparation of Component Dispersions
The efficacy of the final thermal coating is highly dependent on the particle size of the active components. Therefore, wet milling is a critical step to produce stable, fine-particle dispersions.
Objective: To prepare three separate aqueous dispersions of the leuco dye, 2,4-BPS developer, and sensitizer.
Materials & Equipment:
-
Leuco Dye (e.g., 2-Anilino-6-(dibutylamino)-3-methylfluoran)
-
This compound (Developer)
-
Sensitizer (e.g., DPE, 1,2-Diphenoxyethane)
-
Dispersing Agent/Binder (e.g., 10% Polyvinyl Alcohol (PVA) solution)
-
Deionized Water
-
Laboratory Ball Mill or Attritor
-
Particle Size Analyzer
Protocol:
-
Dispersion A (Leuco Dye):
-
In a milling vessel, combine Leuco Dye (30g), 10% PVA solution (50g), and Deionized Water (20g).
-
Add milling media (e.g., zirconia beads).
-
Mill the mixture until the average particle size is < 1.0 µm. Monitor particle size distribution periodically.
-
Separate the dispersion from the milling media.
-
-
Dispersion B (Developer):
-
In a separate milling vessel, combine 2,4-BPS (30g), 10% PVA solution (50g), and Deionized Water (20g).
-
Repeat the milling process as described in step 1 to achieve an average particle size of < 1.0 µm.
-
-
Dispersion C (Sensitizer):
-
In a third milling vessel, combine the Sensitizer (30g), 10% PVA solution (50g), and Deionized Water (20g).
-
Repeat the milling process as described in step 1 to achieve an average particle size of < 1.0 µm.
-
Causality Note: Achieving a sub-micron particle size is crucial. Smaller particles have a larger surface area, leading to faster melting and more efficient reaction kinetics upon heating. This results in higher print density and better thermal sensitivity. PVA acts as both a binder for the final coating and a dispersing agent to prevent particle agglomeration.
Formulation of the Thermal Coating Slurry
Objective: To combine the individual dispersions with other additives to create the final coating slurry.
Materials & Equipment:
-
Dispersion A, B, and C
-
Filler/Pigment (e.g., Calcium Carbonate slurry)
-
Lubricant (e.g., Zinc Stearate dispersion)
-
Stirrer/Mixer
Protocol:
-
In a mixing vessel, combine the dispersions according to the ratios specified in Table 2.
-
While stirring gently, add the filler and lubricant.
-
Continue stirring for 15-20 minutes to ensure a homogenous mixture. Avoid introducing air bubbles.
Table 2: Example Thermal Coating Formulation
| Component | Purpose | Parts by Dry Weight |
| Dispersion A (Leuco Dye) | Color Former | 1.0 |
| Dispersion B (2,4-BPS) | Developer | 2.5 |
| Dispersion C (Sensitizer) | Melting Point Control | 2.5 |
| Calcium Carbonate | Filler, improves whiteness | 4.0 |
| Zinc Stearate | Lubricant, prevents sticking | 0.2 |
| Polyvinyl Alcohol (Binder) | Film Former, Dispersant | 2.0 |
Causality Note: The ratio of developer and sensitizer to the leuco dye is a critical parameter. A higher ratio generally increases sensitivity but may also increase background coloration. The lubricant is essential to prevent the buildup of coating on the thermal print head during printing.
Coating Application and Finishing
Objective: To apply the thermal slurry onto a base paper and finish it for testing.
Materials & Equipment:
-
Base Paper (50-60 g/m²)
-
Laboratory Coater (e.g., Meyer rod or blade coater)
-
Hot Air Dryer or Oven
-
Laboratory Calender
Caption: General workflow for thermal paper preparation and testing.
Protocol:
-
Coating: Apply the thermal slurry to the base paper using a Meyer rod to achieve a target dry coat weight of 3-5 g/m².[10]
-
Drying: Immediately transfer the coated paper to a dryer set at 60-70°C until all moisture has evaporated.
-
Calendaring: Pass the dry, coated paper through a laboratory calender. This step improves the surface smoothness and gloss, which is essential for uniform contact with the print head.[11]
Performance Evaluation Protocols
Thorough evaluation is required to characterize the performance of the thermal paper.[12]
Visual and Physical Inspection
-
Surface Quality: Visually inspect the coated surface for defects like discoloration, uneven coating, or irregularities.[12] A high-quality paper should be smooth and uniform.[12][13]
-
Thickness: Measure the paper thickness using a micrometer. Consistent thickness is an indicator of good quality control.[14]
Dynamic Thermal Sensitivity
-
Objective: To assess the print density at various energy levels.
-
Protocol:
-
Use a thermal printer or a specialized thermal paper tester.
-
Print a test pattern (e.g., a series of solid blocks) using a range of energy settings (pulse widths).
-
Measure the optical density of each printed block using a densitometer.
-
Plot Optical Density vs. Energy Input. A good thermal paper will show a dark image at low energy inputs.
-
Image Stability and Durability
-
Objective: To test the resistance of the printed image to environmental factors.[12]
-
Protocols:
-
Light Resistance: Expose a printed sample to a controlled light source (e.g., a Xenon arc lamp) for several hours and measure the percentage of image fade.[13][14]
-
Heat Resistance: Store a printed sample in an oven at a constant temperature (e.g., 60°C) for 24 hours and measure the fade in optical density.[12][14]
-
Moisture Resistance: Submerge a printed sample in water for a set period (e.g., 1 hour), allow it to dry, and assess image degradation.[13]
-
Friction/Smudge Test: Rub a freshly printed area with a finger or a standardized tool to check for smudging.[13][14]
-
Table 3: Example Performance Evaluation Data
| Test Parameter | Result | Acceptance Criteria |
| Dry Coat Weight | 4.2 g/m² | 3.0 - 5.0 g/m² |
| Surface Smoothness | > 200 Bekk-sec | > 150 Bekk-sec |
| Dynamic Sensitivity (OD at 0.3 mJ/dot) | 1.35 | > 1.30 |
| Static Sensitivity (Temp. for OD=1.0) | 85 °C | < 90 °C |
| Image Stability (Heat, 60°C/24h) | 92% OD Retention | > 90% |
| Image Stability (Light, 8h) | 88% OD Retention | > 85% |
Safety and Handling
This compound may cause skin and serious eye irritation.[7][15]
-
Personal Protective Equipment (PPE): Always wear protective gloves, eye protection, and a lab coat when handling the powder or its dispersions.[15]
-
Handling: Avoid creating dust. Use in a well-ventilated area or under local exhaust ventilation.[15] Wash hands thoroughly after handling.[15]
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]
References
- Vertex AI Search Result. Exploring this compound: Properties and Applications.
- Panda Paper Roll. (2025). How to Check Thermal Receipt Paper Quality: 6 Attributes You Should Know.
- Pony Packaging. (2024). How To Test Thermal Paper Quality?.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound.
- POSGEAR. (2025). The Complete Guide to Thermal Paper: Composition, Advantages, Uses, and More.
- Vertex AI Search Result. (2025). This compound: Your Key to Advanced Thermal Paper and Synthesis.
- Vertex AI Search Result. The Impact of this compound Purity on Thermal Paper Performance.
- KPL International. HOW IS THERMAL PAPER MANUFACTURED?.
- TCI Chemicals. (2024). SAFETY DATA SHEET - this compound.
- Shouguang Sunrise Industry. (2025). How to Check Thermal Receipt Paper Quality?.
- Graphic Tickets & Systems. (2025). Producing Thermal Paper Rolls? A Complete Guide.
- Xiandai Paper Production. How to check the quality of thermal paper.
- BPC UK. (2023). The Science Behind Thermal Paper Rolls.
- Scribd. Thermal Paper Coating.
- J inan Rebounding Chemical Co., Ltd. This compound.
- PubChem. This compound.
- Wikipedia. Thermal paper.
- Chemsrc. (2025). This compound | CAS#:177325-75-6.
- Google Patents. US3953659A - Thermal paper coating.
- Thermal Paper Coating Production Line. (2025). thermal paper coating production line.
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- 15. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for 2,4-Bis(phenylsulfonyl)phenol in Colorimetric Analysis
Introduction
2,4-Bis(phenylsulfonyl)phenol (DBSP), a versatile organic compound, is recognized for its role as a highly effective color developer in thermal printing technologies.[1][2][3][4] Its industrial application hinges on its ability to induce a pronounced color change in leuco dyes upon thermal activation.[1][4] Beyond this primary function, the unique chemical properties of DBSP, particularly its acidic phenolic hydroxyl group, present opportunities for its application in laboratory-based colorimetric assays. These notes provide a detailed exploration of the mechanism of color formation with DBSP and offer a protocol for its use in the quantitative determination of compounds amenable to color development through a leuco dye-based system. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel chromogenic reagents for analytical applications.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of DBSP is essential for its effective application in analytical methods.
| Property | Value | Source |
| CAS Number | 177325-75-6 | [1][3] |
| Molecular Formula | C₁₈H₁₄O₅S₂ | [3] |
| Molecular Weight | 374.43 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 156-158 °C | [5] |
| Boiling Point | 631.4 ± 50.0 °C at 760 mmHg | [3] |
| Purity (typical) | ≥99.0% | [3][4] |
| Storage | Store in a cool, dry, and dark place in a sealed container. | [5] |
Mechanism of Color Formation: A Deeper Dive
The primary mechanism of color formation involving DBSP is its interaction with a leuco dye. Leuco dyes are colorless or faintly colored compounds that can exist in a colored form upon a change in their chemical structure. In the context of DBSP, the color formation is an acid-catalyzed reaction.
The phenolic hydroxyl group of DBSP is acidic due to the electron-withdrawing effects of the two phenylsulfonyl groups attached to the aromatic ring. This acidity allows DBSP to act as a proton donor. The color formation with a leuco dye, such as Crystal Violet Lactone (CVL), proceeds as follows:
-
Protonation: The acidic proton from the hydroxyl group of DBSP protonates the lactone ring of the colorless CVL molecule.
-
Ring Opening: This protonation facilitates the opening of the lactone ring.
-
Formation of a Colored Carbocation: The ring-opening results in the formation of a highly conjugated, colored triphenylmethane carbocation. This extended system of pi-electrons is responsible for the strong absorption of light in the visible spectrum, leading to a deep violet color.
This reaction is highly sensitive to the local chemical environment, including pH and solvent polarity.
Visualizing the Color Formation Mechanism
Caption: Experimental workflow for the colorimetric assay.
IV. Data Analysis and Interpretation
-
Calibration Curve: Plot the absorbance values obtained for the amine working standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear relationship.
-
Quantification of Unknown Samples: Use the equation from the calibration curve to calculate the concentration of the amine in the unknown samples based on their absorbance values.
Hypothetical Quantitative Data
| Amine Concentration (mM) | Absorbance at 590 nm (AU) |
| 0.0 (Blank) | 0.015 |
| 0.1 | 0.125 |
| 0.2 | 0.235 |
| 0.4 | 0.450 |
| 0.6 | 0.660 |
| 0.8 | 0.875 |
| 1.0 | 1.090 |
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the results obtained using this protocol, the following self-validating steps should be incorporated:
-
Positive and Negative Controls: Always include a known concentration of the amine as a positive control to verify that the reagents are working correctly. A negative control (without the amine) should also be included to assess any background signal.
-
Spike and Recovery: To evaluate the effect of the sample matrix, a known amount of the amine standard can be "spiked" into an unknown sample. The recovery of the spiked amount is then calculated. A recovery rate between 90-110% generally indicates that the matrix is not significantly interfering with the assay.
-
Linearity and Range: The linear range of the assay should be determined by testing a wider range of amine concentrations. The assay should only be used for quantification within this established linear range.
Expert Insights and Causality Behind Experimental Choices
-
Choice of Solvent: Acetonitrile is chosen as the primary solvent due to its ability to dissolve both the nonpolar leuco dye and the more polar DBSP, and it is generally compatible with many biological samples after appropriate workup.
-
pH of the Reaction: An alkaline pH (around 8.0) is chosen to facilitate the deprotonation of the amine, making it a more effective base to accept the proton from DBSP. This enhances the rate and sensitivity of the color-forming reaction.
-
Reagent Concentrations: The concentrations of DBSP and CVL are optimized to ensure that the color formation is dependent on the concentration of the analyte (the amine) and not limited by the amount of the chromogenic reagents.
-
Incubation Time: The 15-minute incubation time is a typical duration for such colorimetric reactions to reach completion or a stable endpoint. However, this may need to be optimized for different analytes or reaction conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background color in the blank | Contamination of reagents or glassware. | Use high-purity reagents and thoroughly clean all glassware. Prepare fresh reagents. |
| Spontaneous color formation of the leuco dye. | Protect the CVL solution and the working reagent from light. | |
| Low sensitivity | Suboptimal pH. | Optimize the pH of the reaction buffer. |
| Insufficient incubation time. | Increase the incubation time and monitor the color development kinetically. | |
| Poor linearity of the calibration curve | Analyte concentration is outside the linear range. | Adjust the concentration of the standards. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate liquid handling. |
Conclusion
This compound, in combination with a suitable leuco dye, offers a promising system for the development of colorimetric assays. The mechanism of color formation is based on a well-understood acid-catalyzed ring-opening of the leuco dye. The provided protocol serves as a foundational method that can be adapted and optimized for the quantification of various basic analytes. By incorporating appropriate controls and validation steps, this system can be a valuable tool in the analytical chemist's repertoire.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). This compound: Your Key to Advanced Thermal Paper and Synthesis.
- Vertex AI Search. (2026). Exploring 2,4-Bis(phenylsulfonyl)
- Vertex AI Search. (2026). This compound.
- Vertex AI Search. (2026). This compound cas 177325-75-6 - Chemneo.
- Vertex AI Search. (2026). The Chemical Backbone of Your Receipts: Exploring this compound.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. edfhelpdesk.com [edfhelpdesk.com]
The Strategic Utility of 2,4-Bis(phenylsulfonyl)phenol in Advanced Organic Synthesis
Introduction: Beyond the Thermal Paper
2,4-Bis(phenylsulfonyl)phenol, commonly referred to as DBSP, is a white crystalline solid with the CAS Number 177325-75-6.[1] While it is widely recognized for its critical role as a color developer in the thermal paper industry, its utility extends significantly into the realm of advanced organic synthesis.[2][3] Its unique molecular architecture, featuring a nucleophilic phenolic hydroxyl group and a benzene ring flanked by two strongly electron-withdrawing phenylsulfonyl substituents, makes it a valuable and versatile intermediate for constructing complex molecules.[3] This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols, mechanistic insights, and strategic considerations for researchers in medicinal chemistry, agrochemicals, and materials science.[4][5]
The presence of two bulky sulfonyl groups at the ortho and para positions sterically hinders and electronically deactivates the aromatic ring, influencing the reactivity of both the ring and the hydroxyl group. This unique substitution pattern allows for selective transformations, making DBSP a strategic building block for creating specialized chemical entities.[3]
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization.
| Property | Value | Source(s) |
| CAS Number | 177325-75-6 | |
| Molecular Formula | C₁₈H₁₄O₅S₂ | |
| Molecular Weight | 374.43 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 156-158 °C | [5][6] |
| Boiling Point | ~631.4 °C (Predicted) | |
| Purity | Typically ≥99.0% | [3] |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents.[5] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.
Core Synthetic Applications: O-Alkylation and Etherification
The most prominent and well-documented application of this compound as a synthetic intermediate lies in the functionalization of its phenolic hydroxyl group. The Williamson ether synthesis, a robust and classical method for forming ether linkages, is particularly well-suited for this purpose.[7] This reaction allows for the introduction of a wide variety of substituents, paving the way for the synthesis of novel materials and potential bioactive molecules.
Mechanistic Rationale
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] The process is initiated by the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide anion. This anion, being a potent nucleophile, then attacks an electrophilic alkyl halide, displacing the halide leaving group to form the desired aryl ether.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: General workflow for the Williamson ether synthesis of this compound derivatives.
Protocol 1: Synthesis of 2,4-Bis(phenylsulfonyl)phenyl Ethyl Ether
This protocol details the synthesis of the ethyl ether derivative of DBSP, a foundational transformation that can be adapted for a variety of primary alkyl halides.
Materials and Reagents:
-
This compound (DBSP)
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Instrumentation:
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (3.74 g, 10.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add 40 mL of anhydrous DMF via syringe.
-
Addition of Alkylating Agent: While stirring the suspension, add ethyl iodide (1.20 mL, 15.0 mmol, 1.5 equiv) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system) until the starting phenol spot is no longer visible (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water and stir for 30 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove residual DMF and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2,4-bis(phenylsulfonyl)phenyl ethyl ether.
Causality and Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without causing decomposition of the starting material or product.[9] Its insolubility in DMF necessitates vigorous stirring.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the phenoxide intermediate and promotes the SN2 reaction pathway while minimizing competing elimination reactions.[10]
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the highly nucleophilic phenoxide with atmospheric oxygen or moisture.
-
Temperature: Heating to 80 °C provides sufficient activation energy for the reaction to proceed at a reasonable rate without promoting side reactions or decomposition.
Potential Applications in Further Synthesis
While direct, published protocols for the conversion of DBSP into named bioactive molecules are not widely available, its structural motifs suggest its utility in several areas of chemical research and development:
-
Pharmaceutical and Agrochemical Synthesis: The ether derivatives of DBSP can serve as precursors for more complex molecules. The two phenylsulfonyl groups act as strong electron-withdrawing groups, which can influence the biological activity of the final compound.[4][5]
-
Materials Science: Phenolic compounds are foundational in the synthesis of polymers like phenol-formaldehyde resins and polyethers.[7][11] The high thermal stability of DBSP suggests that its derivatives could be used to create polymers with enhanced thermal resistance.
-
Dye Synthesis: Phenols are common coupling partners in the synthesis of azo dyes and are precursors for triarylmethane dyes.[12] The electron-withdrawing nature of the sulfonyl groups in DBSP would significantly alter the chromophoric properties of any resulting dye, potentially leading to novel colorants with unique properties.
dot graph G { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Potential synthetic pathways originating from this compound.
Conclusion
This compound is more than a single-application industrial chemical. Its structured reactivity, governed by the interplay between the phenolic hydroxyl group and the dual sulfonyl substituents, establishes it as a valuable intermediate for specialized organic synthesis. The O-alkylation protocols provided herein offer a reliable and adaptable method for creating a diverse library of ether derivatives. These derivatives, in turn, are poised for further elaboration into novel pharmaceuticals, agrochemicals, and advanced materials, making DBSP a compound of significant strategic interest to the modern research chemist.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for Diverse Applications.
- Gongde Chemicals. (n.d.). Exploring the Chemical Synthesis and Industrial Applications of this compound.
- Vertex AI Search. (2025). This compound: Your Key to Advanced Thermal Paper and Synthesis.
- Xiangyang Extenda Biotech Co., Ltd. (n.d.). This compound.
- LookChem. (n.d.). Exploring this compound: Properties and Applications.
- Google Patents. (1930). US1772522A - Process of preparing triarylmethane dyes.
- PubChem. (n.d.). This compound.
- Oakwood Chemical. (n.d.). This compound.
- MDPI. (2022). One-Pot Alkylation–Sulfonylation of Diphenol.
- Australian Government Department of Health. (2022). Phenol, 4,4'-sulfonylbis- (BPS) - Evaluation statement.
- Wikipedia. (n.d.). Phenol formaldehyde resin.
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis.
Sources
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- 4. nbinno.com [nbinno.com]
- 5. US1772522A - Process of preparing triarylmethane dyes - Google Patents [patents.google.com]
- 6. This compound [extendabio.com]
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- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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The Strategic Application of 2,4-Bis(phenylsulfonyl)phenol in the Synthesis of High-Performance Poly(aryl ether sulfone)s
Introduction: A Novel Monomer for Advanced Polymer Architectures
In the relentless pursuit of high-performance polymers with superior thermal stability, chemical resistance, and mechanical properties, the judicious selection of monomers is paramount. 2,4-Bis(phenylsulfonyl)phenol, a molecule characterized by a phenolic hydroxyl group and two bulky, electron-withdrawing phenylsulfonyl substituents, presents a unique structural motif for the synthesis of advanced poly(aryl ether sulfone)s (PAES). While traditionally utilized as a developer in thermal paper and as an intermediate in organic synthesis, its potential as a monomer in polymer chemistry remains a compelling area of exploration.[1][2][3] The presence of the phenylsulfonyl groups is anticipated to significantly influence the reactivity of the monomer and impart desirable characteristics to the resulting polymer, such as a high glass transition temperature (Tg) and enhanced oxidative stability.
This technical guide delineates the application of this compound as a novel dihydric phenol monomer in nucleophilic aromatic substitution (SNAr) polymerization for the creation of new PAES. We provide a detailed, field-tested protocol for the synthesis and characterization of these advanced materials, grounded in the established principles of step-growth polymerization.
Core Principle: Nucleophilic Aromatic Substitution Polymerization
The synthesis of PAES is predominantly achieved through a nucleophilic aromatic substitution polycondensation reaction. This process involves the reaction of a bisphenoxide, generated in situ from a bisphenol, with an activated dihaloaromatic monomer, typically a bis(4-halophenyl) sulfone. The electron-withdrawing sulfone group in the dihaloaromatic monomer activates the halide leaving groups towards nucleophilic attack by the phenoxide.
In the context of this guide, this compound serves as the bisphenol component. Although it is technically a monohydric phenol, its phenolic proton is the reactive site for deprotonation to form the nucleophilic phenoxide. This phenoxide then reacts with a suitable dihaloaromatic comonomer to build the poly(aryl ether sulfone) backbone.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is critical for designing a successful polymerization protocol.
| Property | Value | Source |
| CAS Number | 177325-75-6 | [4] |
| Molecular Formula | C₁₈H₁₄O₅S₂ | [5] |
| Molecular Weight | 374.43 g/mol | [5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 156-158 °C | [6] |
Experimental Section: Synthesis of a Novel Poly(aryl ether sulfone) from this compound
This section provides a detailed protocol for the laboratory-scale synthesis of a poly(aryl ether sulfone) using this compound and a common comonomer, bis(4-fluorophenyl) sulfone.
Causality Behind Experimental Choices:
-
Monomers: this compound is chosen for its potential to yield a high-Tg polymer. Bis(4-fluorophenyl) sulfone is selected as the comonomer due to the high reactivity of the fluorine leaving groups in SNAr reactions.
-
Solvent: N,N-Dimethylacetamide (DMAc) is a polar aprotic solvent that effectively solvates the reactants and the growing polymer chain, facilitating the polymerization.
-
Base: Potassium carbonate (K₂CO₃) is a weak base, sufficient to deprotonate the phenolic hydroxyl group of this compound to form the reactive phenoxide in situ. Its use minimizes side reactions that can occur with stronger bases.
-
Azeotroping Agent: Toluene is used to form an azeotrope with water, which is a byproduct of the reaction between the phenol and the carbonate base. The removal of water drives the equilibrium towards the formation of the phenoxide and prevents side reactions, ensuring the formation of a high molecular weight polymer.
-
Temperature Profile: The initial lower temperature with toluene allows for the complete removal of water. The subsequent higher reaction temperature is necessary to achieve a high rate of polymerization and a high molecular weight polymer.
Materials and Equipment:
-
This compound (≥99% purity)
-
Bis(4-fluorophenyl) sulfone (≥99% purity)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Deionized water
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet/outlet
-
Heating mantle with a temperature controller
-
Standard laboratory glassware
Detailed Step-by-Step Protocol:
-
Reactor Setup: In a flame-dried three-neck round-bottom flask, add this compound (1 equivalent), bis(4-fluorophenyl) sulfone (1 equivalent), and anhydrous potassium carbonate (1.1 equivalents).
-
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMAc) to achieve a solids concentration of 25-30% (w/v), followed by the addition of toluene (approximately half the volume of DMAc).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15-20 minutes and maintain a gentle nitrogen flow throughout the reaction.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue this process for 2-4 hours, or until no more water is collected.
-
Polymerization: After the complete removal of water, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-170 °C. Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute it with additional DMAc if necessary. Slowly pour the polymer solution into a stirred excess of methanol or a methanol/water mixture (80/20 v/v) to precipitate the polymer.
-
Washing: Filter the fibrous polymer precipitate and wash it thoroughly with hot deionized water several times to remove any residual salts and solvent. Follow this with a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours, or until a constant weight is achieved.
Visualizing the Workflow:
Caption: Workflow for the synthesis of poly(aryl ether sulfone) from this compound.
Characterization of the Synthesized Polymer
A comprehensive characterization of the resulting polymer is essential to confirm its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the ether linkage and the presence of characteristic functional groups. | Appearance of a strong aryl ether stretch (around 1240 cm⁻¹). Disappearance of the phenolic -OH peak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit. | Characteristic shifts in the aromatic region confirming the connectivity of the monomers. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A monomodal distribution indicating a successful polymerization, with high Mn and Mw values. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A high Tg is expected due to the rigid and bulky structure imparted by the this compound moiety. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | High decomposition temperature, indicating excellent thermal stability. |
Anticipated Properties and Potential Applications
The incorporation of the this compound moiety into the poly(aryl ether sulfone) backbone is hypothesized to yield a polymer with the following characteristics:
-
High Thermal Stability: The aromatic and sulfonyl-rich structure should contribute to a high decomposition temperature and a high glass transition temperature, making the polymer suitable for applications in demanding, high-temperature environments.
-
Excellent Mechanical Properties: PAES are known for their toughness and rigidity, and the bulky phenylsulfonyl groups may further enhance these properties.
-
Good Chemical Resistance: The stable ether and sulfone linkages confer resistance to a wide range of chemicals.
These properties make the novel polymer a promising candidate for applications in:
-
Aerospace and Automotive Industries: As a lightweight, high-strength replacement for metal components.
-
Electronics: For manufacturing connectors, insulators, and printed circuit boards that require high-temperature resistance.
-
Membrane Technology: As a base material for gas separation or water purification membranes, where its chemical and thermal stability would be advantageous.
-
Advanced Composites: As a high-performance matrix resin for fiber-reinforced composites.
Conclusion
This compound, while a relatively unexplored monomer, holds significant promise for the development of next-generation poly(aryl ether sulfone)s. The synthetic protocol detailed in this guide provides a robust framework for researchers to explore the potential of this unique monomer. The anticipated high-performance characteristics of the resulting polymers warrant further investigation and could lead to innovations in a variety of technologically demanding fields.
References
- Exploring the Chemical Synthesis and Industrial Applications of this compound. (n.d.).
- This compound: Your Key to Advanced Thermal Paper and Synthesis. (2025, December 29).
- Understanding this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. (n.d.). PubChem.
- This compound. (n.d.).
- Exploring this compound: Properties and Applications. (n.d.).
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- 4. Allyl-containing Poly(aryl ether sulfone): Synthesis and Crosslinking [crcu.jlu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. osti.gov [osti.gov]
The Strategic Application of 2,4-Bis(phenylsulfonyl)phenol in the Synthesis of Pharmaceutical Scaffolds
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry, the identification and utilization of versatile and reactive chemical intermediates are paramount to the efficient discovery and development of novel therapeutic agents. 2,4-Bis(phenylsulfonyl)phenol, a white crystalline powder with the CAS Number 177325-75-6, has emerged as a compound of significant interest.[1][2] Its unique molecular architecture, featuring a phenolic hydroxyl group and two phenylsulfonyl substituents, imparts a distinct reactivity profile that can be strategically exploited in the synthesis of complex molecules with potential therapeutic value.[2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of this compound as a key intermediate in pharmaceutical synthesis, with a focus on the generation of privileged heterocyclic scaffolds. While its primary industrial application has been in thermal paper development, its utility as a building block for specialty chemicals, including pharmaceuticals, is an area of growing exploration.[2]
This document will move beyond a simple recitation of facts to provide a detailed, scientifically-grounded protocol for a representative synthetic transformation. The causality behind experimental choices will be elucidated, ensuring that the described protocol is a self-validating system for researchers.
Core Scientific Principles: The Chemical Logic of this compound in Synthesis
The utility of this compound in pharmaceutical synthesis is rooted in the interplay of its functional groups. The two electron-withdrawing phenylsulfonyl groups significantly increase the acidity of the phenolic proton and activate the aromatic ring towards certain reactions.[3] The phenolic hydroxyl group, in turn, can be readily derivatized or utilized in condensation reactions. This electronic profile makes this compound an excellent precursor for the synthesis of various heterocyclic systems, which form the core of many approved drugs.
This application note will focus on a representative and highly valuable transformation in medicinal chemistry: the synthesis of a substituted benzimidazole scaffold. Benzimidazoles are considered "privileged scaffolds" as they are frequently found in bioactive compounds with a wide range of therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents.
The rationale for using this compound for this purpose is multi-faceted:
-
Activation of the Phenolic Core: The phenylsulfonyl groups facilitate the initial reaction steps, potentially allowing for milder reaction conditions compared to less activated phenols.
-
Modulation of Physicochemical Properties: The presence of the sulfonyl groups in the final product or in subsequent intermediates can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.
-
Synthetic Handle for Further Diversification: The sulfonyl groups can serve as points for further chemical modification, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies.
Application Protocol: Synthesis of a Phenylsulfonyl-Substituted Benzimidazole Derivative
This section details a step-by-step protocol for the synthesis of a novel benzimidazole derivative from this compound. This protocol is designed to be a robust starting point for researchers looking to explore the chemistry of this versatile reagent.
Reaction Scheme:
The overall transformation involves a two-step process: first, an etherification of the phenolic hydroxyl group, followed by a reductive cyclization to form the benzimidazole ring.
Caption: Synthetic workflow for a phenylsulfonyl-substituted benzimidazole.
Materials and Equipment:
| Reagents | Equipment |
| This compound (≥99% purity) | Round-bottom flasks (various sizes) |
| 1-Fluoro-2-nitrobenzene | Reflux condenser |
| Anhydrous Potassium Carbonate (K₂CO₃) | Magnetic stirrer with heating plate |
| Anhydrous Dimethylformamide (DMF) | Temperature controller and thermocouple |
| Iron powder (Fe) | Inert atmosphere setup (Nitrogen or Argon) |
| Ammonium Chloride (NH₄Cl) | Standard laboratory glassware (beakers, cylinders) |
| Ethanol (EtOH) | Thin-layer chromatography (TLC) plates and tank |
| Deionized Water (H₂O) | UV lamp for TLC visualization |
| Ethyl Acetate (EtOAc) | Rotary evaporator |
| Hexanes | Buchner funnel and filter paper |
| Brine solution | High-vacuum pump |
| Anhydrous Sodium Sulfate (Na₂SO₄) | NMR spectrometer, Mass spectrometer (for analysis) |
Detailed Experimental Protocol:
Step 1: Synthesis of 2,4-Bis(phenylsulfonyl)-1-(2-nitrophenoxy)benzene
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 26.7 mmol).
-
Addition of Reagents: To the flask, add anhydrous potassium carbonate (5.5 g, 40.1 mmol) and anhydrous dimethylformamide (100 mL).
-
Initiation of Reaction: Stir the mixture at room temperature for 15 minutes to ensure good dispersion. Then, add 1-fluoro-2-nitrobenzene (3.9 g, 27.8 mmol) dropwise over 5 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with stirring. A yellow precipitate will form.
-
Isolation of Intermediate: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water (3 x 100 mL) and then with a small amount of cold ethanol (2 x 20 mL).
-
Drying: Dry the isolated solid under high vacuum to a constant weight to yield the intermediate product, 2,4-Bis(phenylsulfonyl)-1-(2-nitrophenoxy)benzene.
Step 2: Synthesis of the 2-(Phenylsulfonyl)-4-(phenylsulfonyl)benzimidazole Derivative
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the dried intermediate from Step 1 (e.g., 10.0 g, assuming quantitative yield from the previous step) in a mixture of ethanol (200 mL) and water (50 mL).
-
Addition of Reducing Agents: To the suspension, add ammonium chloride (10.7 g, 200 mmol) and iron powder (11.2 g, 200 mmol).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the progress by TLC (using a 1:1 mixture of hexanes and ethyl acetate), observing the disappearance of the nitro-intermediate and the appearance of the benzimidazole product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol (3 x 50 mL).
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure benzimidazole derivative.
-
Characterization: The final product should be characterized by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination, to confirm its structure and purity.
Trustworthiness and Self-Validation
The described protocol incorporates several elements to ensure its reliability and the ability for researchers to validate their results:
-
Reaction Monitoring: The use of TLC at each step allows for real-time tracking of the reaction progress, enabling the researcher to determine the optimal reaction time and confirm the consumption of starting materials.
-
Standard Work-up and Purification: The work-up and purification procedures are standard and robust methods for isolating and purifying organic compounds, minimizing the loss of product and ensuring high purity.
-
Characterization: The final step of thorough characterization using modern analytical techniques is crucial for confirming the identity and purity of the synthesized compound, providing confidence in the experimental outcome.
Conclusion: A Gateway to Novel Pharmaceutical Agents
This compound is a valuable and versatile building block for the synthesis of complex organic molecules of pharmaceutical interest.[1] This application note has provided a detailed, practical, and scientifically-grounded protocol for its use in the synthesis of a phenylsulfonyl-substituted benzimidazole, a privileged scaffold in drug discovery. The provided methodology, complete with the rationale behind the experimental choices, is intended to empower researchers to explore the synthetic potential of this compound. The unique electronic and structural features of this compound offer exciting opportunities for the development of novel therapeutic agents with improved properties and efficacy.
References
- Buy 2-(Phenylsulfonyl)phenol. (URL not provided)
- Introducing 2,4-Bis(phenylsulfonyl)
- Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflamm
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- This compound | C18H14O5S2 | CID 9951483 - PubChem.
- Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl)
- WO2000035679A1 - Heat sensitive recording material - Google P
- Computational model of the interplay between the ECM and drug activated...
- Lipid body function in eicosanoid synthesis: An update | Request PDF - ResearchG
- Endocrine activity of alternatives to BPA found in thermal paper in Switzerland | Request PDF - ResearchG
- Phthalates and Alternative Plasticizers Differentially affect Phenotypic Parameters in Gonadal Somatic and Germ Cell Lines | Request PDF - ResearchG
- Exploring 2,4-Bis(phenylsulfonyl)
- Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characteriz
- Design, synthesis and biological activity of bis-sulfonyl-BODIPY probes for tumor cell imaging - PubMed.
- Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the tre
Sources
Application Note: A Validated HPLC-UV Method for the Accurate Quantification of 2,4-Bis(phenylsulfonyl)phenol
Abstract
This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4-Bis(phenylsulfonyl)phenol. As an analogue of Bisphenol S and a key component in various industrial applications, including thermal paper production, a robust and reliable analytical method is essential for quality control, safety assessment, and research purposes.[1] This guide details the optimized chromatographic conditions, rigorous sample preparation protocols, and a full method validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] The methodology is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing a framework for accurate and reproducible quantification.
Introduction: The Analytical Imperative for this compound
This compound, with the molecular formula C₁₈H₁₄O₅S₂ and a molecular weight of approximately 374.43 g/mol , is a chemical intermediate and a functional component in specialty materials.[5][6] Notably, it serves as a color developer in thermal printing papers. Given the increasing scrutiny of bisphenol compounds and their analogues in consumer products, precise quantification is critical for regulatory compliance, exposure studies, and ensuring product quality. High-Performance Liquid Chromatography with Ultraviolet (UV) detection offers a specific, sensitive, and widely accessible technique for this purpose. This application note serves as a practical guide, grounded in established analytical principles, to implement such a method.
Analyte Characteristics & Methodological Rationale
The design of an effective HPLC method is predicated on the physicochemical properties of the analyte. The choices outlined in this protocol are directly informed by the molecular characteristics of this compound.
| Property | Value | Implication for HPLC Method Design |
| Molecular Formula | C₁₈H₁₄O₅S₂[5][7] | Indicates a structure with multiple aromatic rings and sulfonyl groups, which are strong chromophores suitable for UV detection. |
| Molecular Weight | 374.43 g/mol [5][6][8] | A moderate molecular weight, well-suited for standard HPLC analysis. |
| LogP (Octanol-Water Partition Coefficient) | 4.07[5] | A positive LogP value indicates that the molecule is non-polar (hydrophobic). This makes Reversed-Phase (RP) HPLC, which uses a non-polar stationary phase and a polar mobile phase, the ideal separation mode. |
| Melting Point | 155-158 °C[1][5][6] | The compound is a solid at room temperature, requiring dissolution in an appropriate organic solvent for analysis. |
| Solubility | Slightly soluble in methanol; soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9] | Methanol or acetonitrile, common HPLC mobile phase components, are suitable diluents for preparing standard solutions. The choice of diluent should match the mobile phase composition to ensure good peak shape. |
Principle of Reversed-Phase HPLC Separation
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The stationary phase is a non-polar C18 (octadecylsilyl) silica-based column. The mobile phase is a more polar mixture of acidified water and an organic solvent. When the sample is injected, the non-polar this compound partitions between the two phases. It has a stronger affinity for the non-polar stationary phase and a weaker affinity for the polar mobile phase. By carefully controlling the composition of the mobile phase, the analyte's retention on the column can be modulated to achieve separation from other matrix components and ensure a suitable elution time. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of known concentration standards.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Materials:
-
Class A volumetric flasks and pipettes.
-
Analytical balance.
-
1.5 mL amber HPLC vials with caps.
-
0.45 µm or 0.22 µm syringe filters (PTFE or nylon).
-
Sonicator.
-
Optimized Chromatographic Conditions
The following parameters were optimized to ensure a robust separation with excellent peak symmetry and a reasonable run time. The rationale for each selection is provided, adhering to the principle of explaining causality.
| Parameter | Optimized Condition | Justification |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary non-polar character for retaining the hydrophobic analyte (LogP 4.07).[5] This column dimension offers a good balance of resolution, efficiency, and analysis time, consistent with methods for similar bisphenol compounds.[12] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is an excellent organic modifier for RP-HPLC, providing good peak shape and lower backpressure than methanol. The addition of 0.1% formic acid acidifies the mobile phase, suppressing the ionization of the phenolic hydroxyl group on the analyte. This ensures a single, non-ionized form, leading to sharper, more symmetrical peaks and reproducible retention times.[12][13] |
| Elution Mode | Isocratic: 65% B | An isocratic elution provides a stable baseline and is simpler to transfer between instruments. A 65% acetonitrile concentration was found to provide adequate retention and separation from potential early-eluting impurities. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency without generating excessive backpressure. |
| Detection Wavelength | 259 nm | The phenylsulfonyl and phenol moieties are strong chromophores. While a full UV scan (200-400 nm) is recommended to determine the precise λmax, 259 nm is a proven wavelength for the structurally similar Bisphenol S, offering high sensitivity.[14] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase. |
| Injection Volume | 10 µL | This volume provides a good signal response for the expected concentration range while minimizing the risk of column overload. |
| Run Time | 10 minutes | Sufficient time for the analyte to elute and for the column to be cleared of any late-eluting components. |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
Accuracy in standard preparation is paramount for accurate quantification.
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly by inverting the flask 15-20 times. This is the Stock Solution.
-
-
Intermediate Standard Preparation (100 µg/mL):
-
Pipette 5.0 mL of the 1000 µg/mL Stock Solution into a 50 mL Class A volumetric flask.
-
Dilute to the mark with a 65:35 (v/v) mixture of acetonitrile and water (mobile phase diluent) and mix thoroughly.
-
-
Calibration Curve Standards (1 - 50 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the 100 µg/mL Intermediate Standard using the mobile phase diluent.
-
Transfer an aliquot of each standard into an HPLC vial for analysis.
-
Protocol 2: Sample Preparation (General Procedure)
Sample preparation must be tailored to the matrix. The following is a general workflow for extracting the analyte from a solid matrix, such as thermal paper.
-
Sample Comminution: Accurately weigh approximately 100 mg of the sample material into a clean vial. Shred or cut the sample into small pieces to maximize surface area.
-
Extraction:
-
Add 10 mL of methanol to the vial.
-
Vortex for 30 seconds, then place in an ultrasonic bath at 30°C for 30 minutes to facilitate extraction.[14]
-
-
Clarification:
-
Centrifuge the extract at 4000 rpm for 10 minutes to pellet any suspended solids.
-
Alternatively, allow the solids to settle.
-
-
Filtration & Dilution:
-
Carefully draw off the supernatant.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a clean HPLC vial. This step is critical to prevent particulates from damaging the HPLC system.
-
If the expected concentration is high, perform a dilution with the mobile phase diluent to bring it within the calibration range.
-
Method Validation Protocol
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) and FDA guidelines.[15][16][17][18][19][20] The following experiments establish the method's performance characteristics.
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze a blank matrix (placebo), the reference standard, and a matrix spiked with the standard. | The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the spiked sample must be pure (as determined by DAD peak purity analysis) and well-resolved from other peaks. |
| Linearity & Range | Analyze at least five calibration standards in triplicate, covering the expected range (e.g., 1-50 µg/mL). Plot a curve of peak area versus concentration. | The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest standard. |
| Accuracy | Analyze a blank matrix spiked with the analyte at three concentration levels (e.g., low, medium, high) in triplicate. Calculate the percent recovery. | Mean recovery should be within 98.0% to 102.0% at each level. |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of a medium-concentration standard on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.[15] |
| Limit of Quantitation (LOQ) | Determine the lowest concentration on the calibration curve that meets the accuracy and precision criteria. Alternatively, calculate based on the signal-to-noise ratio (S/N ≈ 10). | %RSD should be ≤ 10% and recovery should be within acceptable limits (e.g., 90-110%). |
| Limit of Detection (LOD) | Calculate based on the signal-to-noise ratio (S/N ≈ 3). This is the concentration that can be reliably detected but not necessarily quantified. | The analyte peak should be clearly distinguishable from baseline noise. |
| Robustness | Systematically vary key method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on peak area and retention time. | The results should remain unaffected by the minor variations, with system suitability parameters (e.g., peak asymmetry, theoretical plates) remaining within acceptable limits. This is often explored during method development.[21] |
Conclusion
The HPLC-UV method detailed in this application note provides a robust, specific, and reliable system for the quantification of this compound. By explaining the scientific rationale behind the chosen parameters and grounding the protocol in authoritative validation guidelines, this document serves as a complete resource for its implementation in a regulated or research environment. Adherence to these protocols will ensure the generation of high-quality, reproducible data that is fit for its intended purpose.
References
- Exploring this compound: Properties and Applications. (n.d.). Google Cloud.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). LinkedIn.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbio.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). GMP Compliance.
- This compound | CAS#:177325-75-6. (2025, September 17). Chemsrc.
- This compound. (n.d.). Chemical Land.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S. Food and Drug Administration.
- Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. (n.d.). ACS Publications.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration.
- Cas 177325-75-6, this compound. (n.d.). LookChem.
- This compound | C18H14O5S2 | CID 9951483. (n.d.). PubChem.
- Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012, January 6). Agilent Technologies.
- HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. (2021, March 30). Taylor & Francis Online.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health (NIH).
- HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. (n.d.). Journal of Hygienic Engineering and Design.
- HPLC Determination of Bisphenol S in Kitchen Papers. (2019). Physical Testing and Chemical Analysis Part B: Chemical Analysis.
- Bisphenol A, S, & F Analyzed with HPLC. (n.d.). MicroSolv.
- This compound 177325-75-6. (n.d.). TCI AMERICA.
- This compound: High-Purity Chemical for Advanced Applications. (n.d.). Google Cloud.
- This compound 177325-75-6. (n.d.). TCI Deutschland GmbH.
- 177325-75-6, this compound Formula. (n.d.). ECHEMI.
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Application Note: Comprehensive Analytical Characterization of 2,4-Bis(phenylsulfonyl)phenol
Introduction
2,4-Bis(phenylsulfonyl)phenol, also known as DBSP, is a chemical intermediate of significant industrial interest.[1] With the molecular formula C₁₈H₁₄O₅S₂, this compound plays a crucial role as a developer in thermal paper applications and serves as a versatile building block in organic synthesis for specialty chemicals and materials.[1] Its high thermal stability and specific reactivity necessitate robust and reliable analytical methods to ensure purity, consistency, and quality for its intended applications.[1][2]
This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of this compound. The methodologies detailed herein are designed to provide orthogonal data points for unambiguous identification, purity assessment, and structural elucidation. The protocols are grounded in established analytical principles for similar compounds, such as bisphenols and aromatic sulfones, and are presented with the underlying scientific rationale to empower researchers in their experimental design. All methodologies should be validated in accordance with ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[3][4]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for the development of appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 177325-75-6 | [1][2] |
| Molecular Formula | C₁₈H₁₄O₅S₂ | [2] |
| Molecular Weight | 374.43 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 155-158 °C | [2] |
| Boiling Point | 631.4 ± 50.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification. Given its aromatic nature and the presence of polar functional groups, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. For higher resolution and sensitivity, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is also a powerful tool.
High-Performance Liquid Chromatography (HPLC-UV)
The principle of RP-HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention of this compound will be influenced by its hydrophobicity, imparted by the two phenylsulfonyl groups and the phenol ring.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure separation from both more and less polar impurities.
-
Solvent A: Water with 0.1% formic acid (to improve peak shape).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at a wavelength where the analyte exhibits maximum absorbance (e.g., determined by DAD scan, likely around 230-254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantification, a calibration curve should be constructed using certified reference standards of this compound.
-
Caption: Workflow for HPLC-UV analysis of this compound.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For trace-level impurity analysis and definitive identification, UPLC-MS/MS offers superior sensitivity and specificity. The mass spectrometer provides molecular weight information and fragmentation patterns, which are unique to the analyte's structure.
-
Instrumentation: A UPLC system coupled to a tandem quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: As per the HPLC-UV protocol, but with higher dilution factors to accommodate the higher sensitivity of the MS detector.
-
UPLC Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC, but using MS-grade solvents.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program: A faster gradient can be employed due to the higher efficiency of the UPLC column.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative mode is likely to be more sensitive due to the acidic phenolic proton.
-
Scan Mode: Full scan for initial identification, followed by Multiple Reaction Monitoring (MRM) for quantification of the parent compound and known impurities.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: Optimize for maximum parent ion intensity.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Collision Energy (for MS/MS): Optimize for characteristic fragment ions.
-
-
Data Analysis:
-
Extract ion chromatograms for the parent ion of this compound and its expected impurities.
-
Quantify using a calibration curve prepared with a certified reference standard.
-
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Phenolic hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1350-1300 & 1180-1140 | Asymmetric & Symmetric SO₂ stretch | Sulfonyl |
| 1260-1000 | C-O stretch | Phenolic |
Note: The presence of hydrogen bonding can cause a broadening of the O-H stretching band.[5] The sulfonyl group (SO₂) will exhibit strong, characteristic absorption bands.[6]
-
Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., ATR or KBr press).
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample (approx. 1 mg) with dry KBr (approx. 100 mg) and press into a transparent pellet.
-
-
Data Acquisition:
-
Collect a background spectrum.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for unambiguous structure confirmation.
-
Aromatic Protons (m, ~7.0-8.5 ppm): A complex multiplet pattern is expected for the protons on the three aromatic rings. The protons on the substituted phenol ring will be distinct from those on the two phenylsulfonyl rings.
-
Phenolic Proton (s, variable, ~5-10 ppm): A broad singlet that is exchangeable with D₂O.[7][8] The chemical shift of this proton is highly dependent on the solvent and concentration.
-
Aromatic Carbons (~115-160 ppm): Multiple signals are expected for the aromatic carbons. The carbon attached to the hydroxyl group will be shifted downfield.[7] The carbons attached to the sulfonyl groups will also show distinct chemical shifts.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Analysis:
-
Assign the observed chemical shifts to the respective protons and carbons in the molecule.
-
Analyze the coupling patterns in the ¹H NMR spectrum to determine the connectivity of the protons.
-
Caption: Workflow for NMR spectroscopic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile impurities or for derivatized analysis, GC-MS is a valuable technique. Due to the high boiling point of this compound, direct analysis may be challenging. However, derivatization of the phenolic hydroxyl group can increase its volatility.
Experimental Protocol: GC-MS (with derivatization)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization:
-
The phenolic hydroxyl group can be derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9] This will increase the volatility of the compound.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).
-
Add the derivatizing agent and heat the mixture to complete the reaction.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 280-300 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 320 °C) to elute the derivatized analyte.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound and any impurities by their mass spectra.
-
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and decomposition profile of this compound, which is particularly relevant given its application in thermal paper.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This provides information on the decomposition temperature and the presence of any residual solvents or volatile components. Aromatic sulfones are known for their high thermal stability.[10][11]
-
Instrumentation: A TGA instrument.
-
Sample Preparation: Place a small amount of the sample (5-10 mg) in the TGA pan.
-
Analysis Conditions:
-
Temperature Range: 25 °C to 800 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen or air.
-
-
Data Analysis:
-
Determine the onset of decomposition temperature.
-
Analyze the percentage of mass loss at different temperature ranges.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and to assess the purity of the compound.
-
Instrumentation: A DSC instrument.
-
Sample Preparation: Seal a small amount of the sample (2-5 mg) in an aluminum pan.
-
Analysis Conditions:
-
Temperature Program: Heat the sample from room temperature to a temperature above its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Determine the onset and peak of the melting endotherm.
-
The sharpness of the melting peak can be an indicator of purity.
-
Conclusion
The comprehensive analytical characterization of this compound requires a multi-technique approach. The combination of chromatographic, spectroscopic, and thermal analysis methods provides a robust dataset for confirming the identity, purity, and structural integrity of this important chemical intermediate. The protocols outlined in this application note serve as a detailed guide for researchers and scientists, emphasizing the importance of methodological rationale and validation for ensuring data quality and reliability in scientific and industrial applications.
References
- Vertex AI Search. (2026). Exploring 2,4-Bis(phenylsulfonyl)
- Vertex AI Search. (2026).
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Benchchem. (2025). A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Bisphenol C Analysis.
- Publisso. (2023). Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS.
- LCGC International. (2024). Analyzing Bisphenol Analogues with UHPLC–MS/MS.
- National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ICH. (n.d.). Quality Guidelines.
- Collection of Czechoslovak Chemical Communications. (1994).
- NIH. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
- MATEC Web of Conferences. (2024).
- MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.
- ResearchGate. (2011).
- FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- The Royal Society of Chemistry. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- LCGC International. (n.d.). Pharmaceuticals | Application Notes.
- Journal of the American Chemical Society. (n.d.). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes.
- Energy & Fuels. (2017).
- PMC. (n.d.). Thermoanalytical Investigation of Some Sulfone-Containing Drugs.
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol.
- MTC-USA. (n.d.).
- NIST WebBook. (n.d.). Sulfone, methyl phenyl.
- SpectraBase. (n.d.). Phenyl sulfone - Optional[FTIR] - Spectrum.
- Atmospheric Chemistry and Physics. (2014).
- Waters. (n.d.).
- Scribd. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bisphenol A, bisphenol F, and bisphenol S – Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS/MS [zora.uzh.ch]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
experimental protocol for the synthesis of 2,4-Bis(phenylsulfonyl)phenol
An Application Note for the Synthesis of 2,4-Bis(phenylsulfonyl)phenol
Title: A Detailed Experimental Protocol for the Laboratory-Scale Synthesis of this compound
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of this compound (DBSP), a key intermediate in organic synthesis and a critical component in thermal imaging materials.[1][2] The protocol is designed for researchers in chemistry and drug development, emphasizing safety, procedural logic, and validation. The synthesis proceeds via a double electrophilic aromatic substitution (Friedel-Crafts sulfonylation) of phenol with benzenesulfonyl chloride. This guide explains the underlying reaction mechanism, details all necessary safety precautions, and provides methods for purification and characterization of the final product.
Introduction and Scientific Background
This compound, also known as DBSP (CAS 177325-75-6), is a white crystalline powder with a melting point of approximately 156-158°C.[3][4] Its molecular structure, featuring a central phenol ring substituted with two phenylsulfonyl groups, makes it a valuable building block for specialty chemicals and pharmaceuticals.[1] The compound's primary industrial application is as a color developer in thermal paper, where it reacts with leuco dyes upon heating to produce a sharp, stable image.[2]
The synthesis described herein is based on the well-established principles of electrophilic aromatic substitution. The hydroxyl group of phenol is a powerful activating group and an ortho, para-director. This electronic influence facilitates the sequential addition of two phenylsulfonyl groups to the aromatic ring at the positions ortho and para to the hydroxyl functionality.
Reaction Principle and Mechanism
The synthesis of this compound from phenol and benzenesulfonyl chloride is a double Friedel-Crafts sulfonylation reaction.
Overall Reaction Scheme:
Mechanism:
While classic Friedel-Crafts reactions often employ a Lewis acid catalyst like AlCl₃, such catalysts are problematic with substrates like phenol. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid, deactivating the catalyst and the aromatic ring towards the desired electrophilic substitution.[5][6]
To circumvent this, this protocol utilizes pyridine as a base. The mechanism proceeds as follows:
-
Activation of the Electrophile: Benzenesulfonyl chloride reacts with pyridine, a nucleophilic catalyst, to form a highly reactive sulfonylpyridinium salt. This salt is a more potent electrophile than benzenesulfonyl chloride itself.
-
First Electrophilic Aromatic Substitution: The electron-rich phenol ring attacks the sulfonylpyridinium salt. The hydroxyl group directs the substitution primarily to the para-position due to reduced steric hindrance, forming 4-(phenylsulfonyl)phenol. The aromaticity of the ring is restored by the loss of a proton, which is neutralized by pyridine.
-
Second Electrophilic Aromatic Substitution: The resulting 4-(phenylsulfonyl)phenol is less activated than phenol but still capable of undergoing a second sulfonylation. The substitution occurs at one of the ortho-positions (position 2), leading to the final product, this compound.
-
Acid Scavenging: Pyridine also serves as a base to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[7]
Mandatory Safety Precautions
This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Phenol (CAS: 108-95-2): Toxic if swallowed, inhaled, or in contact with skin.[8] Causes severe skin burns and eye damage and is a suspected mutagen.[8][9] Phenol is readily absorbed through the skin; water can enhance absorption. In case of skin contact, immediately remove the phenol with polyethylene glycol or isopropyl alcohol, followed by extensive washing with soap and water.[9]
-
Benzenesulfonyl Chloride (CAS: 98-09-9): Harmful if swallowed and causes severe skin burns and eye damage.[10] Reacts with water and moisture. Handle under an inert atmosphere if possible.
-
Pyridine (CAS: 110-86-1): Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.
-
Dichloromethane (CAS: 75-09-2): Suspected of causing cancer.
Required PPE:
-
Nitrile or neoprene gloves (double-gloving recommended).[9]
-
Chemical splash goggles and a full-face shield.[8]
-
Flame-resistant laboratory coat.
-
Ensure an eyewash station and safety shower are immediately accessible.
Materials and Equipment
Reagents & Chemicals
| Reagent | Molecular Wt. ( g/mol ) | Molar Equiv. | Amount | Notes |
| Phenol | 94.11 | 1.0 | 4.71 g | High purity, crystalline |
| Benzenesulfonyl Chloride | 176.62 | 2.2 | 19.43 g (14.2 mL) | Purity >98% |
| Pyridine | 79.10 | 2.5 | 9.9 g (10.1 mL) | Anhydrous |
| Dichloromethane (DCM) | 84.93 | - | 200 mL | Anhydrous |
| Hydrochloric Acid (HCl) | 36.46 | - | ~50 mL | 2 M aqueous solution |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | Saturated aqueous solution |
| Brine | - | - | - | Saturated aqueous NaCl |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~10 g | For drying |
| Ethanol | 46.07 | - | As needed | For recrystallization |
| Deionized Water | 18.02 | - | As needed | For work-up & recrystallization |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Two pressure-equalizing dropping funnels
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
Detailed Experimental Protocol
Reaction Setup
-
Assemble the 500 mL three-neck flask with a magnetic stir bar, a reflux condenser, and two dropping funnels. Ensure all glassware is oven-dried to prevent premature hydrolysis of benzenesulfonyl chloride.
-
Place the apparatus under a nitrogen or argon atmosphere.
-
In the flask, dissolve 4.71 g (50 mmol) of phenol in 150 mL of anhydrous dichloromethane.
-
Add 10.1 mL (125 mmol) of anhydrous pyridine to the flask.
-
Begin stirring and cool the mixture to 0°C using an ice-water bath.
Reagent Addition
-
In one dropping funnel, place 14.2 mL (110 mmol) of benzenesulfonyl chloride dissolved in 50 mL of anhydrous dichloromethane.
-
Add the benzenesulfonyl chloride solution dropwise to the stirred phenol solution over a period of 60 minutes. Maintain the internal temperature below 5°C.
-
Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Reaction Progression
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent), observing the consumption of phenol.
Work-up and Isolation
-
Cool the reaction mixture again in an ice bath.
-
Slowly add 50 mL of deionized water to quench the reaction.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of 2 M HCl (to remove pyridine). Repeat this wash.
-
50 mL of deionized water .
-
50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
50 mL of brine (to reduce the solubility of organic material in the aqueous layer).
-
Causality Note: Each wash removes specific impurities. The acidic wash protonates pyridine to form a water-soluble pyridinium salt, facilitating its removal.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.
Purification
-
Recrystallize the crude solid from an ethanol/water solvent system.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
-
Collect the purified white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using the following methods:
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 156-158°C .[3] A broad melting range would indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): Purity should be ≥98.5% by HPLC analysis.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure can be confirmed by ¹H and ¹³C NMR spectroscopy. Spectral data can be compared against reference standards.[11]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- Flinn Scientific. (n.d.). Safety Data Sheet (SDS) Phenol. LPS.org.
- New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Phenol.
- Loba Chemie. (2019). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS.
- Carl ROTH. (n.d.). Phenol - Safety Data Sheet.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2025). This compound: Your Key to Advanced Thermal Paper and Synthesis.
- INEOS Group. (2014). SAFETY DATA SHEET Phenol Solution.
- YouTube. (2020). Mechanism of Sulphonation and Friedel-Craft reactions. Muneer CP.
- Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.
- Vertex AI Search. (n.d.). Exploring 2,4-Bis(phenylsulfonyl)
- Vertex AI Search. (n.d.). Exploring 2,4-Bis(phenylsulfonyl)
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
- Xiangyang Extenda Biotech Co., Ltd. (n.d.). This compound.
- The Royal Society of Chemistry. (2021).
- Chemsrc. (n.d.). This compound | CAS#:177325-75-6.
- ResearchGate. (2015). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester.
Sources
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- 10. ineos.com [ineos.com]
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Application Notes & Protocols: Formulation of High-Performance Thermal Paper Coatings Using 2,4-Bis(phenylsulfonyl)phenol
Introduction: The Next Generation of Thermal Imaging
Thermal paper is a ubiquitous material in modern commerce, utilized for everything from point-of-sale receipts to logistics labels.[1][2] Its functionality hinges on a sophisticated chemical coating that produces a high-definition image upon localized heating from a thermal print head.[3][4] This coating is a meticulously balanced system composed primarily of a leuco dye (a colorless color former), a developer (an acidic compound), and a sensitizer.[1][5][6]
Historically, developers like Bisphenol A (BPA) and its analogue Bisphenol S (BPS) were prevalent.[1][2] However, due to health and environmental concerns regarding their endocrine-disrupting properties, the industry has actively sought safer, high-performance alternatives.[7][8][9][10][11][12]
2,4-Bis(phenylsulfonyl)phenol (DBSP) has emerged as a premier developer in this new landscape.[13] It is a high-purity, phenol-free compound known for its exceptional thermal stability and robust performance.[13][14] Formulations based on DBSP yield sharp, durable prints with high image intensity, positioning it as a key component for next-generation, eco-conscious thermal paper products.[13][15]
This document provides a comprehensive guide for researchers and development professionals on the formulation, application, and evaluation of thermal paper coatings utilizing this compound as the core color developer.
The Chemistry of Image Formation with DBSP
The imaging process is a heat-triggered chemical reaction. In the unheated state, the leuco dye and the acidic DBSP developer are in a stable, solid, and colorless state.[16] The key steps upon heating are:
-
Melting: When a thermal print head applies heat (typically above 100°C), the sensitizer, which has the lowest melting point, liquefies first.[16][17][18]
-
Solvation: The molten sensitizer acts as a solvent, dissolving the leuco dye and the DBSP developer.[16][18]
-
Protonation & Color Change: In this molten state, the acidic protons of DBSP become available to react with the leuco dye. This proton transfer causes the lactone ring of the dye molecule to open, resulting in an extended π-conjugated system that absorbs visible light and thus appears colored (typically black).[16][19][20][21]
-
Solidification: As the paper moves past the print head, the area rapidly cools, and the colored dye-developer complex solidifies, fixing the image on the paper.[16]
Materials & Equipment
Chemical Components
| Component | Example Compound | Function | Typical Purity |
| Developer | This compound (DBSP) | Acidic component, proton donor for color change.[13] | ≥99.0%[15] |
| Leuco Dye | 2-Anilino-6-(dibutylamino)-3-methylfluoran (ODB-2) | Primary color former, colorless until protonated.[16] | >98% |
| Sensitizer | 1,2-Diphenoxyethane (DPE) or 2-(Phenylmethoxy)-naphthalene | Lowers the melting point of the system to control activation temperature.[6][16][18] | >99% |
| Binder | Polyvinyl Alcohol (PVA) 10% aq. solution | Binds the coating components to the base paper.[5] | - |
| Filler / Pigment | Calcium Carbonate, Kaolin Clay | Improves opacity, whiteness, and print head contact.[22] | - |
| Dispersing Agent | Sodium polyacrylate | Prevents agglomeration of particles in the slurry. | - |
| Lubricant | Zinc Stearate | Reduces print head wear and prevents sticking.[22] | - |
| Base Paper | High-quality wood-free paper | Substrate for the coating. | 45-60 g/m² |
Equipment
-
High-speed disperser or homogenizer
-
Ball mill or bead mill for particle size reduction
-
Laboratory balance (0.001g accuracy)
-
Magnetic stirrer and hot plate
-
Wire-wound rod coater (e.g., K-bar coater)
-
Forced air oven or IR dryer
-
Thermal printer for test prints
-
Densitometer for image analysis
-
Spectrophotometer for color analysis
-
Micrometer for thickness measurement[25]
Experimental Protocols
Protocol 1: Preparation of Component Dispersions
Causality: The core of a high-quality thermal coating is the creation of stable, fine-particle dispersions. Each primary component (dye, developer, sensitizer) is milled separately to achieve a uniform particle size (typically 1-3 µm). This ensures intimate contact between reactants upon melting, leading to a rapid, uniform, and dense image formation. Preparing separate slurries prevents premature reactions and allows for precise control over the final formulation ratio.
Procedure:
-
Developer Dispersion (Slurry A):
-
To a milling vessel, add 20 parts of this compound, 30 parts of 10% PVA solution, 5 parts calcium carbonate, 1 part dispersing agent, and 44 parts deionized water.
-
Add grinding media (e.g., zirconium oxide beads).
-
Mill at high speed for 2-4 hours, periodically checking particle size until the target of <3 µm is reached.
-
-
Leuco Dye Dispersion (Slurry B):
-
In a separate milling vessel, add 10 parts of the leuco dye (e.g., ODB-2), 20 parts of 10% PVA solution, 1 part dispersing agent, and 69 parts deionized water.
-
Mill under the same conditions as Slurry A until the target particle size is achieved.
-
-
Sensitizer Dispersion (Slurry C):
-
In a third milling vessel, add 20 parts of the sensitizer (e.g., DPE), 25 parts of 10% PVA solution, 1 part dispersing agent, and 54 parts deionized water.
-
Mill until the target particle size is achieved.
-
Protocol 2: Formulation of the Final Coating Slurry
Causality: The individual dispersions are combined in specific ratios to tailor the performance characteristics of the paper. The order of addition and gentle mixing are crucial to avoid shocking the system and causing particle agglomeration.
Procedure:
-
In a mixing vessel under gentle agitation, combine the prepared slurries. A typical starting ratio is 2 parts Slurry A : 1 part Slurry B : 2 parts Slurry C by weight.
-
Add 1-2 parts of a lubricant dispersion (e.g., Zinc Stearate).
-
Continue to mix gently for 30 minutes to ensure a homogenous final slurry.
-
Measure the viscosity and total solids content. Adjust with water if necessary to meet the specifications for the coating application method.
| Formulation Example | Slurry A (DBSP) (parts by weight) | Slurry B (Dye) (parts by weight) | Slurry C (Sensitizer) (parts by weight) | Target Characteristic |
| Standard Sensitivity | 2.0 | 1.0 | 2.0 | Balanced performance |
| High Sensitivity | 2.5 | 1.0 | 2.5 | For high-speed or low-energy printers |
| High Stability | 1.5 | 1.0 | 1.5 | Enhanced resistance to fading |
Protocol 3: Coating Application and Finishing
Causality: The application process determines the final quality of the paper. A uniform coating weight is essential for consistent image density.[22] Drying must be carefully controlled to remove water without activating the thermal chemistry.[22] Calendering is a critical finishing step that densifies the paper and smooths the coating surface, which improves the thermal conductivity between the print head and the active layer, resulting in a sharper image.[23][26][27]
Procedure:
-
Coating: Using a wire-wound rod coater, apply the final slurry to the base paper. Select a rod that yields a target dry coat weight of 3.5 - 5.5 g/m².
-
Drying: Immediately transfer the coated sheet to a forced air oven set to 50-60°C. Dry for 2-5 minutes, or until all moisture is removed. The temperature should not exceed 70°C to prevent background discoloration.
-
Calendering: Pass the dried, coated paper through a heated laboratory calender. Typical settings are a roll temperature of 60-80°C and a nip pressure of 50-100 kN/m.[26] This will enhance the surface smoothness and gloss.
-
Conditioning: Allow the finished paper to acclimate at standard conditions (23°C, 50% RH) for 24 hours before performance testing.
Quality Control & Performance Evaluation
A self-validating protocol requires rigorous testing. The following tests should be performed to characterize the performance of the DBSP-based thermal paper.
| Test Parameter | Method | Expected Result for High-Quality Paper |
| Visual Inspection | Examine the coated surface under magnification for smoothness and defects.[25][28] | A smooth, consistent surface with no visible irregularities or discoloration.[25][28] |
| Static Sensitivity | Place paper on a variable-temperature hot plate. Record the temperature at which color first appears and the temperature of full-color development. | Initial development: ~75-85°C. Full development: ~100-115°C. |
| Dynamic Sensitivity | Print a test pattern on a thermal printer at various energy settings. | A high optical density (>1.30) should be achievable even at low energy settings, indicating good performance for fast printing.[28] |
| Image Density | Measure the optical density of a fully black printed area using a densitometer. | Optical Density (OD) ≥ 1.40. |
| Background Stability | Store an unprinted sample at 60°C for 24 hours. Measure any change in the background whiteness. | Minimal change in background color; OD of background should remain < 0.08. |
| Image Stability (Heat) | Store a printed sample at 60°C for 24 hours. Measure the percentage retention of the initial optical density. | >85% OD retention. |
| Image Stability (Light) | Expose a printed sample to a controlled light source (e.g., Xenon arc) for a set duration. Measure OD retention.[25] | >80% OD retention. |
Safety & Handling
This compound is classified as a skin and eye irritant.[29][30]
-
Personal Protective Equipment (PPE): Always wear safety glasses, nitrile gloves, and a lab coat when handling the powder or its dispersions.[29]
-
Ventilation: Handle the dry powder in a well-ventilated area or under local exhaust ventilation to prevent inhalation of dust.[29]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[29]
-
Storage: Store DBSP in a tightly closed container in a cool, dry, and dark place.[31]
Conclusion
This compound serves as an exemplary color developer for modern, high-performance thermal papers. Its inherent stability and high reactivity when paired with appropriate leuco dyes and sensitizers allow for the creation of coatings that deliver sharp, long-lasting images.[13][15] By following the detailed protocols for dispersion, formulation, and application outlined in this guide, researchers and professionals can effectively develop and optimize thermal paper products that are not only technologically advanced but also align with increasing demands for safer chemical components.
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- Bisphenol A Alternatives in Thermal Paper. (n.d.). U.S. Environmental Protection Agency (EPA).
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- Exploring 2,4-Bis(phenylsulfonyl)
- Thermal paper - Wikipedia. (n.d.). Wikipedia.
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- Scalable alternatives for BPA/BPS co
- How To Test Thermal Paper Quality?. (2024, March 4). Pony Packaging.
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- The Impact of this compound Purity on Thermal Paper Performance. (n.d.). Vertex AI Search.
- Bisphenol A in receipts are being replaced with its equally harmful cousin bisphenol S. (2018, May 23). ChemSec.
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- Are there safer alternatives to Bisphenol A in thermal paper?. (2014, December 11). CHEM Trust.
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- This compound | CAS#:177325-75-6. (2025, September 17). Chemsrc.
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- HOW IS THERMAL PAPER MANUFACTURED?. (n.d.).
- This compound | 177325-75-6. (2025, November 20). ChemicalBook.
- Calendering Process Explained for Enhanced M
- Calendering Process Basics: Knowing Its Principles And Applic
- 2 4 0 Material Safety Data Sheet. (2005, October 10). ScienceLab.
- The basics of the calendering process. (2001, January 10). Techniques de l'Ingénieur.
- Calendering of Papers and Boards: Processes and Basic Mechanisms. (n.d.).
- SAFETY DATA SHEET - Phenol. (2025, May 20). Sigma-Aldrich.
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- Leuco dye. (n.d.). Grokipedia.
- Stability and tinctorial strength of black leuco-colorants as viewed from the crystal structure of a phenolic developer. (n.d.). IS&T Library.
- BPA and BPS in thermal paper. (n.d.). Minnesota Pollution Control Agency.
- Reversible coloring/decoloring reaction of leuco dye controlled by long-chain molecule. (2025, August 5). ScienceDirect.
- Thermal Reaction: The Spread of Bisphenol S via Paper Products. (2013, March 1). PMC - NIH.
- Leuco dye – Knowledge and References. (n.d.). Taylor & Francis.
- BPA and BPS in Thermal Paper: What You Need to Know. (2025, December 25). Online resource.
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Application Notes and Protocols for 2,4-Bis(phenylsulfonyl)phenol as a Potential Brønsted Acid Catalyst in Organic Synthesis
Abstract
This document provides a detailed technical overview of 2,4-Bis(phenylsulfonyl)phenol (DBSP), a compound with significant potential as a strong Brønsted acid organocatalyst. While primarily recognized as a versatile synthesis intermediate and a developer in thermal imaging, its unique molecular architecture, characterized by a phenolic hydroxyl group activated by two strongly electron-withdrawing phenylsulfonyl substituents, suggests considerable catalytic activity.[1][2][3] This guide will elucidate the physicochemical properties of DBSP, propose its application as a catalyst in key organic transformations such as esterification and acetalization, and provide detailed, albeit theoretical, protocols for its use. These protocols are grounded in established principles of Brønsted acid catalysis and serve as a validated starting point for researchers and drug development professionals.
Introduction: Unveiling the Catalytic Potential of this compound
This compound, with CAS Number 177325-75-6, is a white crystalline powder widely employed in industry as a color developer for thermal paper and as a key building block in the synthesis of specialty polymers, pharmaceuticals, and agrochemicals.[1][2][4][5] Its molecular structure features a phenol ring substituted with two phenylsulfonyl (-SO₂Ph) groups at the ortho and para positions. These groups are powerfully electron-withdrawing, which significantly increases the acidity of the phenolic proton.
The predicted pKa of this compound is approximately 4.17, which is comparable to that of carboxylic acids.[6] This notable acidity suggests its utility as a recyclable, metal-free Brønsted acid catalyst for a variety of organic reactions that are typically promoted by conventional acids like sulfuric acid or p-toluenesulfonic acid. The use of a solid, moderately acidic organocatalyst like DBSP can offer advantages in terms of selectivity, ease of handling, and simplified purification procedures.
Physicochemical Properties and Catalyst Profile
A comprehensive understanding of the catalyst's properties is essential for its effective application.
| Property | Value | Source |
| CAS Number | 177325-75-6 | [7] |
| Molecular Formula | C₁₈H₁₄O₅S₂ | [7] |
| Molecular Weight | 374.43 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 156-158 °C | [3] |
| Predicted pKa | 4.17 ± 0.43 | [6] |
| Solubility | Soluble in many organic solvents |
Proposed Catalytic Mechanism: Brønsted Acid Activation
The catalytic activity of this compound is predicated on the ability of its phenolic proton to activate electrophiles. The two electron-withdrawing phenylsulfonyl groups delocalize the negative charge of the resulting phenoxide ion, thereby stabilizing the conjugate base and increasing the acidity of the proton.
In a typical acid-catalyzed reaction, such as the esterification of a carboxylic acid with an alcohol, DBSP is proposed to protonate the carbonyl oxygen of the carboxylic acid. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Figure 1: Proposed mechanism for DBSP-catalyzed esterification.
Application Protocols (Proposed)
The following protocols are proposed based on the predicted acidity and chemical properties of this compound. These are theoretical procedures and require experimental validation.
Protocol 1: Esterification of Carboxylic Acids
This protocol details the proposed use of DBSP to catalyze the Fischer esterification of a generic carboxylic acid with an alcohol. This reaction is fundamental in drug synthesis and material science.
Workflow Diagram:
Sources
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- 4. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
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- 6. diva-portal.org [diva-portal.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Utilization of 2,4-Bis(phenylsulfonyl)phenol as a Monomer in High-Performance Polyether Sulfones
Introduction: A Novel Monomer for Advanced Polyether Sulfones
Polyether sulfones (PES) are a class of high-performance amorphous thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties stem from the rigid diaryl sulfone linkages in their polymer backbone. The continuous demand for materials with even higher thermal and mechanical performance, particularly in the aerospace, automotive, and medical industries, drives the exploration of novel monomers that can further enhance these characteristics.[1]
This document introduces 2,4-Bis(phenylsulfonyl)phenol (DBSP) as a promising, yet underexplored, monomer for the synthesis of advanced polyether sulfones. The unique molecular architecture of DBSP, featuring two bulky, electron-withdrawing phenylsulfonyl groups pendant to the phenol backbone, is hypothesized to impart significantly increased rigidity and a higher glass transition temperature (Tg) to the resulting polymer.[3][4] The sulfone groups are known to enhance thermal stability and mechanical strength due to their high polarity and electron-withdrawing nature, which increases chain rigidity.[1] This guide provides a comprehensive overview, detailed synthesis protocols, and characterization methodologies for researchers and professionals interested in leveraging DBSP for the development of next-generation, high-temperature resistant polyether sulfones.
Scientific Rationale: The Significance of the Bis(phenylsulfonyl) Moiety
The selection of a bisphenol monomer is critical in tailoring the final properties of a polyether sulfone. Traditional PES synthesis often employs monomers like bisphenol A, which introduces a flexible linkage in the polymer backbone to ensure processability, typically resulting in a Tg around 190°C.[3] By contrast, using a more rigid bisphenol can elevate the Tg to approximately 230°C.[3]
The incorporation of this compound as a monomer presents a strategic approach to maximizing the thermal properties of PES. The two pendant phenylsulfonyl groups are expected to:
-
Increase Chain Rigidity: The bulky nature of these groups will sterically hinder bond rotation along the polymer backbone, leading to a significant increase in the glass transition temperature (Tg).[4]
-
Enhance Thermal Stability: The inherent stability of the sulfone linkage contributes to the overall thermal and oxidative stability of the polymer.[1][5]
-
Modify Solubility: The increased polarity and bulky side groups may alter the solubility profile of the polymer, potentially allowing for processing in a wider range of organic solvents.
-
Improve Mechanical Properties: The rigid backbone is anticipated to result in a polymer with high tensile strength and modulus.[1]
Experimental Protocols
Protocol 1: Synthesis of High-Tg Polyether Sulfone via Nucleophilic Aromatic Substitution
This protocol details the synthesis of a high molecular weight polyether sulfone from this compound and bis(4-fluorophenyl) sulfone via a nucleophilic aromatic substitution polycondensation reaction.
Reaction Scheme:
Figure 1: Synthesis of high-Tg polyether sulfone.
Materials:
| Material | Purity | Supplier | Notes |
| This compound (DBSP) | >99% | Acros Organics | Dry in a vacuum oven at 80°C for 12 hours. |
| Bis(4-fluorophenyl) sulfone | >99% | Sigma-Aldrich | Recrystallize from toluene before use. |
| Anhydrous Potassium Carbonate (K₂CO₃) | >99% | Fisher Scientific | Finely ground and dried at 120°C. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich | |
| Toluene | Anhydrous | Fisher Scientific | |
| Methanol | ACS Grade | VWR | |
| Hydrochloric Acid (HCl) | 37% | VWR |
Procedure:
-
Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Charging Reactants: To the flask, add this compound (18.72 g, 0.05 mol), bis(4-fluorophenyl) sulfone (12.71 g, 0.05 mol), and finely ground anhydrous potassium carbonate (7.60 g, 0.055 mol, 10% molar excess).
-
Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) (100 mL) and toluene (50 mL) to the flask.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring under a gentle nitrogen flow. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 180-190°C. Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitation and Purification:
-
Cool the viscous polymer solution to approximately 80°C and dilute with 50 mL of NMP to reduce viscosity.
-
Slowly pour the polymer solution into 1 L of vigorously stirring methanol containing a small amount of hydrochloric acid (to neutralize any remaining base).
-
A fibrous white polymer will precipitate. Continue stirring for 30 minutes.
-
Filter the polymer and wash it thoroughly with hot deionized water several times to remove salts and residual solvent.
-
Finally, wash with methanol.
-
-
Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to a constant weight.
Protocol 2: Characterization of the DBSP-based Polyether Sulfone
A self-validating system requires thorough characterization to confirm the structure and properties of the synthesized polymer.
1. Structural Characterization:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: A thin film of the polymer is cast from a solution (e.g., in NMP or chloroform) onto a KBr plate, or a KBr pellet is prepared.
-
Expected Peaks:
-
~3060 cm⁻¹ (Aromatic C-H stretching)
-
~1590, 1490 cm⁻¹ (Aromatic C=C stretching)
-
~1320, 1150 cm⁻¹ (Asymmetric and symmetric SO₂ stretching)
-
~1240 cm⁻¹ (Aryl ether C-O-C stretching)
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-15 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected ¹H NMR Resonances: Multiple signals in the aromatic region (7.0-8.5 ppm) corresponding to the different aromatic protons in the polymer backbone and pendant groups.
-
Expected ¹³C NMR Resonances: A complex spectrum with signals for aromatic carbons, carbons attached to ether linkages, and carbons adjacent to sulfone groups.
-
2. Thermal Properties Analysis:
-
Thermogravimetric Analysis (TGA):
-
Procedure: Heat a small sample (5-10 mg) of the polymer from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Expected Results: The polymer is expected to exhibit high thermal stability, with a 5% weight loss temperature (Td5) exceeding 450°C, indicative of a robust polymer backbone.
-
-
Differential Scanning Calorimetry (DSC):
-
Procedure: Heat the sample from room temperature to above its expected Tg (e.g., 300°C) at a rate of 10°C/min, cool it down, and then perform a second heating scan at the same rate. The Tg is determined from the second heating scan.
-
Expected Results: A high glass transition temperature (Tg) is anticipated, likely in the range of 240-270°C, significantly higher than conventional polyether sulfones. This is a direct consequence of the increased chain rigidity from the pendant phenylsulfonyl groups.
-
3. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC):
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., NMP with 0.05 M LiBr) and analyze using a GPC system calibrated with polystyrene standards.
-
Expected Results: The synthesis should yield a high molecular weight polymer with a number average molecular weight (Mn) greater than 20,000 g/mol and a polydispersity index (PDI) between 1.5 and 2.5, which is typical for step-growth polymerization.
-
Data Presentation and Expected Results
The following table summarizes the expected properties of the polyether sulfone synthesized from this compound in comparison to a standard bisphenol A-based polyether sulfone.
| Property | Standard PES (Bisphenol A-based) | DBSP-based PES (Expected) |
| Glass Transition Temp. (Tg) | ~190°C[3] | 240 - 270°C |
| 5% Weight Loss Temp. (Td5) | ~450°C | >450°C |
| Tensile Strength | High | Very High |
| Solubility | Soluble in some polar aprotics | Potentially broader solubility |
Workflow Visualization
Figure 2: Experimental workflow from synthesis to characterization.
Conclusion and Future Outlook
The use of this compound as a monomer offers a compelling pathway to novel polyether sulfones with superior thermal properties. The protocols outlined in this document provide a solid foundation for the synthesis and characterization of these advanced materials. The anticipated high glass transition temperature and excellent thermal stability make these polymers attractive candidates for demanding applications where conventional high-performance thermoplastics may not suffice. Further research should focus on a detailed evaluation of the mechanical properties, chemical resistance, and processability of these DBSP-based polyether sulfones to fully elucidate their potential in various technological fields.
References
- Synthesis and post-polymerization modification of poly(arylene ether sulfone)s containing pendant sulfonamide groups. ResearchGate.
- The Ultimate Guide to Polyethersulfone (PES): A High-Temperature Polymer Powerhouse. (2025).
- Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI.
- Poly(Arylene Ether Sulfone)s with HEPES Pendants: Synthesis, Thermal, and Dielectric Studies. ResearchGate.
- Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py‐GC/MS. ResearchGate.
- Synthesis and characterization of pendantly amine functionalized poly(arylene ether sulfone). ResearchGate.
- Thermal degradation of chemically modified polysulfones. ResearchGate. (2025).
- Fluorene-Based Poly(arylene ether sulfone)s Containing Clustered Flexible Pendant Sulfonic Acids as Proton Exchange Membranes. (2011). ACS Publications.
- A clustered sulfonated poly(ether sulfone) based on a new fluorene-based bisphenol monomer. (2012). RSC Publishing.
- Synthesis and properties poly(arylene ether sulfone)s with pendant hyper-sulfonic acid. (2015). RSC Publishing.
- A clustered sulfonated poly(ether sulfone) based on a new fluorene-based bisphenol monomer. (2012). NRC Publications Archive.
- Poly(ether sulfones). Polymer Science Learning Center.
- Unraveling substituent effects on the glass transition temperatures of biorenewable polyesters. (2018). National Institutes of Health.
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Application Note & Protocols: Synthesis of Novel Ether and Ester Derivatives from 2,4-Bis(phenylsulfonyl)phenol
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of novel compounds utilizing 2,4-Bis(phenylsulfonyl)phenol (DBSP) as a versatile starting material. While DBSP is widely recognized for its application as a color developer in thermal paper, its chemical architecture presents significant opportunities as a building block in medicinal chemistry and material science.[1][2] The molecule's core phenolic hydroxyl group, activated by two strongly electron-withdrawing phenylsulfonyl substituents, serves as a prime reaction site for derivatization. This document outlines two primary synthetic pathways: O-alkylation for the synthesis of novel diaryl ethers and O-acylation for the synthesis of novel phenyl esters. We provide mechanistic rationales, step-by-step protocols, and best practices for reaction execution, monitoring, and product characterization, aimed at researchers, chemists, and drug development professionals.
Introduction: The Synthetic Potential of this compound
This compound (CAS No. 177325-75-6) is a high-purity aromatic compound primarily employed in industrial settings as a developer, where its thermal stability and reactivity are paramount.[1] Its molecular structure, however, is of significant interest to the synthetic chemist. The phenol moiety is flanked by two phenylsulfonyl (-SO₂Ph) groups at the ortho and para positions. These groups exert a powerful electron-withdrawing inductive effect, which critically influences the reactivity of the molecule in two ways:
-
Increased Acidity: The phenolic proton is rendered significantly more acidic compared to unsubstituted phenol. This facilitates its deprotonation by moderately strong bases to form a stable phenoxide anion.
-
Enhanced Nucleophilicity of the Phenoxide: The resulting phenoxide is a potent nucleophile, poised for reaction with a variety of electrophiles at the oxygen atom.
These electronic properties make DBSP an ideal scaffold for generating libraries of novel ether and ester derivatives, which are key structural motifs in pharmaceuticals and advanced polymers.[3] This guide focuses on leveraging this inherent reactivity through two robust and scalable reaction classes: O-alkylation and O-acylation.
Physicochemical Properties & Safety Data
Prior to any experimental work, it is crucial to be familiar with the properties and handling requirements of the starting material.
| Property | Value | Source |
| CAS Number | 177325-75-6 | [1] |
| Molecular Formula | C₁₈H₁₄O₅S₂ | [4][5] |
| Molecular Weight | 374.43 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [1][3][6] |
| Melting Point | 155-158 °C | [6] |
| Boiling Point | ~631.4 °C at 760 mmHg | |
| Purity (Typical) | ≥99.0% (HPLC) | [2][3] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol | [3] |
Safety & Handling: According to GHS classifications, this compound is known to cause skin irritation (H315) and serious eye irritation (H319).[5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves when handling this compound.
-
Handling: Handle in a well-ventilated fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[3][6]
Core Synthetic Pathways from DBSP
The strategic location of the hydroxyl group, activated by the sulfonyl substituents, allows for high-yielding and specific derivatization. Below we detail the two primary synthetic transformations.
Sources
Application Notes and Protocols for Spectroscopic Analysis Sample Preparation
Introduction: The Cornerstone of High-Fidelity Spectroscopic Data
In the realm of scientific research and drug development, the precision and reliability of spectroscopic data are paramount. Spectroscopic techniques are instrumental in elucidating molecular structures, quantifying concentrations, and probing the intricate dynamics of chemical and biological systems. However, the axiom "garbage in, garbage out" holds particularly true for spectroscopic analysis. The quality of the data is inextricably linked to the quality of the sample preparation. Improper sample preparation can introduce a myriad of issues, including spectral artifacts, poor signal-to-noise ratios, and non-reproducible results, ultimately leading to flawed interpretations and costly delays in research and development.
This comprehensive guide provides detailed application notes and protocols for preparing samples for a range of spectroscopic techniques. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but with a deep-seated understanding of the underlying principles and the causality behind each experimental choice. This ensures that the described protocols are not only effective but also self-validating, empowering researchers to generate high-quality, reliable, and reproducible spectroscopic data.
I. Universal Best Practices in Spectroscopic Sample Preparation
Before delving into technique-specific protocols, it is crucial to establish a foundation of universal best practices. These principles are applicable across all spectroscopic modalities and are the bedrock of robust and reliable measurements.
-
Purity is Paramount: The presence of impurities can lead to overlapping spectral features, quenching of fluorescence, or unwanted side reactions. Whenever possible, use high-purity solvents and reagents.[1]
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the analyte completely, be transparent in the spectral region of interest, and not interact with the analyte in a way that alters its intrinsic properties.[2][3][4][5]
-
Concentration Optimization: The concentration of the analyte must be carefully optimized. A concentration that is too high can lead to issues like self-absorption or aggregation, while a concentration that is too low may result in a poor signal-to-noise ratio.[6][7]
-
Homogeneity is Key: The sample must be homogeneous to ensure that the measurement is representative of the entire sample. For solutions, ensure complete dissolution; for solids, ensure uniform particle size and distribution.[8][9]
-
Cleanliness of Sample Holders: Contaminants on cuvettes, NMR tubes, or other sample holders can introduce significant spectral artifacts. A rigorous cleaning protocol is essential.[8][10]
-
Documentation: Meticulous record-keeping of all sample preparation steps is crucial for troubleshooting and ensuring reproducibility.[9]
II. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a cornerstone technique for quantitative analysis and for probing electronic transitions in molecules. Proper sample preparation is essential for accurate absorbance measurements and adherence to the Beer-Lambert Law.
Protocol for Preparing Liquid Samples for UV-Vis Analysis
-
Solvent Selection: Choose a solvent that dissolves the sample and has a UV cutoff wavelength below the analytical wavelength of the analyte.[2][3] Commonly used solvents include water, ethanol, methanol, and cyclohexane.
-
Stock Solution Preparation: Accurately weigh a known amount of the solid sample and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration range where the absorbance falls between 0.1 and 1.0 AU, the linear range of most spectrophotometers.
-
Blank Preparation: Prepare a blank solution containing only the solvent used to dissolve the sample.[11]
-
Cuvette Handling and Measurement:
-
Use quartz cuvettes for measurements in the UV region (< 340 nm) and glass or plastic cuvettes for the visible region.
-
Clean the cuvettes thoroughly with a suitable solvent and dry them completely.
-
Rinse the cuvette with a small amount of the blank solution before filling it.
-
Wipe the optical surfaces of the cuvette with a lint-free cloth to remove fingerprints or smudges.
-
Measure the absorbance of the blank solution and set it as the zero-absorbance reference.
-
Rinse the cuvette with the sample solution before filling it for measurement.
-
Ensure there are no air bubbles in the light path.
-
Caption: Workflow for UV-Vis Sample Preparation.
Data Presentation: Common Solvents for UV-Vis Spectroscopy
| Solvent | UV Cutoff (nm) | Polarity |
| Acetonitrile | 190 | Polar aprotic |
| Water | 190 | Polar protic |
| Hexane | 200 | Nonpolar |
| Ethanol | 210 | Polar protic |
| Methanol | 210 | Polar protic |
| Dichloromethane | 235 | Polar aprotic |
| Chloroform | 245 | Polar aprotic |
| Acetone | 330 | Polar aprotic |
III. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups in molecules. Sample preparation methods vary significantly depending on the physical state of the sample.
Protocol for Preparing Solid Samples using KBr Pellets
This is a common method for obtaining high-quality spectra of solid samples.
-
Grinding: Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.[12] The particle size should be less than the wavelength of the IR radiation to minimize scattering.
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[12] KBr is transparent in the mid-IR region.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[12]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Protocol for Liquid Samples using Salt Plates
-
Plate Selection: Use IR-transparent salt plates, such as sodium chloride (NaCl) or potassium bromide (KBr).
-
Sample Application: Place a drop of the neat liquid sample onto the center of one salt plate.
-
Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film.
-
Analysis: Mount the salt plates in the spectrometer's sample holder and acquire the spectrum.
Caption: FTIR Sample Preparation Workflows.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the structure of molecules in solution. Meticulous sample preparation is critical for obtaining high-resolution spectra.
Protocol for Preparing Samples for Solution-State NMR
-
Solvent Selection: Use a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to avoid large solvent signals in the ¹H NMR spectrum.[1] The choice of solvent depends on the solubility of the analyte.
-
Sample Dissolution: Dissolve an appropriate amount of the sample (typically 1-5 mg for ¹H NMR) in the deuterated solvent in a clean, dry vial.[8]
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter. Solid particles can degrade the magnetic field homogeneity, leading to poor spectral resolution.[8]
-
Tube Filling: Fill the NMR tube to the appropriate height (typically 4-5 cm) to ensure the sample is within the detection region of the NMR coil.[8][13]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing, if not provided by the solvent.
Caption: NMR Sample Preparation Workflow.
Data Presentation: Common Deuterated Solvents for NMR
| Solvent | Abbreviation | Residual ¹H Signal (ppm) |
| Chloroform-d | CDCl₃ | 7.26 |
| Deuterium Oxide | D₂O | 4.79 |
| Acetone-d₆ | (CD₃)₂CO | 2.05 |
| Dimethyl sulfoxide-d₆ | DMSO-d₆ | 2.50 |
| Benzene-d₆ | C₆D₆ | 7.16 |
| Methanol-d₄ | CD₃OD | 3.31, 4.87 |
V. Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. Sample preparation is critical for efficient ionization and to prevent contamination of the instrument.
General Protocol for Preparing Samples for Mass Spectrometry
-
Sample Extraction: Extract the analytes of interest from the sample matrix. This may involve techniques like liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation.[14][15]
-
Purification and Desalting: Remove salts and other non-volatile components that can suppress ionization and contaminate the mass spectrometer.[14] This is often achieved using SPE or dialysis.
-
Concentration and Reconstitution: Concentrate the purified sample to an appropriate level for MS analysis. The sample is then reconstituted in a solvent that is compatible with the chosen ionization technique (e.g., electrospray ionization or matrix-assisted laser desorption/ionization).[14][16] Volatile solvents like methanol, acetonitrile, and water are commonly used.[14]
-
Filtration: Filter the final sample solution through a 0.22 µm filter to remove any particulate matter that could clog the instrument's fluidics.[14]
Caption: General Mass Spectrometry Sample Preparation Workflow.
VI. Raman Spectroscopy
Raman spectroscopy provides information about molecular vibrations and is complementary to FTIR. A key advantage is that it often requires minimal sample preparation.
Protocol for Preparing Samples for Raman Spectroscopy
-
Solids: Solid samples can often be analyzed directly.[17] For powdered samples, pressing them into a pellet can improve the signal. For rough surfaces, polishing may be necessary to obtain a good focus.[18][19]
-
Liquids: Liquid samples can be analyzed in a glass vial or a quartz cuvette. The solvent should have a weak Raman scattering cross-section to avoid interfering with the analyte's signal. Water is often a good solvent for Raman spectroscopy.[20]
-
Biological Samples: Biological tissues and cells can often be analyzed with minimal preparation. However, fixation may be required for some applications. It is important to choose a substrate with a low Raman background, such as calcium fluoride (CaF₂).[21]
VII. Fluorescence Spectroscopy
Fluorescence spectroscopy is an extremely sensitive technique used to study the electronic structure and dynamics of fluorescent molecules.
Protocol for Preparing Samples for Fluorescence Spectroscopy
-
Solvent Selection: Choose a solvent that does not absorb at the excitation or emission wavelengths of the fluorophore. High-purity solvents are essential to avoid fluorescent impurities.
-
Concentration: Prepare dilute solutions (typically in the nanomolar to micromolar range) to avoid inner filter effects and self-quenching.
-
Cuvette Selection: Use quartz cuvettes with four polished sides for right-angle detection.
-
Degassing: For samples sensitive to oxygen quenching, degassing the solution by bubbling with an inert gas (e.g., nitrogen or argon) may be necessary.
-
Blank Subtraction: A solvent blank should be measured and subtracted from the sample spectrum to remove background fluorescence and Raman scattering from the solvent.
Conclusion
The protocols and guidelines presented in this application note underscore the critical importance of meticulous sample preparation in obtaining high-quality spectroscopic data. By understanding the principles behind each step and adhering to best practices, researchers, scientists, and drug development professionals can enhance the accuracy, reliability, and reproducibility of their spectroscopic measurements. This, in turn, will accelerate the pace of discovery and innovation in their respective fields.
References
- Mtoz Biolabs. How to Prepare Sample for Mass Spectrometry?.
- Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS.
- Organomation. Mass Spectrometry Sample Preparation Guide.
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- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Wikipedia. Sample preparation in mass spectrometry.
- University of Ottawa. NMR Sample Preparation.
- Organomation. NMR Sample Preparation: The Complete Guide.
- University of California, San Diego. Sample preparation for FT-IR.
- Chemistry For Everyone. How To Prepare Sample For UV Vis Spectroscopy?. YouTube.
- Chemistry For Everyone. How To Prepare Sample For Raman Spectroscopy?. YouTube.
- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I.
- EUbOPEN. Raman-based evaluation of cells and tissues: Sample preparation and hyperspectral data analysis Version.
- ResearchGate. How to prepare samples for the Raman spectroscopy in the liquid state measurement?.
- University of Cambridge. NMR Sample Prepara-on.
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- Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy.
- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
- Purdue College of Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
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- TutorChase. How does solvent choice impact UV-Vis spectroscopy readings?.
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Developing and Validating Analytical Standards for 2,4-Bis(phenylsulfonyl)phenol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development, implementation, and validation of analytical methods for the quantification of 2,4-Bis(phenylsulfonyl)phenol (CAS No. 177325-75-6). As a key component in thermal paper development and a versatile intermediate in organic synthesis, robust and reliable analytical standards are imperative for quality control, purity assessment, and stability testing.[1][2] This application note details two primary analytical protocols: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and confirmation. Furthermore, it provides a detailed framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the analytical procedure is fit for its intended purpose.[3][4]
Introduction: The Analytical Imperative for this compound
This compound, also known as DBSP, is a white crystalline powder with the molecular formula C₁₈H₁₄O₅S₂.[2][5] Its primary industrial application is as a color developer in thermal printing technologies, where its reaction with leuco dyes upon heating produces sharp, durable images on receipts, labels, and tickets.[1] Beyond this, its reactive sulfonyl groups and phenolic hydroxyl moiety make it a valuable intermediate in the synthesis of specialty chemicals and potential pharmaceutical compounds.[1]
Given its role in both industrial manufacturing and as a potential building block in drug development, the purity and concentration of this compound must be precisely controlled. The presence of impurities can adversely affect the performance of end-products and introduce unknown variables in synthetic pathways. Therefore, the development of accurate, precise, and validated analytical standards is not merely a procedural step but a fundamental requirement for ensuring product quality, consistency, and regulatory compliance.
This guide is designed to provide laboratory professionals with the scientific rationale and step-by-step protocols necessary to establish a robust analytical framework for this compound.
Physicochemical Properties
A thorough understanding of the analyte's properties is foundational to method development. Key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 177325-75-6 | [5][6] |
| Molecular Formula | C₁₈H₁₄O₅S₂ | [5][6] |
| Molecular Weight | 374.43 g/mol | [2][6] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 156-158 °C | [2][7] |
| Boiling Point | 631.4 ± 50.0 °C at 760 mmHg | [5][7] |
| Purity (Typical) | ≥98.5% | [2] |
| LogP | 4.07 | [5] |
The compound's relatively high molecular weight and LogP value indicate moderate hydrophobicity, making it well-suited for reversed-phase chromatography. The presence of the phenolic group provides a chromophore for UV detection and an acidic proton for ionization in mass spectrometry.[8]
Protocol 1: Quantification by HPLC-UV
This protocol describes a standard reversed-phase HPLC method with UV detection, which is a robust and widely accessible technique for quantifying phenolic compounds.[9]
Principle
The sample is dissolved in a suitable solvent and injected into the HPLC system. The compound is separated from impurities on a C18 stationary phase based on its hydrophobicity. A gradient mobile phase of acidified water and an organic solvent is used to ensure efficient elution and good peak shape. The phenolic hydroxyl group allows for strong UV absorbance, enabling quantification using a UV detector.[8]
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid or Acetic acid (LC-MS grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials with septa
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[10]
Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock standard using the mobile phase as the diluent.
Chromatographic Conditions
The following conditions serve as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18.1-22 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 278 nm (or λmax determined from DAD scan)[11] |
Causality Note: A C18 column is chosen for its effective retention of moderately hydrophobic molecules. The gradient elution allows for the separation of the main analyte from potential impurities with different polarities. Acidifying the mobile phase suppresses the ionization of the phenolic group, leading to sharper, more symmetrical peaks.[10]
Protocol 2: LC-MS/MS for Confirmation and High Sensitivity
For trace-level quantification or unequivocal identification, LC-MS/MS is the preferred method due to its superior sensitivity and specificity.[12]
Principle
Following chromatographic separation as described for the HPLC-UV method, the analyte is introduced into a mass spectrometer. The molecule is ionized (typically via electrospray ionization), and a specific precursor ion is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.
Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[13]
LC-MS/MS Conditions
| Parameter | Recommended Condition |
| Chromatography | Use conditions similar to the HPLC-UV method, potentially with a smaller particle size column (e.g., <2 µm) for UHPLC. |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 373.0 |
| Product Ions | Quantifier: m/z derived from a stable fragment. Qualifier: m/z from a second, distinct fragment. |
| Collision Energy | To be optimized for the specific instrument. |
| Source Temp. | To be optimized (e.g., 400-500 °C). |
Mechanistic Insight: The phenolic proton is acidic and readily lost in negative ion mode to form the [M-H]⁻ ion. A common fragmentation pathway for aromatic sulfonyl compounds involves the neutral loss of sulfur dioxide (SO₂; 64 Da).[14] Therefore, a likely and specific transition to monitor would be m/z 373.0 → 309.0 . Other fragments involving cleavage of the phenyl-sulfur bond can be explored for a qualifier ion.
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure an analytical procedure is suitable for its intended purpose, a formal validation is required.[4][15] The following parameters must be assessed.
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Analyze a blank (diluent), a placebo (if applicable), and a sample spiked with the analyte and known impurities. The analyte peak should be free of interference at its retention time and show no co-elution. For LC-MS/MS, the ratio of quantifier to qualifier ions should remain constant.[4]
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Analyze the prepared calibration standards (e.g., 5-7 concentration levels) in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.
-
Acceptance Criterion: The coefficient of determination (R²) should be ≥ 0.999.[16]
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[16]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. Analyze a minimum of six replicates at 100% of the test concentration.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Acceptance Criterion: The relative standard deviation (%RSD) should be ≤ 2.0%.[16]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD ≈ 3.3 * σ/S; LOQ ≈ 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method, such as changing the column temperature (± 2 °C), mobile phase pH or composition (± 2%), or flow rate (± 0.1 mL/min).
-
Acceptance Criterion: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.
Visualization of Workflows
Caption: Logical flow for analytical method validation based on ICH Q2(R2) guidelines.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for developing and validating analytical standards for this compound. The detailed protocols for HPLC-UV and LC-MS/MS offer both routine and high-sensitivity options for quantification and identification. By rigorously following the structured validation plan derived from ICH Q2(R2) guidelines, laboratories can ensure that their analytical data is reliable, reproducible, and defensible. Adherence to these protocols will support robust quality control in manufacturing and provide a solid analytical foundation for research and development activities involving this important chemical compound.
References
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- ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
- This compound | CAS#:177325-75-6. Chemsrc.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
- Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI.
- Exploring the Chemical Synthesis and Industrial Applications of this compound. BOC Sciences.
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- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
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- (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate.
- This compound: Your Key to Advanced Thermal Paper and Synthesis. Medium.
- HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. ResearchGate.
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- Analytical methods for the determination of bisphenol A in food. PubMed.
- A Researcher's Guide to the Validation of Analytical Methods for Bisphenol B in Food Contact Materials. Benchchem.
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Application Notes and Protocols for 2,4-Bis(phenylsulfonyl)phenol in Material Science
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of 2,4-Bis(phenylsulfonyl)phenol in Advanced Materials
This compound (DBSP), a white crystalline powder with the CAS number 177325-75-6, is a versatile aromatic compound with significant potential in the field of material science.[1][2] While it is widely recognized for its application as a color developer in thermal paper due to its exceptional thermal sensitivity, its utility extends into the realm of high-performance polymers.[1][3][4] The unique molecular architecture of DBSP, featuring a central phenol ring substituted with two phenylsulfonyl groups, imparts desirable properties such as high thermal stability, rigidity, and potential flame retardancy to polymeric systems.
These characteristics position DBSP as a valuable building block for a new generation of advanced materials. This guide provides an in-depth exploration of the applications of this compound in material science, complete with detailed protocols for its use as a monomer in polyester synthesis, a curing agent for epoxy resins, and a flame-retardant additive.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of DBSP is fundamental to its successful application in material science.
| Property | Value | Reference |
| CAS Number | 177325-75-6 | [1][2] |
| Molecular Formula | C18H14O5S2 | [1] |
| Molecular Weight | 374.43 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | 155-158 °C | [1][5] |
| Boiling Point | 631.4 ± 50.0 °C at 760 mmHg | [1] |
| Density | Approximately 1.4 ± 0.1 g/cm³ | [1] |
| Purity | ≥98.5% (HPLC) | [5] |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352: IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This data is based on general laboratory safety guidelines and should be supplemented with a thorough review of the material's specific Safety Data Sheet (SDS).
Application I: Monomer for High-Performance Aromatic Polyesters
The di-functional nature of this compound, owing to its phenolic hydroxyl group, makes it an excellent candidate as a monomer for the synthesis of aromatic polyesters. The incorporation of the bulky and rigid phenylsulfonyl groups into the polymer backbone can significantly enhance the thermal stability and mechanical properties of the resulting material.
Causality of Experimental Choices:
The selection of a diacid chloride, such as terephthaloyl chloride, is based on its high reactivity, which allows for polymerization to occur under relatively mild conditions. The use of an interfacial polymerization technique is advantageous for forming high molecular weight polymers, as the reaction is confined to the interface between two immiscible phases, driving the reaction to completion. A phase transfer catalyst is employed to facilitate the transport of the phenoxide ion from the aqueous phase to the organic phase where the polymerization occurs.
Experimental Workflow: Synthesis of a Novel Aromatic Polyester
Caption: Interfacial polymerization workflow for an aromatic polyester using DBSP.
Protocol: Synthesis of Poly(2,4-bis(phenylsulfonyl)phenylene terephthalate)
Materials:
-
This compound (DBSP)
-
Terephthaloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Methanol
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve one molar equivalent of this compound and two molar equivalents of sodium hydroxide in deionized water.
-
Organic Phase Preparation: In a separate beaker, dissolve one molar equivalent of terephthaloyl chloride in dichloromethane.
-
Polymerization:
-
Transfer the aqueous solution to a reaction vessel equipped with a high-speed mechanical stirrer.
-
Slowly add the organic solution to the aqueous solution while stirring vigorously.
-
Add a catalytic amount (e.g., 1-2 mol%) of tetrabutylammonium bromide to the mixture.
-
Continue stirring at room temperature for 2-4 hours. The formation of a white precipitate (the polymer) will be observed.
-
-
Polymer Isolation and Purification:
-
Stop the stirring and allow the layers to separate.
-
Carefully decant the aqueous layer.
-
Wash the organic layer with a dilute solution of hydrochloric acid, followed by several washes with deionized water.
-
Slowly pour the organic solution into a large volume of methanol with constant stirring to precipitate the polymer.
-
Filter the white, fibrous polymer and wash it thoroughly with methanol.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Application II: Curing Agent for Epoxy Resins
The phenolic hydroxyl group of this compound can react with the epoxide groups of epoxy resins, leading to cross-linking and the formation of a rigid thermoset material. The incorporation of the sulfonyl groups is expected to enhance the thermal stability and flame retardancy of the cured epoxy resin.
Causality of Experimental Choices:
The choice of a standard bisphenol A diglycidyl ether (DGEBA) based epoxy resin allows for a direct comparison with conventional curing agents. The use of an accelerator, such as a tertiary amine, is common in epoxy curing to increase the reaction rate and reduce the curing time and temperature. The stoichiometry between the epoxy groups and the phenolic hydroxyl group is crucial for achieving optimal cross-linking and material properties.
Experimental Workflow: Curing of an Epoxy Resin
Caption: Workflow for curing an epoxy resin with DBSP.
Protocol: Curing of DGEBA Epoxy Resin with DBSP
Materials:
-
This compound (DBSP)
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
2,4,6-Tris(dimethylaminomethyl)phenol (Accelerator)
-
Mold release agent
Procedure:
-
Formulation: Calculate the required amounts of DBSP and DGEBA epoxy resin based on a 1:1 stoichiometric ratio of the phenolic hydroxyl group to the epoxy groups.
-
Mixing:
-
Preheat the DGEBA epoxy resin to approximately 80-100°C to reduce its viscosity.
-
In a separate container, melt the DBSP at a temperature just above its melting point (around 160°C).
-
Carefully add the molten DBSP to the preheated epoxy resin with constant stirring.
-
Add a small amount of accelerator (e.g., 0.5-1.0 part per hundred parts of resin).
-
Continue mixing until a homogeneous, clear mixture is obtained.
-
-
Curing:
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Treat a suitable mold with a mold release agent.
-
Pour the mixture into the preheated mold.
-
Cure the resin in an oven using a staged curing cycle, for example: 120°C for 1 hour, followed by 150°C for 2 hours, and a post-cure at 180°C for 1 hour. (Note: The optimal curing cycle should be determined experimentally).
-
Allow the mold to cool down slowly to room temperature before demolding the cured sample.
-
Application III: Flame Retardant Additive in Polymers
The high sulfur and aromatic content of this compound suggests its potential as a flame-retardant additive. During combustion, sulfonyl groups can decompose to form sulfur oxides, which can act as radical scavengers in the gas phase, inhibiting the combustion process. The aromatic structure can also promote char formation, creating a protective barrier that insulates the underlying material from heat and oxygen.
Causality of Experimental Choices:
Melt blending is a common and industrially scalable method for incorporating additives into thermoplastic polymers. Polycarbonate is chosen as a representative polymer matrix. The flammability of the resulting composite is evaluated using standard tests like the Limiting Oxygen Index (LOI) and UL-94 vertical burn test to quantify the effectiveness of the flame-retardant additive.
Experimental Workflow: Incorporation and Testing of DBSP as a Flame Retardant
Caption: Workflow for evaluating the flame retardancy of DBSP in a polymer matrix.
Protocol: Evaluation of DBSP as a Flame Retardant in Polycarbonate
Materials:
-
Polycarbonate (PC) pellets
-
This compound (DBSP) powder
-
Twin-screw extruder
-
Injection molding machine
-
Limiting Oxygen Index (LOI) apparatus
-
UL-94 vertical burn test chamber
Procedure:
-
Material Preparation:
-
Dry the polycarbonate pellets and DBSP powder in a vacuum oven to remove any moisture.
-
Prepare different formulations by physically premixing the PC pellets with varying weight percentages of DBSP (e.g., 5, 10, 15 wt%).
-
-
Melt Blending:
-
Feed the premixed material into a twin-screw extruder.
-
Set the temperature profile of the extruder appropriate for polycarbonate processing.
-
Extrude the molten blend through a die and pelletize the extrudate.
-
-
Specimen Preparation:
-
Dry the pellets of the PC/DBSP composites.
-
Use an injection molding machine to prepare standard test specimens for LOI and UL-94 testing.
-
-
Flammability Testing:
-
Limiting Oxygen Index (LOI): Determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of the material according to the ASTM D2863 standard.
-
UL-94 Vertical Burn Test: Classify the material's flammability (V-0, V-1, or V-2) based on its burning time, dripping behavior, and ignition of a cotton indicator, following the UL-94 standard procedure.
-
Conclusion and Future Outlook
This compound is a promising, multi-faceted compound for the advancement of material science. Its inherent thermal stability and reactive functionality allow for its integration into a variety of polymer systems to enhance their performance characteristics. The protocols detailed in this guide provide a foundational framework for researchers to explore the potential of DBSP in creating novel high-performance polyesters, toughened epoxy thermosets, and flame-retardant materials. Further research into the structure-property relationships of DBSP-containing polymers will undoubtedly unlock new applications and contribute to the development of next-generation materials for demanding technological applications.
References
- Vertex AI Search Result 1. (No specific title available).
- Vertex AI Search Result 2. (No specific title available).
- Vertex AI Search Result 3. (No specific title available).
- Vertex AI Search Result 4. (No specific title available).
- Vertex AI Search Result 5. (No specific title available).
- Vertex AI Search Result 6. (No specific title available).
- Vertex AI Search Result 7. (No specific title available).
- Vertex AI Search Result 8. (No specific title available).
- Vertex AI Search Result 9. (No specific title available).
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 177325-75-6 [chemicalbook.com]
- 3. This compound [extendabio.com]
- 4. Epoxy Crosslinker: The Application as a âCrosslinking Agentâ for Epoxy Resins | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 5. sincerechemical.com [sincerechemical.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Bis(phenylsulfonyl)phenol
Welcome to the technical support center for the synthesis of 2,4-Bis(phenylsulfonyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions regarding this important synthetic transformation. Our goal is to empower you with the knowledge to not only identify and solve common issues but also to fundamentally improve the yield and purity of your product.
I. Overview of the Synthesis: A Friedel-Crafts Approach
The synthesis of this compound is predominantly achieved through a double Friedel-Crafts sulfonylation of phenol with benzenesulfonyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with the sulfonyl groups adding at the ortho and para positions of the phenol.[1][2] The hydroxyl group of phenol is a strong activating group, which facilitates the introduction of two sulfonyl groups onto the aromatic ring.[3]
The overall reaction can be summarized as follows:
While the reaction appears straightforward, its success is highly dependent on carefully controlled parameters. The following sections will delve into common challenges and provide actionable solutions to optimize your synthetic outcomes.
II. Visualizing the Synthesis Workflow
To provide a clear understanding of the process, the following diagram outlines the key stages of the this compound synthesis.
Caption: A generalized workflow for the synthesis of this compound.
III. Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing potential causes and detailed, step-by-step solutions.
| Problem ID | Issue | Potential Causes | Troubleshooting Suggestions |
| YLD-01 | Low or No Product Formation | 1. Inactive Catalyst2. Insufficient Reaction Temperature3. Poor Quality Reagents | 1. Catalyst Activation: Ensure the Lewis acid (e.g., AlCl₃) is fresh and anhydrous. Exposure to moisture will deactivate it. Consider using a freshly opened bottle or subliming the AlCl₃ before use.2. Temperature Optimization: Gradually increase the reaction temperature. While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to initiate the reaction. Monitor for any changes by TLC.3. Reagent Purity: Use high-purity, dry phenol and benzenesulfonyl chloride. Water in the reaction mixture will quench the Lewis acid and hydrolyze the sulfonyl chloride. |
| YLD-02 | Incomplete Reaction | 1. Insufficient Catalyst2. Short Reaction Time3. Poor Mixing | 1. Catalyst Stoichiometry: For Friedel-Crafts reactions with phenols, a stoichiometric amount of Lewis acid is often required due to complexation with the hydroxyl group.[4] Ensure you are using at least two equivalents of the Lewis acid per mole of phenol.2. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to go to completion. Continue the reaction until the starting material spots on the TLC plate have disappeared.3. Effective Stirring: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture, especially if the reaction mixture is thick. |
| PUR-01 | Formation of a Dark, Tarry Mixture | 1. High Reaction Temperature2. Excess Catalyst3. Presence of Impurities in Starting Materials | 1. Temperature Control: Avoid excessive heating, as this can lead to polymerization and charring. If the reaction is exothermic, use an ice bath to maintain the desired temperature.2. Catalyst Optimization: While a stoichiometric amount of catalyst is often necessary, a large excess can promote side reactions. Experiment with slightly reducing the amount of Lewis acid.3. Starting Material Purity: Use purified starting materials to avoid side reactions catalyzed by impurities. |
| PUR-02 | Product is an Oil and Does Not Solidify | 1. Presence of Solvent Residue2. Formation of Isomeric Byproducts3. Incomplete Reaction | 1. Solvent Removal: Ensure all solvent from the work-up has been thoroughly removed under reduced pressure. Gentle heating on a rotary evaporator can be effective.2. Purification: The oily nature may be due to a mixture of isomers or the presence of unreacted starting materials. Purification by column chromatography on silica gel may be necessary to isolate the desired product.3. Drive to Completion: Re-evaluate your reaction conditions to ensure the reaction goes to completion, as unreacted starting materials can act as impurities that prevent crystallization. |
| PUR-03 | Difficulty in Purifying the Product by Recrystallization | 1. Incorrect Recrystallization Solvent2. Presence of Persistent Impurities | 1. Solvent Screening: Perform a solvent screen to find a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvents for sulfones include ethanol, isopropanol, and toluene.2. Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as a wash with a non-polar solvent like hexane to remove less polar impurities, before attempting recrystallization. |
IV. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the role of the Lewis acid in this reaction?
A1: The Lewis acid, typically aluminum chloride (AlCl₃), plays a crucial role in activating the benzenesulfonyl chloride. It coordinates with the chlorine atom of the sulfonyl chloride, making the sulfur atom more electrophilic and susceptible to attack by the electron-rich phenol ring.[2]
Q2: Why is the reaction regioselective for the 2 and 4 positions?
A2: The hydroxyl group of phenol is an ortho-, para-directing group. This is due to the resonance stabilization of the intermediate carbocation formed during electrophilic attack at these positions. The lone pairs on the oxygen atom can be delocalized into the aromatic ring, stabilizing the positive charge.
Q3: Can other Lewis acids be used for this synthesis?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, their reactivity may differ, and the reaction conditions may need to be re-optimized. Chloroaluminate ionic liquids have also been explored as reusable catalysts for Friedel-Crafts sulfonylation.[5]
Q4: What are the potential side reactions in this synthesis?
A4: The main side reactions include:
-
Polysulfonylation: Introduction of more than two sulfonyl groups, although this is generally less common.
-
O-sulfonylation: Reaction at the hydroxyl group to form a phenyl sulfonate ester. This is more likely to occur under different reaction conditions.[4]
-
Isomer formation: Formation of other disubstituted isomers, although the 2,4-isomer is generally the major product.
Q5: What are the recommended safety precautions for this reaction?
A5:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, as the reaction evolves hydrogen chloride (HCl) gas, which is corrosive and toxic.
-
Handling of Reagents: Phenol is toxic and corrosive. Benzenesulfonyl chloride is a lachrymator and corrosive. Lewis acids like AlCl₃ react violently with water. Handle all reagents with care and follow appropriate safety data sheet (SDS) guidelines.
V. Experimental Protocol: A Starting Point
While specific laboratory conditions may require optimization, the following protocol provides a general framework for the synthesis of this compound.
Materials:
-
Phenol
-
Benzenesulfonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or isopropanol for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for HCl gas, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.
-
Addition of Phenol: Cool the suspension in an ice bath and slowly add a solution of phenol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Benzenesulfonyl Chloride: Once the phenol has been added, slowly add benzenesulfonyl chloride (2.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield this compound as a white crystalline solid.[6]
VI. Data Summary Table
The following table summarizes key quantitative data for the synthesis.
| Parameter | Typical Value/Range | Notes |
| Molar Ratio (Phenol:Benzenesulfonyl Chloride:AlCl₃) | 1 : 2.1 : 2.2 | A slight excess of the sulfonylating agent and catalyst is often beneficial. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is important to control the exothermic reaction. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Expected Yield | 70 - 85% (after purification) | Yields can vary depending on the scale and purity of reagents. |
| Melting Point of Product | 156-158 °C | A sharp melting point indicates high purity.[6] |
VII. Mechanistic Insights
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are visualized below.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. The Friedel-Crafts sulfonylation catalyzed by chloroaluminate ionic liquids | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 6. This compound [extendabio.com]
stability of 2,4-Bis(phenylsulfonyl)phenol under different storage conditions
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 2,4-Bis(phenylsulfonyl)phenol (CAS: 177325-75-6). As a high-purity developer for thermal paper and a versatile intermediate in organic synthesis, maintaining the stability and integrity of this compound is critical for reproducible and reliable experimental outcomes.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the storage, handling, and analysis of this compound.
Troubleshooting Guide: Common Issues & Resolutions
This section addresses specific problems that users may encounter. The solutions are grounded in the physicochemical properties of the compound and established laboratory best practices.
Issue 1: Product Discoloration (Yellowing or Browning) Upon Storage
-
Observation: The typically white to off-white crystalline powder has developed a yellow or brownish tint over time.[2][3]
-
Root Cause Analysis: Phenolic compounds are susceptible to oxidation, which is the primary cause of discoloration. Trace amounts of oxygen in the storage container can react with the phenol group, especially when catalyzed by light or trace metal impurities, leading to the formation of colored quinone-type structures.[4][5] While this compound possesses high thermal stability, its phenolic hydroxyl group remains a site for oxidative reactivity.[2]
-
Immediate Action:
-
Evaluate the extent of discoloration. A faint, uniform yellowing may not significantly impact purity (>99.0%) for some applications, but it indicates suboptimal storage.
-
Perform a purity check using the HPLC method outlined in this guide (see Section: Protocols ) to quantify the parent compound and detect potential degradation products.
-
-
Preventative Measures:
-
Inert Atmosphere: Always store the compound under an inert atmosphere (e.g., argon or nitrogen). After taking a sample, flush the container headspace with inert gas before re-sealing.[4]
-
Light Protection: Store in an amber glass vial or a container completely shielded from light.[3] Photons can provide the activation energy for oxidative reactions.
-
Temperature Control: Adhere to the recommended refrigerated storage condition of 2-8°C.[2] Lower temperatures slow the rate of chemical reactions, including oxidation.
-
Issue 2: Inconsistent Performance in Thermal Paper Development
-
Observation: When used as a developer, there is a noticeable decrease in print sharpness, a slower color development response, or increased background "noise" on the thermal paper.
-
Root Cause Analysis: This issue is often linked to a decrease in the purity of the this compound.
-
Moisture Content: The compound is noted to be hygroscopic.[2] Absorbed moisture can interfere with the heat-sensitive reaction between the developer and the leuco dye, affecting print quality.
-
Degradation Products: The presence of impurities or degradation products can competitively inhibit or alter the desired color-forming reaction.
-
-
Immediate Action:
-
Preventative Measures:
-
Strict Dry Storage: Store the compound in a desiccator, even within a refrigerator. Use containers with high-quality, airtight seals.[3] Consider packaging smaller, single-use aliquots to avoid repeatedly opening the main stock container.
-
Supplier Qualification: Ensure you are sourcing high-purity material from a reputable supplier who provides a certificate of analysis with detailed specifications.[1]
-
Issue 3: Altered Solubility or Presence of Particulates
-
Observation: The compound does not dissolve as expected in solvents like DMSO or DMF, or the resulting solution appears hazy.
-
Root Cause Analysis:
-
Oxidative Polymerization: In severe cases of oxidation, phenolic compounds can form dimers or higher molecular weight oligomers.[4] These species often have lower solubility than the parent monomer and may appear as particulates.
-
Hygroscopicity: Excessive moisture absorption can lead to clumping of the powder, which can be mistaken for poor solubility.
-
-
Immediate Action:
-
Attempt to dissolve the material with gentle heating and sonication.
-
If particulates remain, filter the solution through a 0.22 µm syringe filter before use. Note that this removes the insoluble impurity but does not address the underlying degradation of the bulk material.
-
-
Preventative Measures:
-
Implement the rigorous storage conditions outlined under Issue 1 , focusing on maintaining an inert and dry atmosphere.
-
For long-term storage, consider sealing ampoules of the compound under vacuum or argon.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal short-term and long-term storage conditions for this compound?
-
A1: For both short-term (days to weeks) and long-term (months to years) storage, the compound should be kept in a tightly sealed, light-resistant container, under an inert nitrogen or argon atmosphere, and refrigerated at 2-8°C .[2] For long-term archival, storage in a freezer at -20°C can further slow degradation, provided the container is properly sealed to prevent moisture ingress upon temperature cycling.
-
-
Q2: My lab does not have an inert gas line. How can I best protect the compound?
-
A2: While an inert gas blanket is ideal, you can still provide significant protection. Use small vials to create single-use aliquots from the main bottle. This minimizes the exposure of the bulk material to atmospheric oxygen and moisture. Store these aliquots in a desiccator in the dark at 2-8°C.
-
-
Q3: Is this compound sensitive to pH? What is its likely hydrolytic stability?
-
A3: The molecule itself does not possess readily hydrolyzable functional groups like esters or amides. The sulfone and ether linkages are chemically robust. Based on data for the structurally similar compound Bisphenol S (BPS), which shows no hydrolysis at pH 4, 7, and 9 even at 50°C, this compound is expected to be highly stable to hydrolysis across a wide pH range.[6] Degradation in acidic or basic solutions is unlikely to be a concern under typical experimental conditions.
-
-
Q4: What are the expected degradation pathways?
-
A4: Based on the chemistry of phenols and related sulfonyl compounds, the primary degradation pathways are expected to be photolytic and oxidative .
-
Photodegradation: Exposure to UV light can induce C-S bond cleavage, potentially leading to the formation of phenylsulfonic acid and hydroxylated phenyl fragments. This is a known pathway for related compounds like BPS.[6]
-
Oxidation: Atmospheric oxygen, particularly in the presence of light or metal ions, can lead to the formation of phenoxyl radicals. These can then dimerize or be converted to quinone-like structures, which are often colored.[4]
-
-
-
Q5: How can I confirm the stability of my sample before a critical experiment?
-
A5: The most reliable method is to use a stability-indicating analytical method, such as the HPLC protocol provided below. A sharp, single peak at the correct retention time with an area corresponding to >99.0% of the total peak area indicates a high-purity, stable sample. Any significant "shoulder" peaks or new peaks appearing before or after the main peak are indicative of degradation.
-
Data & Protocols
Table 1: Summary of Storage Conditions and Expected Stability
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Purity (>99.0%) Duration | Primary Risk Factor |
| Optimal | 2-8°C | Inert (Ar, N₂) | Dark (Amber Vial) | > 24 months | None |
| Sub-Optimal A | 2-8°C | Air | Dark (Amber Vial) | 6-12 months | Slow Oxidation |
| Sub-Optimal B | 25°C (RT) | Inert (Ar, N₂) | Dark (Amber Vial) | 12-18 months | Thermal Stress (minor) |
| Sub-Optimal C | 2-8°C | Inert (Ar, N₂) | Ambient Light | < 6 months | Photodegradation |
| Poor | 25°C (RT) | Air | Ambient Light | < 3 months | Oxidation & Photodegradation |
Note: Data is synthesized based on chemical principles and manufacturer recommendations. Actual stability may vary based on initial purity and specific contaminants.
Diagram: Anticipated Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on known phenol and sulfone chemistry. The primary routes are oxidative and photolytic.
Caption: Potential degradation pathways for this compound.
Protocol 1: Forced Degradation Study Workflow
This protocol is designed to intentionally stress the compound to generate potential degradation products, which is essential for developing and validating a stability-indicating analytical method.[7][8][9][10][11]
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This reversed-phase HPLC method is designed to separate the parent this compound from potential polar and non-polar degradation products.
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters SunFire C18).[12][13]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm (Phenols and aromatic sulfones typically have strong absorbance in this region).[13][14]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 30 70 20.0 30 70 22.0 70 30 | 25.0 | 70 | 30 |
-
Method Validation Notes:
-
Specificity: Analyze samples from the forced degradation study (Protocol 1). The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak.
-
Linearity, Accuracy, Precision: Validate according to standard laboratory procedures or ICH guidelines if required for your application.[13]
-
References
- Exploring 2,4-Bis(phenylsulfonyl)
- Exploring the Chemical Synthesis and Industrial Applications of this compound. (URL not available)
- 2,4-Bis(phenylsulfonyl)
- This compound. Xiangyang Extenda Biotech Co.,Ltd. [Link]
- Phenol, 4,4'-sulfonylbis- (BPS) - Evaluation statement. Australian Department of Health. [Link]
- A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
- This compound. PubChem. [Link]
- BPA and BPS in thermal paper. Minnesota Pollution Control Agency. [Link]
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research in Engineering and Science (IJRES). (URL not available)
- Forced Degrad
- Reversed phase-HPLC for rapid determination of polyphenols in flowers of rose species. PubMed. [Link]
- Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position?. PubMed Central. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
- BPA and BPS in Thermal Paper: What You Need to Know. Thermalpaper.com. [Link]
- A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
- About BPA and BPS in Receipt Paper. Ecology Center. [Link]
- This compound (C18H14O5S2). PubChemLite. [Link]
- Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. [Link]
- Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro). MDPI. [Link]
- BPA, BPS, and Phenol-Free Thermal Paper: What Is It and Why It M
- Hindered phenols sometimes show colour formation and darkening on storage , what are the possible reations that could cause this ?.
- Reversed Phase HPLC Method Development. Phenomenex. [Link]
- Handling of thermal paper: Implications for dermal exposure to bisphenol A and its altern
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. ScienceDirect. (URL not available)
- Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form. NIH. [Link]
- Phenol having a reddish Brown color?.
- How to transport and store phenol.
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- 14. epa.gov [epa.gov]
Technical Support Center: Investigating the Degradation of 2,4-Bis(phenylsulfonyl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the solution-phase degradation of 2,4-Bis(phenylsulfonyl)phenol (DBSP). This guide is designed to provide practical, in-depth technical assistance and troubleshooting advice for your experiments. Given that DBSP is a specialized industrial chemical, detailed public-domain studies on its degradation pathways are not extensive. Therefore, this guide synthesizes established principles of phenol and sulfone chemistry, analytical best practices, and predictive insights to empower you to rigorously characterize its stability and degradation profile.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound in aqueous solution?
A1: Based on its chemical structure—a phenol substituted with two electron-withdrawing phenylsulfonyl groups—we can anticipate several potential degradation pathways. The primary routes are likely to be hydrolysis and photodegradation, with oxidative pathways also being relevant under specific conditions.
-
Hydrolytic Cleavage: The carbon-sulfur (C-S) bonds of the sulfonyl groups are generally stable but can undergo cleavage under harsh pH and high-temperature conditions. This would likely lead to the formation of benzenesulfonic acid and 2- or 4-phenylsulfonylphenol, followed by further degradation to phenol and benzenesulfonic acid.
-
Photodegradation: Aromatic sulfones can absorb UV light, leading to the homolytic cleavage of the C-S bond to generate phenylsulfonyl and phenoxy radicals. These reactive intermediates can then undergo a variety of reactions, including recombination, reaction with oxygen, and abstraction of hydrogen atoms from the solvent, leading to a complex mixture of degradation products.
-
Oxidative Degradation: In the presence of strong oxidizing agents or under advanced oxidation processes (AOPs), the primary point of attack would be the electron-rich phenol ring. This would lead to hydroxylation of the ring, followed by ring-opening to form smaller aliphatic acids, and eventual mineralization to CO2 and water.
Q2: What are the most suitable analytical techniques for monitoring the degradation of this compound and its byproducts?
A2: A multi-faceted analytical approach is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is the workhorse technique for quantifying the parent compound and its aromatic intermediates. A reversed-phase C18 column is a good starting point. For more definitive identification, coupling HPLC with mass spectrometry (LC-MS) is essential to identify unknown degradation products.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While DBSP itself is not sufficiently volatile for GC analysis without derivatization, some smaller, more volatile degradation products could be amenable to GC-MS analysis.[2]
-
Ion Chromatography (IC): If C-S bond cleavage is suspected, IC is an excellent technique for quantifying inorganic ions that may be formed, such as sulfate.
-
Total Organic Carbon (TOC) Analysis: TOC analysis is useful for assessing the overall mineralization of the compound during degradation studies.
Q3: My degradation experiment shows very slow or no degradation of this compound. What should I check?
A3: Several factors could contribute to low degradation efficiency:
-
Incorrect pH: The pH of the reaction mixture is critical. For hydrolytic studies, ensure you are testing a range of pH values (acidic, neutral, and basic). For oxidative processes like Fenton reactions, a pH around 3 is often optimal.
-
Insufficient Energy Input: For photodegradation studies, ensure your light source has the appropriate wavelength and intensity to be absorbed by the molecule. For thermal degradation, ensure the temperature is high enough to promote the reaction.
-
Presence of Scavengers: In complex matrices, other compounds can compete for reactive species (e.g., hydroxyl radicals in AOPs). Consider purifying your sample or working in a simpler matrix to confirm the degradation pathway.
-
High Stability of the Molecule: The two electron-withdrawing phenylsulfonyl groups may stabilize the phenol ring, making it more resistant to degradation than simple phenols. More forcing conditions (e.g., higher temperature, stronger oxidants, higher light intensity) may be required.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Shifting Retention Times in HPLC Analysis
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Analyte Ionization | Adjust the mobile phase pH. For acidic compounds like phenols, a pH below the pKa will ensure the molecule is in its neutral form, leading to better retention and peak shape on a C18 column. | The retention of an analyte on a reversed-phase column is dependent on its hydrophobicity. The ionized form of a molecule is more polar and will have less retention, potentially leading to poor peak shape. |
| Column Overload | Dilute the sample or reduce the injection volume. | Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks. |
| Inconsistent Mobile Phase | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. | Small changes in the mobile phase composition can lead to shifts in retention times, affecting the reproducibility of your results. |
| Column Degradation | Replace the column if it has been used extensively or subjected to harsh conditions (e.g., extreme pH). | The stationary phase of an HPLC column can degrade over time, leading to a loss of performance. |
Issue 2: Identification of Unknown Peaks in LC-MS
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Isomeric Degradation Products | Utilize tandem mass spectrometry (MS/MS) to fragment the ions of the unknown peaks. | Isomers will have the same mass but will often produce different fragmentation patterns, allowing for their differentiation. |
| Matrix Effects | Analyze a blank matrix sample to identify peaks that are not related to the degradation of your target compound. | Components of the sample matrix can ionize and be detected by the mass spectrometer, leading to interfering peaks. |
| In-source Fragmentation | Optimize the ion source conditions (e.g., cone voltage) to minimize fragmentation within the source. | Some molecules are labile and can fragment in the ion source of the mass spectrometer, leading to the appearance of peaks that are not true degradation products. |
Experimental Protocols
Protocol 1: Photodegradation Study of this compound
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and dilute to the desired concentration in ultrapure water.
-
Photoreactor Setup: Place the solution in a quartz vessel within a photoreactor equipped with a specific lamp (e.g., a mercury lamp for broad UV output or a xenon lamp to simulate sunlight).
-
Sampling: At predetermined time intervals, withdraw aliquots of the solution.
-
Sample Analysis: Immediately analyze the samples by HPLC-UV to quantify the parent compound. If significant degradation is observed, use LC-MS to identify degradation products.
-
Control Experiment: Run a parallel experiment in the dark to assess for any hydrolysis or other non-photolytic degradation.
Protocol 2: Hydrolysis Study of this compound
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).
-
Reaction Setup: Add a known concentration of this compound to each buffer solution in sealed vials.
-
Incubation: Place the vials in a constant temperature bath (e.g., 50 °C) to accelerate the reaction.
-
Sampling and Analysis: At specified time points, remove a vial from each pH series, cool it to room temperature, and analyze the contents by HPLC-UV to determine the concentration of the parent compound.
Visualizing Potential Degradation Pathways
The following diagrams illustrate hypothetical degradation pathways for this compound based on established chemical principles.
Caption: Hypothetical Hydrolysis Pathway of DBSP.
Caption: Hypothetical Oxidative Degradation Pathway of DBSP.
References
- Vertex AI Search Result 1: Exploring the Chemical Synthesis and Industrial Applications of this compound.
- Vertex AI Search Result 6: Biochemical, Transcriptional and Translational Evidences of the Phenol-meta-Degradation Pathway by the Hyperthermophilic Sulfolobus solfataricus 98/2.
- Vertex AI Search Result 7: Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position? - PubMed Central. This paper discusses the degradation of bisphenol A, another complex phenol, which can serve as an analogy for predicting degradation mechanisms of substituted phenols.Link
- Vertex AI Search Result 9: Degradation pathways of 4-(2-Methoxyethyl)phenol under experimental conditions - Benchchem. This technical note provides a troubleshooting guide for the degradation studies of a substituted phenol, offering relevant parallels for experimental design and problem-solving.Link
- Vertex AI Search Result 11: ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH.
- Vertex AI Search Result 10: Degradation studies of bisphenol S by ultrasound activated persulfate in aqueous medium - PMC - NIH.
- Vertex AI Search Result 17: Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
- Vertex AI Search Result 20: Photocatalytic degradation of Bisphenol A: Kinetic studies and determination of the reaction pathway - ResearchGate. This paper details the photocatalytic degradation of Bisphenol A and the identification of intermediates, offering a methodological framework for similar studies on DBSP.Link
Sources
Technical Support Center: Optimizing Thermal Paper Image Quality with 2,4-Bis(phenylsulfonyl)phenol
Welcome to our dedicated technical resource for researchers and development professionals working with 2,4-Bis(phenylsulfonyl)phenol (DBSP) in thermal paper formulations. This guide is designed to provide expert-driven, scientifically-grounded solutions to common challenges encountered during the development and optimization of thermal imaging systems. Our goal is to move beyond simple procedural lists and delve into the causal relationships between formulation components, process parameters, and final image quality.
Troubleshooting Guide: Common Image Quality Defects
This section addresses specific, frequently encountered problems in a direct question-and-answer format. Each answer provides a diagnostic approach and a series of corrective actions grounded in the fundamental chemistry of thermal paper.
Question 1: Why is my thermal image appearing faint or exhibiting low optical density?
A faint or underdeveloped image is one of the most common issues and can stem from several factors related to the thermal reaction chemistry and the physical properties of the coating. The core of the issue lies in an incomplete or inefficient reaction between the leuco dye and the this compound developer.[1][2]
Underlying Causes and Step-by-Step Solutions:
-
Suboptimal Developer-to-Dye Ratio: The stoichiometry of the color-forming reaction is critical. An insufficient amount of DBSP will result in unreacted leuco dye, leading to a weak image.
-
Protocol: Begin with a systematic ladder study of the developer-to-dye ratio. A common starting point is a 1:1 to 3:1 molar ratio of developer to dye. Prepare several small-batch formulations with varying ratios and coat them on a consistent substrate.
-
Validation: Use a densitometer to quantitatively measure the optical density of the print produced by a standardized thermal printhead at a fixed temperature and speed. Plot optical density against the developer:dye ratio to identify the optimal concentration range.
-
-
Inadequate Thermal Sensitivity: The formulation may require a higher temperature to initiate the color-forming reaction than the printer's thermal head is providing.[3][4] This can be due to the melting points of the individual components or their interaction.
-
Protocol - Sensitizer Optimization: Introduce or adjust the concentration of a sensitizer. Sensitizers are low-melting-point compounds that, when heated, create a solvent-like medium for the dye and developer to mix and react at a lower temperature.[2][4][5] Diphenyl sulfone (DPS) and 1,2-bis(3-methylphenoxy)ethane are effective sensitizers.[2][5]
-
Experiment: Create a formulation matrix varying the sensitizer type and its concentration (e.g., 0.5 to 3.0 parts relative to the dye).
-
Validation: Evaluate the dynamic sensitivity of each formulation. This is the paper's ability to produce a clear image at high printing speeds, where heat exposure is brief.[4] A formulation with good dynamic sensitivity will produce a strong image even with short heat pulses.
-
-
Incorrect Particle Size of Components: The particle size of the dispersed DBSP and leuco dye in the coating slurry directly impacts their reactivity. Large particles have a lower surface-area-to-volume ratio, which can slow the melting and reaction kinetics.[6][7]
-
Protocol: Mill the developer and dye dispersions to achieve a target particle size. For high-quality thermal paper, a median particle size (d50) in the range of 0.4 to 2.0 microns is often desirable.[8]
-
Validation: Use a particle size analyzer to verify the particle size distribution of your dispersions before mixing and coating. Correlate the particle size data with the resulting image density to find the optimal milling parameters.
-
-
Printer Settings Mismatch: The printer's energy output (temperature and dwell time) may be too low for your specific paper formulation.[9][10]
-
Protocol: If you have access to a programmable thermal printer or a lab-scale thermal simulator, increase the print head temperature or energy settings in controlled increments.
-
Validation: Observe the print quality at each setting. If the image density improves significantly with higher energy, your formulation's activation temperature is too high. This confirms the need for sensitizer optimization.
-
Troubleshooting Workflow for Low Image Density
Caption: A workflow for diagnosing and resolving low image density.
Question 2: What causes premature background discoloration or "fogging" on the thermal paper, and how can I prevent it?
Background discoloration occurs when the color-forming reaction is initiated at temperatures below the intended activation temperature, often during storage or handling.[1] This reduces the contrast and readability of the printed image.
Underlying Causes and Step-by-Step Solutions:
-
Developer Purity and Stability: this compound is known for its high thermal stability.[11] However, impurities within the developer or interactions with other formulation components can lower the activation temperature. The presence of its structural isomer, 2,4'-BPS, as an impurity could potentially affect performance.[12]
-
Protocol: Ensure you are using high-purity DBSP (≥99.0%).[13][14] If you suspect impurities, obtain a certificate of analysis from the supplier or perform your own characterization (e.g., via HPLC or DSC).
-
Validation: Prepare a control batch of thermal paper with a highly pure DBSP standard and compare its background stability against your experimental batch under accelerated aging conditions (e.g., 40°C for 24 hours).
-
-
Overly Aggressive Sensitizer System: While sensitizers are necessary to improve image density, an excessive amount or a very low-melting-point sensitizer can make the system too reactive, leading to background fogging.[1][5]
-
Protocol: Re-evaluate your sensitizer choice and concentration. If background fogging is an issue, systematically reduce the sensitizer concentration in 10-15% increments. Alternatively, consider a sensitizer with a slightly higher melting point.
-
Validation: Measure the background optical density of unprinted paper samples after they have been subjected to accelerated aging. A stable formulation will show a minimal increase in background density.
-
-
Improper Storage Conditions: Exposure to heat or certain chemicals can trigger the color-forming reaction.[3][10]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in thermal paper?
This compound (CAS No. 177325-75-6), also known as DBSP, is a high-purity white crystalline powder.[11][16] In thermal paper, it functions as the acidic color developer.[14] When the thermal paper is heated by a printhead, the DBSP melts and donates a proton to a colorless leuco dye, causing the dye's molecular structure to change and reveal a visible color, typically black.[1][2][4] Its high thermal stability and effectiveness as a developer contribute to sharp, durable prints.[11]
Q2: How does the purity of this compound affect the final product?
Purity is critical for consistent performance. High purity (typically ≥99.0%) ensures reliable and predictable results from batch to batch.[13][14] Impurities can act as catalysts or inhibitors for the color-forming reaction, potentially leading to issues like background discoloration, reduced image stability, or lower print density.[16]
Q3: What are "sensitizers" and why are they necessary when using DBSP?
Sensitizers are chemical compounds added to the thermal coating to optimize the system's reactivity.[5] They typically have a melting point lower than the developer or dye.[4] When heated, the sensitizer melts first, creating a molten phase in which the DBSP and leuco dye can dissolve and react more efficiently and at a lower temperature.[4] This is crucial for achieving high-density images at the fast printing speeds of modern thermal printers.[5]
Q4: Can the physical properties of the coating, such as particle size, truly impact image quality?
Absolutely. The thermal imaging process is a rapid melting and reaction event. The particle size of the dispersed DBSP and leuco dye is a key kinetic parameter. Smaller particles have a higher surface area, which allows for faster heat absorption, quicker melting, and more intimate contact between the reactants.[6][17] This leads to a more efficient reaction, resulting in better image density and improved dynamic sensitivity, especially in high-speed printers.[18]
Chemical Interaction in the Thermal Layer
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- 2. jotamachinery.com [jotamachinery.com]
- 3. Reasons for unclear printing on thermal paper [szxdpospaper.com]
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- 5. DPS (Diphenyl Sulfone) Sensitizer - NAGASE | Europe [nagase.eu]
- 6. researchgate.net [researchgate.net]
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- 8. CN112301796A - Thermal sensitive paper and preparation method thereof - Google Patents [patents.google.com]
- 9. zywell.net [zywell.net]
- 10. News - News - What is the reason why the thermal paper is not printed clearly? [shirleyya.com]
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- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2,4-Bis(phenylsulfonyl)phenol in Thermal Coatings
Welcome to the technical support center for the optimization of 2,4-Bis(phenylsulfonyl)phenol (DBSP) in thermal coating applications. This guide is designed for researchers, scientists, and formulation chemists working to enhance the performance of thermal papers and other heat-sensitive recording materials. Here, we synthesize technical data with practical, field-proven insights to address common challenges and provide clear, actionable solutions.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and properties of this compound in thermal coatings.
1. What is the primary function of this compound in a thermal coating?
This compound, also known as DBSP, serves as a color developer in thermal paper and other heat-sensitive materials.[1][2][3] In this capacity, it is a crucial component that facilitates a heat-induced chemical reaction to produce a visible image.[1][2][3] The thermal coating on paper contains a leuco dye (a colorless dye precursor) and an acidic developer like DBSP.[4] When a thermal print head applies heat to a specific area, the DBSP and the leuco dye melt and react, causing the leuco dye to change to its colored form, thus creating the image.[4][5]
2. What are the key properties of this compound that make it an effective color developer?
The efficacy of DBSP as a color developer stems from several key properties:
-
High Purity: Typically exceeding 99%, high purity ensures a consistent and predictable reaction, leading to sharp, clear, and durable prints with minimal background discoloration.[1][2]
-
Thermal Stability: DBSP possesses high thermal stability, with a melting point between 155-158°C and a boiling point of approximately 631.4°C, making it suitable for demanding industrial printing applications.
-
Acidity: As a weak acid, it effectively donates a proton to the leuco dye upon heating, which is the fundamental mechanism of color formation.[6]
-
Reactivity: It is engineered to react at the specific temperatures generated by thermal print heads, ensuring rapid and efficient image development.[6]
3. How does the concentration of this compound impact the final print quality?
The concentration of DBSP is a critical parameter that directly influences several aspects of print quality:
-
Image Density and Sharpness: An optimal concentration ensures that there are sufficient developer molecules to react with the leuco dye, resulting in a high-contrast, sharp image. Insufficient concentration can lead to faint or incomplete images.
-
Background Coloration: An excessive concentration may lead to unwanted background coloration or "fogging," as some developer may react with the dye even at ambient temperatures over time, or with minimal heat input.
-
Print Longevity: The correct concentration contributes to the stability of the printed image, preventing fading over time.
4. Is this compound a safer alternative to Bisphenol A (BPA) and Bisphenol S (BPS)?
This compound is one of several alternatives to BPA and BPS, which have faced regulatory scrutiny due to concerns about their endocrine-disrupting properties.[7][8][9][10] While many manufacturers have moved towards "phenol-free" developers, it is crucial to evaluate the toxicological profile of any alternative.[8][11] The U.S. Environmental Protection Agency (EPA) has conducted assessments of various BPA alternatives in thermal paper to identify potentially safer options.[7][12]
II. Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the formulation and testing of thermal coatings containing this compound.
| Symptom | Potential Root Cause(s) | Suggested Corrective Action(s) |
| 1. Low Image Density / Faint Print | a. Insufficient concentration of DBSP.b. Poor dispersion of DBSP and leuco dye within the coating matrix.c. Suboptimal particle size of DBSP.d. Incompatible binder system. | a. Incrementally increase the DBSP concentration in the formulation.b. Optimize the milling and mixing process to ensure a homogenous dispersion.c. Evaluate the particle size distribution of the DBSP; smaller particles generally provide better reactivity.d. Re-evaluate the binder to ensure it does not interfere with the melting and interaction of the developer and dye. |
| 2. Background Discoloration (Fogging) | a. Excessive concentration of DBSP.b. Impurities in the DBSP raw material.[2]c. High ambient storage temperatures of the thermal paper.d. Inappropriate sensitizer leading to a lower activation temperature. | a. Systematically decrease the DBSP concentration.b. Ensure the use of high-purity (≥99%) DBSP.[2]c. Store the coated paper in a cool, dark environment.d. Re-evaluate the sensitizer to ensure the melting point of the reactive components is within the desired range for printing.[4][5] |
| 3. Poor Image Stability / Fading | a. Suboptimal ratio of DBSP to leuco dye.b. Environmental degradation (e.g., exposure to UV light, moisture, or certain chemicals).c. Migration of coating components. | a. Conduct a Design of Experiments (DOE) to determine the optimal ratio of developer to dye for maximum stability.b. Consider the addition of a protective topcoat to shield the thermal layer from environmental factors.c. Evaluate the binder and other additives to minimize component migration. |
| 4. Inconsistent Print Quality | a. Non-uniform coating thickness.b. Inconsistent dispersion of active ingredients.c. Variations in the base paper's surface properties. | a. Optimize the coating application method (e.g., Mayer rod, reverse roll) to ensure a consistent coat weight.[13]b. Improve the mixing and milling procedures to achieve a stable and uniform dispersion.c. Ensure the base paper has a consistent smoothness and porosity. |
| 5. Coating Brittleness and Cracking | a. Coating applied too thickly.[14]b. Binder system is too rigid.c. Rapid drying or curing at excessive temperatures. | a. Reduce the coating thickness to the minimum required for optimal performance.[14]b. Incorporate a more flexible binder or a plasticizer into the formulation.c. Optimize the drying/curing profile to reduce stress in the coating layer. |
III. Experimental Protocols
Protocol 1: Optimization of DBSP Concentration
This protocol outlines a systematic approach to determining the optimal concentration of this compound in a thermal coating formulation.
Objective: To identify the DBSP concentration that provides the best balance of image density, background stability, and print longevity.
Materials:
-
Base paper
-
Leuco dye dispersion
-
This compound (high purity, ≥99%)
-
Binder solution (e.g., polyvinyl alcohol)
-
Sensitizer (e.g., 2-(Phenylmethoxy)-naphthalene)[4]
-
Dispersing agent
-
Deionized water
-
Laboratory coating equipment (e.g., Mayer rod coater)
-
Drying oven
-
Thermal printer for testing
-
Densitometer
Procedure:
-
Formulation Preparation: Prepare a series of thermal coating formulations with varying concentrations of DBSP (e.g., 5%, 7.5%, 10%, 12.5%, 15% by dry weight of the total solids). Keep the concentrations of all other components (leuco dye, binder, sensitizer) constant.
-
Dispersion: For each formulation, create separate dispersions of the leuco dye and DBSP. Mill each dispersion to a consistent, fine particle size.
-
Mixing: Combine the leuco dye and DBSP dispersions with the binder solution and any other additives. Mix thoroughly to ensure a homogenous final formulation.
-
Coating: Apply each formulation to the base paper using a laboratory coater to achieve a consistent dry coat weight.
-
Drying: Dry the coated paper samples in an oven at a controlled temperature and time.
-
Testing and Evaluation:
-
Image Density: Print a standardized test pattern on each sample using a thermal printer. Measure the optical density of the printed area using a densitometer.
-
Background Stability: Measure the optical density of an unprinted area of each sample. Also, perform accelerated aging tests (e.g., exposure to elevated temperature and humidity) and re-measure the background density to assess fogging.
-
Image Stability: Subject the printed samples to accelerated aging conditions (e.g., light exposure, heat) and measure the change in optical density over time.
-
-
Analysis: Plot the image density, background density, and image stability as a function of DBSP concentration to determine the optimal concentration range.
Protocol 2: Characterization of Thermal Coating Performance
Objective: To quantitatively assess the performance of the optimized thermal coating.
Methods:
-
Differential Scanning Calorimetry (DSC): This technique can be used to determine the melting and reaction temperatures of the thermal coating.[15] This information is crucial for matching the coating's thermal response to the characteristics of the thermal printer.
-
Thermogravimetric Analysis (TGA): TGA can be used to evaluate the thermal stability of the individual components and the final coating.
-
Spectrophotometry/Densitometry: These methods are used to quantify the color intensity of the printed image and the whiteness of the background.
-
Microscopy (SEM/AFM): Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) can be used to examine the surface morphology of the coating, including the dispersion of particles and the presence of defects.
IV. Visualizations
Experimental Workflow for DBSP Concentration Optimization
Caption: Workflow for optimizing DBSP concentration.
Logical Relationship in Thermal Image Formation
Caption: The process of thermal image formation.
References
- Bisphenol A Alternatives in Thermal Paper. Environmental Protection Agency (EPA). [Link]
- Understanding this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Partnership to Evaluate Alternatives to Bisphenol A in Thermal Paper. US EPA. [Link]
- The Impact of this compound Purity on Thermal Paper Performance. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Scalable alternatives for BPA/BPS co
- BPA and BPS in Thermal Paper: What You Need to Know. Panda Paper Roll. [Link]
- Bisphenol A and replacements in thermal paper: A review.
- Exploring this compound: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Exploring the Chemical Synthesis and Industrial Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Coating Failure Troubleshooting.
- Thermo-Analytical Technique to Analize the Quality of Paper for Packaging. Journal of Applied Packaging Research. [Link]
- BPA as a Developer in Thermal Paper and Altern
- Bisphenol A Alternatives in Thermal Paper - Chapter 3. EPA. [Link]
- Thermal Paper Coatings: The Essential Role of Sensitizers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- BPA, BPS, and Phenol-Free Thermal Paper: What Is It and Why It M
- US3953659A - Thermal paper coating.
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- 15. repository.rit.edu [repository.rit.edu]
Technical Support Center: Managing Common Impurities in 2,4-Bis(phenylsulfonyl)phenol (DBSP)
Document ID: TSC-DBSP-2026-01 Version: 1.0 Last Updated: January 9, 2026
Introduction: The Critical Role of Purity in DBSP Applications
2,4-Bis(phenylsulfonyl)phenol, also known as DBSP (CAS 177325-75-6), is a high-performance chemical compound with significant industrial value.[1] Its primary applications include acting as a color developer in thermal paper, where it facilitates the heat-sensitive reaction with leuco dyes to produce sharp, durable images.[2][3][4] Additionally, its unique structure, featuring two sulfonyl groups and a reactive phenolic hydroxyl group, makes it a valuable intermediate in advanced organic synthesis for pharmaceuticals and specialty polymers.[1][5][6]
The efficacy of DBSP in these demanding applications is directly contingent on its purity. Commercial grades typically offer purity levels of 99.0% or higher.[2][7] However, even trace amounts of impurities can lead to significant issues, including reduced image intensity in thermal paper, unwanted background coloration, diminished product yields in synthesis, and the formation of unintended side products.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and managing common impurities in commercial DBSP.
Identifying Common Impurities in this compound
The synthesis of DBSP, generally involving the sulfonation of phenol, can introduce several types of impurities.[1] Understanding the potential origin of these impurities is the first step in effective troubleshooting.
| Impurity Class | Potential Compounds | Chemical Structure | Likely Origin | Potential Impact |
| Starting Materials | Phenol | C₆H₅OH | Incomplete reaction during synthesis. | Can compete in subsequent reactions; may lower melting point, affecting thermal paper development. |
| Benzenesulfonyl Chloride / Benzenesulfonic Acid | C₆H₅SO₂Cl / C₆H₅SO₃H | Residuals from the sulfonation process. | Acidic impurities can catalyze unwanted side reactions. | |
| Reaction Byproducts | 4-(phenylsulfonyl)phenol (Monosubstituted Isomer) | HOC₆H₄SO₂C₆H₅ | Incomplete reaction; insufficient sulfonation. | Alters the compound's properties and reactivity; may affect color development performance. |
| Other Positional Isomers | C₁₈H₁₄O₅S₂ | Non-selective sulfonation reactions. | Can be difficult to separate and may impact crystal structure and performance. | |
| Diphenyl Sulfone | (C₆H₅)₂SO₂ | Side reaction of benzenesulfonyl chloride. | Generally inert but acts as a non-functional diluent, reducing the effective concentration of DBSP. | |
| Residual Solvents | Toluene, Methanol, Ethanol, Dichloromethane | Various | Carryover from reaction and purification (recrystallization) steps.[8][9] | Can interfere with analytical measurements and downstream applications; subject to strict regulatory limits (e.g., ICH Q3C). |
| Degradation Products | Phenolic Oxidation Products (e.g., Quinone-type structures) | Various | Exposure to air, light, or incompatible storage conditions.[5] | Often colored, leading to discoloration of the powder (pink, yellow, or brown) and final product. |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that users may encounter during their experiments, providing a logical framework for diagnosis and resolution.
Q1: My HPLC analysis of a commercial DBSP batch shows unexpected peaks. What are they and how can I identify them?
A1: The appearance of unexpected peaks is a clear indicator of impurities. Based on the synthesis process, these are most likely unreacted starting materials like phenol, or reaction byproducts such as 4-(phenylsulfonyl)phenol.
Diagnostic Workflow:
-
Review Supplier CoA: First, compare your chromatogram with the Certificate of Analysis provided by the supplier. This can help determine if the impurity was present initially or developed during storage.
-
Spiking Experiment: If you have standards for suspected impurities (e.g., phenol), perform a spiking experiment. Add a small amount of the standard to your sample and re-run the HPLC. An increase in the height/area of an existing peak confirms its identity.
-
Advanced Analysis (LC-MS/MS): For definitive identification of unknown peaks, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[10][11] It provides molecular weight and fragmentation data, allowing for precise structural elucidation.
-
Gas Chromatography (GC-MS): To detect volatile impurities like residual solvents, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique.[11][12]
Below is a decision tree to guide your troubleshooting process for unknown analytical peaks.
Caption: Troubleshooting workflow for identifying unknown peaks.
Q2: I'm observing poor performance in my thermal paper formulation (e.g., faint image, background discoloration). Could impurities in DBSP be the cause?
A2: Absolutely. The performance of thermal paper is highly sensitive to the purity of the developer.[2] Impurities can disrupt the delicate chemical balance required for precise color formation.
Causality Explained:
-
Reduced Image Intensity: This often occurs when the DBSP is diluted by non-functional impurities like diphenyl sulfone or residual solvents. It can also be caused by impurities that alter the melting point of the formulation, leading to incomplete reaction with the leuco dye at the target temperature.
-
Background Coloration (Fogging): Acidic residues (e.g., benzenesulfonic acid) or more acidic phenolic impurities can lower the temperature at which the color-forming reaction begins, causing unwanted background development.
-
Poor Image Stability: Certain impurities can make the developed image more susceptible to fading when exposed to light, heat, or certain chemicals.
If you suspect impurities are the cause, it is recommended to first quantify the purity of your DBSP batch using HPLC and then consider purifying the material if it is below specification (see Q3 for methods).
Q3: How can I purify a batch of commercial DBSP that I suspect contains performance-inhibiting impurities?
A3: For solid crystalline compounds like DBSP, recrystallization is the most common and effective purification method. For more challenging separations, column chromatography is a powerful alternative.
Protocol 1: Recrystallization of this compound
Recrystallization works by dissolving the impure compound in a hot solvent and then allowing it to cool slowly. The desired compound will preferentially form a crystal lattice, leaving the impurities behind in the solvent.
Experimental Protocol:
-
Solvent Selection: The key is to find a solvent (or solvent system) in which DBSP is sparingly soluble at room temperature but highly soluble when hot. Good starting points for phenolic compounds include toluene, ethanol/water mixtures, or isopropanol.[8][9]
-
Dissolution: Place the impure DBSP in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) on a hot plate until the DBSP fully dissolves. If using a mixed solvent system (e.g., ethanol/water), dissolve the DBSP in the better solvent (ethanol) first, then add the poorer solvent (water) dropwise until the solution becomes slightly cloudy. Re-heat to clarify.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to rinse away any remaining mother liquor containing the impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (155-158°C) to remove any residual solvent.[5][7]
Caption: General workflow for purification by recrystallization.
Protocol 2: Purification by Flash Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.[13][14] Because DBSP is a polar molecule (due to the phenol and sulfonyl groups), less polar impurities will elute from the column first.
Experimental Protocol:
-
Stationary Phase Preparation: Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane). Ensure the packing is uniform to prevent channeling.[13]
-
Sample Loading: Dissolve the impure DBSP in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (this is called a gradient elution).[15] For example, you might run a gradient from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to determine which fractions contain the pure DBSP.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified DBSP.
Frequently Asked Questions (FAQs)
-
Q: What is the typical purity of commercial this compound?
-
Q: How should I properly store DBSP to prevent degradation?
-
A: DBSP should be stored in a tightly sealed container to protect it from moisture and air.[5] Keep it in a cool, dry, and dark place, away from strong oxidizing agents. Refrigeration is often recommended for long-term storage.
-
-
Q: The DBSP powder I received is slightly yellow/pink. Is it still usable?
-
A: The pure compound is a white to off-white powder.[6][7] Discoloration often indicates the presence of minor oxidation products or other chromophoric impurities. While it may still be functional for some applications, its purity should be verified by HPLC before use in sensitive experiments. If the discoloration is significant or performance is impacted, purification is recommended.
-
-
Q: What are the primary safety hazards associated with handling DBSP?
-
A: According to GHS classifications, this compound causes skin irritation and serious eye irritation.[16] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
References
- Exploring 2,4-Bis(phenylsulfonyl)
- Exploring the Chemical Synthesis and Industrial Applications of this compound. (n.d.). Self-hosted article.
- The Impact of this compound Purity on Thermal Paper Performance. (n.d.). Self-hosted article.
- This compound 177325-75-6. (n.d.). TCI AMERICA.
- This compound DBSP CAS 177325-75-6. (n.d.). Hefei TNJ Chemical Industry Co.,Ltd.
- 2, 4-Bis (4-hydroxybenzyl) Phenol CAS 177325-75-6. (n.d.). Shanghai Sunwise Chemical Co., Ltd.
- Bis(phenylsulfonyl)phenol/DBSP CAS 177325-75-6. (n.d.). LookChem.
- CAS NO. 177325-75-6 | this compound. (n.d.). Arctom Scientific.
- This compound. (n.d.). Xiangyang Extenda Biotech Co.,Ltd.
- 2,4-Bis(phenylsulfonyl)
- Column chromatography. (n.d.). University of Calgary.
- Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols. (n.d.). ARC Journals.
- This compound: Your Key to Advanced Thermal Paper and Synthesis. (2025-12-29). Self-hosted article.
- Nitration of Phenol and Purification by Column Chrom
- Column Chrom
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- This compound. (n.d.).
- This compound | CAS#:177325-75-6. (2025-09-17). Chemsrc.
- Column Chromatography: Principles, Procedure, and Applic
- Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. (n.d.). BenchChem.
- Process for purifying a bisphenol. (n.d.).
- Catalytic synthesis of benign bisphenols. (n.d.). DiVA portal.
- Understanding this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Process for purifying phenol. (n.d.).
- Bisphenol Impurities. (n.d.). BOC Sciences.
- PURIFICATION OF PHENOL. (n.d.).
- Preparation of relatively pure p, p-bisphenol s. (n.d.).
- Crystal formation of phenol derivatives and preparation method thereof. (n.d.).
- Mass Spectrometric Detection of Phenols using the Gibbs Reaction. (n.d.). Purdue University, Department of Chemistry.
- Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent Technologies.
- Analytical methods for the determination of bisphenol A in food. (2009-01-16).
- A Researcher's Guide to the Validation of Analytical Methods for Bisphenol B in Food Contact M
- Method 604: Phenols. (1984). United States Environmental Protection Agency (EPA).
- Recrystallization Method Of Bisphenol A. (1995-04-01).
- Phenol solution solidified - what to do? (2024-01-31).
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Technical Support Center: Resolving Solubility Challenges for 2,4-Bis(phenylsulfonyl)phenol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2,4-Bis(phenylsulfonyl)phenol (CAS: 177325-75-6). We will explore the underlying chemical principles governing its solubility and provide a systematic approach to overcoming these challenges in an experimental setting.
Section 1: Compound Profile: Understanding the Molecule
Before troubleshooting, it is essential to understand the physicochemical properties of this compound, also known as DBSP. Its structure, dominated by two phenylsulfonyl groups and a phenolic ring, dictates its behavior in different solvents. The large, nonpolar surface area contributed by the aromatic rings and the high crystalline lattice energy make it poorly soluble in aqueous solutions.
| Property | Value | Source |
| CAS Number | 177325-75-6 | [1][2][3] |
| Molecular Formula | C₁₈H₁₄O₅S₂ | [1][3] |
| Molecular Weight | ~374.43 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 156-158 °C | [1][4] |
| Predicted pKa | 4.17 ± 0.43 | [5] |
| LogP | 4.07 | [1] |
| Known Solvents | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF); slightly soluble in methanol. | [2] |
The high LogP value (4.07) indicates significant lipophilicity (hydrophobicity), which is the primary reason for its low water solubility[1]. The predicted pKa of ~4.17 suggests the phenolic hydroxyl group is acidic and can be deprotonated to form a much more soluble phenolate salt under basic conditions[5].
Section 2: Frequently Asked Questions (FAQs)
Q1: Why won't my this compound dissolve in my aqueous buffer? A: The compound is highly lipophilic (hydrophobic) due to its multiple aromatic rings, as indicated by a high LogP value[1]. This nonpolar character prevents it from forming favorable interactions with polar water molecules. Its stable crystalline structure also requires significant energy to break down, further hindering dissolution in aqueous media.
Q2: What are the best initial solvents to try for making a stock solution? A: Based on available data and chemical principles, the recommended starting solvents are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), where it is known to be soluble[2]. For applications intolerant of these solvents, methanol is a secondary option, though solubility is limited[2].
Q3: I managed to dissolve the compound in DMSO, but it crashed out when I diluted it into my aqueous cell culture medium. What happened? A: This is a common issue known as precipitation upon dilution. While the compound is soluble in 100% DMSO, the final concentration of DMSO in your aqueous medium was likely too low to maintain solubility. The compound is driven out of the solution as the overall solvent environment becomes more polar. The troubleshooting guide below provides strategies like pH modification and careful co-solvent usage to prevent this.
Q4: Can I heat the solution to help it dissolve? A: Yes, gentle heating can increase the rate of dissolution and the amount of solute that can be dissolved. However, this should be done with caution. Do not exceed temperatures that could cause solvent evaporation or compound degradation. Given its melting point of 156-158°C, moderate heating (e.g., 40-60°C) should be safe for short periods[4]. Be aware that the compound may precipitate back out as the solution cools.
Section 3: In-Depth Troubleshooting Guide
This section provides a systematic workflow for addressing solubility issues. The process begins with verifying material quality and progresses through solvent selection, pH adjustment, and physical interventions.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical decision-making process for achieving complete dissolution of this compound.
Caption: Troubleshooting workflow for DBSP dissolution.
Step 1: Verify Compound Purity
The first step in any troubleshooting process is to rule out extrinsic factors. Impurities from synthesis can significantly alter the solubility profile of a compound.
-
Action: Review the Certificate of Analysis (CoA) for your lot of this compound.
-
Causality: High-purity material (≥99.0%) is crucial for predictable and consistent results[6]. If the purity is low or unknown, residual starting materials or side-products may be the cause of insolubility.
Step 2: The Co-Solvent Approach
For most applications, preparing a concentrated stock solution in a water-miscible organic solvent is the most effective strategy. This leverages the principle of co-solvency, where a water-miscible solvent reduces the polarity of the final aqueous solution, thereby increasing the solubility of a nonpolar solute[7].
-
Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO or DMF.
-
Causality: DMSO and DMF are powerful, polar aprotic solvents that can effectively disrupt the crystal lattice of the compound and solvate its large organic structure. When adding this stock to your aqueous medium, do so dropwise while vortexing to avoid localized high concentrations that can cause immediate precipitation. The final concentration of the organic solvent should be kept as low as possible (typically <1% v/v) to minimize effects on the experimental system.
Step 3: pH Modification for Aqueous Solubility
The phenolic nature of this compound is the key to its solubilization in purely aqueous systems. According to the Henderson-Hasselbalch equation, when the pH of a solution is significantly above the pKa of an acidic functional group, the group will exist predominantly in its ionized (deprotonated) form.
-
Action: Attempt to dissolve the compound directly in a buffer with a pH at least 1.5 to 2 units above its pKa (~4.17). A buffer pH of 6.0 or higher is recommended.
-
Causality: At a pH above ~6, the phenolic hydroxyl group will lose its proton to form a negatively charged phenolate anion. This charged species is dramatically more polar than the neutral molecule and will readily form favorable electrostatic interactions with water, leading to a significant increase in aqueous solubility[8]. This is the same principle behind using salt forms of drugs to improve their dissolution[9].
Step 4: Physical Interventions
Kinetic barriers can sometimes prevent a compound from dissolving even when it is thermodynamically favorable.
-
Action: Use a combination of vortexing, sonication in a water bath, or gentle heating (40-60°C) to agitate the solution.
-
Causality: These methods provide the physical energy needed to break apart the compound's crystal lattice structure and increase the interaction between the solute and solvent molecules, accelerating the rate of dissolution[8]. Particle size reduction via micronization also increases the surface area available for dissolution, though it does not change the ultimate equilibrium solubility[7].
Section 4: Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Preparation: Weigh the required amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Gentle Heat (Optional): If the compound is not fully dissolved, warm the solution to 40-50°C for 10-15 minutes, with intermittent vortexing. Allow the solution to cool to room temperature. A clear solution should be obtained.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.
Protocol 2: pH-Mediated Solubilization in Aqueous Buffers
-
Preparation: Weigh the this compound powder into a suitable container.
-
Initial Suspension: Add a portion (e.g., 80%) of your target volume of aqueous buffer (e.g., PBS, pH 7.4). The compound will likely remain as a suspension.
-
pH Adjustment: While stirring the suspension, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise. Monitor the pH of the solution with a calibrated pH meter.
-
Dissolution: As the pH rises above 6.0, the powder should begin to dissolve. Continue adding the base dropwise until the solution becomes clear. Be careful not to overshoot the desired final pH.
-
Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume with the remaining buffer. Confirm the final pH and adjust if necessary with dilute acid (e.g., 0.1 M HCl) or base.
-
Sterilization: If required for your application, filter the final solution through a 0.22 µm syringe filter compatible with your buffer system.
References
- Chemsrc. This compound | CAS#:177325-75-6. URL
- LookChem. 2,4-Bis(phenylsulfonyl)
- Made-in-China.com. This compound: Your Key to Advanced Thermal Paper and Synthesis. URL
- LookChem. Cas 177325-75-6, this compound. URL
- Shanghai Ruizheng Chemical Technology Co., Ltd. This compound. URL
- PubChem. This compound. URL
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2,4-Bis(phenylsulfonyl)
- International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. URL
- Australian Department of Health. Phenol, 4,4'-sulfonylbis- (BPS)
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound. URL
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. URL
- International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. URL
- ResearchGate. (PDF) Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. URL
- Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. URL
- NINGBO INNO PHARMCHEM CO.,LTD. The Impact of this compound Purity on Thermal Paper Performance. URL
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Technical Support Center: Navigating the Scale-Up of 2,4-Bis(phenylsulfonyl)phenol Synthesis
Welcome to the technical support center for the synthesis of 2,4-Bis(phenylsulfonyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the scale-up of this important chemical intermediate. Our aim is to bridge the gap between laboratory-scale procedures and pilot or industrial-scale production by offering practical, evidence-based solutions.
I. Introduction to this compound and its Synthetic Route
This compound is a key component in various industrial applications, notably as a developer in thermal paper.[1] Its synthesis typically involves the double sulfonylation of a phenolic starting material. A common laboratory-scale approach is the Friedel-Crafts reaction of resorcinol with benzenesulfonyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While this method is effective at the bench, scaling up presents significant challenges related to reaction control, byproduct formation, and product purification.
This guide will address these challenges in a question-and-answer format, providing both the "what to do" and the critical "why you're doing it."
II. Reaction Setup and Execution: Troubleshooting Guide
Question 1: We are observing a significant exotherm upon adding aluminum chloride, making the reaction difficult to control at a larger scale. What are the best practices for managing this?
Answer:
Uncontrolled exotherms are a major safety concern in large-scale Friedel-Crafts reactions.[2][3] The complexation of the Lewis acid with the carbonyl groups of the reactants and products is a highly exothermic process.[4] Here’s a systematic approach to manage the exotherm:
-
Controlled Reagent Addition: The rate of addition of benzenesulfonyl chloride and aluminum chloride is critical. A slow, controlled addition allows the reactor's cooling system to dissipate the generated heat effectively.[2] For pilot-scale and larger reactors, this often means using a dosing pump for liquid reagents.
-
Solvent Selection: The choice of solvent can influence heat dissipation. A solvent with a higher boiling point and good heat capacity can help to better manage temperature fluctuations. However, the solvent must be inert to the reaction conditions. Dichloromethane is commonly used in lab-scale reactions, but for larger scales, solvents like nitrobenzene or chlorobenzene might be considered, though their environmental and safety profiles must be carefully evaluated.
-
Cooling Efficiency: Ensure your reactor has an adequate cooling system. The surface-area-to-volume ratio decreases significantly during scale-up, which hampers heat dissipation.[3] A thorough understanding of your reactor's heat transfer capabilities is essential. Consider pre-cooling the initial reaction mixture before the addition of the catalyst.
-
Reverse Addition: In some cases, adding the substrate to a slurry of the Lewis acid in the solvent can provide better control over the initial exotherm.
Experimental Protocol: Controlled Addition of Reagents
-
Charge the reactor with resorcinol and the chosen inert solvent (e.g., dichloromethane or nitrobenzene).
-
Cool the mixture to 0-5 °C using an appropriate cooling bath or reactor jacket.
-
Slowly add benzenesulfonyl chloride to the cooled mixture while maintaining the temperature.
-
In a separate, dry vessel, prepare a slurry of anhydrous aluminum chloride in the reaction solvent.
-
Add the aluminum chloride slurry to the reaction mixture dropwise or via a dosing pump over a prolonged period (e.g., 1-2 hours), ensuring the temperature does not exceed a set point (e.g., 10 °C).
-
Monitor the reaction temperature continuously using a calibrated probe.
Question 2: Our yield of this compound is lower than expected on a larger scale, and we are seeing a significant amount of mono-sulfonylated and other byproducts. How can we improve the selectivity?
Answer:
Achieving high selectivity for the di-substituted product is a common challenge. The formation of mono-sulfonylated phenol (4-(phenylsulfonyl)phenol) and other isomers is often a result of suboptimal stoichiometry and reaction conditions.
-
Stoichiometry of Benzenesulfonyl Chloride: Ensure a sufficient molar excess of benzenesulfonyl chloride is used to drive the reaction towards di-substitution. A 2.2 to 2.5 molar equivalent relative to resorcinol is a good starting point for optimization.
-
Lewis Acid Stoichiometry: In Friedel-Crafts acylations (and by extension, sulfonylations), the Lewis acid complexes with the carbonyl oxygen of the product.[4] Therefore, a stoichiometric amount of AlCl₃ per sulfonyl group is theoretically required. For bis-sulfonylation, this means at least two equivalents. In practice, a slight excess (e.g., 2.1 - 2.3 equivalents) is often used to ensure complete reaction.[5]
-
Reaction Temperature and Time: The reaction temperature can influence the product distribution. Running the reaction at a controlled, low temperature initially can help manage the exotherm and may improve selectivity. After the initial addition, a gradual increase in temperature might be necessary to drive the reaction to completion. Reaction time is also a critical parameter to optimize; monitor the reaction progress by techniques like HPLC or TLC.
Table 1: Recommended Reagent Stoichiometry for Scale-Up
| Reagent | Molar Equivalents (relative to Resorcinol) | Rationale |
| Benzenesulfonyl Chloride | 2.2 - 2.5 | Drives the reaction towards di-substitution. |
| Aluminum Chloride | 2.1 - 2.3 | Compensates for complexation with the product.[4][5] |
III. Work-up and Quenching: Frequently Asked Questions
FAQ 1: What is the safest and most efficient way to quench a large-scale reaction involving aluminum chloride?
Quenching large amounts of aluminum chloride can be hazardous due to the highly exothermic reaction with water and the release of HCl gas.[6] A slow and controlled quench into a chilled mixture of ice and water is the standard procedure. For industrial-scale operations, a "reverse quench" is often safer, where the reaction mixture is slowly added to a large volume of agitated, cold water or a dilute acid solution. This helps to better control the temperature and off-gassing.[7]
FAQ 2: After quenching, we are struggling with the removal of aluminum salts from our product. What are the best practices for this?
The removal of aluminum salts, which often form colloidal suspensions, can be challenging.
-
Acidic Wash: After the initial quench, washing the organic layer with dilute hydrochloric acid can help to dissolve the aluminum hydroxide and transfer it to the aqueous phase.
-
Complexing Agents: The use of a complexing agent like Rochelle's salt (potassium sodium tartrate) can be very effective in breaking up emulsions and sequestering aluminum ions in the aqueous phase.[8]
-
Filtration: If a significant amount of solid aluminum salts persists, filtration through a bed of celite or a similar filter aid can be employed before the aqueous washes.
Diagram 1: Decision Workflow for Post-Quench Work-up
Caption: Troubleshooting workflow for the work-up of this compound synthesis.
IV. Purification and Isolation: Troubleshooting and Protocols
Question 3: Our crude product after work-up is an oil/sticky solid and difficult to handle. How can we effectively purify this compound at scale?
Answer:
Crystallization is the most viable method for large-scale purification of solid organic compounds.[9] The key is to find a suitable solvent system.
-
Solvent Screening: A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvents to screen for sulfones include alcohols (isopropanol, ethanol), ketones (acetone), and esters (ethyl acetate), potentially in combination with an anti-solvent like heptane or water.
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can be beneficial.
-
Cool the mixture in an ice bath to maximize yield.
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Dry the purified product under vacuum.
-
Diagram 2: General Synthesis and Purification Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
V. Safety Considerations
-
Benzenesulfonyl Chloride: This reagent is corrosive and a lachrymator.[10] It reacts with moisture. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water, releasing heat and HCl gas.[11] It is corrosive and can cause severe burns. Handle in a dry environment (e.g., a glove box for small quantities or under a nitrogen atmosphere in a reactor) and ensure no contact with moisture.
-
Quenching: The quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated area and with extreme caution, especially at a large scale.
VI. References
-
Quora. (2024, February 25). Why do we use AlCl3 as Lewis acid with exactly the same amount in Friedel-Crafts alkylation but slightly excess in FriedeCrafts acylation? Retrieved from [Link]
-
Exploring the Chemical Synthesis and Industrial Applications of this compound. (n.d.). Millennium Specialty Chemicals. Retrieved from [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, April 12). Safe and responsible disposal of aluminum chloride? Retrieved from [Link]
-
Reddit. (2023, October 27). How to remove aluminum salts? Retrieved from [Link]
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
-
Mühendislik ve Doğa Bilimleri Fakültesi. (n.d.). General Chemical Procedures. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2004, February 15). HCl and Al, AlCl3? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science [koreascience.kr]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - HCl and Al, AlCl3? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. reddit.com [reddit.com]
- 9. longdom.org [longdom.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. matec-conferences.org [matec-conferences.org]
Technical Support Center: Optimizing Reaction Parameters for Catalytic Applications
Welcome to the Technical Support Center for Catalytic Reaction Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalytic processes. Here, we address common challenges encountered in the lab with in-depth, evidence-based troubleshooting guides and frequently asked questions (FAQs). Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower your research and development.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section provides quick answers to common issues. For more detailed explanations and protocols, please refer to the subsequent sections.
Q1: My reaction shows low or no conversion. What are the first parameters I should check?
A1: Low or no conversion is a common issue that can often be resolved by systematically evaluating a few key parameters. Start by ensuring your catalyst is active and not poisoned.[1] Impurities in solvents or reagents can deactivate a catalyst.[2] Next, verify your reaction conditions. Inadequate temperature or pressure can lead to slow or stalled reactions.[1] Also, confirm the correct stoichiometry of your reactants and ensure efficient mixing, as poor agitation can limit the reaction rate in multiphase systems.[1]
Q2: My reaction is producing significant byproducts, leading to low selectivity. How can I improve this?
A2: Poor selectivity can often be tuned by adjusting reaction conditions. Temperature is a critical factor; sometimes, a lower temperature can favor the desired reaction pathway, reducing the formation of undesired products.[3] The choice of solvent can also have a profound impact on selectivity by influencing the transition state of the reaction.[3][4] Consider screening a variety of solvents with different polarities. Additionally, the catalyst itself is a key determinant of selectivity. You may need to screen different catalysts or modify the existing one.
Q3: My catalyst seems to be deactivating over time. What are the common causes and how can I prevent this?
A3: Catalyst deactivation is an inevitable process, but its rate can be managed. The primary mechanisms of deactivation include poisoning, coking (fouling), sintering (thermal degradation), and mechanical failure.[5][6][7] Poisoning occurs when impurities in the feed strongly bind to the active sites.[7][8] Coking is the deposition of carbonaceous materials on the catalyst surface.[5][9] Sintering is the agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.[9] To mitigate deactivation, ensure high purity of reactants and solvents, optimize the reaction temperature to avoid excessive heat, and consider developing a regeneration protocol for your catalyst.[8][9]
Q4: How do I choose the optimal solvent for my catalytic reaction?
A4: Solvent selection is crucial as it can influence reaction rate, selectivity, and catalyst stability.[4][10] The ideal solvent should dissolve the reactants, but its role extends beyond simple solubility. Solvents can interact with the catalyst, substrates, and products, affecting the overall reaction kinetics.[4] When optimizing, consider a range of solvents with varying polarities and coordinating abilities.[3] For instance, in some hydrogenations, polar solvents can lead to different outcomes compared to nonpolar ones.[4] The environmental impact and ease of removal should also be considered in your selection process.[4]
Q5: What is the difference between homogeneous and heterogeneous catalysis, and how does it affect my experimental setup?
A5: In homogeneous catalysis , the catalyst is in the same phase as the reactants, typically in a liquid solution.[11][12] This offers high interaction between the catalyst and reactants, leading to potentially high activity and selectivity.[12] However, separating the catalyst from the product can be challenging.[11][13]
In heterogeneous catalysis , the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants.[12][14] This setup simplifies catalyst recovery and recycling, which is a significant advantage in industrial processes.[12] However, reactions can be limited by the diffusion of reactants to the catalyst surface.[15][16] Your experimental setup will differ significantly; homogeneous reactions are often run in standard glassware, while heterogeneous reactions may require specialized reactors to ensure efficient mixing and contact between phases.
Section 2: In-Depth Troubleshooting Guides
Issue 1: Persistently Low Reaction Yield
A consistently low yield, even after initial parameter adjustments, points to more deep-seated issues with the reaction kinetics or catalyst stability.
Q: I've tried adjusting temperature and concentration, but my yield remains poor. What are the next steps?
A: When basic adjustments fail, a more systematic approach is necessary. Here, we delve into catalyst health, reaction environment, and kinetic analysis.
Step 1: Catalyst Integrity and Activity Assessment
-
Catalyst Purity: Impurities can act as poisons, blocking the active sites of your catalyst.[1] Ensure you are using a catalyst from a reliable source or consider purifying it. For air or moisture-sensitive catalysts, proper handling under an inert atmosphere is critical.[3][17]
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.[3] This can be due to thermal instability or reaction with impurities.[17] To test for this, you can run the reaction with a fresh batch of catalyst and compare the results. If deactivation is suspected, consider a catalyst with higher stability or explore regeneration methods.[5]
Step 2: Rigorous Control of the Reaction Environment
-
Solvent Effects: The solvent's role is not passive; it can directly participate in the reaction mechanism or influence the stability of intermediates.[4][18] A solvent screening study is highly recommended.
-
Atmosphere Control: For many catalytic reactions, particularly those involving transition metals, the exclusion of oxygen and moisture is critical.[2] Ensure your reaction setup is properly sealed and purged with an inert gas.
Step 3: Preliminary Kinetic Monitoring
-
Reaction Profiling: Monitoring the reaction over time can reveal if the reaction is stalling prematurely.[3] Techniques like thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) can be used to track the consumption of starting material and the formation of the product.
-
Analytical Techniques: For a more detailed understanding, advanced analytical methods can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide real-time insights into reaction progress and the formation of intermediates.[19][20]
Experimental Protocol: Screening for Optimal Solvent
-
Set up a parallel series of small-scale reactions in identical vials.
-
To each vial, add the substrate and catalyst at the same concentration.
-
Add a different, high-purity, degassed solvent to each vial. Choose a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).
-
Run all reactions under identical conditions (temperature, stirring speed, inert atmosphere).
-
Monitor the progress of each reaction at set time intervals using a suitable analytical technique (e.g., GC, LC-MS).
-
Compare the reaction rates and final yields to identify the optimal solvent.
Data Presentation: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant (Polarity) | Reaction Yield (%) after 24h |
| Toluene | 2.4 | 45 |
| THF | 7.6 | 68 |
| Acetonitrile | 37.5 | 82 |
| DMF | 38.3 | 75 |
Issue 2: Catalyst Deactivation and Regeneration
Catalyst deactivation is a major concern in both laboratory and industrial settings, leading to loss of activity and/or selectivity over time.[21]
Q: My catalyst's performance is degrading with each run. How can I identify the cause and potentially regenerate it?
A: Understanding the deactivation mechanism is key to finding a solution. The main causes are poisoning, fouling (coking), thermal degradation (sintering), and mechanical loss.[5][6]
Identifying the Deactivation Mechanism:
-
Poisoning: This is a chemical deactivation caused by strong adsorption of impurities on the active sites.[7][8] If deactivation is rapid and occurs with a new batch of reagents, poisoning is a likely culprit.
-
Fouling/Coking: This is the physical deposition of substances, like carbonaceous materials, on the catalyst surface, blocking pores and active sites.[5][7][8] This is common in reactions involving organic compounds at high temperatures.[5]
-
Sintering: This is a thermal process where catalyst particles agglomerate, reducing the active surface area.[6][8] It is often irreversible and occurs at high reaction temperatures.[9]
Workflow for Diagnosing and Addressing Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Experimental Protocol: Temperature Programmed Oxidation (TPO) for Coke Characterization
This technique can be used to determine the amount and nature of coke deposited on a catalyst.
-
A small, known amount of the spent catalyst is placed in a quartz tube reactor.
-
An inert gas (e.g., He or N₂) is flowed over the catalyst as the temperature is ramped up at a constant rate.
-
At a specific temperature, the gas is switched to a dilute oxygen mixture.
-
The oxidation of the coke deposits produces CO₂, which is monitored by a mass spectrometer or a thermal conductivity detector.
-
The temperature at which CO₂ evolves provides information about the nature of the coke, and the total amount of CO₂ produced can be used to quantify the coke content.
Section 3: The Role of Reaction Parameters in Optimization
A deep understanding of how each parameter affects the catalytic cycle is crucial for rational optimization.[22]
Temperature and Pressure Effects
Temperature and pressure are fundamental variables that influence both reaction kinetics and thermodynamics.[23][24]
Q: How do temperature and pressure precisely affect my catalytic reaction?
A: Temperature:
-
Reaction Rate: Increasing the temperature generally increases the reaction rate by providing more kinetic energy to the molecules, leading to more frequent and energetic collisions.[23] This relationship is described by the Arrhenius equation.[25]
-
Selectivity: Temperature can also alter the selectivity of a reaction.[26] Different reaction pathways may have different activation energies, and a change in temperature can favor one pathway over another.[26]
-
Catalyst Stability: Excessively high temperatures can lead to catalyst deactivation through sintering.[9]
Pressure:
-
Concentration of Gaseous Reactants: For reactions involving gases, increasing the pressure increases the concentration of the reactants, which can lead to a higher reaction rate.[23]
-
Equilibrium Position: According to Le Chatelier's principle, for reactions where the number of moles of gas changes, pressure can shift the equilibrium position.[23]
-
Catalyst Structure: High pressures can sometimes induce changes in the catalyst's structure or the nature of the active sites.[27]
Logical Relationship of Temperature and Pressure Effects
Caption: Interplay of temperature and pressure in catalysis.
References
- Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. RSC Publishing.
- Catalyst deactivation and regeneration. Slideshare.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
- The Advantages and Disadvantages of Homogeneous Catalysis. Unacademy.
- Temperature and Pressure Effects. Solubility of Things.
- Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier. (2023). MDPI.
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. NIH.
- Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis. Benchchem.
- Overcoming Bulk Material Handling Challenges with Homogeneous Catalysts: UniTrak's Innovative Solutions. (2024).
- Pressure and Temperature Effects on the Activity and Structure of the Catalytic Domain of Human MT1-MMP. PMC.
- Simultaneous Orthogonal Methods for the Real-Time Analysis of Catalytic Reactions. (2016). ACS Publications.
- Reaction conditions tune catalytic selectivity. (2024). ScienceDaily.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience.
- Catalyst Deactivation and Regeneration. ResearchGate.
- Catalyst Deactivation and Regeneration. (2015). International Journal of Scientific Engineering and Technology.
- Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces.
- Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. (2022). Catalysis Science & Technology (RSC Publishing).
- How Kinetic Analysis Sheds Light on Catalytic Reactions. (2024).
- Homogeneous catalysis – Knowledge and References. Taylor & Francis.
- Effect of Pressure and Temperature on Catalytic Activity in Methanol Production.
- troubleshooting guide for the catalytic hydrogenation of nitroaromatics. Benchchem.
- Chemical Kinetics of Catalyzed Reactions. (2024). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions.
- Homogeneous Catalysis: Progress, Problems, and Prospects. (1971). ACS Publications.
- rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology (RSC Publishing).
- troubleshooting low catalytic activity with IMes-based catalysts. Benchchem.
- Troubleshooting of Catalytic Reactors. Slideshare.
- Kinetics of catalysis. (2022). Chemistry LibreTexts.
- How does temperature and pressure affect the rate of chemical reactions? Are there any other factors that can influence this process? (2024). Quora.
- Uncovering multi-step kinetics in fuel-cell catalysts. (2026). Wiley Analytical Science.
- Troubleshooting low catalyst activity in reforming units. (2025). Patsnap Eureka.
- Catalyzed Reactions - An Overview. Mettler Toledo.
- Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress.
- Heterogenous vs Homogenous catalysis. ChemBAM.
- Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. (2022). Catalysis Science & Technology (RSC Publishing).
- Challenges & Advantages of Heterogeneous Catalysis in Industrial Practice. (2024).
- Catalysis Problems.
- Catalysis Summary and Practice Questions. UCalgary Chemistry Textbook.
- Problems that can occur during scale-up of catalytic reactions: Part 1. (2021). YouTube.
- Advanced Troubleshooting for Spray Drying of Pharmaceuticals. Catalent.
- How to Model Heterogeneous Catalytic Reactions using ASPEN HYSYS. (2023). YouTube.
- Heterogeneous catalysis. (2023). Chemistry LibreTexts.
- Troubleshooting Catalyst Losses in the FCC Unit. Refining Community.
- Practical Considerations for Understanding Surface Reaction Mechanisms Involved in Heterogeneous Catalysis. ACS Publications.
- HANDBOOK OF HETEROGENEOUS CATALYSIS Edited by G. Ertl, H. Kniizinger, and J. Weitkamp Part A, Chapter 8.6 SONOCATALYSIS Professo. University of Illinois.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 6. Catalyst deactivation and regeneration | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 10. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. The Advantages and Disadvantages of Homogeneous Catalysis [unacademy.com]
- 12. chembam.com [chembam.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Challenges & Advantages of Industrial Heterogeneous Catalysis [catalysts.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Overcoming Bulk Material Handling Challenges with Homogeneous Catalysts: UniTrak's Innovative Solutions [unitrak.com]
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- 22. How Kinetic Analysis Sheds Light on Catalytic Reactions [hidenanalytical.com]
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- 27. Pressure and Temperature Effects on the Activity and Structure of the Catalytic Domain of Human MT1-MMP - PMC [pmc.ncbi.nlm.nih.gov]
impact of moisture on the stability of 2,4-Bis(phenylsulfonyl)phenol
Welcome to the technical support center for 2,4-Bis(phenylsulfonyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and use of this compound, with a particular focus on the impact of moisture. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity and success of your research.
I. Understanding the Criticality of Moisture Sensitivity
This compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. This characteristic is not merely a physical inconvenience; it is a critical chemical liability. The presence of water can initiate degradation of the molecule, compromising its purity and altering its reactivity. For researchers using this compound as a pharmaceutical intermediate, a polymer modification agent, or in other high-purity applications, even minor degradation can lead to failed syntheses, impure products, and unreliable experimental outcomes. This guide will walk you through the implications of this moisture sensitivity and provide actionable solutions.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent moisture uptake?
A1: Proper storage is the first line of defense against moisture-induced degradation. This compound should be stored in a cool, dry environment, preferably between 2-8°C.[1] The container must be airtight. We recommend using a primary container with a tight-fitting seal, placed inside a secondary, sealed container or a desiccator cabinet with an active desiccant such as silica gel or calcium sulfate. For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing can provide an extra layer of protection by displacing moist air.
Q2: I opened a new bottle of this compound and it appears slightly clumpy. Is it still usable?
A2: Clumping is an early visual indicator of moisture absorption. While the material may still be largely intact, its purity is questionable. Before use in a critical experiment, we recommend assessing the moisture content and purity. A simple loss on drying test can give an indication of water content, though Karl Fischer titration is the gold standard for accurate water quantification. For purity assessment, a quick HPLC analysis against a known standard is advisable. If significant degradation is detected, it is best to use a fresh, unopened batch for sensitive applications.
Q3: What is the likely degradation pathway of this compound in the presence of moisture?
A3: The primary mode of degradation in the presence of water is the hydrolysis of the sulfonyl groups. While direct studies on this compound are not extensively published, the degradation of the structurally similar Bisphenol S (BPS) involves the central scission of the molecule, yielding phenol and sulfuric acid.[2] Therefore, it is highly probable that this compound undergoes a similar hydrolysis at the carbon-sulfur bonds, leading to the formation of benzenesulfonic acid and 4-phenylsulfonylphenol as initial byproducts. Further hydrolysis could potentially cleave the second sulfonyl group.
Q4: Can I dry this compound if I suspect it has absorbed moisture?
A4: Yes, you can dry the compound, but it must be done carefully. Heating the solid under high vacuum is a common method for removing absorbed water from hygroscopic solids.[3] We recommend drying at a temperature well below the melting point (156-158°C) to avoid any thermal degradation. A temperature range of 40-50°C under high vacuum for several hours is a good starting point. However, be aware that this will only remove physically adsorbed water and will not reverse any chemical degradation (hydrolysis) that has already occurred.
III. Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during experiments that may be linked to the instability of this compound due to moisture.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
-
Symptoms: You are using this compound as a starting material in a synthesis, and you observe significantly lower yields than expected, or the reaction does not proceed to completion.
-
Potential Cause: Moisture-induced degradation of your this compound stock. If a portion of the starting material has hydrolyzed, the actual molar quantity of the active compound is lower than what you weighed out. The degradation products (e.g., benzenesulfonic acid) could also interfere with the reaction mechanism, for instance, by neutralizing a basic catalyst.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Appearance of Unexpected Spots on TLC or Peaks in HPLC/GC-MS
-
Symptoms: Your reaction mixture shows additional, unexpected products that are not the desired product or known intermediates.
-
Potential Cause: The degradation products of this compound are participating in side reactions. For example, the phenolic hydroxyl group of a partially hydrolyzed intermediate could react, leading to a different product than intended.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Before starting the synthesis, run an analytical HPLC or GC-MS on the this compound to check for the presence of impurities.
-
Identify Byproducts: If possible, isolate and characterize the unexpected byproducts. Compare their mass spectra and retention times to those of suspected degradation products like benzenesulfonic acid and 4-phenylsulfonylphenol.
-
Implement Anhydrous Techniques: Ensure all your solvents are rigorously dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent any in-situ degradation.[4]
-
Issue 3: Physical Changes in the Reagent
-
Symptoms: The this compound powder has changed in appearance (e.g., from a fine powder to a dense solid) or shows discoloration.
-
Potential Cause: This is a strong indication of significant moisture absorption and potential degradation.
-
Action: Do not use this reagent for any sensitive applications. Procure a new batch and review your storage and handling procedures to prevent recurrence.
IV. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method can be used to assess the purity of this compound and detect the presence of its potential degradation products.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start with 60% A, 40% B. Linearly increase to 90% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Dilute as necessary. |
This is a general method and may require optimization for your specific instrumentation and separation needs.
Protocol 2: Procedure for Handling Hygroscopic this compound
This protocol minimizes moisture exposure when weighing and adding the reagent to a reaction.
Caption: Workflow for handling hygroscopic reagents.
-
Equilibration: Allow the sealed container of this compound to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold powder.
-
Inert Environment: If available, perform all manipulations inside a glovebox with a dry atmosphere. Alternatively, use a glove bag flushed with nitrogen or argon.
-
Rapid Weighing: If an inert atmosphere is not available, open the container for the shortest possible time. Have a pre-tared, dry weighing vessel ready. Quickly transfer the approximate amount needed, close the main container immediately, and then perform the final weighing.
-
Immediate Use: Add the weighed reagent to your reaction mixture without delay.
V. Conclusion
The stability of this compound is intrinsically linked to the control of its environment, specifically its exposure to moisture. By understanding the potential for hydrolytic degradation and implementing rigorous storage and handling protocols, researchers can mitigate the risks of compromised experiments. This guide provides a framework for identifying, troubleshooting, and preventing moisture-related issues, thereby ensuring the reliability and reproducibility of your scientific work.
References
- Gao, Y., et al. (2021). Biodegradation and photo-Fenton degradation of bisphenol A, bisphenol S and fluconazole in water. Environmental Pollution, 289, 117947.
- HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?. HepatoChem.
- Ngassa, F. N., et al. (2014). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Modern Research in Catalysis, 3(3), 83-91.
- University of Rochester, Department of Chemistry. (2026). How To: Store Reagents.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
- Technical Safety Services. (2021). How To Avoid Contamination in Lab.
- American Pharmaceutical Review. (2024). Moisture Control and Degradation Management.
- Thai Journal of Pharmaceutical Sciences. (2018). An Ecofriendly and Stability-indicating RP-HPLC Method for Determination of Dapsone: Application to Pharmaceutical Analysis.
- Vertex AI Search. (n.d.). This compound: High-Purity Chemical for Advanced Applications.
- Journal of the Chemical Society, Perkin Transactions 2. (1986). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates.
- Molecules. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions.
- MicroSolv Technology Corporation. (n.d.). Bisphenol A, S, & F Analyzed with HPLC.
- U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography.
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Technical Support Center: Analytical Methods for Impurity Profiling of 2,4-Bis(phenylsulfonyl)phenol (DBSP)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of 2,4-Bis(phenylsulfonyl)phenol (DBSP). This document is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance on identifying and quantifying impurities in DBSP. We will explore the most effective analytical techniques, offer detailed experimental protocols, and provide practical troubleshooting advice to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions regarding DBSP and the analytical strategies for its purity assessment.
Q1: What is this compound (DBSP) and why is its purity critical?
A1: this compound, also known by its CAS number 177325-75-6, is a white crystalline powder.[1] It serves two primary industrial roles: as a color developer in thermal paper production and as a versatile intermediate in organic synthesis for specialty chemicals and pharmaceuticals.[1][2]
The purity of DBSP is paramount because impurities can directly compromise its performance and the quality of the final product.[1] In thermal paper, impurities can lead to reduced image intensity, background discoloration, or decreased print longevity.[3] In pharmaceutical synthesis, impurities can result in lower reaction yields, introduce unwanted side products, or pose safety risks in the final active pharmaceutical ingredient (API).[3][4] Therefore, rigorous impurity profiling is a critical quality control step.
Q2: What are the likely sources and types of impurities in DBSP?
A2: Impurities in DBSP can originate from several stages of the manufacturing process. The synthesis typically involves the sulfonation of simpler phenolic compounds.[1] Potential impurities can be classified as:
-
Starting Materials & Reagents: Unreacted phenol or sulfonylating agents.
-
Intermediates: Incompletely reacted intermediates, such as mono-substituted phenylsulfonylphenol.
-
By-products: Isomers of DBSP, over-sulfonated products, or compounds resulting from side reactions. Similar syntheses, like that of bisphenol A, can produce impurities like chromans and triphenols.[]
-
Degradation Products: Compounds formed during storage or under specific environmental conditions (e.g., heat, light).
Q3: Which primary analytical technique, HPLC or GC, is more suitable for DBSP impurity profiling?
A3: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the impurities.
-
HPLC is generally the preferred and most powerful technique for DBSP. DBSP and its likely impurities are relatively large, polar molecules with low volatility, making them ideal for HPLC analysis, particularly reversed-phase HPLC.[6][7] HPLC is recognized as a highly precise method for separating analytes from their impurities and degradation products.[8]
-
GC is better suited for volatile and thermally stable organic impurities. [6] While it could be used to detect volatile starting materials like phenol, the high boiling point of DBSP (631.4±50.0 °C) makes direct GC analysis challenging without derivatization to increase volatility.[9]
For comprehensive impurity profiling of DBSP, HPLC is the recommended starting point.
Q4: What are the core principles of validating an analytical method for impurity testing?
A4: Analytical method validation provides documented evidence that a method is fit for its intended purpose.[10] For impurity testing, validation ensures the method is reliable, accurate, and consistent. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Section 2: High-Performance Liquid Chromatography (HPLC) Guide
HPLC is the cornerstone of impurity analysis for non-volatile compounds like DBSP. This section provides a robust starting protocol and troubleshooting advice.
HPLC Workflow for Impurity Analysis
Caption: HPLC workflow from sample preparation to final report.
Experimental Protocol: Reversed-Phase HPLC-UV Method
This protocol provides a starting point for separating DBSP from its potential impurities. Optimization will be required for specific impurity profiles.
-
Chromatographic System:
-
System: High-Performance Liquid Chromatograph.
-
Detector: UV or Photodiode Array (PDA) detector.
-
Data System: Chromatography Data System (CDS).
-
-
Materials & Reagents:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample: this compound.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 25.0 20 80 30.0 20 80 30.1 70 30 | 35.0 | 70 | 30 |
-
-
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B. Degas both solvents using an in-line degasser or by sparging with helium to prevent air bubbles.[13]
-
Standard Preparation: Accurately weigh and dissolve a reference standard of DBSP in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Sample Preparation: Prepare the DBSP sample to be tested in the same manner as the standard.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.
-
Analysis: Inject the diluent (as a blank), followed by the standard and sample solutions. Record the chromatograms and integrate the peaks.
-
HPLC Troubleshooting Guide
Q: My retention times are drifting or shifting. What are the common causes and solutions? A: Retention time instability is a frequent issue. The cause can be systematic or random.
-
Potential Causes:
-
Column Temperature Fluctuation: The column temperature is not adequately controlled. Retention times can shift by 1-2% for every 1°C change.[14]
-
Mobile Phase Composition Change: Inaccurate mixing by the pump, solvent evaporation, or degradation of a mobile phase component.
-
Column Equilibration: The column was not sufficiently equilibrated with the starting mobile phase conditions before injection.
-
Leaks: A leak in the pump, fittings, or injector can cause pressure and flow rate fluctuations.[13]
-
-
Solutions:
-
Use a Column Oven: Ensure the column is housed in a reliable oven to maintain a constant temperature.[13]
-
Verify Mobile Phase: Prepare fresh mobile phase daily. If using an online mixer, you can test its performance by adding a UV-active tracer (like 0.1% acetone) to one solvent line and monitoring the baseline for stability.[14]
-
Ensure Equilibration: Flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection.
-
Check for Leaks: Systematically inspect all fittings for signs of leakage (e.g., salt buildup from buffers). Tighten or replace fittings as needed.[15]
-
Q: I'm seeing significant peak tailing, especially for the main DBSP peak. How can I improve the peak shape? A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Potential Causes:
-
Silanol Interactions: The phenolic hydroxyl group of DBSP can interact with acidic silanol groups on the silica surface of the C18 column, especially at mid-range pH.[16]
-
Column Contamination: Strongly retained compounds from previous injections accumulate at the column inlet, creating active sites.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% phosphoric or formic acid) suppresses the ionization of silanol groups, minimizing these interactions.[16]
-
Use a High-Purity Column: Modern, high-purity silica columns with advanced end-capping are less prone to silanol interactions.
-
Clean the Column: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If the problem persists, reverse-flush the column (disconnected from the detector).[17]
-
Reduce Sample Concentration: Dilute your sample and re-inject to see if the peak shape improves.
-
Q: My system backpressure is suddenly very high. What should I do? A: High backpressure indicates a blockage in the system.
-
Potential Causes:
-
Blocked Frit: Particulate matter from the sample or mobile phase has clogged the inlet frit of the guard column or analytical column.[17]
-
Buffer Precipitation: If using a high concentration of buffer with a high percentage of organic solvent, the buffer can precipitate.
-
System Blockage: A blockage in the injector, tubing, or in-line filter.
-
-
Solutions (Systematic Approach):
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (injector, tubing).[13]
-
Check the Column: If the column is the issue, first try back-flushing it. If that doesn't work, the inlet frit may need to be replaced.[17]
-
Prevent Future Issues: Always filter samples and mobile phases. Use a guard column to protect the more expensive analytical column.[14]
-
Section 3: Gas Chromatography (GC) Guide
While less common for DBSP itself, GC is an excellent tool for analyzing volatile impurities that may be present from the synthesis process.
GC Workflow for Impurity Analysis
Caption: GC workflow, including an optional derivatization step.
Experimental Protocol: GC-FID Method for Volatile Impurities
This method is designed to detect residual starting materials (e.g., phenol) or other volatile by-products.
-
Chromatographic System:
-
System: Gas Chromatograph.
-
Detector: Flame Ionization Detector (FID).
-
Injector: Split/Splitless inlet.
-
-
Materials & Reagents:
-
Column: DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Solvent: Dichloromethane or other suitable high-purity solvent.
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the DBSP sample in the chosen solvent to a concentration of approximately 10-20 mg/mL.
-
Analysis: Inject the sample into the GC system and run the analysis.
-
Note on Derivatization: For less volatile phenolic impurities, a derivatization step may be required to make them suitable for GC analysis.[18] This involves reacting the phenolic hydroxyl group to form a less polar, more volatile ether or ester, for example, using pentafluorobenzyl bromide (PFBBr).[9]
-
GC Troubleshooting Guide
Q: I suspect two impurity peaks are co-eluting. How can I confirm this and achieve separation? A: Co-elution can hide the true number of impurities and lead to inaccurate quantification.
-
Confirmation:
-
Use GC-MS: The most definitive way is to analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS). If the mass spectrum across the peak changes, it indicates more than one compound is present.[19]
-
-
Solutions for Resolution:
-
Modify Temperature Program: Decrease the oven ramp rate (e.g., from 10 °C/min to 5 °C/min). This increases the time compounds spend in the column and can improve separation.[20]
-
Change Column: Switch to a column with a different stationary phase polarity (e.g., a more polar "wax" column) to alter the elution order.
-
Use a Longer Column: A longer column (e.g., 60 m) provides more theoretical plates and can enhance separation, though it will increase analysis time.
-
Q: I'm seeing carryover from a previous high-concentration sample in my blank injections. A: Carryover, or ghost peaks, can result from contamination within the injection port.
-
Potential Causes:
-
Contaminated Syringe: The autosampler syringe was not sufficiently rinsed between injections.
-
Contaminated Inlet Liner: Non-volatile material has built up in the glass inlet liner.
-
Septum Bleed: Pieces of the inlet septum have fallen into the liner.
-
-
Solutions:
-
Improve Rinse Method: Increase the number of solvent rinses for the syringe between injections. Use a more effective rinse solvent.
-
Perform Inlet Maintenance: The most common solution is to replace the glass inlet liner and the septum. This should be part of regular preventive maintenance.
-
Inject a Solvent Blank: After analyzing a highly concentrated sample, run a solvent blank to check for and wash out any residual material.[18]
-
Section 4: Advanced Techniques & Method Selection
Decision Logic for Analytical Technique Selection
Caption: Decision tree for selecting the appropriate analytical method.
FAQ: When should I use Mass Spectrometry (MS)?
A: Mass Spectrometry (MS) should be used whenever definitive identification of an impurity is required.[6] While chromatographic techniques like HPLC-UV and GC-FID are excellent for separating and quantifying impurities, they do not provide structural information. Hyphenated techniques like LC-MS and GC-MS are essential for:
-
Structure Elucidation: Identifying unknown impurities by providing molecular weight and fragmentation data.[21]
-
Confirmation: Confirming the identity of known impurities with high certainty.
-
Trace-Level Detection: MS detectors are often more sensitive and selective than UV or FID detectors, allowing for the detection and quantification of impurities at very low levels.[7]
Section 5: Method Validation Summary
The validation of an analytical method ensures its results are reliable. The following table summarizes key validation parameters and typical acceptance criteria for impurity quantification methods, based on ICH guidelines.[22]
| Parameter | Definition | Typical Acceptance Criteria |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% of the spiked amount. |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 10-15%.[22] |
| Specificity | Ability to measure the analyte in the presence of other components. | Peak purity analysis (for HPLC-PDA); no interfering peaks at the retention time of the impurity. |
| Limit of Quantitation (LOQ) | Lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10. |
| Linearity | Proportionality of the signal to the concentration over a range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The concentration interval where the method is accurate, precise, and linear. | Typically from the LOQ to 120% of the specification limit for the impurity. |
References
- guidance for the validation of pharmaceutical quality control analytical methods.
- Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp.
- How to analyze the impurities in phenol? - Blog - Shandong Ruishuang Chemical Co., Ltd.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Analytical method valid
- Q2(R2)
- Identification of impurities in commercial phenol produced by the cumene process.
- Exploring the Chemical Synthesis and Industrial Applic
- MASS SPECTROMETRIC DETECTION OF INDOPHENOLS FROM THE GIBBS REACTION FOR PHENOLS ANALYSIS - Purdue University Gradu
- Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry.
- This compound.
- Exploring 2,4-Bis(phenylsulfonyl)
- HPLC-Based Strategies for Impurity Profiling and Valid
- Mass Spectrometric Detection of the Gibbs Reaction for Phenol Analysis - ResearchG
- EPA-RCA: 8041A: Phenols by Gas Chrom
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- This compound | C18H14O5S2 | CID 9951483 - PubChem.
- Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA.
- Tips and Tricks of HPLC System Troubleshooting - Agilent.
- This compound: Your Key to Advanced Thermal Paper and Synthesis.
- HPLC Troubleshooting Guide: Bulletin 826B | PDF - Scribd.
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma.
- The Impact of this compound Purity on Thermal Paper Performance.
- HPLC Troubleshooting Guide.
- Improving chromatographic analysis of phenolic compounds - Chula Digital Collections.
- Fast Analysis of Phenols Using Conventional GC Instrument
- This compound 177325-75-6 | TCI AMERICA.
- Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii - PubMed.
- Bisphenol Impurities - BOC Sciences.
- Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Mass Spectrometric Detection of Phenols using the Gibbs Reaction - Purdue Chemistry.
- Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch.
- Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent.
- Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical.
- Analytical methods for the determin
- A Researcher's Guide to the Validation of Analytical Methods for Bisphenol B in Food Contact M
- Method 604: Phenols - EPA.
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- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. epa.gov [epa.gov]
- 10. particle.dk [particle.dk]
- 11. wjarr.com [wjarr.com]
- 12. fda.gov [fda.gov]
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- 15. scribd.com [scribd.com]
- 16. hplc.eu [hplc.eu]
- 17. agilent.com [agilent.com]
- 18. NEMI Method Summary - 8041A [nemi.gov]
- 19. Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. ajrconline.org [ajrconline.org]
- 22. sps.nhs.uk [sps.nhs.uk]
Validation & Comparative
A Comparative Analysis of 2,4-Bis(phenylsulfonyl)phenol and Bisphenol S as Color Developers in Thermal Media
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance thermal printing, the choice of a color developer is paramount to achieving durable, high-contrast images. This guide provides an in-depth technical comparison between two prominent developer compounds: 2,4-Bis(phenylsulfonyl)phenol (DBSP) and Bisphenol S (BPS). As a senior application scientist, this analysis moves beyond a simple cataloging of features to explore the causal relationships between chemical structure, experimental performance, and real-world application suitability.
Introduction to the Developers: Structure and Fundamental Properties
Both DBSP and BPS are phenolic compounds utilized as acidic components in the heat-sensitive layer of thermal paper. Their primary function is to donate a proton to a leuco dye upon heating, inducing a molecular rearrangement that results in color formation.[1][2][3] Despite this shared role, their distinct molecular architectures give rise to significant differences in performance.
This compound (DBSP) , with the chemical formula C₁₈H₁₄O₅S₂, is a high-purity white crystalline powder.[4][5] Its structure is characterized by a central phenol ring substituted with two phenylsulfonyl groups.[4] This compound is recognized for its role in producing sharp and long-lasting thermal prints.[6]
Bisphenol S (BPS) , or 4,4'-sulfonyldiphenol (C₁₂H₁₀O₄S), is another white crystalline powder that has become a common replacement for Bisphenol A (BPA) in thermal paper applications due to concerns over BPA's potential health effects.[7][8][9][10][11] BPS consists of two hydroxyphenyl groups linked by a sulfonyl group.[7]
Comparative Analysis of Physicochemical Properties
A side-by-side comparison of the fundamental properties of DBSP and BPS reveals key distinctions that influence their behavior as developers.
| Property | This compound (DBSP) | Bisphenol S (BPS) |
| CAS Number | 177325-75-6[4] | 80-09-1[7] |
| Molecular Formula | C₁₈H₁₄O₅S₂[4] | C₁₂H₁₀O₄S[7] |
| Molecular Weight | 374.43 g/mol [4] | 250.27 g/mol [8][10] |
| Melting Point | 155-158 °C[4][12] | 245-250 °C[8] |
| Appearance | White crystalline powder[4][5] | White crystalline powder[10] |
| Purity (Typical) | ≥99.0%[11][13] | ≥99.5%[10] |
The Mechanism of Color Development: A Deeper Dive
The development of color in thermal paper is a fascinating interplay of heat, chemistry, and molecular structure. The process is initiated when heat from a thermal printer head melts the coating on the paper, allowing the developer and the leuco dye to interact.[2][14]
The developer, being a weakly acidic compound, donates a proton to the leuco dye.[3] This protonation causes the lactone ring of the leuco dye to open, which extends the conjugated π-system of the molecule.[15][16] This structural change alters the molecule's light absorption properties, causing it to appear colored.[15]
Caption: The thermal printing process, from colorless components to a colored image.
The acidity of the developer is a critical factor in the efficiency of this reaction. The two phenylsulfonyl groups in DBSP are strongly electron-withdrawing, which increases the acidity of the phenolic hydroxyl group compared to that in BPS. This enhanced acidity can lead to a more efficient proton donation and potentially a more intense color development.
Performance in Application: A Comparative Outlook
While direct, peer-reviewed comparative studies are not abundant, we can infer performance characteristics based on the properties of the developers and general knowledge of thermal paper chemistry.
Image Density and Sensitivity
The higher acidity of DBSP suggests it may produce a higher image density (a darker print) at a given temperature compared to BPS. This is because a more acidic developer can more readily protonate the leuco dye. This could also translate to higher dynamic sensitivity, meaning the paper can achieve a good image quality at faster printing speeds or lower energy settings.[16]
Image Stability
Image stability is a crucial parameter, encompassing resistance to fading from heat, light, and humidity.[17] The higher melting point of BPS suggests it may offer better thermal stability in the un-imaged state. However, the stability of the final colored image is a complex interplay between the developer, the leuco dye, and any protective top coatings. Phenol-free developers are often marketed as having superior image stability.[18] While both DBSP and BPS are phenolic, the bulkier structure of DBSP and the potential for different crystalline packing in the developed image could influence its long-term stability.
Environmental and Health Considerations
BPS has been introduced as a "BPA-free" alternative, but studies have indicated that it may also have endocrine-disrupting properties, similar to BPA.[11] This has led to a search for other alternatives.[10][18] The toxicological profile of DBSP is less documented in publicly available literature, which is a critical consideration for any new application, especially in consumer products.
Experimental Protocols for Developer Evaluation
To empirically compare the performance of DBSP and BPS, a series of standardized tests should be conducted. The following protocols are based on established ASTM and ISO standards.
Evaluation of Dynamic Thermal Response
Objective: To determine the thermal response of papers coated with DBSP and BPS under dynamic printing conditions.
Standard: Based on ASTM F1444-00.[8]
Methodology:
-
Prepare thermal paper samples with identical leuco dye and binder formulations, with the only variable being the developer (DBSP vs. BPS).
-
Utilize a thermal label printer with adjustable energy settings.
-
Print a standardized test pattern (e.g., a series of lines or a checkerboard) at various energy levels.
-
Measure the optical density of the printed areas using a densitometer.
-
Plot optical density versus energy level for each developer to determine the dynamic sensitivity curve.
Assessment of Static Thermal Sensitivity
Objective: To evaluate the temperature at which color development begins and reaches maximum density.
Standard: Based on ASTM F1445-00.[7]
Methodology:
-
Place thermal paper samples in a static thermal tester that applies a heated platen at a controlled temperature for a fixed duration.
-
Expose different samples to a range of temperatures.
-
Measure the optical density of the resulting images.
-
Plot optical density versus temperature to determine the static sensitivity profile.
Image Stability Testing
Objective: To assess the resistance of the printed image to environmental factors.
Standards: Based on ISO 18936 (thermal stability), ISO 18937 (light stability), and ISO 18946 (humidity stability).[19]
Methodology:
-
Print standardized test patterns on both types of thermal paper.
-
Measure the initial optical density of the printed and background areas.
-
Heat Resistance: Expose samples to a controlled high temperature (e.g., 60°C) for a specified period (e.g., 24 hours) and re-measure optical density.
-
Light Resistance: Expose samples to a controlled light source (e.g., xenon arc lamp) for a specified duration and re-measure optical density.
-
Humidity Resistance: Expose samples to a high humidity environment (e.g., 40°C, 90% RH) for a specified period and re-measure optical density.
-
Calculate the percentage of image loss and background fogging for each condition.
Sources
- 1. chiron.no [chiron.no]
- 2. Leuco Dyes | Functional Dyes | Yamamoto Chemicals Inc. [yamamoto-chemicals.co.jp]
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- 4. store.astm.org [store.astm.org]
- 5. researchgate.net [researchgate.net]
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- 7. webstore.ansi.org [webstore.ansi.org]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. Exploring PET Development Trends Paper: A Multi-Functional Printing Material-Oriental Imaging Materials [inkerminder.com]
- 10. The Future of Environmentally Friendly Thermal Printing Paper - Sailing [sailingpaper.com]
- 11. BPA and BPS in Thermal Paper: What You Need to Know | Panda Paper Roll [pandapaperroll.com]
- 12. Environmental Concerns of Thermal Paper | Barcode Technology & Barcode Software Related [free-barcode.com]
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- 14. solenis.com [solenis.com]
- 15. What is leuco dye [pascalchem.com]
- 16. epa.gov [epa.gov]
- 17. Thermal Paper Technical Specs Explained - The Complete Guide | Panda Paper Roll [pandapaperroll.com]
- 18. www2.mst.dk [www2.mst.dk]
- 19. Singapore Standards [singaporestandardseshop.sg]
A Comparative Performance Analysis of Thermal Paper Developers: 2,4-Bis(phenylsulfonyl)phenol vs. D-8
Introduction: The Evolving Chemistry of Thermal Printing
Thermal paper technology is fundamental to modern commerce and data recording, enabling rapid, ink-free printing for receipts, labels, tickets, and medical readouts. The core of this technology lies in a heat-sensitive coating composed of a leuco dye (a colorless dye precursor) and an acidic developer.[1][2] When a thermal print head applies heat, the developer melts and donates a proton to the leuco dye, inducing a chemical transformation that results in a visible, colored image.[3][4]
For years, Bisphenol A (BPA) was the predominant developer due to its efficacy and cost-effectiveness.[2][5] However, mounting evidence of its endocrine-disrupting properties and classification as a reproductive toxicant led to regulatory restrictions and a market shift toward safer alternatives.[6][7] This guide focuses on two prominent BPA alternatives: 2,4-Bis(phenylsulfonyl)phenol (DBSP) and 4-Hydroxy-4′-isopropoxydiphenylsulfone (D-8) . As researchers and product development professionals, understanding the nuanced performance differences between these developers is critical for optimizing thermal paper formulations for specific end-use applications.
This guide provides an in-depth, objective comparison of DBSP and D-8, grounded in their physicochemical properties and supported by detailed experimental protocols for performance validation.
Physicochemical Properties: The Foundation of Performance
The molecular structure and physical properties of a developer are the primary determinants of its performance characteristics in a thermal paper system. A comparison of DBSP and D-8 reveals key differences that influence thermal sensitivity, image stability, and print quality.
| Property | This compound (DBSP) | 4-Hydroxy-4′-isopropoxydiphenylsulfone (D-8) |
| Synonym | DBSP | D-8, BPSIP |
| CAS Number | 177325-75-6[1][8] | 95232-30-6 |
| Molecular Formula | C₁₈H₁₄O₅S₂[9][10] | C₁₅H₁₆O₄S[11][12] |
| Molecular Weight | 374.4 g/mol [9] | 292.35 g/mol [12][13] |
| Appearance | White crystalline powder[14] | White crystalline powder[12] |
| Melting Point | 155-157 °C[10] | 128-130 °C[12] |
| Key Structural Feature | Symmetric structure with two phenylsulfonyl groups | Asymmetric structure with one phenylsulfonyl and one isopropoxy group |
The most notable difference is the melting point. D-8's lower melting point (128-130 °C) suggests it will require less thermal energy to activate the color-forming reaction, potentially leading to higher sensitivity and better performance in high-speed, low-energy printers. Conversely, DBSP's higher melting point (155-157 °C) and robust thermal stability may translate to superior image stability and resistance to premature background discoloration, especially in challenging environmental conditions.[10][14]
Mechanism of Color Formation
The fundamental mechanism for both developers involves an acid-base reaction with a leuco dye, typically a fluoran lactone. In its neutral state, the lactone ring of the dye is closed, rendering it colorless. Upon heating, the developer melts and its acidic phenolic proton becomes available to protonate the lactone ring. This forces the ring to open, creating a conjugated molecular system that absorbs visible light and appears colored (usually black).[4]
Caption: Heat-induced color formation mechanism in thermal paper.
Comparative Performance Evaluation: Experimental Design
To objectively compare DBSP and D-8, a series of standardized tests must be conducted on thermal paper samples formulated with each developer. The following protocols are designed to provide a comprehensive assessment of key performance indicators.
Causality Behind Experimental Choices: The selection of these three core experiments—Static Sensitivity, Dynamic Response, and Image Stability—is deliberate. Static sensitivity determines the baseline temperature required for image formation, a critical parameter for printer compatibility.[4][15] Dynamic response assesses performance under real-world, high-speed printing conditions where time and energy are limited.[15][16] Finally, image stability predicts the longevity and durability of the printed information, a crucial factor for record-keeping.[9]
Caption: Overall experimental workflow for developer comparison.
Experiment 1: Static Thermal Sensitivity
Objective: To determine the temperature range at which the thermal coating activates and reaches full image density. This test helps predict the paper's performance in different thermal printers and its susceptibility to unintentional marking from ambient heat.
Protocol (based on ASTM F1445): [17]
-
Sample Preparation: Cut thermal paper samples into strips suitable for the thermal sensitivity tester.
-
Instrumentation: Use a static thermal sensitivity tester (e.g., Atlantek Model 200). This instrument has a heated stylus that can be programmed to apply precise temperatures for a fixed duration.
-
Test Execution:
-
Place a paper strip on the instrument's platen.
-
Program the stylus to apply a range of temperatures (e.g., from 70°C to 160°C in 5°C increments) for a constant dwell time (e.g., 100 ms).
-
Activate the instrument to create a series of marks on the paper, each corresponding to a specific temperature.
-
-
Data Acquisition:
-
Use a densitometer to measure the optical density (OD) of each mark.
-
Plot the optical density as a function of temperature.
-
-
Analysis: Determine key parameters from the resulting curve:
-
T_activation: The temperature at which the OD reaches a minimum threshold (e.g., 0.2).
-
T_saturation: The temperature at which the OD reaches its maximum value (OD_max).
-
Experiment 2: Dynamic Response (Print Speed Performance)
Objective: To evaluate the image quality and density under conditions that simulate real-world printing at various speeds and energy levels.[16]
Protocol:
-
Sample Preparation: Cut thermal paper into rolls that fit a standard thermal receipt printer.
-
Instrumentation: Use a commercial thermal printer with adjustable print speed and energy (darkness) settings.
-
Test Execution:
-
Install a roll of the test paper into the printer.
-
Print a standardized test pattern (e.g., a series of solid blocks and fine lines) at various settings. For example:
-
Setting A: Low Speed, High Energy
-
Setting B: High Speed, High Energy
-
Setting C: High Speed, Low Energy
-
-
-
Data Acquisition:
-
Visually inspect the printouts for clarity, sharpness, and defects.
-
Use a densitometer to measure the optical density of the solid blocks for each print setting.
-
-
Analysis: Compare the optical densities achieved at different speeds. A developer with a good dynamic response will maintain a high optical density even at high speeds and low energy inputs.
Experiment 3: Image Stability (Accelerated Aging)
Objective: To assess the durability and archivability of the printed image by subjecting it to environmental stressors that simulate the passage of time.[9]
Protocol (based on ASTM F1980 principles): [3][11][18]
-
Sample Preparation: Print a solid black area on each thermal paper sample and measure its initial optical density (OD_initial).
-
Accelerated Aging Conditions: Place the printed samples in controlled environmental chambers under the following conditions:
-
Heat Resistance: 60°C for 24 hours.
-
Humidity Resistance: 40°C and 90% Relative Humidity (RH) for 24 hours.
-
Light Resistance: Exposure to a specific dose of UV/fluorescent light.
-
-
Data Acquisition: After the exposure period, remove the samples and allow them to equilibrate to ambient conditions. Measure the final optical density (OD_final) of the printed area and the optical density of the unprinted background (OD_background).
-
Analysis:
-
Calculate the percentage of image retention: (OD_final / OD_initial) * 100%.
-
Evaluate the degree of background discoloration by comparing OD_background to that of an unexposed control sample.
-
Expected Performance & Data Analysis
While specific results depend on the full formulation (including sensitizers and binders), the inherent properties of DBSP and D-8 allow for a scientifically grounded prediction of their comparative performance. The following tables present illustrative data based on these properties.
Table 1: Illustrative Static Thermal Sensitivity Data
| Parameter | This compound (DBSP) | 4-Hydroxy-4′-isopropoxydiphenylsulfone (D-8) |
| Activation Temp. (T_activation) | ~95 °C | ~80 °C |
| Saturation Temp. (T_saturation) | ~130 °C | ~115 °C |
| Max. Optical Density (OD_max) | 1.45 | 1.48 |
-
Interpretation: D-8 is expected to show higher sensitivity, activating at a lower temperature due to its lower melting point. This makes it suitable for printers with lower energy output. DBSP's higher activation temperature suggests better resistance to accidental marking from moderate heat sources.[14]
Table 2: Illustrative Dynamic Response Data (Optical Density)
| Print Setting | This compound (DBSP) | 4-Hydroxy-4′-isopropoxydiphenylsulfone (D-8) |
| Low Speed / High Energy | 1.42 | 1.45 |
| High Speed / High Energy | 1.35 | 1.42 |
| High Speed / Low Energy | 1.20 | 1.36 |
-
Interpretation: D-8 is predicted to maintain higher image density at high speeds and low energy, demonstrating a superior dynamic response. This is a direct consequence of its lower melting point and faster reaction kinetics. A patent for D-8 notes its excellent color-developing property, which can be enhanced at lower temperatures with the use of a sensitizer.[19]
Table 3: Illustrative Image Stability Data (% Retention / Background OD)
| Condition | This compound (DBSP) | 4-Hydroxy-4′-isopropoxydiphenylsulfone (D-8) |
| Heat (60°C, 24h) | 95% / 0.12 | 88% / 0.18 |
| Humidity (40°C/90%RH, 24h) | 92% / 0.14 | 85% / 0.20 |
-
Interpretation: DBSP is expected to exhibit significantly better image stability, with higher percentage retention of the printed image and less background discoloration after exposure to heat and humidity.[10][14] Its higher thermal stability and more robust molecular structure contribute to this enhanced durability, making it ideal for applications requiring long-term archivability.
Safety & Environmental Profile
The selection of a developer cannot be based on performance alone; the toxicological profile is a critical consideration.
-
This compound (DBSP): According to its Safety Data Sheet (SDS), DBSP is classified as a substance that causes skin irritation and serious eye irritation.[9][17] Data on long-term effects such as carcinogenicity or reproductive toxicity is currently limited or unavailable.
-
4-Hydroxy-4′-isopropoxydiphenylsulfone (D-8): Research into the biological effects of D-8 has raised concerns. Studies have shown that early-life exposure in animal models can induce neurodevelopmental issues, including autism-like behaviors in mice and neurotoxicity in zebrafish embryos.[12][14] Furthermore, while D-8 is a replacement for BPA, it is still a phenol-based compound. A 2020 study on dermal absorption through human skin concluded that absorption was in the decreasing order of: BPA > D-8 >> Bisphenol S (BPS) > Pergafast 201, indicating that D-8 has a notable potential for skin permeation.[7][20]
Conclusion and Recommendations
The choice between this compound (DBSP) and D-8 is a trade-off between sensitivity and stability, with significant implications from their safety profiles.
-
D-8 is the superior choice for applications demanding high sensitivity and rapid printing , such as point-of-sale receipts and logistics labels. Its low activation temperature and excellent dynamic response ensure crisp, dark images even with low-energy print heads. However, this comes at the cost of lower image stability and, more importantly, a more concerning toxicological profile based on current research.
-
DBSP is the preferred developer for applications where durability, archivability, and image stability are paramount. Its higher thermal stability provides excellent resistance to fading from heat and humidity, making it ideal for tickets, medical records, and documents requiring long-term legibility. While its sensitivity is lower than D-8's, its currently known safety profile appears more favorable, though further research is warranted.
For drug development professionals and researchers, this comparison underscores the necessity of a holistic evaluation. The causality is clear: D-8's lower melting point drives its sensitivity, while DBSP's robust, higher-melting structure underpins its stability. The final selection must align the developer's performance characteristics with the product's required lifecycle and an increasing imperative to minimize potential human health risks.
References
- Vertex AI Search. (n.d.). Exploring the Chemical Synthesis and Industrial Applications of this compound. Retrieved January 9, 2026.
- AGICO. (2019, June 4). Color Developing Agent in Thermal Paper: Bisphenol S and D-8.
- ASTM International. (2010). F1445 Standard Test Method for Determining Static Thermal Sensitivity of Direct Thermal Paper.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound.
- ASTM International. (n.d.). F1445 Standard Test Method for Determining Static Thermal Sensitivity of Direct Thermal Paper (Withdrawn 2016).
- Pony Packaging. (2024, March 4). How To Test Thermal Paper Quality?.
- Vertex AI Search. (n.d.). This compound: Your Key to Advanced Thermal Paper and Synthesis. Retrieved January 9, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone of Your Receipts: Exploring this compound.
- Vertex AI Search. (n.d.). The Impact of this compound Purity on Thermal Paper Performance. Retrieved January 9, 2026.
- DHI. (2020, March 23). Risk assessment of developers in thermal paper.
- Brother Australia. (n.d.). Guide to Thermal Paper.
- Lonroy Equipment. (2023, July 25). Thermal base paper performance test and test method.
- Vertex AI Search. (n.d.). Exploring 2,4-Bis(phenylsulfonyl)
- ASTM International. (n.d.). ASTM F1980 - Standard Guide for Accelerated Aging of Sterile Medical Device Packages.
- ChemEd X. (2021, October 28). Thermal Paper as a Polarity and Acidity Detector.
- U.S. Environmental Protection Agency. (n.d.). Bisphenol A Alternatives in Thermal Paper.
- PubMed. (2023, October 15). Bisphenols and alternative developers in thermal paper receipts from the U.S. market assessed by Fourier transform infrared spectroscopy.
- Google Patents. (n.d.). US4568766A - 4-Hydroxy-4'-isopropoxydiphenylsulfone and its use for color-developable recording material.
- Tiger Claw Supplies. (n.d.). "BPA or BPS Free" or "Phenol Free" and now "non-phenolic" thermal paper.
- Waston-Chem. (n.d.). Thermal paper chemicals.
- LookChem. (n.d.). 4-Hydroxy-4'-isopropoxydiphenylsulfone Safety Data Sheets(SDS).
- Danish Environmental Protection Agency. (2020, March 2). Survey and risk assessment of developers in thermal paper.
- Brother Australia. (n.d.). Guide to Thermal Paper.
- U.S. Environmental Protection Agency. (n.d.). Final Report: Bisphenol A Alternatives in Thermal Paper.
- POS Supply Solutions. (n.d.). Thermal Paper Technical Specifications Explained – The Complete Guide.
- Torraspapel. (2011). Thermal Paper Training.
- Exorigo-Upos. (2024, August 16). How does thermal paper work? Everything you need to know.
- ResearchGate. (2023, March 28). Detection of bisphenol A in thermal paper receipts and assessment of human exposure.
- IPEN. (2017, December 19). BPA in Thermal Paper.
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A Comparative Guide to the Synthesis of Aryl Sulfonate Esters: Navigating Alternatives to Specialized Phenols
Introduction: The Strategic Importance of Aryl Sulfonate Esters
In the landscape of contemporary organic synthesis, aryl sulfonate esters are pivotal intermediates and versatile functional groups. Their significance stems from the exceptional leaving group ability of the sulfonate moiety, which surpasses that of common halides, rendering them highly effective in a myriad of transformations including substitution, elimination, and transition metal-catalyzed cross-coupling reactions.[1][2] The electronic properties of the aryl ring, dictated by its substituents, play a crucial role in the reactivity and stability of these esters, making the selection of the phenolic precursor a critical decision in synthetic design.
This guide delves into the synthesis of aryl sulfonate esters, with a particular focus on providing a comparative analysis of phenolic starting materials. While specialized phenols such as 2,4-Bis(phenylsulfonyl)phenol offer unique electronic characteristics due to strong electron-withdrawing groups, a wealth of alternative, readily available phenols can be employed to achieve similar synthetic outcomes. We will explore the nuances of these alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific synthetic challenges.
Core Principles of Aryl Sulfonate Ester Synthesis: A Mechanistic Overview
The most prevalent method for the synthesis of aryl sulfonate esters involves the reaction of a phenol with a sulfonyl chloride in the presence of a base.[1][3][4] The reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
The choice of base is critical to deprotonate the phenol, thereby increasing its nucleophilicity, without promoting undesirable side reactions. Common bases include pyridine, triethylamine, and in some cases, inorganic bases like potassium carbonate.[5] The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.[1]
Figure 1: General mechanism for the formation of aryl sulfonate esters.
Comparative Analysis of Phenolic Substrates
The electronic nature of the substituents on the phenolic ring significantly influences its nucleophilicity and, consequently, the rate and efficiency of the sulfonylation reaction. While phenols with strong electron-withdrawing groups, such as this compound, are less nucleophilic, they yield highly activated sulfonate esters that are excellent leaving groups in subsequent reactions. Conversely, electron-rich phenols are more nucleophilic and react more readily but produce less reactive sulfonate esters.
Electron-Deficient Phenols: Alternatives to this compound
For applications requiring a highly activated sulfonate ester, several alternatives to this compound can be considered. The key is to select a phenol with one or more electron-withdrawing groups.
| Phenolic Substrate | Key Features | Typical Applications of Resulting Ester |
| 2,4-Dinitrophenol | Strongly electron-withdrawing due to two nitro groups. | Precursor for highly reactive sulfonate esters used in SNAr reactions. |
| 4-Nitrophenol | Moderately electron-withdrawing. | Common building block for moderately activated sulfonate esters. |
| 4-Chlorophenol | Weakly electron-withdrawing through inductive effects. | Provides a balance of reactivity and stability in the resulting ester. |
| 2,4-Dichlorophenol | Increased electron withdrawal compared to 4-chlorophenol. | Used when fine-tuning of electronic properties is required. |
Electron-Rich and Sterically Hindered Phenols
In scenarios where a less reactive sulfonate ester is desired, or to investigate the effects of steric hindrance, electron-rich or bulky phenols are employed.
| Phenolic Substrate | Key Features | Typical Applications of Resulting Ester |
| 3,5-Dimethylphenol | Electron-donating methyl groups increase nucleophilicity. | Synthesis of less reactive sulfonate esters. |
| 2,6-Di-tert-butylphenol | Sterically hindered, can be challenging to sulfonylate. | Used in studies of steric effects on reaction mechanisms. |
| Naphthols | Extended aromatic system influences reactivity. | Precursors for sulfonate esters with different steric and electronic properties. |
Experimental Protocols and Performance Data
To provide a practical comparison, we present a general protocol for the synthesis of aryl sulfonate esters, followed by a table summarizing typical yields for various phenol and sulfonyl chloride combinations.
General Experimental Protocol for the Synthesis of Aryl Sulfonate Esters
Sources
A Comparative Guide to the Validation of HPLC Methods for 2,4-Bis(phenylsulfonyl)phenol Purity Testing
This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2,4-Bis(phenylsulfonyl)phenol (DBSP). As a key intermediate in organic synthesis and a developer in high-quality thermal paper, ensuring its purity is critical for consistent performance and final product quality.[1][2] This document moves beyond a simple checklist, delving into the scientific rationale behind experimental choices and comparing methodologies to establish a robust, reliable, and fully validated analytical procedure in line with international regulatory standards.
The Analytical Challenge: Why Purity of this compound Matters
This compound (C₁₈H₁₄O₅S₂) is a molecule characterized by a central phenol ring substituted with two phenylsulfonyl groups.[3] Its utility in various industries hinges on its high purity, often specified at ≥99.0%.[1] Potential impurities can arise from the synthesis process (e.g., starting materials, regioisomers, over-sulfonated products) or degradation over time. An effective analytical method must not only quantify the main compound but also separate it from all potential and actual impurities, a capability known as "stability-indicating."
This guide will compare and validate a reversed-phase HPLC (RP-HPLC) method, the workhorse of pharmaceutical analysis, for this specific purpose. The validation process will be rigorously grounded in the principles of the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5]
Method Development: Selecting the Right Tools for Phenolic Compound Analysis
The foundation of a successful validation is a well-developed analytical method. For a molecule like DBSP, with its aromatic and moderately non-polar nature, RP-HPLC is the logical choice. However, the specific column and mobile phase composition are critical variables that must be optimized.
The stationary phase is the heart of the separation. While the C18 (octadecylsilyl) column is the most common starting point for reversed-phase chromatography, other phases can offer unique selectivity for aromatic and phenolic compounds.
| Column Type | Principle of Interaction | Advantages for DBSP Analysis | Potential Drawbacks |
| Standard C18 | Primarily hydrophobic interactions. | Excellent retention for non-polar molecules like DBSP. Widely available and well-characterized. | May show poor peak shape for some phenols without mobile phase modifiers. Potential for co-elution with structurally similar impurities. |
| Biphenyl | Hydrophobic, plus π-π interactions. | Enhanced selectivity for aromatic compounds due to π-π interactions with the biphenyl groups.[6] Can improve resolution between DBSP and aromatic impurities. | Can have different retention characteristics that may require significant method redevelopment if switching from C18. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. | Offers alternative selectivity for polar and aromatic compounds, particularly those with electron-withdrawing groups.[7] | May be less robust than C18 phases over a wide pH range. |
Decision & Rationale: For this guide, we will proceed with a Standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) . It provides a robust and universally applicable starting point. While a Biphenyl column shows great promise for enhancing selectivity,[6] establishing a baseline with a C18 phase demonstrates the fundamental principles of validation applicable to any column choice.
The mobile phase drives the separation. A typical mobile phase for RP-HPLC consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over Methanol (MeOH) for the analysis of phenolic compounds. ACN often provides better peak shape, lower UV cutoff, and lower backpressure.[8]
-
Aqueous Component: The use of a buffer or acidifier is crucial for controlling the ionization state of the phenolic hydroxyl group on DBSP, ensuring consistent retention times and sharp peaks. A 0.1% solution of an acid like formic acid or phosphoric acid in water is effective in suppressing the ionization of the phenol (pKa ~8-10), leading to better retention and peak symmetry.
Optimized Method for Validation:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
The Validation Workflow: A Structured Approach based on ICH Q2(R1)
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[5] The following sections detail the experimental protocols for each validation characteristic required for a purity assay.
Caption: High-level workflow for HPLC method validation.
Before any validation experiments, the suitability of the chromatographic system must be confirmed. This is not a validation parameter itself, but a prerequisite for valid results. A standard solution of DBSP is injected multiple times (typically n=5 or 6).
Experimental Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 0.5 mg/mL).
-
Inject the solution five consecutive times.
-
Calculate the parameters listed in the table below.
Table 1: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and detector system. |
| %RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For a purity method, this is arguably the most critical parameter. The best way to demonstrate specificity is through forced degradation studies.[9][10]
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
Experimental Protocol: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
-
Acid Hydrolysis: Dissolve DBSP in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve DBSP and add 0.1 M NaOH. Heat at 60°C for 8 hours. Neutralize before injection.
-
Oxidative Degradation: Dissolve DBSP and add 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store solid DBSP powder in an oven at 80°C for 48 hours. Dissolve in diluent before injection.
-
Photolytic Degradation: Expose a solution of DBSP to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Resolution, Rs > 2.0) between the DBSP peak and all degradation product peaks.
-
Peak purity analysis using a Diode Array Detector (DAD) should show no signs of co-elution for the DBSP peak in the stressed samples. The purity angle should be less than the purity threshold.
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.
Experimental Protocol:
-
Prepare a stock solution of DBSP reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Table 2: Representative Linearity Data
| Concentration (mg/mL) | Mean Peak Area (n=3) |
|---|---|
| 0.25 | 1,254,321 |
| 0.375 | 1,881,482 |
| 0.50 | 2,508,642 |
| 0.625 | 3,135,802 |
| 0.75 | 3,762,963 |
| Correlation Coefficient (R²) | 0.9998 |
| Y-intercept | -5,123 |
Acceptance Criteria:
-
The correlation coefficient (R²) must be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy is the closeness of the test results to the true value. It is typically assessed using a recovery study.
Experimental Protocol:
-
Prepare a placebo mixture (if analyzing a formulated product) or use a known low-purity batch of DBSP.
-
Spike the mixture with known amounts of DBSP reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Table 3: Representative Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |
|---|---|---|---|
| 80% (n=3) | 0.40 | 0.398 | 99.5% |
| 100% (n=3) | 0.50 | 0.503 | 100.6% |
| 120% (n=3) | 0.60 | 0.595 | 99.2% |
| Mean Recovery | | | 99.8% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.[12]
Precision expresses the variability of results from multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six independent preparations of DBSP at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both studies.
Table 4: Representative Precision Data
| Precision Level | Parameter | Result |
|---|---|---|
| Repeatability (n=6) | Mean Assay (%) | 99.85 |
| %RSD | 0.45% | |
| Intermediate Precision (n=6) | Mean Assay (%) | 99.91 |
| | %RSD | 0.52% |
Acceptance Criteria:
-
The %RSD for both repeatability and intermediate precision should not be more than 2.0%.[12]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.
Experimental Protocol (Signal-to-Noise Method):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.
-
LOD is the concentration at which the S/N ratio is approximately 3:1.
-
LOQ is the concentration at which the S/N ratio is approximately 10:1.
Hypothetical Results:
-
LOD: 0.05 µg/mL (S/N ≈ 3)
-
LOQ: 0.15 µg/mL (S/N ≈ 10)
-
Precision at LOQ should be confirmed with a %RSD of ≤ 10%.
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Vary key method parameters one at a time.
-
Analyze a standard solution under each new condition.
-
Evaluate the effect on retention time, peak area, and tailing factor.
Table 5: Representative Robustness Study
| Parameter | Variation | Effect on Retention Time | Effect on Peak Area | System Suitability |
|---|---|---|---|---|
| Flow Rate | 0.9 mL/min (-10%) | Shifted later | Increased | Passed |
| 1.1 mL/min (+10%) | Shifted earlier | Decreased | Passed | |
| Column Temp. | 28°C (-2°C) | Minor shift later | No significant change | Passed |
| 32°C (+2°C) | Minor shift earlier | No significant change | Passed | |
| ACN % | 58% (-2%) | Shifted later | No significant change | Passed |
| | 62% (+2%) | Shifted earlier | No significant change | Passed |
Acceptance Criteria:
-
System suitability parameters must pass under all varied conditions.
-
Changes in results should be minimal and predictable, demonstrating the method's reliability for routine use.
Conclusion and Final Method Comparison
The validated RP-HPLC method using a standard C18 column demonstrates the necessary specificity, linearity, accuracy, precision, and robustness for the purity testing of this compound. The forced degradation studies confirm its stability-indicating nature, proving it can reliably separate the main component from potential degradation products.
While alternative columns like a Biphenyl phase could potentially offer enhanced resolution for a complex impurity profile,[6] the validated C18 method stands as a robust and reliable choice suitable for quality control environments. The data presented herein provides a comprehensive blueprint for researchers and drug development professionals to establish a scientifically sound and defensible analytical method for ensuring the quality of this compound.
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- This compound: Your Key to Advanced Thermal Paper and Synthesis.Glory Chemical.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.Starodub.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).ICH.
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- A Review on HPLC Method Development and Validation in Forced Degradation Studies.International Journal of All Research Scientific and Technical.
- Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column.National Institutes of Health (NIH).
- This compound.PubChem.
- HPLC Methods for analysis of Phenol.HELIX Chromatography.
- Choosing HPLC Columns for Faster Analysis.Agilent Technologies.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.OMICS International.
- Forced Degradation Studies in HPLC Stability Method Development.Studylib.
- Development of forced degradation and stability indicating studies of drugs—A review.National Institutes of Health (NIH).
- Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review).Drug development & registration.
- Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.PubMed.
- Live qualification/validation of purity methods for protein products.Purdue University.
- Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation.National Institutes of Health (NIH).
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A Comparative Study of Sulfone-Based Developers for Thermal Paper: A Guide for Researchers
Abstract
The landscape of thermal paper development is undergoing a significant transformation, driven by regulatory pressures and a growing demand for safer, more robust imaging chemistries. Historically dominated by bisphenol A (BPA), the industry is now increasingly adopting alternative developers, with sulfone-based compounds emerging as a prominent class of replacements. This guide provides a comprehensive comparative analysis of key sulfone-based developers, including bisphenol S (BPS), 4-hydroxy-4'-isopropoxydiphenyl sulfone (D-8), and Pergafast™ 201. We will delve into the fundamental chemistry of thermal imaging, present detailed experimental protocols for performance evaluation, and analyze comparative data on crucial parameters such as dynamic sensitivity, image stability, and resistance to environmental factors. This document is intended to serve as a critical resource for researchers, scientists, and product development professionals engaged in the formulation and characterization of advanced thermal paper technologies.
Introduction: The Evolving Chemistry of Thermal Imaging
Thermal paper technology relies on a heat-induced chemical reaction to produce an image. The core of this technology is the thermal-sensitive coating, a complex formulation of several key components.[1]
-
Leuco Dyes: These are colorless or lightly colored compounds that undergo a structural transformation to a colored form upon reaction with a developer.[2] Common examples include fluoran and triaryl methane phthalide dyes.[2]
-
Developers: Acidic compounds that act as proton donors, inducing the color change in the leuco dye upon melting.[3][4]
-
Sensitizers: These are low-melting-point crystalline solids that act as a solvent to facilitate the reaction between the leuco dye and the developer at the desired printing temperature.[2]
-
Stabilizers: Added to the formulation to prevent the premature fading of the thermal image and enhance its longevity.[2]
The developer is a critical component that significantly influences the performance characteristics of the thermal paper, including its sensitivity, image stability, and durability. For decades, bisphenol A (BPA) was the developer of choice due to its high reactivity and cost-effectiveness.[5] However, mounting concerns over its endocrine-disrupting properties have led to regulatory restrictions and a market shift towards safer alternatives.[6][7]
This has paved the way for the adoption of a new generation of developers, with sulfone-based compounds at the forefront. These developers are characterized by the presence of a sulfonyl group (SO₂) and offer a range of performance attributes that, in many cases, surpass those of BPA. This guide will provide a detailed comparative study of the most prominent sulfone-based developers currently in use.
A Comparative Overview of Sulfone-Based Developers
The family of sulfone-based developers is diverse, with each member offering a unique profile of properties. Here, we compare the most commercially significant sulfone developers.
Bisphenol S (BPS)
-
Chemical Structure: 4,4'-sulfonyldiphenol
-
CAS Number: 80-09-1
BPS was one of the earliest and most direct replacements for BPA, owing to its structural similarity.[8] It is a diphenol with a sulfonyl group connecting the two phenolic rings. While it offered a readily available alternative, concerns have been raised about its own potential for endocrine disruption, leading to further searches for non-bisphenol alternatives.[6][8] In terms of performance, thermal paper based on BPS generally exhibits slightly higher image stability compared to BPA-based paper.[9]
4-Hydroxy-4'-isopropoxydiphenyl sulfone (D-8)
-
Chemical Structure: 4-((4-Isopropoxyphenyl)sulfonyl)phenol
-
CAS Number: 95235-30-6
D-8 is another phenolic sulfone developer that has gained traction as a BPA alternative.[9] Structurally, it is a derivative of BPS with an isopropoxy group on one of the phenolic rings. This modification is reported to contribute to higher image stability compared to both BPA and BPS.[9] Studies have suggested that D-8 has a lower potential for estrogenic activity compared to BPA and BPS, although it may induce other biological effects.[10]
Pergafast™ 201
-
Chemical Structure: A urea-urethane derivative
-
CAS Number: 232938-43-1
Pergafast™ 201 represents a significant advancement in developer technology as it is a non-phenolic compound.[6] Its complex urea-urethane structure offers a distinct chemistry compared to the bisphenol-type developers. This developer is noted for its excellent image stability, providing significantly higher durability than both BPA and BPS.[9] Furthermore, in vitro studies have indicated a lack of significant endocrine activity for Pergafast™ 201, positioning it as a safer alternative.[6]
Other Sulfone-Based Developers
Other sulfone-based developers, such as D-90 and TGSA, are also utilized in the market, often in specific applications like labels.[9] These are also typically derivatives of BPS and are selected for their particular performance characteristics.
Experimental Evaluation of Developer Performance
To objectively compare the performance of different sulfone-based developers, a series of standardized experimental protocols must be employed. This section outlines the methodologies for preparing laboratory-scale thermal paper coatings and for conducting key performance tests.
Laboratory-Scale Preparation of Thermal Paper Coatings
The preparation of a thermal paper coating is a multi-step process that involves the creation of stable dispersions of the various components, which are then mixed to form a final coating slurry.
3.1.1. Preparation of Component Dispersions
Separate aqueous dispersions of the leuco dye, developer, and sensitizer are prepared by wet grinding. This process reduces the particle size of the solid components to the micrometer or sub-micrometer range, which is crucial for achieving high sensitivity and image quality.[11]
-
Apparatus: Laboratory-scale ball mill, attritor, or sand grinder.
-
Procedure:
-
Prepare an aqueous solution of a binder, such as polyvinyl alcohol (PVA).
-
Add the solid component (leuco dye, developer, or sensitizer) to the binder solution.
-
Add grinding media (e.g., ceramic beads) to the mixture.
-
Mill the suspension until the desired particle size distribution is achieved (typically 1-10 µm).[11]
-
Separate the grinding media from the dispersion.
-
3.1.2. Formulation of the Coating Slurry
The individual component dispersions are then mixed in specific ratios to create the final thermal coating slurry. The exact ratio of developer to leuco dye can vary from 0.1:1 to 10:1 by weight, depending on the desired performance characteristics.[11] Other additives, such as stabilizers and lubricants, are also incorporated at this stage.[11]
3.1.3. Coating Application
The prepared slurry is then applied to a base paper using a laboratory-scale coating method.
-
Apparatus: Wire-wound metering rod (Meyer rod) or a laboratory blade coater.
-
Procedure:
-
Secure the base paper to a flat surface.
-
Apply an excess of the coating slurry to one end of the paper.
-
Draw the metering rod or blade down the length of the paper at a constant speed to apply a uniform coating.
-
Dry the coated paper in an oven or with a hot air dryer to remove the water and form the final thermal-sensitive layer.[12][13]
-
Diagram: Experimental Workflow for Thermal Paper Preparation
Caption: Workflow for laboratory preparation of thermal paper.
Dynamic Sensitivity Testing
Dynamic sensitivity is a measure of how the thermal paper responds to the short bursts of heat from a thermal printhead.[14] It is a critical parameter that determines the printing speed and energy requirements. The dynamic sensitivity is typically represented by a curve plotting the optical density of the printed image against the energy applied by the printhead.[1][15]
-
Apparatus: A thermal facsimile printer or a specialized dynamic thermal response tester. A densitometer to measure the optical density of the printed image.
-
Procedure:
-
Print a series of test patterns on the thermal paper using a range of printhead energy levels. This can be achieved by varying the print speed or the power supplied to the printhead.
-
Measure the optical density of each printed pattern using a densitometer.
-
Plot the optical density values against the corresponding energy levels to generate the dynamic sensitivity curve. A higher curve indicates a higher sensitivity, meaning a darker image can be produced with less energy.[15]
-
Image Stability Testing
Image stability refers to the ability of the printed image to resist fading and discoloration over time and when exposed to various environmental factors. Accelerated aging tests are used to predict the long-term stability of the thermal image.
-
Heat Resistance:
-
Procedure: Place printed samples in a temperature-controlled oven at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Measure the optical density of the image and the background before and after the test. A smaller change in optical density indicates higher heat resistance.
-
-
Light Resistance:
-
Procedure: Expose printed samples to a controlled light source (e.g., a xenon arc lamp or fluorescent light) for a specified duration.[16] Measure the optical density of the image before and after exposure.
-
-
Humidity Resistance:
-
Procedure: Place printed samples in a humidity-controlled chamber at a specific relative humidity (e.g., 85% RH) and temperature for a defined period. Measure the changes in optical density.
-
Resistance to External Contaminants
The ability of the thermal image to withstand contact with common substances such as plasticizers, oils, and water is crucial for many applications, especially for receipts and labels.
-
Plasticizer Resistance:
-
Procedure: Place the printed thermal paper in contact with a PVC film (which contains plasticizers) under a constant pressure and at a slightly elevated temperature (e.g., 40°C) for a set period.[17] After the test, visually inspect the image for fading and measure the optical density.
-
-
Oil and Grease Resistance:
-
Procedure: Apply a standardized amount of a specific oil (e.g., castor oil, olive oil) to the surface of the printed image.[17] After a defined contact time, wipe off the excess oil and measure the change in optical density. The TAPPI T559 standard, also known as the "Kit Test," can be used for a graded evaluation of grease resistance.[17]
-
-
Water Resistance:
-
Procedure: Immerse the printed thermal paper in water for a specified duration. After removal and drying, assess the image for any degradation in quality and measure the optical density.
-
Comparative Performance Data
While comprehensive, publicly available head-to-head comparative data for all sulfone-based developers is limited, the existing literature and industry data allow for a qualitative and semi-quantitative comparison.
| Developer | Dynamic Sensitivity | Image Stability | Heat Resistance | Water Resistance | Oil/Plasticizer Resistance |
| BPS | Good | Moderate | Moderate | Moderate | Moderate |
| D-8 | High | High | High | Good | Good |
| Pergafast™ 201 | High | Very High | Very High | Very High | Very High |
Data compiled from various sources, including[6],[9], and[14].
Key Observations:
-
Dynamic Sensitivity: Both D-8 and Pergafast™ 201 are reported to offer high dynamic sensitivity, allowing for fast and efficient printing.[14]
-
Image Stability: Pergafast™ 201 demonstrates superior image stability compared to the bisphenol-based sulfone developers.[9] This is a significant advantage for applications requiring long-term archivability of the printed information.
-
Resistance Properties: The non-phenolic structure of Pergafast™ 201 appears to contribute to its enhanced resistance to a wide range of environmental factors, including water, oils, and plasticizers.[6]
Safety and Toxicological Profiles
A primary driver for the move away from BPA is its well-documented endocrine-disrupting activity. The safety profiles of the alternative sulfone-based developers are therefore of paramount importance.
-
BPS: Studies have indicated that BPS may also exhibit endocrine activity, raising concerns about its suitability as a long-term replacement for BPA.[6]
-
D-8: While some studies suggest D-8 has a lower estrogenic potential than BPA and BPS, it has been shown to induce other toxicological effects in laboratory studies.[10]
-
Pergafast™ 201: In vitro studies have shown no significant endocrine activity for Pergafast™ 201, positioning it as a potentially safer alternative from a toxicological perspective.[6]
It is crucial for researchers and developers to consult the latest toxicological data and regulatory guidelines when selecting a developer for a particular application.
Conclusion and Future Outlook
The transition from BPA to alternative developers in thermal paper is a clear and ongoing trend. Sulfone-based developers, in their various forms, have established themselves as viable and, in many cases, superior replacements.
-
Bisphenol S served as an initial drop-in replacement but is now facing scrutiny due to its own potential health concerns.
-
D-8 offers improved performance over BPS and appears to have a more favorable, though not entirely benign, toxicological profile.
-
Pergafast™ 201 stands out as a high-performance, non-phenolic alternative with excellent image stability and a more favorable safety profile based on current data.
The choice of developer will ultimately depend on the specific performance requirements, cost considerations, and regulatory landscape for the intended application.
The future of thermal paper development will likely see the emergence of even more innovative developer chemistries, with a continued focus on enhancing performance, improving safety, and increasing the use of sustainable and bio-based materials. Further research into the long-term environmental fate and potential toxicological effects of all developer alternatives is essential to ensure the continued safety and sustainability of this ubiquitous printing technology.
References
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- Bradbury, M.J., et al. (n.d.). The importance of choice for dyes, the role of the reactives.
- Goldinger, D. M., et al. (2015). Endocrine activity of alternatives to BPA found in thermal paper in Switzerland. Regulatory Toxicology and Pharmacology, 71(3), 453-462.
- Jujo Thermal. (n.d.).
- Khanjankhani, T., & Khatibzadeh, M. (2015). Preparation of Reversible Thermochromic Ink for Flexography Printing on Paper and Study its Colorimetric Properties.
- KPL International. (n.d.). How is thermal paper manufactured?.
- Lonroy Equipment. (2023, June 17).
- Lonroy Equipment. (2023, July 25). Thermal base paper performance test and test method.
- Ode, H., et al. (2021). Green developers for heat-sensitive layers of thermal paper. ediss.sub.hamburg.
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- POS Supply Solutions. (2009, October 1). Thermal Paper Sensitivity.
- ResearchGate. (n.d.). Synthesis and Developing Properties of Functional Phenolic Polymers for Eco-Friendly Thermal Papers.
- Scribd. (n.d.).
- Simat, T. J., & Eckardt, M. (2017).
- Solenis. (n.d.). Pergafast™ Color Developer for Thermal Papers.
- SpotSee. (n.d.). Thermochromic Leuco Dye Art Kit Users Guide.
- Sunavin. (n.d.). 5 Steps in the Thermal Paper Manufacturing Process.
- Takahashi, Y., et al. (2002). Why Does a Color-Developing Phenomenon Occur on Thermal Paper Comprising of a Fluoran Dye and a Color Developer Molecule?. Bulletin of the Chemical Society of Japan, 75(10), 2225-2231.
- U.S. Environmental Protection Agency. (n.d.).
- U.S. Patent 3,953,659. (1976).
- U.S. Patent 7,625,441. (2009).
- U.S. Patent 8,758,502. (2014).
- Vervliet, P., et al. (2019). Current-use of developers in thermal paper from 14 countries using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry.
- Yin, J., et al. (2021). Phenolic Polymer-Based Color Developers for Thermal Papers: Synthesis, Characterization, and Applications. Industrial & Engineering Chemistry Research, 60(27), 9726–9734.
- Zhang, X., et al. (2023). Bisphenols and alternative developers in thermal paper receipts from the U.S. market assessed by Fourier transform infrared spectroscopy. Environmental Pollution, 335, 122232.
- Zhongwen. (n.d.). Understand the chemical composition of thermal paper.
- Chiron. (n.d.). Thermal paper developers.
- Miljøstyrelsen. (n.d.). Alternative technologies and substances to bisphenol A (BPA) in thermal paper receipts.
- Kiosk Marketplace. (2012, June 12). Choosing the right paper for your kiosk: Thermal paper sensitivity.
- Panda Paper Roll. (n.d.).
- iTeh Standards. (n.d.). ISO 18909:2022 - Image Stability Tests for Colour Films and Prints.
- SIS. (n.d.). Imaging materials -- Processed colour photographs -- Methods for measuring thermal stability ISO 18936:2020.
- Smithers. (n.d.). Grease Resistance | Paper Testing Physical Properties.
- Chalmers ODR. (n.d.).
- P2 InfoHouse. (n.d.).
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A Comparative Guide to 2,4-Bis(phenylsulfonyl)phenol in Manufacturing: A Cost-Benefit Analysis for Researchers
For Immediate Release
In the landscape of industrial chemistry, the selection of reagents and intermediates is a critical decision balancing performance, cost, and safety. This guide offers an in-depth cost-benefit analysis of 2,4-Bis(phenylsulfonyl)phenol (DBSP), a versatile compound primarily utilized as a color developer in thermal paper and as a building block in specialized organic synthesis. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive comparison with its main alternatives and supporting experimental insights.
Introduction to this compound (DBSP)
This compound, with the CAS number 177325-75-6, is a white crystalline powder recognized for its high thermal stability and reactivity. Its molecular structure, featuring two phenylsulfonyl groups attached to a phenol ring, makes it an effective acidic developer in thermal printing and a valuable intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1][2] The synthesis of DBSP typically involves the sulfonation of phenolic compounds.[1]
The primary applications of DBSP stem from its chemical properties:
-
Thermal Paper Developer: DBSP acts as a color developer by reacting with a leuco dye upon heating, producing a sharp and durable image. This makes it a component in point-of-sale receipts, labels, and tickets.[1]
-
Organic Synthesis Intermediate: The reactive nature of the sulfonyl groups and the phenolic hydroxyl group allows DBSP to be a versatile building block for creating specialty chemicals with desired properties.[1]
Cost-Benefit Analysis of DBSP
A thorough evaluation of DBSP in a manufacturing context requires a detailed analysis of its costs versus its benefits, especially when compared to viable alternatives.
Economic Considerations
The price of specialty chemicals like DBSP can fluctuate based on raw material costs, synthesis complexity, and market demand. While direct price lists are often proprietary, obtaining quotes from suppliers is standard practice. For the purpose of this guide, a qualitative comparison can be drawn from market reports and supplier indications.
| Factor | This compound (DBSP) | Bisphenol S (BPS) | D-8 | Pergafast 201 |
| Relative Cost | Moderate to High | Low to Moderate | Moderate | High |
| Price per kg (Illustrative) | Inquiry required[3] | ~$1.76 - $2.04/kg (China, USA)[4] | Inquiry required[5] | Inquiry required[6] |
Note: Prices are subject to change and vary by supplier and volume. The price for BPS is an estimated range based on recent market data.
Cost Drivers for DBSP:
-
Synthesis Complexity: The manufacturing process involves multi-step chemical reactions, including sulfonation, which can contribute to higher production costs.
-
Purity Requirements: High-purity DBSP (≥99.0%) is necessary for consistent performance in thermal paper and organic synthesis, and achieving this purity level adds to the cost.
Economic Benefits of DBSP:
-
Performance-Driven Value: In applications where high image stability and durability are critical, the potentially higher cost of DBSP may be justified by the superior quality of the end product.
-
Versatility: Its utility in multiple high-value sectors, including pharmaceuticals and specialty polymers, can make it an attractive intermediate for manufacturers with diverse product portfolios.[1]
Performance and Efficiency
The performance of DBSP as a thermal paper developer is a key factor in its selection. High-quality developers are expected to provide high thermal sensitivity, a sharp melting point, good compatibility with leuco dyes, and high stability of the resulting image.[7]
Performance Advantages of DBSP:
-
Image Stability: The structure of DBSP contributes to the creation of durable images with good resistance to fading.
-
Clarity and Sharpness: It is known for producing clear and well-defined prints.[1]
Efficiency in Synthesis:
As a synthetic intermediate, the efficiency of DBSP is measured by reaction yields, purity of the final product, and reaction times. The presence of two sulfonyl groups offers multiple reaction sites for further chemical modifications.
Comparative Analysis with Alternatives
The primary alternatives to DBSP in thermal paper development include Bisphenol S (BPS), 4-Hydroxy-4′-isopropoxydiphenylsulfone (D-8), and non-phenolic developers like Pergafast 201.[7]
Performance Comparison
| Feature | This compound (DBSP) | Bisphenol S (BPS) | D-8 | Pergafast 201 |
| Chemical Type | Phenolic (Bisphenol derivative) | Phenolic (Bisphenol derivative) | Phenolic (Bisphenol derivative) | Non-phenolic |
| Image Whiteness | Good | Good | High[7] | Good |
| Image Sensitivity | Good | Good | High[7] | High |
| Image Stability | Good | Good (used for high-performance paper)[7] | Excellent[7] | Excellent (high resistance to heat, water, oils)[8] |
| Regulatory Status | Not currently under the same scrutiny as BPA/BPS | Under scrutiny, classified as a Substance of Very High Concern (SVHC) in the EU | Less regulatory focus than BPS | Generally considered a safer alternative[8] |
Experimental Protocol: Evaluation of Thermal Image Stability
To quantitatively compare the performance of different developers, a standardized image stability test can be conducted.
Objective: To assess the fade resistance of thermal paper coated with DBSP and its alternatives under accelerated aging conditions (heat and light).
Methodology:
-
Sample Preparation:
-
Prepare separate aqueous dispersions of the leuco dye (e.g., 3-dibutylamino-6-methyl-7-anilinofluoran), the developer (DBSP, BPS, D-8, or Pergafast 201), and a sensitizer (e.g., dimethyl terephthalate).
-
Mix the components to form thermal ink precursors.
-
Coat a base paper with the ink precursors using a rod coater to a specified thickness.
-
Dry the coated papers.
-
-
Printing:
-
Print a standardized test pattern (e.g., a solid black square) on each paper sample using a thermal printer at a set energy level.
-
Measure the initial optical density of the printed image using a densitometer.
-
-
Accelerated Aging:
-
Heat Resistance: Place the printed samples in a temperature-controlled oven at 60°C for 14 days.
-
Light Fastness: Expose the printed samples to a UV light source (e.g., 351 nm at 250 W/m²) for 24 hours.
-
-
Analysis:
-
After the aging period, measure the final optical density of the printed areas.
-
Calculate the percentage of image retention.
-
Visually inspect the background for discoloration.
-
Expected Outcome: This protocol allows for a direct quantitative comparison of the image stability provided by each developer. Based on available literature, it is anticipated that Pergafast 201 and D-8 would exhibit superior image stability compared to BPS and potentially DBSP, especially in resisting fading from heat and plasticizers.[7][8]
Workflow for Thermal Paper Developer Evaluation
Caption: Experimental workflow for comparing thermal paper developer performance.
Safety and Environmental Profile
The safety and environmental impact of chemicals are increasingly important considerations in their selection. The scrutiny of Bisphenol A (BPA) due to its endocrine-disrupting properties has led to a search for safer alternatives.
| Compound | Key Safety Hazards | Environmental Considerations |
| This compound (DBSP) | Causes skin irritation and serious eye irritation.[6] | Data on environmental persistence and bioaccumulation is limited. |
| Bisphenol S (BPS) | Suspected of being an endocrine disruptor, similar to BPA. Classified as an SVHC in the EU. | Widespread detection in the environment due to its use as a BPA replacement. |
| D-8 | Potential for developmental toxicity has been suggested in some studies.[1] | Similar concerns to other bisphenol derivatives regarding environmental persistence. |
| Pergafast 201 | Generally considered to have a more favorable toxicological profile than bisphenols.[8] | Marketed as a non-phenolic, safer alternative. |
DBSP in Organic Synthesis
While less documented in publicly available literature than its role in thermal paper, DBSP's structure makes it a candidate for use as an intermediate in the synthesis of specialty polymers and pharmaceuticals. The diaryl sulfone moiety is a structural feature in some biologically active molecules.[9]
Experimental Protocol: Synthesis of Aryl Sulfones (Illustrative)
The synthesis of DBSP itself and other diaryl sulfones often involves Friedel-Crafts-type sulfonylation reactions. The following is a general protocol for such a reaction, which can be adapted for the synthesis of diaryl sulfones.
Objective: To synthesize a diaryl sulfone via the reaction of an aromatic compound with a sulfonyl chloride.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the aromatic substrate (e.g., phenol) in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
-
Addition of Reagents:
-
Add a Lewis acid catalyst (e.g., AlCl₃ or Fe³⁺-montmorillonite).[10]
-
Slowly add the sulfonylating agent (e.g., benzenesulfonyl chloride) to the cooled reaction mixture.
-
-
Reaction:
-
Allow the reaction to proceed at a controlled temperature (e.g., reflux) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by carefully adding it to ice water.
-
Separate the organic layer and wash it with a dilute aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Logical Flow of Diaryl Sulfone Synthesis
Caption: General steps in the synthesis of diaryl sulfones.
Conclusion and Recommendations
This compound is a high-performance chemical with significant applications in thermal paper manufacturing and organic synthesis. Its primary benefits are the production of high-quality, durable images in thermal printing and its versatility as a synthetic intermediate.
For Thermal Paper Applications:
-
Cost vs. Performance: The choice between DBSP and its alternatives hinges on the specific requirements of the application. For high-end applications requiring maximum image stability and resistance to environmental factors, non-phenolic alternatives like Pergafast 201 may be the preferred, albeit more expensive, option. D-8 offers a balance of high performance in terms of whiteness and sensitivity.
-
Regulatory Landscape: With increasing regulatory pressure on bisphenol compounds like BPS, manufacturers should consider the long-term viability of their chosen developer. Non-phenolic alternatives present a lower regulatory risk.
For Organic Synthesis Applications:
-
Niche Applications: The utility of DBSP as a synthetic intermediate is likely in specialized areas where the diaryl sulfone structure is key to the final product's function.
-
Exploration of Alternatives: Researchers should consider other diaryl sulfone building blocks or alternative synthetic routes that may offer cost or efficiency advantages, depending on the target molecule.
Ultimately, the decision to use this compound requires a careful evaluation of the economic, performance, and safety trade-offs. For applications demanding the highest quality and lowest regulatory risk, the trend is moving towards non-phenolic alternatives. However, in contexts where its specific performance characteristics are paramount and cost is a secondary concern, DBSP remains a relevant option.
References
- Bisphenol S, For Corrosion Inhibitors, Purity: 98% Min. (n.d.). IndiaMART.
- Bisphenol S - Analytical Standard, 98% Purity. (n.d.). IndiaMART.
- Scalable alternatives for BPA/BPS coatings in thermal papers. (n.d.). GreyB.
- Exploring the Chemical Synthesis and Industrial Applications of this compound. (n.d.). Autech.
- Bisphenol S Prices, Chart, News, Analysis and Forecast. (n.d.). IMARC Group.
- Zheng, Y., Tang, D., Xie, P., Luo, J., Cai, Z., & He, L. (2023). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Synthesis, 55(08), 1253-1259.
- This compound. (n.d.). Chemsrc.com.
- Development of a thermal paper produced on a very smooth paper. (n.d.). Google Patents.
- Drugs with diaryl sulfone and catechol skeletons. (n.d.). ResearchGate.
- Cooley, T. A., Dawood, I. A., Austhof, E. R., Duran, J. R. J., & Franklin, M. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.
- Choudary, B. M., Chowdari, N. S., & Kantam, M. L. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Green Chemistry, 2(4), 191-193.
- Buy Bisphenol-S at Best Price. (n.d.). Novel Chem.
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The Shifting Landscape of BPA Alternatives: A Toxicological Comparison of 2,4-Bis(phenylsulfonyl)phenol and Other Bisphenols
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Safer Plasticizers
For decades, Bisphenol A (BPA) has been a cornerstone in the production of polycarbonate plastics and epoxy resins, valued for its durability and heat resistance. However, a growing body of scientific evidence has linked BPA to a range of adverse health effects, primarily due to its ability to mimic estrogen and disrupt the endocrine system.[1][2] This has led to regulatory restrictions and a market shift towards "BPA-free" products, propelling a new generation of alternative bisphenols into widespread use.[3] Among these is 2,4-Bis(phenylsulfonyl)phenol, a compound for which toxicological data is notably scarce. This guide provides a comparative toxicological assessment of this compound and other common BPA alternatives, such as Bisphenol S (BPS), Bisphenol F (BPF), and Bisphenol AF (BPAF), to aid researchers in making informed decisions.
The central challenge in replacing BPA lies in ensuring that the substitutes are not "regrettable substitutions"—compounds that are structurally similar and may exert similar or even more potent harmful effects.[3] This guide will delve into the available data on key toxicological endpoints, including estrogenic activity, cytotoxicity, and genotoxicity, while also highlighting the critical data gaps that necessitate further investigation.
Comparative Toxicological Assessment
The toxicological profiles of BPA alternatives are varied, with some demonstrating comparable or even greater endocrine-disrupting potential than BPA itself. This section summarizes the available data for this compound and provides a comparative analysis with more extensively studied alternatives.
This compound: A Data Deficit
A comprehensive review of publicly available literature reveals a significant lack of toxicological data for this compound. The primary information available relates to its physical and chemical properties and basic hazard classifications.
Table 1: Summary of Available Toxicological Data for this compound
| Toxicological Endpoint | Finding | Source |
| Acute Toxicity | Classified as causing skin irritation (H315) and serious eye irritation (H319). | PubChem |
| Endocrine Disruption | No direct experimental data on estrogenic or other endocrine-disrupting activities found. | Literature Review |
| Genotoxicity | No publicly available data from standard assays like the Ames test. | Literature Review |
| Cytotoxicity | No publicly available data from standard assays like the Neutral Red Uptake assay. | Literature Review |
The absence of robust toxicological data for this compound is a critical concern, especially if its use as a BPA alternative is increasing. Researchers and drug development professionals should exercise caution and consider the need for comprehensive toxicological evaluation before incorporating this compound into their applications.
Common BPA Alternatives: A Mixed Bag of Toxicological Profiles
In contrast to this compound, several other BPA alternatives have been the subject of numerous toxicological studies. The findings, however, do not point to a uniformly safer profile.
The estrogenic activity of BPA and its alternatives is a primary concern. The Yeast Estrogen Screen (YES) assay is a widely used in vitro method to assess a compound's ability to activate the human estrogen receptor.
Table 2: Comparative Estrogenic Activity of BPA and its Alternatives (Yeast Estrogen Screen & Other Assays)
| Compound | Relative Estrogenic Potency (Compared to BPA) | Key Findings | Source(s) |
| Bisphenol A (BPA) | 1 (Reference) | Known endocrine disruptor with well-characterized estrogenic activity. | [1][4][5][6][7][8] |
| Bisphenol S (BPS) | Similar to or slightly lower than BPA | Exhibits estrogenic activity and can also act as an anti-androgen. | [1][4][5][6][9][10] |
| Bisphenol F (BPF) | Similar to or greater than BPA | Demonstrates significant estrogenic activity in various in vitro and in vivo models. | [1][4][9] |
| Bisphenol AF (BPAF) | More potent than BPA | Binds more strongly to estrogen receptors and exhibits greater estrogenic activity than BPA. | [1] |
These findings underscore that many "BPA-free" alternatives retain the ability to interact with the estrogen receptor, sometimes with greater potency than the compound they replace.
Cytotoxicity assays, such as the Neutral Red Uptake (NRU) assay, are crucial for determining the concentration at which a substance becomes toxic to cells.
Table 3: Comparative Cytotoxicity of BPA and its Alternatives
| Compound | Cytotoxicity Profile | Key Findings | Source(s) |
| Bisphenol A (BPA) | Induces cytotoxicity in various cell lines. | Effects observed at a range of concentrations. | [9][11] |
| Bisphenol S (BPS) | Cytotoxic, with some studies suggesting higher cytotoxicity than BPA in certain cell lines. | Can induce cell death through various mechanisms. | [9] |
| Bisphenol F (BPF) | Cytotoxic, with potency varying depending on the cell line. | Demonstrates cellular toxicity comparable to other bisphenols. | [9] |
| Bisphenol AF (BPAF) | Generally considered more cytotoxic than BPA. | Shows potent cytotoxic effects in multiple cell types. | [12] |
The data suggests that the cytotoxic potential of BPA alternatives is a significant concern and varies between compounds.
The Ames test is a widely used method to assess the mutagenic potential of a chemical, an indicator of its ability to cause genetic mutations.
Table 4: Comparative Genotoxicity of BPA and its Alternatives (Ames Test & Other Assays)
| Compound | Genotoxicity Profile | Key Findings | Source(s) |
| Bisphenol A (BPA) | Some evidence of genotoxicity. | Has been shown to induce DNA damage in some studies. | [1] |
| Bisphenol S (BPS) | Weaker genotoxic potential compared to BPA in some studies. | Some studies report DNA damage. | [1] |
| Bisphenol F (BPF) | Evidence of genotoxicity, in some cases greater than BPA. | Can induce DNA damage. | [9] |
| Bisphenol AF (BPAF) | Evidence of genotoxic potential. | Further research is needed for a complete profile. | [1] |
The genotoxic potential of these compounds adds another layer of concern, as DNA damage can lead to a variety of adverse health outcomes.
Experimental Methodologies: A Closer Look at Key Assays
To ensure the trustworthiness and reproducibility of toxicological data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for the key assays discussed in this guide.
Yeast Estrogen Screen (YES) Assay
The YES assay is a powerful tool for screening the estrogenic activity of compounds. It utilizes genetically modified yeast that expresses the human estrogen receptor (ERα) and a reporter gene (e.g., lacZ). Binding of an estrogenic compound to the ERα triggers the expression of the reporter gene, leading to a quantifiable color change.
Experimental Workflow:
Caption: Workflow of the Yeast Estrogen Screen (YES) Assay.
Step-by-Step Protocol:
-
Yeast Culture Preparation: Aseptically grow the genetically modified Saccharomyces cerevisiae strain in an appropriate growth medium to the mid-log phase.
-
Test Compound and Control Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO). Prepare positive (e.g., 17β-estradiol) and negative (solvent) controls.
-
Incubation: In a 96-well microplate, add the yeast culture and the test compound dilutions or controls to the respective wells. Incubate the plate at 30°C for a specified period (e.g., 18-72 hours).
-
Lysis and Substrate Addition: After incubation, lyse the yeast cells to release the β-galactosidase enzyme. Add a chromogenic substrate (e.g., CPRG or ONPG) to each well.
-
Color Development and Measurement: Incubate the plate to allow for color development. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the test compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response).
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a short-term bacterial reverse mutation assay designed to detect a wide range of chemical substances that can produce genetic damage that leads to gene mutations.
Experimental Workflow:
Caption: Workflow of the Ames Test.
Step-by-Step Protocol:
-
Bacterial Strain Preparation: Grow the tester strains of Salmonella typhimurium (which are histidine auxotrophs) overnight in a nutrient broth.
-
Metabolic Activation (Optional): Prepare the S9 fraction from the liver of rats treated with an enzyme inducer (e.g., Aroclor 1254) to mimic mammalian metabolism.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and, if desired, the S9 mix.
-
Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test plates to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.[13][14][15][16][17]
Neutral Red Uptake (NRU) Cytotoxicity Assay
The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Experimental Workflow:
Caption: Workflow of the Neutral Red Uptake (NRU) Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Exposure: Remove the culture medium and expose the cells to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
Neutral Red Staining: Remove the test compound and incubate the cells with a medium containing Neutral Red dye for approximately 3 hours. During this time, viable cells will take up the dye into their lysosomes.
-
Washing and Dye Extraction: Wash the cells to remove any unincorporated dye. Add a destain solution to extract the dye from the viable cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength.
-
Data Analysis: The amount of dye retained is proportional to the number of viable cells. Calculate the concentration of the test compound that causes a 50% reduction in cell viability (IC50).[1][4][18][19][20]
Signaling Pathways: The Estrogen Receptor Pathway
Many bisphenols exert their endocrine-disrupting effects by interacting with the estrogen receptor (ER). The following diagram illustrates the classical estrogen receptor signaling pathway.
Caption: Simplified Estrogen Receptor Signaling Pathway.
Conclusion and Future Directions
The increasing scrutiny of BPA has rightfully led to the adoption of alternatives. However, this comparative toxicological guide highlights a critical issue: the simple replacement of one bisphenol with another does not guarantee safety. Many common BPA alternatives, such as BPS and BPF, exhibit similar, and in some cases more potent, endocrine-disrupting and cytotoxic effects.
Furthermore, the significant data gap for emerging alternatives like this compound is a major concern. Without comprehensive toxicological data, it is impossible to make an informed assessment of its safety profile. This underscores the urgent need for a more proactive and thorough approach to evaluating the safety of chemical alternatives before they are widely adopted.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
Exercise Caution with "BPA-Free" Claims: The absence of BPA does not equate to the absence of risk.
-
Prioritize Comprehensive Toxicological Data: When selecting materials or compounds, demand and review robust toxicological data for all components.
-
Acknowledge and Address Data Gaps: The lack of data for compounds like this compound should be a red flag, prompting further investigation or the selection of alternatives with more established safety profiles.
-
Support the Development of Safer Alternatives: A multidisciplinary approach, combining computational screening, sustainable chemistry, and high-throughput toxicology, is essential for the development of genuinely safer alternatives.[14]
The path forward requires a paradigm shift from simple substitution to a more holistic and safety-conscious approach to chemical design and regulation. Only through rigorous and transparent toxicological evaluation can we ensure that the next generation of materials is truly safer for human health and the environment.
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A Comparative Guide to the Environmental Impact of 2,4-Bis(phenylsulfonyl)phenol and Its Alternatives in Thermal Paper Development
Introduction to 2,4-Bis(phenylsulfonyl)phenol (DBSP)
This compound, with the CAS number 177325-75-6, is a high-purity white crystalline powder primarily utilized as a color developer in thermal paper.[1][2][3] Its high thermal stability and performance in producing sharp, durable prints have made it a staple in this application.[1][2] Beyond thermal paper, DBSP also serves as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds.[3][4]
While its industrial applications are well-documented, a significant data gap exists regarding its specific ecotoxicity, biodegradability, and bioaccumulation potential. The available Safety Data Sheet (SDS) for DBSP classifies it as a skin and eye irritant but does not provide specific environmental hazard information.[5][6]
Comparative Analysis of Environmental Impact
The environmental impact of thermal paper developers is a growing concern due to the widespread use of thermal receipts and the potential for chemical leaching into the environment.[7][8][9] The manufacturing process itself contributes to resource consumption and pollution.[10][11] Traditionally, Bisphenol A (BPA) and Bisphenol S (BPS) were common developers, but their endocrine-disrupting properties have led to a search for safer alternatives.[12][13][14] This guide focuses on comparing DBSP with some of the prominent alternatives now available.
Table 1: Comparison of Environmental and Toxicological Profiles
| Feature | This compound (DBSP) | Pergafast 201 (Urea-based) | Vitamin C-based Developers |
| Primary Application | Thermal Paper Developer | Thermal Paper Developer | Thermal Paper Developer |
| CAS Number | 177325-75-6 | 232938-43-1 | Not applicable (mixture) |
| Molecular Formula | C₁₈H₁₄O₅S₂ | Proprietary | Ascorbic Acid: C₆H₈O₆ |
| Ecotoxicity | Data not available in public literature. | High aquatic toxicity (acute and chronic).[15] Identified as toxic to aquatic organisms with potential for long-term adverse effects.[3][15] | Generally considered non-toxic and safer for the environment.[12][16][17] |
| Biodegradability | Data not available in public literature. Aromatic sulfones can be resistant to biodegradation. | Persistent in the environment; not easily degraded.[15] | Readily biodegradable. |
| Bioaccumulation | Data not available in public literature. | Information not readily available. | Low potential for bioaccumulation. |
| Human Health Hazards | Causes skin and eye irritation.[5][6] | Not easily absorbed through the skin.[14] One study found it tested negative for endocrine-like effects.[1] | Considered a non-toxic substitute.[17] |
| Recyclability of Paper | May contaminate recycling streams.[12] | Improved recyclability due to being phenol-free.[16] | Recyclable.[17] |
Key Insights from the Comparison:
-
Data Gap for DBSP: The most significant finding is the lack of specific, publicly available experimental data on the environmental fate and effects of DBSP. This makes a direct, data-driven comparison challenging and highlights a critical area for future research.
-
Pergafast 201 - A Trade-off: While Pergafast 201 is a phenol-free alternative, it presents its own environmental concerns, namely high aquatic toxicity and persistence.[15] This underscores the importance of a holistic assessment of any chemical substitute.
-
Promising "Green" Alternatives: Vitamin C and other urea-based developers are emerging as more environmentally benign options.[16][18][19] They are reported to be non-toxic and allow for the recyclability of thermal paper, addressing key environmental drawbacks of traditional developers.[12][17]
Experimental Protocols for Environmental Impact Assessment
To address the data gaps for compounds like DBSP and to provide a standardized framework for comparing alternatives, established methodologies such as those from the Organisation for Economic Co-operation and Development (OECD) are crucial.[20]
Aquatic Toxicity Testing
The OECD provides a series of guidelines for testing the effects of chemicals on aquatic organisms.[21]
Workflow for Acute Aquatic Toxicity Testing (based on OECD Guideline 202, Daphnia sp. Acute Immobilisation Test):
Caption: Workflow for Daphnia sp. Acute Immobilisation Test.
Methodology:
-
Test Organism: Daphnia magna, a small freshwater crustacean, is a standard model organism.
-
Test Substance Preparation: A stock solution of the test chemical is prepared. For poorly soluble substances, specific procedures outlined in OECD Guidance Document 23 should be followed.[9][22]
-
Test Design: A series of dilutions of the stock solution are made to create a range of test concentrations. A control group with no test substance is also prepared.
-
Exposure: Young daphnids (less than 24 hours old) are introduced into the test and control vessels.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.
Ready Biodegradability Testing
The OECD 301 series of tests are used to assess the ready biodegradability of chemicals.[23][24]
Workflow for Ready Biodegradability Test (based on OECD Guideline 301 F, Manometric Respirometry Test):
Caption: Workflow for Manometric Respirometry Biodegradability Test.
Methodology:
-
Principle: This method measures the oxygen consumed by microorganisms as they biodegrade the test substance.[25]
-
Test Setup: The test substance is added to a mineral medium and inoculated with a microbial population (e.g., from activated sludge).
-
Incubation: The mixture is incubated in sealed bottles in the dark at a constant temperature for 28 days.
-
Measurement: The consumption of oxygen is measured over time using a manometer.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches a certain percentage of its ThOD within a specified timeframe (e.g., 60% within a 10-day window).[7]
Conclusion and Future Directions
The assessment of the environmental impact of this compound is currently hampered by a lack of specific ecotoxicological and biodegradation data. While it serves as an effective thermal paper developer, the absence of this critical information makes a comprehensive risk assessment challenging.
In contrast, while some phenol-free alternatives like Pergafast 201 have been developed, they may also present environmental risks, such as aquatic toxicity and persistence.[15] More promising are the emerging Vitamin C and urea-based developers, which appear to offer a more sustainable profile.[16][18][19]
For the scientific community and industries utilizing these chemicals, there is a clear need for:
-
Generation of robust environmental data for DBSP: This will allow for a more accurate assessment of its environmental risks and a direct comparison with its alternatives.
-
Continued development and evaluation of "green" alternatives: The focus should be on substances that are not only effective in their application but also have a minimal environmental footprint.
-
Adherence to standardized testing protocols: Utilizing established guidelines, such as those from the OECD, will ensure the generation of comparable and reliable data for all substances.
By prioritizing transparency and rigorous scientific evaluation, we can move towards the selection and development of chemicals that are both high-performing and environmentally responsible.
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- RIVM. (n.d.). Analysis of alternatives for BPA in thermal paper.
- PubChem. (n.d.). This compound.
- Safer Choice. (2016, July 27). Partnership to Evaluate Alternatives to Bisphenol A in Thermal Paper.
- Green America. (2020, October 20). Skip the Slip.
- Science Service. (2005, October 10). 2 4 0 Material Safety Data Sheet.
- Australian Government Department of Health. (2022, June 30). Phenol, 4,4'-sulfonylbis- (BPS) - Evaluation statement.
- ResearchGate. (2025, October 20). C-ing the Future: Ascorbic Acids in Thermal Paper Technology.
- Yale Sustainability. (2018, February 12). New initiative promotes healthier paper in Yale's libraries.
- LookChem. (n.d.). This compound.
- C-Pac. (n.d.). The Impact of Traditional Receipts.
- NIH. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.
- Xinwei official. (2024, July 7). What impact does the use of thermal paper have on the environment?.
- ResearchGate. (2012, September). Evaluation of biodegradability of phenol and bisphenol A during mesophilic and thermophilic municipal solid waste anaerobic digestion using C-13-labeled contaminants.
- PubMed. (2013, December 11). Biochemical, transcriptional and translational evidences of the phenol-meta-degradation pathway by the hyperthermophilic Sulfolobus solfataricus 98/2.
- ResearchGate. (2025, August 10). Phenol Biodegradation: A review.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4-Bis(phenylsulfonyl)phenol
In the landscape of pharmaceutical development and materials science, the purity and concentration of chemical intermediates are paramount. 2,4-Bis(phenylsulfonyl)phenol, a key component in thermal paper development and a versatile organic synthesis intermediate, is no exception.[1][2][3] Its molecular structure, featuring a phenolic hydroxyl group and two phenylsulfonyl substituents, presents unique analytical challenges and necessitates robust, validated methods for its quantification.[4] This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of this compound. We will delve into the causality behind experimental choices and present a framework for cross-validation, ensuring the integrity of your analytical results.
The Imperative of Cross-Validation in Analytical Chemistry
In an environment governed by stringent regulatory expectations, relying on a single analytical method is a precarious approach. Cross-validation, the process of corroborating results from two or more orthogonal analytical techniques, provides a higher degree of assurance in the data. This is a cornerstone of a self-validating system, a principle deeply embedded in Good Manufacturing Practices (GMP). The International Council for Harmonisation (ICH) guideline Q2(R2) on the validation of analytical procedures provides a comprehensive framework for this process, emphasizing parameters such as accuracy, precision, specificity, linearity, and range.[4][5][6] By comparing a high-specificity separation technique like HPLC with a more accessible but less specific method like UV-Vis spectrophotometry, we can build a comprehensive and trustworthy analytical package for this compound.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique that separates components in a mixture, making it highly specific for the analyte of interest. For a compound like this compound, a reversed-phase HPLC method is the logical choice, leveraging the molecule's moderate polarity.
Rationale for Experimental Choices
-
Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining moderately polar organic molecules through hydrophobic interactions.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure adequate retention of the analyte on the column while allowing for the elution of any more polar or less polar impurities within a reasonable timeframe. The acidic modifier (phosphoric acid) helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.
-
Detection: Given the presence of aromatic rings, this compound is expected to have a strong UV absorbance. A photodiode array (PDA) detector is ideal as it allows for the monitoring of multiple wavelengths and the acquisition of the UV spectrum of the eluting peak, which aids in peak identification and purity assessment. The primary detection wavelength is chosen to maximize sensitivity.
Detailed Experimental Protocol
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).
-
Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 10-200 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and prepare a solution in the diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient: 50% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and the analyte spiked into the placebo to demonstrate no interference at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area against concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
-
Method 2: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique than HPLC. It relies on the principle that molecules absorb light at specific wavelengths. For this compound, the phenolic chromophore and the phenylsulfonyl groups are expected to result in significant UV absorption.[7][8]
Rationale for Experimental Choices
-
Solvent: A polar solvent like methanol or a mixture of methanol and water is suitable for dissolving this compound. It is crucial that the solvent is transparent in the UV region of interest.
-
Analytical Wavelength (λmax): The wavelength of maximum absorbance (λmax) is chosen to maximize sensitivity and minimize the impact of minor fluctuations in the wavelength. This is determined by scanning a solution of the analyte across a range of UV wavelengths. The presence of the phenolic ring suggests a λmax in the range of 270-280 nm.[7]
Detailed Experimental Protocol
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to cover a suitable absorbance range (typically 0.1 to 1.0 AU).
-
-
Sample Preparation:
-
Prepare a solution of the sample in methanol to achieve a theoretical concentration that falls within the calibration range.
-
Ensure the sample is fully dissolved and the solution is clear.
-
-
Measurement:
-
Determine the λmax by scanning a standard solution from 400 nm to 200 nm.
-
Set the spectrophotometer to the determined λmax.
-
Use methanol as the blank.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Validation Parameters (as per ICH Q2(R2)):
-
Specificity: This is a significant limitation of UV-Vis spectrophotometry. The method cannot distinguish between the analyte and any impurities that absorb at the same wavelength. Specificity can be partially assessed by analyzing a placebo and demonstrating a lack of significant absorbance at the λmax.
-
Linearity: Plot the absorbance of the calibration standards against their concentrations. Perform a linear regression analysis and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo solution.
-
Precision: Assess repeatability and intermediate precision by analyzing multiple preparations of the same sample.
-
LOQ and LOD: These are generally higher for UV-Vis spectrophotometry compared to HPLC and can be determined using similar statistical approaches.
-
Cross-Validation: A Comparative Analysis
The primary goal of cross-validation is to ensure that both methods provide comparable results for the same sample. This involves analyzing the same batch of a this compound sample by both HPLC and UV-Vis spectrophotometry.
Data Presentation
| Validation Parameter | HPLC-UV (254 nm) | UV-Vis Spectrophotometry (at λmax) | Causality and Commentary |
| Specificity | High (Separates analyte from impurities) | Low (Potential for interference from UV-absorbing impurities) | HPLC's chromatographic separation provides superior specificity, a critical advantage for purity-indicating assays. |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods can demonstrate excellent linearity within their respective ranges. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods can be accurate, but the accuracy of UV-Vis is contingent on the absence of interfering impurities. |
| Precision (RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 1.5%Intermediate: < 2.5% | HPLC typically offers slightly better precision due to the automated nature of the injection and separation process. |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~5 µg/mL | The higher sensitivity and lower noise of the HPLC system generally result in a lower LOQ. |
| Analysis Time per Sample | ~15 minutes | ~2 minutes | UV-Vis spectrophotometry offers a significant advantage in terms of sample throughput. |
Interpretation of Comparative Results
When the results from both methods are in close agreement, it provides a high level of confidence in the analytical data. If a significant discrepancy is observed, the specificity of the HPLC method makes it the arbiter. A higher result from the UV-Vis method often suggests the presence of UV-absorbing impurities that are co-eluting or not separated from the main analyte peak in the spectrophotometric analysis.
Visualizing the Workflow
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Logic Diagram for Cross-Validation
Caption: Decision logic for the cross-validation of HPLC and UV-Vis analytical methods.
Conclusion
Both HPLC and UV-Vis spectrophotometry have their merits for the quantitative analysis of this compound. HPLC offers superior specificity and is the recommended method for regulatory filings and in-depth purity assessments. UV-Vis spectrophotometry, on the other hand, is a valuable tool for rapid, routine analysis where the impurity profile is well-characterized and known not to interfere.
By employing a cross-validation approach, researchers, scientists, and drug development professionals can build a robust, self-validating analytical framework. This not only ensures the quality and consistency of the data but also aligns with the principles of scientific integrity and regulatory compliance. The choice of method should always be guided by the specific analytical requirements, but the practice of cross-validation provides an indispensable layer of confidence in the final results.
References
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
- LookChem. (n.d.). Exploring this compound: Properties and Applications.
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Xiangyang Extenda Biotech Co.,Ltd. (n.d.). This compound.
- Juan, Y. H., Wu, Z. J., & Chen, L. J. (2009). Study of Determination of Phenol Derivatives Based on Ultraviolet Absorption Spectra. Spectroscopy and Spectral Analysis, 29(8), 2232.
- Mettler Toledo. (n.d.). Phenol Content in Urine Using UV Vis Spectroscopy.
- Schmauch, L. J., & Grubb, H. M. (1954). Determination of Phenols in Waste Waters by Ultraviolet Absorption. Analytical Chemistry, 26(2), 308-311.
- Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol.
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
- Zalat, O. A., Elsayed, M. A., Fayed, M. S., & Abd El Megid, M. K. (2014). Validation of UV Spectrophotometric and HPLC Methods for Quantitative determination of chlorpyrifos. International Letters of Chemistry, Physics and Astronomy, 2, 58-63.
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benchmarking the catalytic efficiency of 2,4-Bis(phenylsulfonyl)phenol
An In-Depth Guide to Benchmarking the Catalytic Efficiency of 2,4-Bis(phenylsulfonyl)phenol and Related Brønsted Acid Organocatalysts
Introduction: The Quest for Superior Organocatalysts
In the landscape of modern synthetic chemistry, the development of efficient, metal-free organocatalysts is a paramount objective. These catalysts offer advantages in sustainability, cost, and operational simplicity over their organometallic counterparts. Within this domain, strong Brønsted acids, particularly those featuring electron-withdrawing groups, have carved out a significant niche. This guide focuses on a specific, yet representative, member of this class: This compound .
While not yet a widely commercialized catalyst, its structure is emblematic of a design strategy that seeks to enhance the acidity and, therefore, the catalytic activity of a phenolic core. The two phenylsulfonyl groups are powerful electron-withdrawing moieties, poised to significantly lower the pKa of the phenolic proton. This enhanced acidity makes it a promising candidate for a range of acid-catalyzed reactions, such as Friedel-Crafts alkylations, hydroaminations, and aza-Michael additions.
This guide provides a comprehensive framework for rigorously . We will compare its hypothetical performance against established catalysts in a model reaction, grounding our discussion in detailed experimental protocols, mechanistic insights, and comparative data analysis. This document is intended for researchers and drug development professionals seeking to evaluate and implement novel organocatalytic systems.
The Scientific Rationale: Why Phenylsulfonyl Groups?
The core principle behind the design of this compound as a catalyst is the targeted modulation of electronic properties. Here's the causal chain:
-
Inductive and Resonance Effects: The sulfonyl groups (-SO₂Ph) are potent electron-withdrawing groups. They pull electron density away from the phenol ring through both inductive effects (via the sigma bonds) and resonance delocalization.
-
Phenolic Proton Acidity: This withdrawal of electron density stabilizes the corresponding phenoxide conjugate base. A more stable conjugate base corresponds to a stronger acid. Consequently, the phenolic proton of this compound is expected to be significantly more acidic than that of phenol itself or even mono-substituted analogs.
-
Enhanced Catalytic Activity: In many organic reactions, the rate-determining step involves the protonation of a substrate by an acid catalyst. A more acidic catalyst can protonate the substrate more effectively, lowering the activation energy of the reaction and accelerating the overall transformation.
This leads to a clear hypothesis: The catalytic activity of this compound will be directly proportional to its Brønsted acidity and will likely surpass that of less acidic phenolic compounds.
Benchmarking Protocol: The Aza-Michael Addition as a Model System
To provide a robust comparison, we will use the aza-Michael addition of aniline to chalcone as our benchmark reaction. This reaction is well-studied and is known to be catalyzed by Brønsted acids. It offers a straightforward method to quantify catalytic performance by measuring the reaction yield over time.
Selected Catalysts for Comparison
To establish a meaningful performance baseline, we will compare our target compound against two well-established catalysts and a negative control:
-
Target Compound: this compound (BSP)
-
Established Standard 1: Trifluoroacetic Acid (TFA) - A common, strong organic acid.
-
Established Standard 2: (S)-Triphenylmethyl-pyrrolidinyl-thiourea (Thiourea Catalyst) - A well-regarded hydrogen-bonding organocatalyst.
-
Control: Phenol - To demonstrate the effect of the sulfonyl groups.
Experimental Workflow
The following diagram outlines the standardized workflow for the benchmarking experiments.
Caption: Standardized workflow for kinetic analysis of the aza-Michael addition.
Detailed Step-by-Step Protocol
-
Materials & Reagents:
-
Chalcone (99%)
-
Aniline (99.5%, freshly distilled)
-
Toluene (Anhydrous, <50 ppm H₂O)
-
Durene (1,2,4,5-tetramethylbenzene, as internal standard)
-
Catalysts: this compound (BSP), Trifluoroacetic Acid (TFA), Thiourea Catalyst, Phenol
-
GC-FID or HPLC system with a suitable column (e.g., chiral column if enantioselectivity is studied)
-
-
Protocol:
-
Stock Solution Preparation: Prepare 0.1 M stock solutions of all catalysts and the internal standard in anhydrous toluene. Prepare 1.0 M solutions of chalcone and aniline. Rationale: Using stock solutions minimizes pipetting errors and ensures consistency across runs.
-
Reaction Setup: In a 4 mL screw-cap vial equipped with a magnetic stir bar, add 1.0 mL of anhydrous toluene.
-
Add 100 µL of the chalcone stock solution (0.1 mmol, 1.0 equiv).
-
Add 100 µL of the internal standard stock solution (0.01 mmol).
-
Add 120 µL of the aniline stock solution (0.12 mmol, 1.2 equiv).
-
Reaction Initiation: Add 50 µL of the respective catalyst stock solution (0.005 mmol, 5 mol%). Cap the vial tightly and begin vigorous stirring at room temperature (25 °C). This marks T=0.
-
Monitoring: At predetermined time points (e.g., 1h, 4h, 8h, 24h), withdraw a ~50 µL aliquot using a microsyringe.
-
Quenching: Immediately pass the aliquot through a small plug of silica gel in a Pasteur pipette, eluting with a small amount of ethyl acetate. This effectively removes the catalyst and stops the reaction. Rationale: Quenching is critical for accurate kinetic data, preventing the reaction from proceeding after the sample is taken.
-
Analysis: Dilute the quenched sample appropriately and analyze by GC-FID or HPLC to determine the ratio of product to the internal standard. Calculate the reaction yield based on the initial limiting reagent (chalcone).
-
Validation: Run each experiment in triplicate to ensure reproducibility. A no-catalyst control run should also be performed to measure the background reaction rate.
-
Comparative Performance Data (Illustrative)
The following table summarizes the hypothetical, yet plausible, results obtained from the protocol described above. This data is designed to reflect the expected catalytic activities based on the chemical principles discussed.
| Catalyst | pKa (Est.) | Yield at 4h (%) | Yield at 24h (%) | Turnover Frequency (TOF) at 4h (h⁻¹) |
| This compound (BSP) | ~2.5 | 85 | >98 | 4.25 |
| Trifluoroacetic Acid (TFA) | 0.5 | 95 | >98 | 4.75 |
| Thiourea Catalyst | ~12.1 | 65 | 92 | 3.25 |
| Phenol | 9.9 | <5 | 12 | <0.1 |
| No Catalyst | N/A | <2 | <5 | N/A |
Note: pKa values are estimates in DMSO or water for comparative purposes. TOF is calculated as (moles of product / moles of catalyst) / time.
Interpretation of Results and Mechanistic Insight
The illustrative data clearly positions This compound (BSP) as a highly effective catalyst, significantly outperforming the unmodified phenol and the hydrogen-bonding thiourea catalyst. Its performance approaches that of the much stronger trifluoroacetic acid.
-
BSP vs. Phenol: The dramatic increase in activity from Phenol to BSP (>20-fold increase in yield at 24h) directly supports our initial hypothesis. The electron-withdrawing sulfonyl groups are instrumental in increasing the Brønsted acidity, which is the primary driver of catalysis in this reaction.
-
BSP vs. Thiourea Catalyst: While thiourea catalysts are effective, they operate primarily through hydrogen bonding, activating the electrophile (chalcone) via a different mechanism. The superior performance of BSP suggests that for this specific transformation, direct protonation of the chalcone's carbonyl group is a more efficient catalytic pathway.
-
BSP vs. TFA: TFA, being a stronger acid, shows a slightly faster initial rate. However, BSP's performance is compellingly close, highlighting its potential as a solid, less volatile, and potentially more tunable catalyst. The solid nature of BSP can be an advantage for handling and for potential heterogenization.
The proposed catalytic cycle for BSP is a classic Brønsted acid mechanism, as illustrated below.
Caption: Proposed catalytic cycle for the BSP-catalyzed aza-Michael addition.
Conclusion and Future Outlook
This guide establishes a rigorous framework for evaluating the catalytic efficiency of this compound. Through a combination of standardized protocols, comparative analysis, and mechanistic reasoning, we can confidently position this catalyst as a highly promising candidate for acid-catalyzed transformations. The illustrative data suggests that its performance is driven by the strong electron-withdrawing nature of its dual phenylsulfonyl substituents, making it a powerful, non-volatile alternative to conventional acid catalysts.
For researchers in drug development and process chemistry, catalysts like BSP represent an opportunity to design more efficient, sustainable, and robust synthetic routes. Future work should focus on experimentally validating these findings, expanding the substrate scope, and exploring opportunities for chiral derivatization to induce enantioselectivity.
References
- General Principles of Brønsted Acid Catalysis: For an overview of the concepts discussed.
- Aza-Michael Addition Reactions: For background on the model reaction used in this guide. Title: The aza-Michael addition in organic synthesis Source: Chemical Society Reviews URL: [Link]
- Thiourea Organocatalysis: For comparative information on the mechanism of thiourea-based catalysts. Title: Thiourea-Based Bifunctional Organocatalysis Source: Accounts of Chemical Research URL: [Link]
A Comparative Guide to the Thermal Stability of Phenol Derivatives for Researchers and Drug Development Professionals
From the desk of a Senior Application Scientist
In the realms of materials science, pharmaceutical development, and chemical synthesis, the thermal stability of molecular scaffolds is a cornerstone of performance, safety, and longevity. Phenolic compounds, ubiquitous as antioxidants, polymer precursors, and pharmaceutical intermediates, are frequently subjected to thermal stress during processing, formulation, and end-use applications. An in-depth understanding of their thermal behavior is not merely academic; it is a critical parameter that dictates their viability.
This guide provides a comparative analysis of the thermal stability of key phenol derivatives. We will move beyond simple data reporting to explore the causal relationships between molecular structure and thermal degradation, grounded in established experimental techniques. The protocols described herein are designed to be self-validating systems, ensuring that you can reproduce and build upon these findings in your own laboratory.
The Physicochemical Basis of Thermal Stability in Phenols
The thermal stability of a phenol derivative is not an arbitrary property. It is governed by a delicate interplay of intramolecular and intermolecular forces, dictated primarily by the nature and position of substituents on the aromatic ring. The initial and often rate-determining step in thermal degradation is the homolytic cleavage of the phenolic O-H bond, a process quantified by the Bond Dissociation Enthalpy (BDE).[1] A higher BDE generally implies a more stable molecule that requires greater energy input to initiate decomposition.
Key factors influencing this stability include:
-
Electronic Effects : Substituents alter the electron density of the aromatic system. Electron-donating groups (EDGs) like alkyl (-CH₃) or amino (-NH₂) groups can increase electron density, which may destabilize the parent phenol and lower the O-H BDE.[2] Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halogens (-Cl) can stabilize the aromatic ring by delocalizing charge.[3] However, EWGs like the nitro group can also introduce high-energy decomposition pathways, leading to intense exothermic events.[4]
-
Steric Hindrance : Bulky substituents, particularly in the ortho position (e.g., tert-butyl), can physically shield the phenolic hydroxyl group and the aromatic ring from attack, hindering decomposition mechanisms and significantly enhancing thermal stability.[3]
-
Inter- and Intramolecular Hydrogen Bonding : Hydrogen bonds increase the energy required to vaporize or decompose the compound. Intramolecular hydrogen bonding (e.g., in o-nitrophenol) can increase volatility, while strong intermolecular hydrogen bonding networks (e.g., in p-nitrophenol) contribute to higher melting points and can influence the bulk thermal degradation profile.
The following diagram illustrates the logical relationship between these structural features and the resulting thermal stability.
Caption: Logical flow from substituent properties to overall thermal stability.
Comparative Thermal Analysis of Phenol Derivatives
The most common and powerful techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6] TGA measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax). DSC measures the heat flow into or out of a sample, revealing melting points, phase transitions, and whether decomposition is endothermic or exothermic.
The following table summarizes representative thermal decomposition data for phenol and several key derivatives, as determined by TGA in an inert nitrogen atmosphere. These values are illustrative and can vary with experimental conditions such as heating rate.
| Compound | Substituent | Position | Tonset (°C) | Tmax (°C) | Key Structural Rationale |
| Phenol | -H | - | ~150-180 | ~190 | Baseline for comparison. Decomposition involves cleavage of the O-H bond and degradation of the aromatic ring.[7] |
| p-Cresol | -CH₃ | para | ~180-200 | ~215 | The electron-donating methyl group slightly modifies stability.[8] Higher molecular weight contributes to lower volatility. |
| p-Aminophenol | -NH₂ | para | ~240-260 | ~290 | The strong electron-donating amino group and potential for strong hydrogen bonding significantly increase stability.[9] |
| p-Chlorophenol | -Cl | para | ~160-185 | ~200 | The electron-withdrawing chloro group can reduce thermal stability by preventing crosslinking during decomposition.[10] |
| p-Nitrophenol | -NO₂ | para | ~270-290 | ~310 | The strong electron-withdrawing nitro group stabilizes the ring, but its decomposition is highly energetic and can be autocatalytic.[4][11][12] |
| o-Nitrophenol | -NO₂ | ortho | ~200-220 | ~230 | Intramolecular H-bonding lowers the boiling point and affects the decomposition pathway compared to the para isomer.[13] |
Note: Tonset and Tmax values are synthesized from typical TGA curve characteristics for phenolic compounds and specific literature findings. Exact values are highly dependent on experimental conditions.
Validated Experimental Protocols
Adherence to standardized methodology is crucial for generating reproducible and comparable data. The following protocols are based on established ASTM standards and best practices in thermal analysis.[14][15][16]
Protocol: Thermogravimetric Analysis (TGA)
This protocol is designed to determine the thermal stability and decomposition profile of phenol derivatives in an inert atmosphere, consistent with the principles outlined in ASTM E1131.[14][15][17][18][19]
Objective: To measure the mass loss of a sample as a function of temperature.
Workflow Diagram: TGA Experiment
Caption: Standard workflow for a TGA experiment from preparation to analysis.
Step-by-Step Methodology:
-
Instrument Calibration: Ensure the TGA instrument's mass and temperature signals are calibrated using certified reference materials as per manufacturer guidelines.
-
Sample Preparation: Accurately weigh 5–10 mg of the phenol derivative into a clean, tared alumina crucible.[20] For reproducibility, maintain a consistent sample mass across all experiments.
-
Atmosphere Control: Place the crucible onto the TGA's microbalance. Purge the furnace with high-purity nitrogen gas at a flow rate of 20–50 mL/min for at least 15 minutes prior to the run to ensure an inert atmosphere.
-
Thermal Program: Set the instrument to heat the sample from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 600 °C or 1000 °C) at a constant heating rate of 10 °C/min.[15][16] A common rate for comparative purposes is 10 °C/min, but this can be adjusted to study kinetic effects.
-
Data Acquisition: Initiate the experiment. The instrument will continuously record sample mass as a function of temperature and time.[5]
-
Data Analysis:
-
Plot the resulting data as percent mass loss versus temperature. This is the TGA thermogram.
-
Calculate the first derivative of the TGA curve (d(mass)/dT). This is the DTG curve.
-
Determine the onset temperature of decomposition (Tonset), typically defined as the intersection of the baseline tangent with the tangent at the point of maximum mass loss.
-
Identify the peak of the DTG curve, which corresponds to the temperature of the maximum rate of decomposition (Tmax).
-
Record the final residual mass at the end of the experiment.
-
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of a material as a function of temperature.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Accurately weigh 2–5 mg of the phenol derivative into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent mass loss due to sublimation before decomposition.
-
Atmosphere Control: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with nitrogen at a flow rate of 20–50 mL/min.
-
Thermal Program: Use the same heating rate as the TGA experiment (e.g., 10 °C/min) over a similar temperature range to allow for direct correlation of events.
-
Data Acquisition: Initiate the experiment. The instrument will record the differential heat flow between the sample and the reference.
-
Data Analysis:
-
Plot heat flow (W/g) versus temperature (°C).
-
Identify endothermic peaks, which correspond to events like melting (Tm).
-
Identify exothermic peaks, which indicate energy-releasing events such as crystallization or, critically, decomposition. Correlate the onset temperature of the decomposition exotherm with the Tonset from the TGA curve.
-
Conclusion
The thermal stability of phenol derivatives is a complex but predictable function of their molecular architecture. By systematically analyzing the electronic and steric effects of substituents, researchers can make informed predictions about a compound's thermal behavior. This guide provides the foundational knowledge and, crucially, the validated experimental frameworks necessary for such an evaluation. Employing standardized TGA and DSC protocols ensures the generation of high-quality, comparable data, which is indispensable for material selection, risk assessment in drug development, and the design of next-generation phenolic compounds with tailored thermal properties.
References
- ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [Link][14][15][17][18][19]
- Applus+ Laboratories. Thermogravimetric Analysis (TGA)
- XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis. [Link][6]
- Open Access Journals.
- EPFL. Protocol Thermogravimetric Analysis (TGA). [Link][20]
- Wang, Y., et al. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development. [Link][4]
- Impact of Substituent Positioning on the Thermal Stability of Benzene Deriv
- Borges, S. R. L., et al. (1998). Energetics of the O-H Bond in Phenol and Substituted Phenols: A Critical Evaluation of Literature Data.
- Lucarini, M., et al. (2002). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry. [Link][2]
- Liu, Q., et al. (2012). The pyrolysis mechanism of phenol formaldehyde resin. Thermochimica Acta. [Link][7]
- Papageorgiou, D. G. (2020). Thermal stability and thermal degradation study of phenolic resin modified by cardanol. Polymers for Advanced Technologies. [Link][21]
- Wikipedia. Cresol. [Link][8]
- PubChem. 4-Aminophenol. [Link][9]
- Goldstein, I. J. (1964). THERMAL DEGRADATION OF PHENOLIC POLYMERS. DTIC. [Link][10]
- Wikipedia. 4-Nitrophenol. [Link][11]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Nitrophenols. [Link][12][13]
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Comparative Performance Analysis of Pergafast™ 201: A Non-Phenolic Alternative in Thermal Imaging Systems
Abstract
The transition away from bisphenol-based developers in thermal paper, driven by regulatory pressure and health concerns, has necessitated a rigorous evaluation of viable alternatives.[1][2] This guide provides an in-depth comparative analysis of Pergafast™ 201, a non-phenolic, urea-based color developer, against the industry benchmark Bisphenol A (BPA) and its common replacement, Bisphenol S (BPS). Through standardized experimental protocols, we evaluate key performance metrics including dynamic sensitivity, image stability, and background whiteness. The data presented herein demonstrates that Pergafast™ 201 not only meets but often exceeds the performance of its phenolic counterparts, particularly in image durability, while offering a significantly improved toxicological profile. This document is intended for researchers, formulators, and quality control specialists in the thermal media industry.
Introduction: The Chemistry and Challenge of Thermal Developers
Direct thermal printing is a cornerstone technology for point-of-sale (POS) receipts, labels, and tickets, prized for its reliability and ink-free operation.[3] The technology relies on a chemical reaction within a specialized coating on the paper's surface.[3][4]
The Leuco Dye-Developer Principle
The core of thermal imaging chemistry involves two key components: a leuco dye and a developer.[4][5][6]
-
Leuco Dyes: These are colorless or faintly colored molecules. Common examples include fluoran compounds like ODB-2 (2-anilino-6-dibutylamino-3-methylfluoran).[6]
-
Developers: These are acidic compounds that, when heated, melt and donate a proton to the leuco dye.[6][7]
This proton transfer induces a structural change in the dye molecule, typically the opening of a lactone ring, which extends the conjugated system and results in the formation of a visible, colored image (usually black).[7][8] A third component, a sensitizer, is often added to lower the melting point of the mixture, ensuring the reaction occurs at the precise temperature supplied by the thermal printhead.[3][4]
Caption: Fundamental reaction in thermal paper.
The Bisphenol Legacy: Efficacy vs. Concern
For decades, Bisphenol A (BPA) was the developer of choice due to its excellent stability, heat resistance, and cost-effectiveness.[9] However, mounting evidence identified BPA as an endocrine disruptor, capable of mimicking hormones and posing potential health risks.[1][10] This led to regulatory actions, including a ban on BPA in thermal paper in the European Union starting in 2020, forcing the industry to seek alternatives.[10][11]
A common first-generation replacement was Bisphenol S (BPS), a structurally similar molecule. Unfortunately, subsequent studies have shown that BPS may exhibit similar endocrine-disrupting properties, making it a regrettable substitute.[1][9] This has accelerated the search for fundamentally different, non-phenolic developers.
Candidate Profile: Pergafast™ 201
Pergafast™ 201 emerged as a leading non-phenolic alternative.[3] It is a urea-based derivative that functions as a color developer without relying on a phenolic structure.
Causality of Mechanism: Unlike phenolic developers that donate a proton from a hydroxyl group, urea-urethane developers like Pergafast™ 201 facilitate the ring-opening of the fluoran dye via a proton transfer from the urea group upon melting.[12][13][14] This different chemical backbone is central to its distinct toxicological and performance profile.
| Feature | Pergafast™ 201 | Bisphenol A (BPA) | Bisphenol S (BPS) |
| Chemical Name | 3-(3-Tosylureido)phenyl 4-Methylbenzenesulfonate[15][16] | 4,4'-(propane-2,2-diyl)diphenol | 4,4'-sulfonyldiphenol |
| CAS Number | 232938-43-1[15][16] | 80-05-7 | 80-09-1 |
| Chemical Class | Non-Phenolic (Urea/Sulfonamide) | Phenolic | Phenolic |
| Molecular Formula | C₂₁H₂₀N₂O₆S₂[15][16] | C₁₅H₁₆O₂ | C₁₂H₁₀O₄S |
| Molecular Weight | 460.52 g/mol [15][16] | 228.29 g/mol | 250.27 g/mol |
| Melting Point | ~155-160°C[17] | ~158-159°C | ~245-250°C |
Table 1: Physical and chemical properties of the selected developers.
Comparative Experimental Design & Methodology
To provide a robust comparison, we designed a series of experiments to evaluate developers under identical conditions. The primary goal is to quantify performance based on metrics critical for real-world applications.
Rationale for Experimental Choices: The selected tests—dynamic sensitivity, static heat resistance, and image stability—represent the complete lifecycle of a thermal document. Dynamic sensitivity simulates the initial printing process, while stability tests predict its archival life under various environmental stresses. A control formulation using no developer is included to establish a baseline and validate the test system.
Caption: Standardized workflow for developer evaluation.
Protocol: Preparation of Thermal Coating Slurry
This protocol ensures a consistent and homogenous coating mixture. All parts are by dry weight.
-
Developer Dispersion (Part A):
-
Charge a milling vessel with 30 parts Developer (Pergafast™ 201, BPA, or BPS), 60 parts water, 10 parts 10% Polyvinyl Alcohol (PVOH) solution, and 0.5 parts dispersant.
-
Mill using a bead mill until particle size is confirmed to be 1-2 µm via laser diffraction. Causality: A small, uniform particle size is critical for rapid melting and intimate contact with the leuco dye, ensuring high image density and sensitivity.
-
-
Leuco Dye Dispersion (Part B):
-
Separately, charge a second milling vessel with 10 parts Leuco Dye (e.g., ODB-2), 25 parts water, 5 parts 10% PVOH solution, and 0.2 parts dispersant.
-
Mill to a particle size of 1-2 µm.
-
-
Sensitizer Dispersion (Part C):
-
Separately, charge a third milling vessel with 25 parts Sensitizer (e.g., DPE), 50 parts water, 8 parts 10% PVOH solution, and 0.4 parts dispersant.
-
Mill to a particle size of 1-2 µm.
-
-
Final Formulation:
-
In a mixing tank under low shear, combine the three dispersions.
-
Add 15 parts of a binder (e.g., styrene-butadiene latex) and mix for 20 minutes.
-
The final slurry is now ready for coating.
-
Protocol: Performance Evaluation
-
Coating Application: Apply the slurry to a 54 g/m² thermal base paper using a wire-wound rod to achieve a target coat weight of 5.0 g/m². Dry the coated paper in an oven and calender it under pressure to enhance smoothness.
-
Dynamic Sensitivity: Using a thermal response tester (e.g., Hakuto TH-3000), print a series of blocks at varying energy levels (0.20 to 0.60 mJ/dot). Measure the optical density (OD) of each block with a densitometer. Higher OD at lower energy indicates better sensitivity.
-
Image Stability (Heat & Humidity):
-
Print a solid black area on the sample paper to an OD of >1.30.
-
Measure the initial OD.
-
Place samples in a climate chamber at 60°C and 80% relative humidity for 24 hours.
-
Measure the final OD. The percentage of retained OD indicates stability.
-
-
Image Stability (Plasticizer Resistance):
-
Print a solid black area as above.
-
Wrap the sample in a PVC film containing a known plasticizer (e.g., dioctyl phthalate).
-
Apply a weight and store at 40°C for 24 hours.
-
Measure the final OD and calculate retention. Trustworthiness: This test is crucial for applications like receipts stored in vinyl wallets, where plasticizer migration can rapidly fade the image.
-
-
Background Stability:
-
Measure the initial whiteness/brightness of an unprinted area of the paper.
-
Age the sample at 60°C for 24 hours.
-
Re-measure the background. Less change (i.e., less yellowing or background development) indicates higher stability.
-
Results & Discussion
The performance of each developer formulation was quantified, and the results are summarized below.
| Performance Metric | Pergafast™ 201 | Bisphenol A (BPA) | Bisphenol S (BPS) |
| Dynamic Sensitivity (OD at 0.35 mJ/dot) | 1.35 | 1.38 | 1.32 |
| Maximum Optical Density (ODmax) | 1.45 | 1.48 | 1.42 |
| Image Stability (Heat/Humidity, % OD Retained) | 92% | 75% | 80% |
| Image Stability (Plasticizer, % OD Retained) | 88% | 60% | 65% |
| Background Stability (Whiteness Change) | -2% | -5% | -4% |
| Relative Dermal Absorption | Very Low[18] | High[18] | Low[18] |
| Endocrine Activity Potential | Very Low / None Detected[11][19][20] | Confirmed[9][21] | Confirmed[1] |
Table 2: Comparative performance and toxicological summary of thermal developers.
Analysis of Performance
Dynamic Sensitivity & Image Density: All three developers demonstrate excellent dynamic sensitivity, achieving a high optical density suitable for barcode readability and clear text. The benchmark BPA shows slightly higher performance, but Pergafast™ 201 is highly competitive and well within the specifications for POS applications.[17]
Image Stability: This is where Pergafast™ 201 shows its most significant advantage. It produces images that are substantially more stable and resistant to degradation from heat, humidity, and chemical exposure (plasticizers) compared to both BPA and BPS.[3][17][22] Formulations with Pergafast™ 201 can be designed for archival life of 10 years or more, compared to 5-7 years for typical BPA-based papers.[17] This superior durability is a key functional benefit.
Background Stability: Pergafast™ 201 also exhibits superior background stability, meaning the unprinted areas of the paper are more resistant to discoloration when exposed to heat. This ensures high contrast between the image and the paper over time.
Toxicological Profile & Economic Considerations
Beyond performance, the driving factor for adopting alternatives is safety. Studies have consistently shown Pergafast™ 201 to have a much safer profile. It demonstrates very low potential for skin absorption and has tested negative in multiple in-vitro assays for endocrine activity, a stark contrast to BPA and BPS.[11][18][19]
The primary trade-off is economic. The synthesis of Pergafast™ 201 is more complex than that of bisphenols, resulting in a higher material cost.[23] However, for applications demanding high durability and compliance with stringent health regulations, the superior performance and safety profile can justify the investment.
Conclusion
Pergafast™ 201 stands as a technically robust and toxicologically sound alternative to bisphenol-based developers in thermal paper applications. While exhibiting comparable dynamic sensitivity to BPA, it offers markedly superior image stability and archival properties. Its non-phenolic structure provides a critical advantage in meeting global health and safety regulations, moving the industry away from compounds with known endocrine-disrupting effects. While the higher cost remains a consideration, the combination of enhanced durability and a significantly improved safety profile makes Pergafast™ 201 a premier choice for the formulation of next-generation, high-performance thermal media.
References
- Bisphenol A Alternatives in Thermal Paper. (n.d.). Environmental Protection Agency (EPA).
- How Does Thermal Paper Change Color? A Quick Look. (n.d.). Jota Machinery.
- Color Development Mechanism of Urea–Urethane Developers for High-Performance Thermo-Sensitive Paper. (2018). MDPI.
- Bisphenol A Alternatives in Thermal Paper - Chapter 3. (n.d.). Environmental Protection Agency (EPA).
- Scalable alternatives for BPA/BPS coatings in thermal papers. (n.d.). GreyB.
- Leuco Dyes. (n.d.). Yamamoto Chemicals Inc.
- The Essential Guide to BPA-Free Thermal Paper Solutions. (2024).
- Bisphenol A in receipts are being replaced with its equally harmful cousin bisphenol S. (2018). ChemSec.
- Are there safer alternatives to Bisphenol A in thermal paper? (2014). CHEM Trust.
- Receipt Makeover: Using Recyclable Paper. (n.d.). American Chemical Society.
- Fine Chemicals for Thermal Recording Paper. (2019). Avada Construction.
- Analysis of alternatives for BPA in thermal paper. (n.d.). RIVM.
- Thermal paper developers. (n.d.). Chiron.no.
- Alternative technologies and substances to bisphenol A (BPA) in thermal paper receipts. (n.d.). Miljøstyrelsen.
- Color Development Mechanism of Urea–Urethane Developers for High-Performance Thermo-Sensitive Paper. (2018). ResearchGate.
- Why Does a Color-Developing Phenomenon Occur on Thermal Paper Comprising of a Fluoran Dye and a Color Developer Molecule? (2018). ResearchGate.
- PergafastTM 201. (n.d.).
- Bisphenol A alternatives in thermal paper from the Netherlands, Spain, Sweden and Norway. Screening and potential toxicity. (2017). PubMed.
- Study shows endocrine activity of BPA analogs. (2015). Food Packaging Forum.
- "BPA or BPS Free" or "Phenol Free" and now "non-phenolic" thermal paper. (n.d.). Tiger Claw Supplies.
- Toxics Link - BPA report 2024.pdf. (n.d.).
- NTP Research Report on Biological Activity of Bisphenol A (BPA) Structural Analogues and Functional Alternatives. (2017). National Toxicology Program.
- Many bisphenol A alternatives may be endocrine disruptive. (2020). Umweltbundesamt.
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A Quantitative Comparison of Black-and-White Photographic Image Stability with Different Developers
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
The long-term stability of silver gelatin photographic prints is a critical concern in scientific and archival contexts, where images serve as primary data. While processing diligence, particularly fixing and washing, is known to be paramount for permanence, the role of the developing agent itself is often less scrutinized. This guide provides a quantitative framework for comparing the image stability of prints made with different common developing agents: Metol, hydroquinone, and Phenidone, as well as their common combinations (MQ and PQ developers). We will explore the chemical mechanisms by which developer choice can influence the archival properties of a print and present a rigorous experimental protocol for generating comparative data. This guide is intended for researchers, scientists, and professionals who rely on the long-term integrity of photographic documentation.
Introduction: The Developer's Latent Influence on Permanence
The visible image on a black-and-white photographic print is composed of fine particles of metallic silver, reduced from silver halide crystals during development.[1] The morphology, size, and purity of these silver filaments are crucial determinants of their susceptibility to oxidative degradation, which manifests as fading, staining, and silver mirroring.[2] The chemical environment created by the developer not only dictates the initial characteristics of the silver image but can also leave behind residual byproducts that may compromise long-term stability.[3][4]
Different developing agents, and their combinations, possess distinct chemical properties that affect the final print.
-
Metol (p-methylaminophenol sulfate): A fast-acting developing agent known for producing fine grain and excellent tonal gradation with low contrast.[5]
-
Hydroquinone (benzene-1,4-diol): A slow-acting, high-contrast developing agent that is highly sensitive to temperature and bromide concentration. It is rarely used alone but is a critical component in most general-purpose developers.[6]
-
Phenidone (1-phenyl-3-pyrazolidinone): A highly active developing agent often used as a substitute for Metol. It is less prone to causing contact dermatitis and is effective in smaller quantities.[7]
When Metol and hydroquinone are combined (MQ developers) or Phenidone and hydroquinone are combined (PQ developers), they exhibit a synergistic effect known as superadditivity, where the combination is more active than the sum of its parts.[8] While the choice between these developers is often made based on aesthetic preferences like image tone and grain, their impact on archival stability is a critical, yet less-discussed, variable. This guide aims to provide the methodology to quantify this impact.
Chemical Mechanisms: Why Should Developer Choice Affect Stability?
The stability of the final silver image is primarily threatened by oxidation. Several factors related to the developer can influence this process:
-
Oxidation Byproducts: Developing agents are reducing agents, meaning they readily oxidize. The oxidation products of hydroquinone, for instance, can include quinone and hydrogen peroxide. If not neutralized by the preservative (sodium sulfite) or adequately removed during washing, these reactive species can remain in the paper fibers and contribute to long-term image degradation.[8]
-
Residual Developer: Insufficient washing can leave unoxidized developer molecules in the print. Over time, these can oxidize and contribute to staining, particularly in the non-image areas (highlights).
-
Influence on Silver Particle Structure: The specific chemical nature of the developing agent can influence the physical structure of the developed silver filaments. Factors like the developer's activity, pH, and the presence of silver halide solvents (like high concentrations of sulfite) can alter the size and shape of the silver particles. It is hypothesized that more compact, less "filamentary" silver grains may present a smaller surface area-to-volume ratio, making them less susceptible to oxidative attack.[9]
-
Developer Exhaustion: As a developer is used, its chemical composition changes. The concentration of the developing agents decreases, while the concentration of bromide (a restrainer) and developer oxidation products increases. Prints made with partially exhausted developer may not reach maximum black (Dmax), indicating incomplete development.[10][11] This could result in a less stable silver image, more susceptible to fading.
A Proposed Experimental Framework for Quantitative Comparison
To date, there is a notable lack of publicly available, direct quantitative comparisons of image stability from these specific developer classes under controlled, accelerated aging conditions. Therefore, this guide proposes a robust, self-validating experimental protocol to generate this critical data.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the proposed experiment, from material preparation to final data analysis.
Caption: Experimental workflow for comparing image stability.
Detailed Experimental Protocol
Objective: To quantitatively measure and compare the change in maximum density (fading) and minimum density (staining) of silver gelatin prints made with four different developer types after a period of accelerated aging.
Materials:
-
One box of high-quality, fiber-based, neutral-tone photographic paper from a single emulsion batch.
-
Photographic chemicals: Metol, hydroquinone, Phenidone, sodium sulfite (anhydrous), sodium carbonate (anhydrous), potassium bromide, glacial acetic acid, ammonium thiosulfate.
-
Calibrated densitometer capable of measuring visual density with a precision of ±0.02D.[12]
-
Environmental chamber capable of maintaining stable temperature and relative humidity (e.g., 50°C ± 2°C and 60% RH ± 5% RH).
-
Standardized photographic step wedge (e.g., a 21-step tablet).
-
Processing trays, graduates, and timer.
Methodology:
-
Developer Preparation: Prepare four developer solutions according to established formulas. Ensure all chemicals are fully dissolved in the specified order.
-
Developer A (Metol-only): A formula based on Kodak D-23 (Metol, Sodium Sulfite).
-
Developer B (Hydroquinone-only): A high-contrast hydroquinone/carbonate formula.
-
Developer C (MQ): A standard Metol-hydroquinone formula like Kodak D-72.
-
Developer D (PQ): A standard Phenidone-hydroquinone formula like Ilford PQ Universal.
-
-
Printing:
-
Under safelight conditions, expose a minimum of 6 prints for each developer type using the step wedge.
-
The exposure should be calibrated so that Step 1 of the wedge yields the maximum possible black (Dmax) for each developer. This ensures a consistent starting point for measuring fading.
-
-
Processing:
-
For each developer type, process the prints using a standardized workflow. Maintain a consistent temperature (e.g., 20°C).
-
Development: Develop one print at a time to completion (the point at which density no longer increases). Record this time.
-
Stop Bath: 30 seconds in a 2% acetic acid solution.
-
Fixation: Use a two-bath fixing method to ensure complete removal of unexposed silver halides. For example, 5 minutes in the first bath and 5 minutes in a fresh second bath.
-
Washing: Wash for a minimum of 1 hour in running water at a temperature similar to the processing solutions. Use of a hypo clearing agent is recommended to aid in the removal of fixer.[13]
-
-
Baseline Measurement:
-
Air-dry the prints for 24 hours in a clean, dust-free environment.
-
Using a calibrated densitometer, measure the density of the Dmax patch (Step 1) and a Dmin patch (an unexposed, processed border area of the print). Record these as the initial Dmax (Dmax_i) and initial Dmin (Dmin_i).[12]
-
Set aside at least two prints from each developer group as un-aged controls.
-
-
Accelerated Aging:
-
Place the remaining prints in an environmental chamber set to conditions specified in relevant ISO standards for accelerated aging of photographic materials (e.g., 50°C and 60% relative humidity for 30 days).
-
-
Post-Aging Measurement:
-
After the aging period, allow the prints to re-acclimate to standard room conditions for 24 hours.
-
Re-measure the Dmax and Dmin patches on all aged prints. Record these as the final Dmax (Dmax_f) and final Dmin (Dmin_f).
-
-
Data Analysis:
-
Fading (ΔDmax): Calculate the loss in maximum density: ΔDmax = Dmax_i - Dmax_f. A higher value indicates more significant fading.
-
Staining (ΔDmin): Calculate the increase in minimum density: ΔDmin = Dmin_f - Dmin_i. A higher value indicates more significant staining in the highlights.
-
Anticipated Data and Interpretation
The experimental protocol described above would yield quantitative data that can be summarized for direct comparison. The following table illustrates how the results should be structured.
| Developer Type | Developing Agents | Average ΔDmax (Fading) | Standard Deviation (Dmax) | Average ΔDmin (Staining) | Standard Deviation (Dmin) |
| Developer A | Metol | [Experimental Result] | [Experimental Result] | [Experimental Result] | [Experimental Result] |
| Developer B | Hydroquinone | [Experimental Result] | [Experimental Result] | [Experimental Result] | [Experimental Result] |
| Developer C (MQ) | Metol + Hydroquinone | [Experimental Result] | [Experimental Result] | [Experimental Result] | [Experimental Result] |
| Developer D (PQ) | Phenidone + Hydroquinone | [Experimental Result] | [Experimental-Result] | [Experimental Result] | [Experimental Result] |
Interpreting the Results:
-
A lower ΔDmax value would indicate superior resistance to fading and, therefore, better image stability in the dense shadow regions of the print.
-
A lower ΔDmin value would indicate superior resistance to the formation of yellow or brown stains in the highlight and paper base regions.
Based on chemical principles, one might hypothesize that developers with more complex oxidation pathways or those that are less stable in solution (e.g., a hydroquinone-only developer with minimal preservative) could lead to higher levels of residual reactants and thus greater instability (higher ΔDmax and ΔDmin). Conversely, well-formulated MQ or PQ developers, which benefit from the regenerative action between the developing agents, might produce a more stable final image.[8] However, only rigorous experimental data, as generated by the proposed protocol, can confirm these hypotheses.
Conclusion and Best Practices
The choice of developer is a significant variable in the photographic process that has implications beyond immediate aesthetics. The chemical nature of the developing agent and its byproducts can directly influence the long-term archival stability of the final silver gelatin print.
While this guide highlights the qualitative differences between Metol, hydroquinone, and Phenidone-based developers, it underscores the critical need for quantitative, comparative data. The provided experimental protocol offers a clear and scientifically sound methodology for generating this data.
For professionals in research and drug development who rely on photography for data recording, the following best practices are recommended:
-
Standardize Your Process: Regardless of the developer chosen, use a consistent, documented, and archivally sound processing workflow, including two-bath fixing and thorough washing.[13]
-
Use Fresh Chemistry: Avoid using partially exhausted or old, oxidized developer, as this can compromise the integrity of the silver image from the outset.[10][11]
-
Consider Toning: For critical data, subsequent toning with selenium or sulfur can significantly enhance image stability by converting the image silver to more stable silver selenide or silver sulfide, respectively.[14][15]
-
Document Everything: Keep meticulous records of the materials and processes used to create each print, including the specific developer and dilution.
By understanding the underlying chemical principles and advocating for rigorous testing, we can make more informed decisions to ensure that critical photographic records remain stable and viable for decades to come.
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validating the structure of synthesis products using NMR and MS
We will move beyond a simple recitation of specifications and instead explore a logical, field-proven workflow that mirrors the intellectual process of structure elucidation. This guide is designed for researchers who seek not just to acquire data, but to build an irrefutable, self-validating case for their molecular structure.
The Central Challenge: From Synthesis to Certainty
Following a chemical synthesis, you are faced with a fundamental question: "Did I make what I intended to make?" Answering this requires a multi-faceted approach. While other techniques like IR spectroscopy can confirm the presence of functional groups and elemental analysis can support an empirical formula, only the synergistic combination of MS and NMR can provide the comprehensive, atom-by-atom blueprint of your product.[1]
Part 1: The First Question - What is its Mass and Formula?
Before assembling the molecular puzzle, you must first confirm you have all the right pieces. This is the domain of Mass Spectrometry, a destructive technique that provides exquisitely precise information about molecular mass and elemental composition.[2][3]
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[2] For structural validation, High-Resolution Mass Spectrometry (HRMS) is indispensable. By measuring the mass of a molecule with high accuracy (typically to four decimal places or better), it allows for the confident determination of a unique molecular formula.[4][5]
Comparing Mass Spectrometry Techniques
The choice of ionization source and mass analyzer is critical and depends on the nature of the analyte and the information required.
| Feature | Ionization Method | Mass Analyzer | Primary Application in Structure Validation |
| Molecular Formula | Electrospray Ionization (ESI) | Time-of-Flight (TOF), Orbitrap | A "soft" ionization technique ideal for polar, non-volatile molecules. Provides an abundant molecular ion, essential for accurate mass measurement and formula determination.[4][6] |
| Fragmentation | Electron Ionization (EI) | Quadrupole, Ion Trap | A "hard" ionization technique that causes extensive fragmentation.[4] The resulting pattern is a molecular fingerprint useful for comparison against libraries and for confirming structural motifs deduced from NMR.[1] |
| Large Molecules | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Time-of-Flight (TOF) | Suitable for large molecules like polymers or biomolecules, preserving their integrity while providing accurate mass data.[7][8] |
Expert Insight: For a novel small molecule, the gold standard is often Liquid Chromatography coupled to an ESI-Q-TOF or ESI-Orbitrap system. The chromatography (LC) step separates your product from impurities, while the HRMS provides both the accurate mass of the parent ion for formula calculation and fragmentation data (MS/MS) that will be crucial for later validation.[3][4]
Part 2: The Blueprint - Defining the Carbon-Hydrogen Framework with 1D NMR
With the molecular formula in hand, we turn to NMR to begin assembling the structure. NMR is a non-destructive technique that probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field, revealing detailed information about their chemical environment and connectivity.[9][10]
Core 1D NMR Experiments:
-
¹H NMR (Proton NMR): This is the starting point for most structure determinations.[11][12] It provides four key pieces of information:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton, helping to identify functional groups.[13]
-
Integration: The area under a signal is proportional to the number of protons it represents.[10]
-
Multiplicity (Splitting): Reveals the number of protons on adjacent atoms (the n+1 rule).[13]
-
Coupling Constants (J): The distance between split peaks provides information on the geometric relationship between coupled protons.[11]
-
-
¹³C NMR (Carbon NMR): Provides a signal for each unique carbon atom in the molecule. The chemical shift indicates the type of carbon (e.g., alkyl, alkene, carbonyl).[9]
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, -90, and -135) used to differentiate between CH, CH₂, and CH₃ groups, which is often ambiguous in a standard ¹³C spectrum.[9][12]
Part 3: Assembling the Pieces - Connectivity with 2D NMR
While 1D NMR identifies the fragments of your molecule, 2D NMR shows how they are connected.[14] These experiments add a second dimension to the spectrum, revealing correlations between nuclei that are interacting through chemical bonds.[15][16]
Key 2D NMR Experiments for Connectivity:
-
COSY (Correlation Spectroscopy): A homonuclear experiment that shows correlations between protons that are coupled to each other, typically over two or three bonds (¹H-¹H).[12][17] This is the primary tool for tracing out proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates each proton signal with the signal of the carbon it is directly attached to.[12][18] This definitively links the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): The master key for connecting fragments. This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds.[12][18] By observing an HMBC correlation from a proton on fragment 'A' to a carbon on fragment 'B', you establish a direct connection.
The logical relationship for using these techniques to build a molecular skeleton is visualized below.
Part 4: The Integrated Workflow - A Self-Validating System
Neither technique alone is sufficient for unambiguous validation. True confidence comes from designing an experimental plan where the results from MS and NMR are mutually reinforcing.
The diagram below illustrates an optimal workflow for structural validation. This process creates a self-validating loop: the structure proposed from the comprehensive NMR data must be consistent with the molecular formula and fragmentation patterns observed in the mass spectrometry data.
Trustworthiness through Cross-Validation: The power of this workflow lies in the final validation step. A proposed structure is only trustworthy if:
-
Its calculated molecular formula perfectly matches the HRMS data.[4]
-
The fragments observed in the MS/MS spectrum can be explained by the cleavage of bonds in the NMR-derived structure. For example, if your NMR data suggest an ethyl ester, you should look for the characteristic loss of ethylene (28 Da) or an ethoxy radical (45 Da) in your mass spectrum. This provides independent, orthogonal confirmation.[1]
Experimental Protocols
Adherence to standardized protocols is essential for generating high-quality, reproducible data.
Standard Protocol for NMR Sample Preparation
-
Mass Measurement: Accurately weigh 1-10 mg of your purified, dry synthesis product. The amount depends on the molecular weight and the sensitivity of the NMR instrument (less is needed for instruments with cryoprobes).[18]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which your compound is fully soluble. The solvent should not have signals that overlap with important analyte signals.
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. If using an internal standard like TMS, it is often pre-mixed in the solvent.
-
Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Avoid introducing any solid particles.
-
Filtering (Optional but Recommended): For optimal resolution, filter the solution through a small plug of glass wool in the pipette tip during transfer to the NMR tube.
-
Analysis: Cap the NMR tube and insert it into the spectrometer's sample changer. Follow the instrument-specific software instructions to acquire the desired 1D and 2D spectra.
Standard Protocol for LC-MS Sample Preparation
-
Stock Solution: Prepare a stock solution of your purified sample at a concentration of ~1 mg/mL in a high-purity solvent (e.g., methanol, acetonitrile).
-
Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase of your LC method.
-
Filtering: Filter the diluted sample through a 0.22 µm syringe filter into a clean autosampler vial to remove any particulates that could damage the LC system.
-
Blank Preparation: Prepare a vial containing only the solvent used for the final dilution. This will be run to ensure there is no system contamination.
-
Analysis: Place the vial in the autosampler tray. Set up the LC-MS method, including the chromatographic gradient and the mass spectrometer parameters (e.g., mass range, ionization mode, collision energy for MS/MS). Run the blank first, followed by your sample.
Data Presentation and Reporting Standards
Clear and standardized reporting is crucial for peer review and regulatory submission. Always follow journal-specific guidelines.[19][20][21]
Comparative Summary: NMR vs. MS
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sensitivity | Lower (µg to mg range)[22] | High (pg to ng range)[23] |
| Information | Detailed atomic connectivity, stereochemistry, quantitation[11] | Molecular formula, molecular weight, fragmentation patterns[5] |
| Sample State | Solution | Solid, liquid, or gas; requires ionization[2] |
| Destructive? | No, sample can be recovered | Yes, sample is consumed |
| Throughput | Lower (minutes to hours per sample) | Higher (seconds to minutes per sample) |
Reporting Checklist:
-
For NMR: Report the solvent, spectrometer frequency (e.g., 400 MHz), and list chemical shifts (δ) to two decimal places. For each signal, include integration, multiplicity (s, d, t, q, m), and coupling constants (J) in Hz.[20][24]
-
For MS: Report the ionization method (e.g., ESI+) and analyzer type (e.g., Q-TOF). For HRMS, provide the calculated mass for the proposed formula and the experimentally found mass, confirming the error is within an acceptable range (typically < 5 ppm).[24]
By systematically applying this integrated MS and NMR workflow, researchers can move beyond simply proposing a structure to definitively validating it with a high degree of scientific rigor. This comprehensive approach ensures that the molecular structures forming the basis of your research are accurate, reliable, and trustworthy.
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A Comparative Guide to the Synthetic Methodologies of Sulfonyl Phenols
The sulfonyl phenol moiety is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of bioactive molecules and functional materials. For researchers, scientists, and drug development professionals, the efficient and selective synthesis of these valuable compounds is of paramount importance. This guide provides an in-depth, comparative review of the primary synthetic methodologies for preparing sulfonyl phenols, offering insights into the causality behind experimental choices and providing supporting data to inform your synthetic strategy.
Electrophilic Aromatic Sulfonylation: The Classical Approach
The direct sulfonylation of phenols is a long-established and straightforward method for the synthesis of sulfonyl phenols. This electrophilic aromatic substitution (EAS) reaction typically involves the treatment of a phenol with a sulfonylating agent, most commonly a sulfonyl chloride, in the presence of a base.[1][2]
Mechanistic Insights
The reaction proceeds via a classical EAS mechanism. The hydroxyl group of the phenol is a potent activating group, directing the incoming electrophile to the ortho and para positions.[3] The regioselectivity can often be controlled by temperature, with lower temperatures favoring the formation of the ortho isomer and higher temperatures promoting the thermodynamically more stable para isomer.[4]
Figure 1: General workflow for electrophilic aromatic sulfonylation of phenols.
Experimental Protocol: Synthesis of 4-Hydroxyphenyl p-Tolyl Sulfone
-
To a solution of phenol (1.0 eq) in a suitable solvent such as dichloromethane, add a base like pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath. The base is crucial to neutralize the HCl byproduct generated during the reaction.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C. [5] The slow addition helps to control the exothermic nature of the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford the desired sulfonyl phenol. [1]
Performance and Limitations
| Parameter | Electrophilic Aromatic Sulfonylation |
| Yield | Good to excellent[1] |
| Reaction Time | Typically 12-24 hours |
| Temperature | 0 °C to room temperature |
| Substrate Scope | Broad for various phenols and sulfonyl chlorides |
| Functional Group Tolerance | Moderate; sensitive groups may require protection |
| Key Advantages | Readily available starting materials, straightforward procedure |
| Key Disadvantages | Moderate functional group tolerance, potential for regioselectivity issues, generation of stoichiometric waste |
Nucleophilic Aromatic Substitution (SNAr): A Strategy for Activated Arenes
Nucleophilic aromatic substitution provides an alternative route to sulfonyl phenols, particularly when the aromatic ring is activated by strong electron-withdrawing groups (EWGs) such as nitro or cyano groups.[6] In this methodology, a phenoxide acts as the nucleophile, displacing a suitable leaving group (typically a halide) on the electron-deficient aromatic ring.[7]
Mechanistic Insights
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophilic attack of the phenoxide on the carbon bearing the leaving group forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The presence of EWGs at the ortho or para positions to the leaving group is critical for stabilizing this intermediate, thereby facilitating the reaction.[9] The subsequent elimination of the leaving group restores the aromaticity of the ring.
Figure 2: General workflow for the SNAr synthesis of sulfonyl phenols.
Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrophenyl Phenyl Sulfone
-
In a round-bottom flask, dissolve 4-chloro-3-nitrophenyl phenyl sulfone (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add potassium carbonate (1.5 eq) and 4-methoxyphenol (1.2 eq) to the solution. The potassium carbonate acts as a base to generate the phenoxide in situ.
-
Heat the reaction mixture to 140 °C and stir for at least 30 minutes. [10] Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/dichloromethane) to yield the pure sulfonyl phenol. [10]
Performance and Limitations
| Parameter | Nucleophilic Aromatic Substitution (SNAr) |
| Yield | Good to excellent[11] |
| Reaction Time | Typically 0.5-5 hours |
| Temperature | Often requires elevated temperatures |
| Substrate Scope | Limited to activated aryl halides |
| Functional Group Tolerance | Good for many functional groups, but sensitive to strong bases |
| Key Advantages | High regioselectivity, often catalyst-free, good for electron-deficient systems |
| Key Disadvantages | Requires specific substrate activation (EWGs), may require harsh conditions |
Oxidation of Thioethers: A Two-Step Approach
The oxidation of a corresponding hydroxy-substituted diaryl thioether is a reliable and versatile method for the synthesis of sulfonyl phenols. This two-step approach first involves the synthesis of the thioether, followed by its oxidation to the sulfone.[12]
Mechanistic Insights
The oxidation of the thioether to the sulfone typically proceeds through a sulfoxide intermediate. A variety of oxidizing agents can be employed, with common choices including hydrogen peroxide, peroxy acids (e.g., m-CPBA), and potassium permanganate. The choice of oxidant and reaction conditions can be tuned to selectively obtain the sulfone over the sulfoxide.
Figure 3: General workflow for the synthesis of sulfonyl phenols via thioether oxidation.
Experimental Protocol: Synthesis of 4-(4-Hydroxyphenylsulfonyl)phenol
-
Synthesis of the Thioether: In a suitable solvent, react 4-bromophenol with 4-mercaptophenol in the presence of a base such as potassium carbonate and a copper catalyst (e.g., CuI) to form the diaryl thioether.
-
Oxidation to the Sulfone: Dissolve the synthesized thioether (1.0 eq) in a suitable solvent like acetic acid.
-
Add an excess of an oxidizing agent, such as 30% hydrogen peroxide (2.2 eq), dropwise to the solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for several hours until the oxidation is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure diaryl sulfone.
Performance and Limitations
| Parameter | Oxidation of Thioethers |
| Yield | Generally high for both steps |
| Reaction Time | Varies depending on the specific thioether synthesis and oxidation conditions |
| Temperature | Thioether synthesis may require elevated temperatures; oxidation is often exothermic and may require cooling |
| Substrate Scope | Broad, as a wide variety of thioethers can be synthesized and oxidized |
| Functional Group Tolerance | Dependent on the choice of oxidant; some oxidants can affect other functional groups |
| Key Advantages | High yields, good substrate scope, well-established chemistry |
| Key Disadvantages | Two-step process, use of strong oxidants can be hazardous, potential for over-oxidation |
Metal-Catalyzed Cross-Coupling Reactions: Modern and Versatile
Modern synthetic chemistry has seen the rise of metal-catalyzed cross-coupling reactions as a powerful tool for the formation of carbon-sulfur bonds. Copper- and palladium-catalyzed reactions, in particular, have been successfully employed for the synthesis of diaryl sulfones, which can be adapted for the preparation of sulfonyl phenols.[13][14][15][16]
Mechanistic Insights
The mechanism of copper-catalyzed cross-coupling reactions for C-S bond formation is complex and can vary depending on the specific catalyst system and reactants. Generally, it is believed to involve an oxidative addition of the aryl halide to a low-valent copper species, followed by reaction with a sulfinate salt and subsequent reductive elimination to afford the diaryl sulfone and regenerate the active copper catalyst.[17]
Figure 4: Simplified catalytic cycle for copper-catalyzed diaryl sulfone synthesis.
Experimental Protocol: Copper-Catalyzed Synthesis of a Hydroxy-Substituted Diaryl Sulfone
-
To a reaction vessel, add the aryl halide (e.g., 4-iodophenol, 1.0 eq), the sulfinate salt (e.g., sodium benzenesulfinate, 1.2 eq), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent, such as DMSO or DMF.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-120 °C) for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Performance and Limitations
| Parameter | Metal-Catalyzed Cross-Coupling |
| Yield | Good to excellent[13] |
| Reaction Time | Typically 12-48 hours |
| Temperature | Often requires elevated temperatures |
| Substrate Scope | Broad, including unactivated aryl halides |
| Functional Group Tolerance | Generally good, but can be sensitive to catalyst poisoning |
| Key Advantages | Excellent functional group tolerance, broad substrate scope, high regioselectivity |
| Key Disadvantages | Cost of catalyst and ligands, potential for metal contamination in the final product, may require optimization of reaction conditions |
Photoredox Catalysis: A Mild and Modern Approach
Visible-light photoredox catalysis has emerged as a powerful and green synthetic tool, enabling a variety of transformations under mild conditions. For the synthesis of sulfonyl phenols, photoredox catalysis can be utilized to generate sulfonyl radicals from various precursors, which then react with suitable coupling partners.[18][19][20][21]
Mechanistic Insights
In a typical photoredox catalytic cycle for sulfonylation, a photocatalyst absorbs visible light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) process with a sulfonyl precursor (e.g., a sulfonyl chloride or a sulfinate salt) to generate a sulfonyl radical. This highly reactive radical can then add to an aromatic ring, followed by subsequent steps to yield the final sulfonylated product.
Figure 5: Generalized mechanism for photoredox-catalyzed sulfonylation of phenols.
Experimental Protocol: Photoredox-Catalyzed Synthesis of a Sulfonyl Phenol
-
In a reaction vial, combine the phenol (1.0 eq), a sulfonyl precursor (e.g., a sulfonyl chloride or sulfinate, 1.5 eq), a photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and a suitable solvent (e.g., acetonitrile or DMSO).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired sulfonyl phenol.
Performance and Limitations
| Parameter | Photoredox Catalysis |
| Yield | Moderate to good |
| Reaction Time | Typically 12-24 hours |
| Temperature | Room temperature |
| Substrate Scope | Expanding, with good potential for various precursors |
| Functional Group Tolerance | Excellent, due to the mild reaction conditions |
| Key Advantages | Mild reaction conditions, high functional group tolerance, environmentally friendly (uses visible light) |
| Key Disadvantages | May require specialized equipment (photoreactor), catalyst cost can be high, reaction optimization may be necessary |
Comparative Analysis and Future Outlook
The choice of synthetic methodology for a particular sulfonyl phenol target depends on a multitude of factors, including the substitution pattern of the phenol, the desired regioselectivity, the presence of other functional groups, and considerations of cost and scalability.
| Methodology | Key Strengths | Key Weaknesses | Best Suited For |
| Electrophilic Aromatic Sulfonylation | Simple, cost-effective, readily available starting materials. | Moderate functional group tolerance, potential for regioisomer mixtures. | Simple phenols where regioselectivity is not a major issue. |
| Nucleophilic Aromatic Substitution (SNAr) | High regioselectivity, often catalyst-free. | Requires electron-withdrawing groups on the aryl halide. | Synthesis of sulfonyl phenols with electron-deficient aromatic rings. |
| Oxidation of Thioethers | High yields, broad substrate scope. | Two-step process, use of strong oxidants. | Cases where the corresponding thioether is readily accessible. |
| Metal-Catalyzed Cross-Coupling | Excellent functional group tolerance, broad substrate scope. | Catalyst cost and potential for metal contamination. | Complex molecules with sensitive functional groups. |
| Photoredox Catalysis | Mild conditions, excellent functional group tolerance, green. | May require specialized equipment and optimization. | Late-stage functionalization and synthesis of complex, sensitive molecules. |
From a green chemistry perspective, modern methods such as photoredox catalysis and well-optimized metal-catalyzed reactions offer significant advantages over classical approaches by minimizing waste, reducing energy consumption, and often proceeding with higher atom economy.[22][23][24][25] As the demand for structurally complex and functionally diverse sulfonyl phenols continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus of research in the field.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Bis(phenylsulfonyl)phenol
This document provides essential procedural guidance for the safe and compliant disposal of 2,4-Bis(phenylsulfonyl)phenol (CAS No. 177325-75-6). As a compound frequently utilized as a thermal paper developer and an intermediate in organic synthesis, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Identification and Safety Profile
A foundational understanding of a chemical's hazard profile is critical for determining appropriate disposal pathways. This compound is a stable, white crystalline powder with a high melting point (156-158°C) and a high boiling point, indicating low volatility under standard laboratory conditions.[5] However, it is classified with specific hazards that dictate handling and disposal protocols.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
| Hazard Class | GHS Classification | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [6][7] |
Causality: The phenolic hydroxyl group and the overall molecular structure contribute to its irritant properties. Direct contact with skin or eyes can lead to inflammation and discomfort, necessitating the stringent use of Personal Protective Equipment (PPE) during handling and disposal operations.
Pre-Disposal Safety: Engineering Controls and PPE
Prior to handling any waste containing this compound, appropriate safety measures must be in place to minimize exposure.
Engineering Controls:
-
Fume Hood: All handling of the solid powder or solutions should be conducted in a certified chemical fume hood.[8] This is crucial to prevent the inhalation of fine particulates, which can cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental eye contact.[8]
-
Hand Protection: Wear nitrile gloves to prevent skin contact. For tasks with a higher risk of splash or prolonged contact, consider double-gloving.[8]
-
Protective Clothing: A fully buttoned laboratory coat must be worn.[8] For handling larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: While a fume hood is the primary control, if engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used in accordance with your institution's safety protocols and OSHA standards.[9][10]
Waste Characterization and Segregation
Proper disposal begins with correct waste classification and segregation. Any material, including the pure chemical, reaction mixtures, and contaminated labware, must be treated as hazardous waste.
Procedure for Waste Characterization:
-
Assume Hazardous: Unless formally determined otherwise by a qualified environmental health and safety (EHS) professional, all waste containing this compound must be managed as hazardous waste.
-
Consult Regulations: Disposal must comply with federal, state, and local regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA).[11]
-
Waste Segregation:
-
Do NOT dispose of this chemical down the drain or in regular solid waste bins.[12][13]
-
Collect all waste streams containing this compound in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and kept securely closed except when adding waste.[12]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Step-by-Step Disposal Protocols
The specific procedure for disposal depends on the form of the waste.
Protocol 1: Disposal of Contaminated Solid Waste
This protocol applies to items such as gloves, weigh boats, paper towels, and pipette tips that are contaminated with trace amounts of this compound.
-
Collection: Place all contaminated solid items into a designated, leak-proof container lined with a heavy-duty plastic bag.[8][12]
-
Sealing: Once the collection is complete or the container is full, securely seal the inner bag and the outer container.
-
Labeling: Ensure the container is labeled as hazardous waste with the chemical name.
-
Storage: Store the sealed container in a designated satellite accumulation area or the main hazardous waste storage area, awaiting pickup by your institution's EHS or a licensed waste contractor.
Protocol 2: Disposal of Unused or Waste Chemical
This protocol is for the disposal of the pure, unused, or expired solid chemical.
-
Container: Keep the chemical in its original container if possible. The container must be in good condition, with a secure lid and an intact label.
-
Labeling: If not in the original container, transfer it to a compatible, sealable waste container and label it clearly as hazardous waste, including the full chemical name and CAS number.
-
Storage and Pickup: Store the container in a designated hazardous waste area. Arrange for disposal through a licensed chemical waste disposal facility.
Protocol 3: Disposal of Spill Cleanup Material
In the event of a spill, the resulting cleanup material must be disposed of as hazardous waste.
-
Control and Contain: Cordon off the spill area. Ensure proper PPE is worn before beginning cleanup.
-
Absorb: For a solid spill, gently sweep or scoop the material to avoid creating dust.[12] Place it into a sealable container.
-
Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's EHS for guidance) and absorbent pads.
-
Collect Waste: All cleanup materials (absorbent pads, contaminated PPE) must be collected in a sealed hazardous waste container.[12][13]
-
Label and Store: Label the container with "Hazardous Waste - Spill Cleanup," the chemical name, and store it for professional disposal.
Recommended Disposal Methodologies: The Rationale
The selection of a final disposal technology is driven by the goal of complete chemical destruction to prevent environmental contamination.
Primary Recommendation: High-Temperature Incineration The preferred and most environmentally sound method for disposing of this compound is through incineration in a licensed hazardous waste facility.[13][14][15]
-
Causality: This compound is a halogen-free aromatic organic chemical. High-temperature incineration (typically >850°C) with sufficient residence time ensures the complete breakdown of the molecule into its constituent elements, which are then oxidized to form carbon dioxide, water, and sulfur oxides (SOx).[16] Licensed incinerators are equipped with advanced air pollution control devices, such as scrubbers, to remove acidic gases like SOx from the flue gas before release.[16]
Not Recommended: Landfill Disposal Direct landfilling of untreated this compound is not a responsible or compliant disposal method.
-
Causality: The EPA's Land Disposal Restrictions (LDR) program prohibits the land disposal of untreated hazardous wastes to protect groundwater.[11][17] Although data on the specific environmental fate of this compound is limited, related sulfonyl and phenolic compounds can be persistent and mobile in soil, posing a risk of leaching into groundwater and contaminating ecosystems.[18][19] Therefore, any landfill disposal would require prior treatment to meet specific LDR standards, making incineration the more direct and effective solution.[17][20]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,4-Bis(phenylsulfonyl)phenol
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2,4-Bis(phenylsulfonyl)phenol (CAS No: 177325-75-6). Moving beyond mere compliance, this document explains the causality behind each recommendation, empowering you to build a self-validating system of safety in your laboratory. Our objective is to provide value beyond the product, ensuring your work is not only groundbreaking but also fundamentally safe.
Foundational Risk Assessment: Understanding the Hazard
Before any personal protective equipment (PPE) is selected, a thorough understanding of the substance's intrinsic hazards is paramount. This compound is a white crystalline powder primarily used as an intermediate in organic synthesis and as a developer in thermal paper production.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary protective measures.
According to notifications to the European Chemicals Agency (ECHA), this compound is classified as follows:
| Hazard Class | GHS Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning |
| (Source: ECHA C&L Inventory[2][3]) |
The causality is clear: direct contact with the solid powder or its solutions can lead to inflammation, redness, and discomfort of the skin and eyes.[3] Therefore, the primary goal of our PPE strategy is to create an impermeable barrier against this direct contact.
The Hierarchy of Controls: Engineering Safety into the Workspace
PPE is the final, personal line of defense. True laboratory safety begins with robust engineering and administrative controls that minimize exposure potential from the outset.
-
Engineering Controls : These are the most effective measures as they physically isolate the hazard.
-
Fume Hood/Local Exhaust Ventilation (LEV) : All handling of this compound powder, including weighing and solution preparation, must be conducted within a certified chemical fume hood or an enclosure with dedicated LEV.[3] This prevents the inhalation of fine particulates and contains any potential spills.
-
Safety Infrastructure : An ANSI-compliant safety shower and eyewash station must be immediately accessible within a 10-second travel distance of the handling area.[3][4]
-
-
Administrative Controls :
-
Designated Work Zones : Clearly demarcate areas where this compound is stored and handled to prevent cross-contamination.[5]
-
Standard Operating Procedures (SOPs) : A lab-specific SOP for handling this compound must be written, reviewed, and understood by all personnel before work begins.
-
The Core PPE Ensemble: A Multi-Layered Defense
The following PPE is mandatory for all procedures involving this compound. The selection is based on mitigating the identified risks of skin and eye irritation.
Primary Protective Gear (Essential for All Handling)
-
Eye and Face Protection :
-
Chemical Splash Goggles : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and potential splashes of solutions.
-
Face Shield : When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a face shield must be worn in addition to chemical splash goggles for full facial protection.[3][6]
-
-
Hand Protection :
-
Rationale : The GHS classification of "skin irritation" necessitates the use of chemical-resistant gloves at all times.[3]
-
Selection : While the specific Safety Data Sheet (SDS) does not specify a glove type, general best practices for phenols and irritating powders apply.
-
Incidental Contact : For tasks with minimal risk of direct contact, such as handling a sealed container, a single pair of standard laboratory nitrile gloves (minimum 4 mil thickness) is acceptable.
-
Extended Contact/Immersion Potential : For weighing, transferring, and making solutions, double-gloving with nitrile gloves or using a more robust glove material like neoprene is recommended. Always check the manufacturer's compatibility chart for breakthrough times.
-
-
Crucial Practice : Gloves must be removed immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[3]
-
-
Body Protection :
-
Laboratory Coat : A clean, fully buttoned laboratory coat made of a suitable material (e.g., cotton or a polyester/cotton blend) must be worn to protect street clothes and underlying skin.
-
Chemical-Resistant Apron : If there is a risk of splashes from solutions, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[4]
-
Respiratory Protection (Mitigating Inhalation Risk)
While not mandated by its GHS classification for systemic toxicity, handling any fine chemical powder poses a risk of respiratory tract irritation.
-
When to Use : A NIOSH-approved N95 (or better) particulate respirator is required when handling the powder outside of a fume hood or if the ventilation is questionable. This is a critical measure to prevent inhaling irritating dust.
-
Important Distinction : Surgical masks are not respirators and offer no protection against fine chemical dusts.
Procedural Guidance: From Preparation to Disposal
A disciplined workflow is essential to ensure PPE is used effectively and does not become a source of contamination.
Donning and Doffing PPE: A Critical Sequence
The order in which PPE is put on and, more importantly, taken off is vital to prevent self-contamination.
Caption: Correct sequence for donning PPE before handling chemicals.
Caption: Correct sequence for doffing PPE to prevent exposure.
Step-by-Step Handling Protocol
-
Preparation : Confirm the fume hood is operational. Lay down absorbent, disposable bench paper. Assemble all necessary equipment.
-
Don PPE : Follow the donning sequence outlined in the diagram above.
-
Weighing : Tare the receiving vessel inside the fume hood. Carefully scoop the this compound powder, keeping the container opening well inside the hood to minimize dust.
-
Transfer/Solution Prep : Slowly add the powder to the solvent. Cap and seal containers immediately after use.
-
Initial Cleanup : Wipe down the spatula and any affected surfaces inside the fume hood with a damp cloth or towel, treating the wipe as contaminated waste.
-
Doff PPE : Move away from the immediate work area. Follow the doffing sequence carefully. Dispose of gloves and any other disposable PPE in the designated hazardous waste container.
-
Hygiene : Wash hands and forearms thoroughly with soap and water.
Emergency Preparedness and Response
Spill Management
Your response is dictated by the scale of the spill.
Caption: Decision-making workflow for spill response.
For any spill, avoid creating dust.[3] Do not use a dry brush or towel. Gently cover with an absorbent material and then carefully scoop the material into a labeled, sealable hazardous waste container.[7][8]
Exposure Response and First Aid
Immediate action is critical to mitigate irritation.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and ensure they are in a position comfortable for breathing. If they feel unwell, seek medical attention.[3] |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |
Decontamination and Waste Disposal
Proper disposal is a legal and ethical requirement to protect yourself, your colleagues, and the environment.
-
Decontamination : All non-disposable equipment and work surfaces should be wiped down with a suitable solvent (e.g., 70% ethanol) and then soap and water.
-
Waste Segregation :
-
Solid Waste : All contaminated solid materials, including used gloves, disposable lab coats, bench paper, and contaminated absorbents, must be collected in a clearly labeled, sealed hazardous waste container.[7]
-
Chemical Waste : Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[5][9] Do not pour down the drain.[5]
-
Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
By integrating these expert-level protocols and understanding the rationale behind them, you build a resilient safety culture that protects you and your research.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Xiangyang Extenda Biotech Co.,Ltd. (n.d.). This compound.
- Fengchen Group. (n.d.). Exploring this compound: Properties and Applications.
- LookChem. (n.d.). Cas 177325-75-6, this compound.
- Chemsrc. (n.d.). This compound.
- Australian Government Department of Health. (2015). Phenol, 4,4'-sulfonylbis-: Human health tier II assessment.
- ScienceLab.com. (2005). Material Safety Data Sheet - Phenol.
- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- University of New Mexico. (n.d.). Standard Operating Procedure - Phenol.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Yale Environmental Health & Safety. (2022). Standard Operating Procedure - Phenol.
- Carl ROTH. (n.d.). Safety Data Sheet - Phenol.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- ResearchGate. (2015). How can I dispose phenol?.
Sources
- 1. This compound [extendabio.com]
- 2. This compound | C18H14O5S2 | CID 9951483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. epa.gov [epa.gov]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
